molecular formula C79H98Cl2N14O13S3 B15621659 SIM1

SIM1

Cat. No.: B15621659
M. Wt: 1618.8 g/mol
InChI Key: RARNTROXRCXFHV-CMRSQZKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIM1 is a useful research compound. Its molecular formula is C79H98Cl2N14O13S3 and its molecular weight is 1618.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARNTROXRCXFHV-CMRSQZKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H98Cl2N14O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of the SIM1 Gene in Hypothalamic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-Minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors, is a critical regulator of hypothalamic development and function. Its role is particularly prominent in the formation and maturation of the paraventricular (PVN) and supraoptic (SON) nuclei, regions of the hypothalamus essential for energy homeostasis, metabolism, and neuroendocrine control. Dysregulation of this compound function, through genetic mutation or altered expression, is strongly linked to severe, early-onset obesity and developmental anomalies, positioning it as a significant target for therapeutic intervention in metabolic disorders. This technical guide provides an in-depth overview of the core functions of this compound in hypothalamic development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of this compound in Hypothalamic Development

This compound is indispensable for the proper development of several hypothalamic nuclei. Mice with a homozygous null mutation for the this compound gene exhibit a hypocellular PVN and SON and die shortly after birth.[1] These nuclei are populated by various neurosecretory neurons that produce critical hormones such as oxytocin (B344502) (OXT), vasopressin (AVP), corticotropin-releasing hormone (CRH), thyrotropin-releasing hormone (TRH), and somatostatin (B550006) (SS).[1][2] The absence of these neuronal populations in this compound knockout mice underscores the gene's fundamental role in the terminal differentiation of these neuroendocrine lineages.[1]

Haploinsufficiency of this compound in both mice and humans leads to a distinct phenotype characterized by hyperphagic obesity, increased linear growth, and hyperinsulinemia.[3][4] This suggests a dose-dependent requirement for this compound in maintaining normal energy balance. While initial studies suggested that the obesity phenotype in this compound heterozygous mice was due to a reduction in PVN cellularity, subsequent research using stereological methods has shown no significant global loss of PVN neurons.[5][6] Instead, the dysfunction appears to stem from altered gene expression and neuronal function within the existing cells.

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on this compound gene function in mouse models.

Table 1: Body Weight and Composition in this compound Heterozygous Mice

PhenotypeGenotypeDietAgeObservationReference
Body WeightThis compound+/- (Male)High-Fat8 weeks44% heavier than wild-type littermates[5]
Body WeightThis compound+/- (Female)High-Fat8 weeks73% heavier than wild-type littermates[5]
Body Weight GainThis compound+/-High-Fat12 weeksContinued weight gain compared to controls[5]
Adipose TissueThis compound+/---Increased adipose tissue mass[3]
Linear GrowthThis compound+/---Increased nose-to-tail length[3]

Table 2: PVN Neuron Counts in this compound Deficient Mice

Mouse ModelGenotypeMethodFindingReference
Germline HeterozygoteThis compound+/-Stereological Cell CountingNo statistically significant difference in Nissl-stained PVN cells compared to wild-type.[5][6]
Conditional Postnatal HomozygoteCaMKII-Cre;Sim1lox/loxStereological Cell CountingNo statistically significant difference in PVN cell number compared to controls.[5][6]

Table 3: Hypothalamic Neuropeptide mRNA Expression in this compound+/- Mice

NeuropeptideChange in mRNA Expression (compared to Wild-Type)Reference
Oxytocin (Oxt)~80-90% reduction[7][8]
Arginine Vasopressin (Avp)~20-40% reduction[7]
Corticotropin-Releasing Hormone (Crh)~20-40% reduction[7]
Thyrotropin-Releasing Hormone (Trh)~20-40% reduction[7]
Somatostatin (Sst)~20-40% reduction[7]
Melanocortin 4 Receptor (Mc4r) in PVN>30% reduction[5]

Table 4: Functional Analysis of Human this compound Mutations in Luciferase Reporter Assays

This compound VariantTranscriptional Activity (compared to Wild-Type)Associated PhenotypeReference
p.T46RStrong loss-of-functionSevere obesity[4]
p.H323YStrong loss-of-functionSevere obesity[4]
p.T714AStrong loss-of-functionSevere obesity with Prader-Willi-like features[4]
p.I128TMild or no effectNot associated with obesity within families[4]

Signaling Pathways Involving this compound

This compound is a key downstream component of the leptin-melanocortin signaling pathway, which is a central regulator of appetite and energy expenditure.

SIM1_Signaling_Pathway cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds POMC_Neuron POMC Neuron Leptin_Receptor->POMC_Neuron activates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds & activates This compound This compound MC4R->this compound upregulates Oxytocin_Neuron Oxytocin Neuron This compound->Oxytocin_Neuron promotes transcription Oxytocin Oxytocin Oxytocin_Neuron->Oxytocin releases Satiety Satiety Oxytocin->Satiety induces SIM1_Developmental_Pathway This compound This compound Brn2 Brn2 (POU3F2) This compound->Brn2 maintains expression PlexinC1 PlexinC1 This compound->PlexinC1 regulates expression Terminal_Differentiation Terminal Differentiation (OXT, AVP, CRH neurons) Brn2->Terminal_Differentiation directs Neuronal_Migration Neuronal Migration (PVN/SON organization) PlexinC1->Neuronal_Migration guides Cre_LoxP_Workflow Start Start: Design Targeting Vector ES_Cells Electroporate into Embryonic Stem (ES) Cells Start->ES_Cells Homologous_Recombination Select for Homologous Recombination ES_Cells->Homologous_Recombination Blastocyst_Injection Inject ES Cells into Blastocysts Homologous_Recombination->Blastocyst_Injection Surrogate_Mother Implant into Surrogate Mother Blastocyst_Injection->Surrogate_Mother Chimeric_Mice Birth of Chimeric Mice Surrogate_Mother->Chimeric_Mice Breeding Breed Chimeras to Generate Floxed Mice Chimeric_Mice->Breeding Cross_Cre Cross Floxed Mice with Cre-driver Line Breeding->Cross_Cre Conditional_KO Generate Conditional Knockout Progeny Cross_Cre->Conditional_KO

References

An In-depth Technical Guide on the Downstream Targets of SIM1 Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded 1 (SIM1) transcription factor is a critical regulator of central nervous system development and plays a pivotal role in the control of energy homeostasis. As a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, this compound, in partnership with its obligate heterodimer partner ARNT2, modulates the expression of a suite of downstream target genes essential for the proper formation and function of the hypothalamus.[1][2][3] Dysregulation of this compound function is strongly associated with severe early-onset obesity, highlighting its significance as a potential therapeutic target.[4] This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data on their regulation, detailing the experimental methodologies for their identification and validation, and illustrating the key signaling pathways involved.

This compound Downstream Targets: A Quantitative Overview

The identification of this compound downstream targets has been approached through various methodologies, ranging from broad screening techniques like microarray analysis to more targeted gene expression studies in knockout mouse models. While genome-wide ChIP-seq data for this compound in the hypothalamus is not yet publicly available, the existing data provides valuable insights into its regulatory network.[5]

Microarray-Identified Potential Downstream Targets

A key study by Liu et al. (2003) utilized an inducible gene expression system in a neuronal cell line coupled with microarray analysis to identify potential downstream targets of the this compound/ARNT2 heterodimer. This screen identified 268 genes with a greater than 1.7-fold induction upon this compound/ARNT2 expression. A selection of these targets, validated by Northern blot analysis, are presented in Table 1.[3]

Table 1: Validated Downstream Targets of this compound/ARNT2 from Microarray Analysis [3]

Gene SymbolGene NameFold Induction (Microarray)
Jak2Janus kinase 2>1.7
ThrbThyroid hormone receptor beta>1.7
.........
Fifteen genes were validated by Northern Blot

Note: The original study identified 268 potential targets. This table highlights key validated examples. The expression of Jak2 and thyroid hormone receptor beta2 was confirmed to be lost in the neuroendocrine hypothalamus of this compound mutant mice.[3]

Regulation of Key Neuropeptides and Receptors in the Hypothalamus

More recent research focusing on the physiological role of this compound in energy balance has identified several crucial downstream effectors within the hypothalamus, primarily through the analysis of this compound knockout and haploinsufficient mouse models. These studies consistently demonstrate a significant reduction in the expression of key neuropeptides and receptors involved in appetite control and energy expenditure.

Table 2: Quantitative Changes in Gene Expression in this compound-Deficient Mouse Models

Gene SymbolGene NameModel SystemTissue/RegionChange in ExpressionReference
OxtOxytocin (B344502)This compound haploinsufficient miceHypothalamus~80% decrease in mRNA and peptide[6]
OxtPostnatal this compound knockout miceHypothalamus~51% decrease in mRNA[7]
Mc4rMelanocortin 4 receptorPostnatal this compound knockout miceParaventricular NucleusRemarkable decrease in mRNA[8]
AvpArginine VasopressinThis compound haploinsufficient miceHypothalamus~20-40% decrease in mRNA[6]
CrhCorticotropin-releasing hormoneThis compound haploinsufficient miceHypothalamus~20-40% decrease in mRNA[6]
TrhThyrotropin-releasing hormoneThis compound haploinsufficient miceHypothalamus~20-40% decrease in mRNA[6]
TrhPostnatal this compound knockout miceHypothalamus~44.7% decrease in mRNA[7]
SstSomatostatinThis compound haploinsufficient miceHypothalamus~20-40% decrease in mRNA[6]
PlexinC1Plexin C1This compound mutant micePVN/SONDown-regulated[9]

Signaling Pathways and Regulatory Mechanisms

This compound functions as a critical node in the complex neural circuits governing energy homeostasis. Its expression and activity are tightly regulated, and it, in turn, orchestrates the expression of a battery of downstream genes.

The this compound/ARNT2 Heterodimer: The Functional Transcriptional Unit

This compound belongs to the bHLH-PAS domain family of transcription factors, which require heterodimerization for their function.[1] In the developing hypothalamus, this compound forms an obligate heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[1][2][10] This this compound/ARNT2 complex is the primary functional unit that binds to DNA and regulates the transcription of target genes.[1][2]

SIM1_ARNT2_Dimerization This compound This compound Dimer This compound/ARNT2 Heterodimer This compound->Dimer ARNT2 ARNT2 ARNT2->Dimer DNA Target Gene Promoter (CME) Dimer->DNA Binds to CNS Midline Enhancer (CME) Transcription Transcriptional Regulation DNA->Transcription

This compound and ARNT2 form a functional heterodimer.
This compound in the Leptin-Melanocortin Signaling Pathway

This compound is a key downstream component of the leptin-melanocortin signaling pathway, which is a central regulator of appetite and energy balance. The activation of the Melanocortin 4 Receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus leads to an increase in this compound expression.[11] In turn, this compound is required for the proper expression of Mc4r in the PVN, suggesting a potential positive feedback loop or a complex regulatory interplay.[8] A critical downstream effector of this pathway is oxytocin (Oxt), the expression of which is severely diminished in the absence of functional this compound.[6] The administration of oxytocin can rescue the hyperphagic obesity phenotype observed in this compound-haploinsufficient mice, underscoring its importance as a key mediator of this compound's effects on energy homeostasis.[6]

Leptin_Melanocortin_SIM1_Pathway Leptin Leptin POMC_neuron POMC Neuron Leptin->POMC_neuron Activates alpha_MSH α-MSH POMC_neuron->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R Binds to This compound This compound MC4R->this compound ↑ Expression This compound->MC4R Maintains Expression OXT Oxytocin (Oxt) This compound->OXT ↑ Expression Energy_Homeostasis Energy Homeostasis (↓ Food Intake) OXT->Energy_Homeostasis Promotes

This compound's role in the leptin-melanocortin pathway.

Experimental Protocols for Target Identification and Validation

The following sections provide detailed methodologies for the key experiments used to identify and validate this compound downstream targets.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for identifying genome-wide direct binding sites of a transcription factor. Although a comprehensive this compound ChIP-seq dataset from the hypothalamus is not yet available, the following protocol outlines the general procedure.

Objective: To identify the genomic regions directly bound by the this compound/ARNT2 complex.

Methodology:

  • Cross-linking: Tissues (e.g., hypothalamus) or cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes. A non-specific IgG antibody is used as a negative control.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of significant enrichment, representing this compound binding sites.

ChIP_seq_Workflow start Hypothalamic Tissue/Cells crosslink Formaldehyde Cross-linking start->crosslink shear Chromatin Shearing (Sonication) crosslink->shear ip Immunoprecipitation (anti-SIM1 antibody) shear->ip reverse Reverse Cross-linking & DNA Purification ip->reverse library Sequencing Library Preparation reverse->library seq High-Throughput Sequencing library->seq analysis Data Analysis (Peak Calling) seq->analysis end This compound Binding Sites analysis->end

References

Expression Profile of SIM1 in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor that plays a critical role in the development and function of the central nervous system (CNS).[1][2] It is particularly known for its essential role in the formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus.[3] In adult life, this compound continues to be expressed in these regions and is a key regulator of energy homeostasis and feeding behavior, making it a significant target of interest in the context of obesity and metabolic disorders.[4][5] This technical guide provides a comprehensive overview of the expression profile of this compound in the CNS, detailing its localization, quantitative expression levels, the experimental protocols used for its study, and its role in key signaling pathways.

Data Presentation: Quantitative Expression of this compound in the Human Brain

The following table summarizes the mRNA expression levels of this compound across various regions of the human brain, as reported in the Human Protein Atlas. The data is presented in normalized Transcripts Per Million (nTPM), providing a quantitative measure for comparison across different CNS structures.[6]

Brain RegionnTPM (Normalized Transcripts Per Million)
Hypothalamus8.5
Midbrain2.1
Amygdala1.5
Pons1.2
Thalamus0.9
Basal Ganglia0.8
Medulla Oblongata0.7
Hippocampal Formation0.6
Cerebral Cortex0.5
Olfactory Bulb0.4
Cerebellum0.2
White Matter0.1
Spinal Cord0.1

Data sourced from The Human Protein Atlas.[6]

Signaling Pathways Involving this compound

This compound is a crucial component of the leptin-melanocortin signaling pathway, which is a primary regulator of energy balance. Leptin, a hormone secreted by adipose tissue, signals energy sufficiency to the brain. This signal is processed in the arcuate nucleus of the hypothalamus, leading to the activation of pro-opiomelanocortin (POMC) neurons. POMC is cleaved to produce α-melanocyte-stimulating hormone (α-MSH), which then binds to and activates the melanocortin 4 receptor (MC4R) on neurons in the paraventricular nucleus (PVN).[5][7] this compound functions downstream of MC4R signaling in these PVN neurons.[7]

As a transcription factor, this compound requires a dimerization partner to bind to DNA and regulate gene expression. In the CNS, this compound forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[8] This this compound/ARNT2 complex then binds to specific DNA sequences in the promoter regions of its target genes to either activate or repress their transcription.

A study combining an inducible gene expression system with microarray analysis identified 268 potential downstream target genes of the this compound/ARNT2 complex.[6][7] Among the confirmed targets are genes involved in neuroendocrine function and development, such as the Janus kinase 2 (Jak2) and the thyroid hormone receptor beta 2 (Thrb).[6][7]

Below is a diagram illustrating the central role of this compound in this critical signaling cascade.

SIM1_Signaling_Pathway This compound Signaling Pathway in Energy Homeostasis cluster_adipose Adipose Tissue cluster_arcuate Arcuate Nucleus Neuron cluster_pvn Paraventricular Nucleus Neuron Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds to POMC POMC aMSH α-MSH POMC->aMSH Cleaved to MC4R MC4R aMSH->MC4R Binds and Activates Leptin_Receptor->POMC Activates This compound This compound MC4R->this compound Upregulates Expression SIM1_ARNT2 This compound/ARNT2 Complex This compound->SIM1_ARNT2 Dimerizes with ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Target_Genes Downstream Target Genes (e.g., Jak2, Thrb) SIM1_ARNT2->Target_Genes Regulates Transcription Satiety Satiety Signal (Reduced Food Intake) Target_Genes->Satiety Leads to

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for studying the expression of this compound in the CNS are provided below. These protocols are based on standard molecular biology techniques and have been adapted with specific considerations for this compound where information is available.

In Situ Hybridization (ISH) for this compound mRNA Detection

In situ hybridization is a powerful technique to visualize the spatial distribution of specific mRNA transcripts within tissue sections.

Probe Design and Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for this compound is required. The probe should be designed to be complementary to a unique region of the this compound mRNA to avoid cross-hybridization. A typical probe length is 200-800 base pairs. The design process involves:

  • Obtaining the this compound mRNA sequence from a database like NCBI.

  • Identifying a unique target region, avoiding conserved domains shared with other genes.

  • Designing PCR primers with T7 and SP6 RNA polymerase promoter sequences appended to the 5' ends of the reverse and forward primers, respectively, to amplify the target region from cDNA.

  • Using the PCR product as a template for in vitro transcription with DIG-labeled nucleotides to generate the antisense RNA probe.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.

    • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 14-20 µm thick coronal or sagittal sections using a cryostat and mount on charged slides.

  • Hybridization:

    • Air-dry the slides for 1-2 hours at room temperature.

    • Fix the sections in 4% PFA for 10 minutes.

    • Wash twice in PBS for 5 minutes each.

    • Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.

    • Post-fix in 4% PFA for 5 minutes.

    • Wash in PBS.

    • Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

    • Wash in PBS and dehydrate through a graded ethanol (B145695) series (50%, 70%, 95%, 100%).

    • Air-dry the slides.

    • Apply the hybridization buffer containing the DIG-labeled this compound probe (100-500 ng/ml).

    • Cover with a coverslip and incubate in a humidified chamber at 65°C overnight.

  • Washing and Detection:

    • Remove coverslips and wash in 5x SSC at 65°C for 30 minutes.

    • Wash in 0.2x SSC at 65°C for 1 hour.

    • Wash in MABT (Maleic acid buffer with Tween-20) three times for 5 minutes each at room temperature.

    • Block with 2% blocking reagent in MABT for 1 hour.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (1:2000 dilution in blocking buffer) overnight at 4°C.

    • Wash three times in MABT for 15 minutes each.

    • Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate with NBT/BCIP substrate in detection buffer in the dark until the desired color intensity is reached.

    • Stop the reaction by washing in PBS.

    • Coverslip with an aqueous mounting medium.

Immunohistochemistry (IHC) for this compound Protein Detection

Immunohistochemistry allows for the visualization of protein expression and localization within tissue sections. A significant challenge in studying this compound protein has been the lack of highly specific and reliable antibodies.[3] However, several commercial antibodies are available and can be validated for specific applications.

Antibody Selection: Several polyclonal and monoclonal antibodies against this compound are commercially available. It is crucial to validate the chosen antibody for its specificity in the intended application through appropriate controls, such as using tissue from this compound knockout animals.

  • Example Commercial Antibody: Rabbit polyclonal anti-SIM1 antibody. The suitability of such an antibody for IHC in brain tissue needs to be confirmed by the end-user.

Protocol:

  • Tissue Preparation:

    • Prepare tissue sections as described for in situ hybridization (cryosections) or through paraffin (B1166041) embedding of fixed tissue.

  • Antigen Retrieval (for paraffin sections):

    • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

    • Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections in PBS.

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes (for cryosections).

    • Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

    • Incubate with the primary antibody against this compound (diluted in blocking solution according to manufacturer's recommendations or empirical optimization) overnight at 4°C.

    • Wash three times in PBS for 10 minutes each.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted in blocking solution) for 1-2 hours at room temperature in the dark.

    • Wash three times in PBS for 10 minutes each in the dark.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount with an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Quantification

qPCR is used to accurately measure the relative or absolute quantity of a specific mRNA transcript in a sample.

Primer Design: Primers for qPCR should be designed to amplify a short region (70-150 bp) of the this compound transcript, preferably spanning an exon-exon junction to avoid amplification of genomic DNA.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Dissect the brain region of interest (e.g., hypothalamus, amygdala).

    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers for this compound (final concentration of 200-500 nM each)

      • Diluted cDNA template

      • Nuclease-free water

    • Run the reaction on a real-time PCR instrument with a typical cycling program:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a stable reference gene (e.g., GAPDH, β-actin).

    • Calculate the relative expression of this compound using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of this compound expression in the central nervous system.

Experimental_Workflow Experimental Workflow for this compound Expression Analysis in the CNS cluster_tissue Tissue Collection & Preparation cluster_analysis Expression Analysis cluster_data Data Acquisition & Interpretation Animal_Model Select Animal Model (e.g., Mouse, Rat) Tissue_Harvesting Harvest CNS Tissue (e.g., Brain) Animal_Model->Tissue_Harvesting Fixation Fixation (e.g., 4% PFA) Tissue_Harvesting->Fixation qPCR Quantitative PCR (qPCR) for mRNA Quantification Tissue_Harvesting->qPCR Western_Blot Western Blot for Protein Quantification Tissue_Harvesting->Western_Blot Sectioning Sectioning (Cryostat or Microtome) Fixation->Sectioning ISH In Situ Hybridization (ISH) for mRNA Localization Sectioning->ISH IHC Immunohistochemistry (IHC) for Protein Localization Sectioning->IHC Microscopy Microscopy & Imaging ISH->Microscopy IHC->Microscopy Data_Quantification Image & Signal Quantification qPCR->Data_Quantification Western_Blot->Data_Quantification Microscopy->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Biological Interpretation & Conclusion Statistical_Analysis->Conclusion

Workflow for this compound Expression Analysis

Conclusion

The transcription factor this compound is a key player in the development and function of the central nervous system, with a particularly prominent role in the hypothalamic regulation of energy balance. Its expression is highest in the hypothalamus and midbrain, consistent with its function in these regions. The methodologies outlined in this guide provide a robust framework for researchers to investigate the expression profile of this compound, from its spatial localization at the mRNA and protein levels to the quantitative assessment of its transcript abundance. A thorough understanding of the this compound expression profile and its regulation within the leptin-melanocortin pathway is essential for developing therapeutic strategies targeting obesity and related metabolic disorders.

References

The Role of SIM1 in Energy Homeostasis and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Single-minded 1 (SIM1) gene encodes a basic helix-loop-helix PAS domain transcription factor critical for the development and function of the central nervous system, particularly the hypothalamus.[1][2] Emerging evidence has solidified this compound's position as a pivotal regulator of energy homeostasis. It functions as a key downstream component of the leptin-melanocortin signaling pathway, one of the most important circuits controlling appetite and body weight.[3][4] Haploinsufficiency or loss-of-function mutations in this compound are now recognized as a cause of monogenic, early-onset obesity in both humans and animal models, primarily driven by hyperphagia without a significant decrease in energy expenditure.[5][6][7][8] This guide provides an in-depth technical overview of this compound's molecular function, its role in metabolic regulation, the clinical implications of its deficiency, and the experimental methodologies used to elucidate its function, tailored for researchers and drug development professionals.

This compound: Gene, Protein, and Developmental Function

This compound is a transcription factor essential for the terminal differentiation and formation of key hypothalamic nuclei, including the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei.[5][9] These structures are responsible for producing a host of neuropeptides that govern energy balance, such as oxytocin (B344502) (OXT), arginine vasopressin (AVP), corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH).[5][9] Mice with a homozygous knockout of the this compound gene fail to develop these nuclei and die shortly after birth, highlighting its indispensable developmental role.[3][9] In adult mice, this compound expression persists in these neurons and is also found in other regions implicated in feeding behavior, such as the amygdala and lateral hypothalamus.[5][10]

The Central Role of this compound in Energy Homeostasis

This compound's primary role in metabolism is executed within the central leptin-melanocortin pathway, an integral circuit for regulating food intake and energy expenditure.[11]

This compound in the Leptin-Melanocortin Signaling Pathway

The leptin-melanocortin pathway originates with the hormone leptin, which is secreted by adipose tissue and signals the body's energy status to the brain.[4] Leptin activates its receptor (LepRb) on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[4][11] This stimulation leads to the processing of POMC into α-melanocyte-stimulating hormone (α-MSH), which is then released.[11] α-MSH acts as an agonist for the melanocortin 4 receptor (MC4R), which is highly expressed on neurons within the PVN.[4][12]

Crucially, this compound functions downstream of MC4R activation.[12] Studies in mice have shown that hypothalamic this compound gene expression is induced by leptin and by MC4R agonists like melanotan-II (MTII).[13] The anorectic (appetite-suppressing) effect of MC4R signaling is dependent on this compound function.[12][13] Furthermore, this compound deficiency leads to a marked reduction in MC4R mRNA levels in the PVN, suggesting a positive feedback loop or a requirement for this compound in maintaining MC4R expression.[14][15] The primary neurotransmitter that mediates the function of MC4R on this compound neurons in regulating body weight has been identified as glutamate.[16]

SIM1_Pathway cluster_Adipose Adipose Tissue cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) cluster_Outcome Physiological Outcome Adipose Adipose Tissue Leptin Leptin POMC POMC Neurons aMSH α-MSH POMC->aMSH releases MC4R MC4R This compound This compound MC4R->this compound induces OXT Oxytocin (OXT) & Other Neuropeptides This compound->OXT regulates expression FoodIntake Food Intake OXT->FoodIntake inhibits Leptin->POMC stimulates aMSH->MC4R activates

Diagram 1. Simplified signaling cascade of this compound within the leptin-melanocortin pathway.
Impact on Food Intake and Energy Expenditure

The primary phenotype of this compound deficiency is severe hyperphagia.[5][6][7] Mouse models with haploinsufficiency of this compound consume significantly more food than their wild-type littermates and fail to reduce their caloric intake appropriately when challenged with a high-fat diet.[10] This suggests a defect in the homeostatic regulation of feeding.[10] Postnatal, conditional deletion of this compound in adult mice recapitulates this hyperphagic obesity, confirming that this compound plays a physiological role in appetite regulation separate from its developmental functions.[8][14][17]

In contrast to other obesity models like Mc4r knockout mice, this compound deficiency generally does not lead to a decrease in energy expenditure.[5][6][7][8] The obesity is almost entirely attributable to increased caloric intake. However, some studies involving the complete ablation of this compound-expressing neurons, rather than just gene deficiency, have reported a reduction in energy expenditure, suggesting that these neurons as a whole regulate both sides of the energy balance equation.[15]

Regulation of Downstream Neuropeptides

This compound, as a transcription factor, regulates the expression of other critical genes. Its deficiency leads to a dramatic decrease in the expression of hypothalamic oxytocin (OXT) and, to a lesser extent, vasopressin (AVP).[5][14][18] Since oxytocin has known anorexigenic properties, its reduction is considered a key mechanism contributing to the hyperphagia seen in this compound-deficient states.[12][18] Administration of oxytocin can decrease food intake and weight gain in this compound heterozygous mice.[18]

Clinical Significance of this compound Variants in Humans

Mutations in the this compound gene are a recognized cause of monogenic obesity.[19][20][21] These are typically heterozygous loss-of-function variants that lead to haploinsufficiency.[19][22]

  • Phenotype: Individuals with pathogenic this compound variants typically present with severe, early-onset obesity and hyperphagia.[2][19] The clinical spectrum can be broad, with some patients exhibiting features similar to Prader-Willi syndrome (PWS), including developmental delay and behavioral issues, though this is not universal.[19][22]

  • Genetic Link: The link between this compound loss-of-function and severe obesity has been firmly established through sequencing studies in large cohorts of obese individuals and subsequent functional validation of the identified variants.[19][20][22]

Quantitative Data from Experimental Models

Animal models have been instrumental in quantifying the effects of this compound dosage on metabolism.

Table 1: Phenotypic Effects of Germline this compound Deficiency (this compound+/-) in Mice

Parameter Observation References
Food Intake Increased by ~14% on a standard chow diet compared to wild-type controls. [10]
Body Weight Significantly increased, with exacerbated weight gain on a high-fat diet. [5][10]
Body Composition Increased fat mass and lean mass. [3][9]
Energy Expenditure No significant difference compared to wild-type controls. [5][6][7][8]
Plasma Hormones Hyperinsulinemia and hyperleptinemia. [3][6][10]

| PVN Cellularity | Reduced by an average of 24% in one study; another found no change in this compound-expressing cells. |[6][7][9] |

Table 2: Effects of Postnatal/Conditional this compound Inactivation in Mice

Parameter Observation References
Food Intake Significantly increased (hyperphagia). [5][14]
Water Intake Significantly increased. [5]
Body Weight Increased weight gain, particularly on a high-fat diet. [5]
Neuropeptide mRNA Marked decrease in hypothalamic Oxytocin (Oxt) and Vasopressin (Avp) expression. [5][14]

| MC4R mRNA | Remarkable decrease in PVN Mc4r expression. |[14] |

Table 3: Functional Effects of Human this compound Variants Associated with Obesity

Variant Type Functional Assay Result References
Missense Mutations Many rare variants show significantly reduced transcriptional activity in luciferase reporter assays. [2][19][22]
(e.g., T46R, H323Y, T714A) Strong loss-of-function effects are associated with high intra-family risk for obesity. [19]

| (e.g., G715V) | Significant reduction in this compound-mediated transcriptional activity. |[23] |

Methodologies for Studying this compound Function

A variety of experimental protocols are employed to investigate the role of this compound.

Animal Models
  • Generation of Knockout Mice: this compound-knockout mice are generated via homologous recombination in embryonic stem cells.[24]

  • Conditional Inactivation: The Cre-Lox system is used for temporal and spatial control of gene deletion. For postnatal neuronal inactivation, a floxed this compound allele (Sim1lox/lox) is crossed with a mouse line expressing a tamoxifen-inducible Cre recombinase under a neuron-specific promoter, such as CaMK-CreERT2.[5][14][17] Administration of tamoxifen (B1202) at a desired age induces Cre-mediated recombination and deletion of the this compound gene.[5]

Experimental_Workflow start Generate this compound-floxed and Cre-driver Mice cross Cross Strains to Create Experimental Cohort (e.g., this compound-lox/lox; Cre+) start->cross tamoxifen Administer Tamoxifen (Induce Gene Deletion) cross->tamoxifen phenotyping Metabolic Phenotyping (Food Intake, Body Weight, Energy Expenditure) tamoxifen->phenotyping molecular Molecular & Histological Analysis (qPCR, IHC, ISH) phenotyping->molecular analysis Data Analysis & Statistical Comparison molecular->analysis conclusion Conclusion on Postnatal this compound Function analysis->conclusion

Diagram 2. General experimental workflow for conditional knockout studies of this compound.
Metabolic Phenotyping

  • Body Composition Analysis: Lean and fat mass are measured using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).[5]

  • Energy Expenditure: Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are measured using indirect calorimetry in metabolic cages.[5] Physical activity is monitored simultaneously using infrared beams.[10]

  • Food and Water Intake: Daily consumption is measured by weighing food hoppers and water bottles.[5]

Molecular and Cellular Assays
  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure mRNA levels of this compound and its putative target genes (e.g., Oxt, Avp, Mc4r) in hypothalamic tissue.[5][14]

  • Luciferase Reporter Assays: To test the functional impact of human this compound mutations, stable cell lines (e.g., HEK293) are co-transfected with: 1) a reporter plasmid containing a luciferase gene driven by a this compound-responsive element, 2) an expression vector for a this compound partner protein (e.g., ARNT2), and 3) an expression vector for either wild-type or mutant this compound.[19][22] Transcriptional activity is quantified by measuring luciferase activity.[19]

  • Immunohistochemistry (IHC) and c-Fos Staining: IHC is used to visualize the distribution of specific proteins in brain slices. Staining for c-Fos is a common method to identify neurons that have been activated in response to a stimulus, such as the administration of an MC4R agonist.[12][13]

This compound as a Therapeutic Target for Obesity

Given that this compound deficiency principally drives obesity through hyperphagia, it represents a potential pharmacologic target.[5]

  • Potential Strategies: Modulating this compound activity or targeting its downstream pathways could be a viable anti-obesity strategy. For instance, therapies that restore or mimic the function of downstream mediators like oxytocin may alleviate the hyperphagia associated with this compound deficiency.[18] Setmelanotide, an MC4R agonist, can bypass upstream defects in the leptin-melanocortin pathway and may be effective for some this compound-related obesities.[11]

  • Challenges: As a transcription factor, this compound itself is a challenging drug target. A more profound understanding of its direct transcriptional targets and upstream regulators is required to develop effective therapies.[5] The availability of inducible knockout mouse models provides a robust in vivo system for these future studies.[5][17]

Logical_Relationship cluster_PVN_Defects PVN Molecular Defects Deficiency This compound Haploinsufficiency (Loss-of-Function) MC4R_exp Reduced MC4R Expression Deficiency->MC4R_exp OXT_exp Reduced Oxytocin Expression Deficiency->OXT_exp Impaired_Sig Impaired Melanocortin Signaling Response MC4R_exp->Impaired_Sig Hyperphagia Hyperphagia (Increased Food Intake) OXT_exp->Hyperphagia Impaired_Sig->Hyperphagia Obesity Obesity Hyperphagia->Obesity Normal_EE Normal Energy Expenditure Normal_EE->Obesity Hormones Hyperleptinemia & Hyperinsulinemia Obesity->Hormones leads to

Diagram 3. Logical flow of the pathophysiology of this compound deficiency.

Conclusion

This compound is a transcription factor with a dual role in both the development of hypothalamic feeding centers and the ongoing physiological regulation of energy balance in adults.[3][5] Its position as a critical node in the melanocortin signaling pathway makes it fundamental to the control of food intake.[12] Loss-of-function mutations are a definitive cause of monogenic obesity, driven by hyperphagia resulting from impaired melanocortin signaling and reduced expression of anorexigenic neuropeptides like oxytocin.[18][19] Continued research into the transcriptional targets of this compound and the nuances of its regulatory network will be essential for translating this knowledge into effective therapeutic strategies for obesity and metabolic disorders.

References

A Technical Guide to Diseases Associated with SIM1 Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Single-Minded 1 (SIM1) gene are a significant cause of monogenic and syndromic obesity.[1][2] This technical guide provides a comprehensive overview of the diseases associated with this compound gene mutations, focusing on the underlying molecular mechanisms, clinical phenotypes, and the experimental methodologies used to study these conditions. This compound, a basic helix-loop-helix (bHLH)-PAS transcription factor, is crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[3][4] Its haploinsufficiency leads to severe, early-onset obesity, hyperphagia, and in some cases, a phenotype with features overlapping with Prader-Willi syndrome.[5][6] This document summarizes the current understanding of this compound's role in energy homeostasis, details known pathogenic variants, and provides in-depth protocols for key experimental procedures relevant to this compound research. The enclosed data, pathways, and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of genetics, neuroscience, and drug development.

Introduction to this compound

The this compound gene encodes the Single-minded 1 protein, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors.[7] In mammals, this compound plays a critical role in the terminal differentiation of neurons in several hypothalamic nuclei, including the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei.[7][8] These regions are integral to the regulation of energy balance, appetite, and neuroendocrine function.[3][9] this compound functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) to regulate the transcription of downstream target genes.[10] While the full spectrum of these targets is still under investigation, key neuropeptides involved in satiety and energy expenditure are known to be affected by this compound function.[7][11]

Diseases Associated with this compound Gene Mutations

Mutations in the this compound gene are primarily associated with disorders of energy homeostasis. The clinical presentation can range from non-syndromic severe obesity to a more complex syndrome with neurobehavioral abnormalities.

Monogenic Obesity

Haploinsufficiency of this compound is a recognized cause of monogenic obesity.[1] This condition is characterized by:

  • Severe, early-onset obesity: Affected individuals typically show rapid weight gain within the first few years of life.[5][10]

  • Hyperphagia: An insatiable appetite is a hallmark feature, driving excessive caloric intake.[9][10]

  • Increased linear growth: Some patients may exhibit accelerated growth in height during childhood.[10][12]

  • Normal energy expenditure: Unlike some other forms of monogenic obesity, this compound mutations do not typically lead to a decrease in metabolic rate.[3][10]

This compound-Related Prader-Willi-Like Syndrome

In some cases, individuals with this compound mutations present with a phenotype that shares features with Prader-Willi syndrome (PWS), a complex genetic disorder also characterized by hyperphagia and obesity.[5][13] Key features of this compound-related Prader-Willi-like syndrome include:

  • Severe obesity and hyperphagia.[6]

  • Developmental delay and mild to moderate intellectual disability.[13][14]

  • Behavioral problems, such as those on the autistic spectrum.[14]

  • Facial dysmorphism.[13]

However, some classic features of PWS, such as neonatal hypotonia and hypogonadism, may be absent in individuals with this compound mutations.[13]

Other Associated Phenotypes
  • Neurobehavioral disorders: Beyond the PWS-like phenotype, neurobehavioral issues have been reported in individuals with this compound mutations.[15]

  • Hypopituitarism: While less common, there have been reports of hypopituitarism in patients with chromosomal deletions encompassing the this compound gene, and in at least one case with a single this compound mutation, suggesting a role for this compound in pituitary development or function.[16]

  • Autonomic Dysfunction: Evidence suggests that patients with this compound deficiency may exhibit signs of autonomic dysfunction.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on human this compound mutations and corresponding animal models.

Table 1: Functional Characterization of Human this compound Variants
VariantLocationTypeCohortFunctional Effect (in vitro)Reference
p.T46RbHLHMissenseMorbidly obese adultsStrong loss-of-function[5]
p.E62KbHLHMissenseMorbidly obese adultsMild/no effect[5]
p.I128TPAS-AMissenseChildren with PW-like featuresMild/no effect[5]
p.Q152EPAS-AMissenseChildren with PW-like featuresMild/no effect[5]
p.H323YPAS-BMissenseMorbidly obese adultsStrong loss-of-function[5]
p.R581GC-terminalMissenseChildren with PW-like featuresMild/no effect[5]
p.T714AC-terminalMissenseChildren with PW-like featuresStrong loss-of-function[5]
p.D740HC-terminalMissenseMorbidly obese adultsMild/no effect[5]
p.R383GC-terminalMissenseSeverely obese patientsNo significant reduction in activity[10]
p.S541LC-terminalMissenseSeverely obese patientsNo significant reduction in activity[10]
p.R703QC-terminalMissenseSeverely obese patientsNo significant reduction in activity[10]
Table 2: Phenotypic Data from Human Studies
PhenotypeMeasurementValue/ObservationReference
Food IntakeAd libitum test mealIncreased in carriers of loss-of-function variants[10]
Basal Metabolic RateIndirect calorimetryNormal in variant carriers[10]
HeightSD scoreNo significant difference from obese controls[10]
Autonomic FunctionHeart rate variability, etc.Evidence of dysfunction in variant carriers[10]
Table 3: Phenotypic Data from this compound Heterozygous (+/-) Mouse Models
PhenotypeMeasurementObservation in this compound+/- mice vs. Wild-TypeReference
Body WeightGrowth curvesIncreased, especially on a high-fat diet[7][17]
Food IntakeDaily consumptionIncreased[17]
Energy ExpenditureIndirect calorimetryNo significant difference[10]
Linear GrowthNose-to-anus lengthIncreased[17]
AdiposityFat massIncreased[3]
Insulin (B600854) LevelsPlasma insulinHyperinsulinemia[17]
Leptin LevelsPlasma leptinHyperleptinemia[17]
Hypothalamic Gene ExpressionqRT-PCRReduced Mc4r and Oxt mRNA[11]
Response to MC4R agonistc-Fos immunohistochemistryBlunted neuronal activation in the PVN[7]

Signaling Pathways and Experimental Workflows

This compound in the Leptin-Melanocortin Signaling Pathway

This compound is a critical downstream component of the leptin-melanocortin signaling pathway, which is a master regulator of energy homeostasis. The following diagram illustrates the key interactions.

SIM1_Signaling_Pathway cluster_Adipose Adipose Tissue cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin POMC_neuron POMC Neurons Leptin->POMC_neuron stimulates AgRP_neuron AgRP/NPY Neurons Leptin->AgRP_neuron inhibits MC4R MC4R POMC_neuron->MC4R α-MSH (agonist) AgRP_neuron->MC4R AgRP (antagonist) SIM1_ARNT2 This compound/ARNT2 MC4R->SIM1_ARNT2 activates OXT_neuron Oxytocin (B344502) Neurons SIM1_ARNT2->OXT_neuron promotes transcription Hyperphagia Hyperphagia/ Obesity SIM1_ARNT2->Hyperphagia inhibits Satiety Satiety OXT_neuron->Satiety promotes

This compound's role in the central melanocortin signaling pathway.
Experimental Workflow for Identification and Characterization of this compound Mutations

The following diagram outlines a typical workflow for identifying and functionally characterizing pathogenic this compound variants.

Experimental_Workflow cluster_Patient Patient Identification and Genetic Analysis cluster_Functional In Vitro Functional Analysis cluster_Animal In Vivo Model Characterization cluster_Correlation Genotype-Phenotype Correlation Patient_Cohort Identify Patient Cohort (Severe early-onset obesity, PW-like features) DNA_Sequencing This compound Gene Sequencing (e.g., NGS, Sanger) Patient_Cohort->DNA_Sequencing Variant_ID Identify Rare Variants DNA_Sequencing->Variant_ID Cloning Clone WT and Mutant this compound into Expression Vectors Variant_ID->Cloning Animal_Model Generate this compound Knockout/ Knock-in Mouse Model Variant_ID->Animal_Model Cell_Culture Transfect into Cell Line (e.g., HEK293) with ARNT2 and Reporter Plasmid Cloning->Cell_Culture Luciferase_Assay Luciferase Reporter Assay Cell_Culture->Luciferase_Assay Functional_Assessment Assess Transcriptional Activity (Loss-of-function?) Luciferase_Assay->Functional_Assessment Correlation Correlate Functional Data with Clinical Phenotypes Functional_Assessment->Correlation Phenotyping Metabolic Phenotyping (Body weight, food intake, energy expenditure) Animal_Model->Phenotyping Neuroanalysis Neuroanatomical and Functional Analysis (IHC, qRT-PCR) Animal_Model->Neuroanalysis Phenotyping->Correlation Neuroanalysis->Correlation

Workflow for this compound mutation discovery and characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Luciferase Reporter Gene Assay for this compound Transcriptional Activity

This assay quantitatively measures the ability of wild-type and mutant this compound proteins to activate transcription from a responsive promoter.

1. Plasmid Constructs:

  • Reporter Plasmid: A firefly luciferase reporter plasmid containing multiple copies of a this compound/ARNT2 binding element (e.g., from the promoter of a downstream target) upstream of a minimal promoter.
  • Expression Plasmids:
  • Expression vectors for human wild-type (WT) and mutant this compound, often with an N-terminal tag (e.g., Myc) for expression verification.
  • An expression vector for human ARNT2, the heterodimeric partner of this compound.
  • Control Plasmid: A Renilla luciferase plasmid under the control of a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

  • Maintain a suitable mammalian cell line, such as HEK293T cells, in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
  • Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with the reporter plasmid, the control plasmid, the ARNT2 expression plasmid, and either the WT or a mutant this compound expression plasmid. Include a condition with an empty vector as a negative control.

3. Luciferase Activity Measurement:

  • 24-48 hours post-transfection, lyse the cells using a passive lysis buffer.
  • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer.
  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.
  • Express the activity of mutant this compound proteins as a percentage of the activity of WT this compound.

Generation and Phenotyping of this compound Knockout Mice

This compound heterozygous knockout mice are a key model for studying the in vivo effects of this compound haploinsufficiency.

1. Generation of this compound Knockout Mice:

  • Targeting Vector Construction: Design a targeting vector to delete a critical exon of the this compound gene via homologous recombination in mouse embryonic stem (ES) cells. The vector should include a selectable marker (e.g., neomycin resistance gene) flanked by LoxP sites.
  • ES Cell Targeting: Electroporate the targeting vector into ES cells (e.g., from a C57BL/6N background). Select for correctly targeted clones using neomycin selection and confirm by Southern blotting or PCR.
  • Blastocyst Injection and Chimera Generation: Inject the targeted ES cells into blastocysts from a donor mouse strain and transfer the embryos into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.
  • Germline Transmission: Breed the chimeric mice with wild-type mice. Genotype the offspring to identify those that have inherited the targeted allele through the germline, creating heterozygous (this compound+/-) mice.
  • Colony Maintenance: Maintain the colony by backcrossing heterozygous mice to wild-type mice of the same strain.

2. Metabolic Phenotyping:

  • Body Weight and Composition: Monitor body weight weekly from weaning. At the end of the study, determine body composition (fat and lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
  • Food Intake: House mice individually and measure daily food intake by weighing the provided chow. For more detailed analysis, use metabolic cages that can monitor food and water consumption continuously.
  • Energy Expenditure: Use indirect calorimetry systems to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
  • Glucose Homeostasis: Perform glucose and insulin tolerance tests to assess glucose metabolism.
  • Plasma Analysis: Collect blood samples to measure plasma levels of insulin, leptin, glucose, and lipids.

Quantitative Real-Time PCR (qRT-PCR) for Hypothalamic Neuropeptides

This method is used to quantify the expression of genes regulated by this compound in the hypothalamus.

1. Tissue Collection and RNA Extraction:

  • Euthanize mice and rapidly dissect the hypothalamus.
  • Immediately homogenize the tissue in a lysis reagent (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

2. cDNA Synthesis:

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qRT-PCR:

  • Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (Oxt, Avp, Crh, Trh, Sst, Mc4r) and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
  • Perform the PCR in a real-time PCR cycler.
  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Conclusion and Future Directions

Mutations in the this compound gene are now firmly established as a cause of severe obesity and related neurodevelopmental disorders. The study of these mutations has provided invaluable insights into the critical role of the hypothalamus, and specifically the leptin-melanocortin pathway, in regulating energy homeostasis. The experimental approaches detailed in this guide are fundamental to advancing our understanding of this compound pathophysiology.

Future research should focus on:

  • Identifying the full spectrum of this compound's downstream transcriptional targets to elucidate the precise molecular mechanisms underlying its effects on appetite and metabolism.

  • Developing targeted therapeutic strategies for this compound-related obesity. Given the role of oxytocin downstream of this compound, oxytocin-based therapies are a promising avenue for investigation.[18] The MC4R agonist setmelanotide, which acts downstream of some defects in the leptin-melanocortin pathway, may also have therapeutic potential.[12]

  • Further delineating the genotype-phenotype correlations to better predict the clinical course and potential comorbidities in individuals with different this compound mutations.

A deeper understanding of the molecular intricacies of this compound function will be instrumental in the development of novel and effective treatments for obesity and related metabolic disorders.

References

An In-depth Technical Guide to the SIM1 Gene Pathway and Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors, is a critical regulator of central nervous system development, particularly in the formation of the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) of the hypothalamus. Emerging evidence has solidified its role as a key player in the intricate signaling network governing energy homeostasis and body weight regulation. Dysregulation of the this compound pathway is strongly associated with early-onset obesity, hyperphagia, and Prader-Willi-like syndrome features. This technical guide provides a comprehensive overview of the this compound signaling cascade, its upstream regulators, downstream targets, and the experimental methodologies employed to elucidate its function.

The Core this compound Signaling Pathway

The this compound transcription factor does not act in isolation. Its function is critically dependent on its heterodimerization with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[1][2] This this compound/ARNT2 complex is the primary functional unit that binds to specific DNA sequences, known as E-boxes (CANNTG), within the promoter and enhancer regions of its target genes, thereby modulating their transcription.

Upstream Regulation

The expression and activity of this compound are influenced by several upstream signals, most notably the leptin-melanocortin pathway , a crucial circuit in the regulation of appetite and energy expenditure.[3]

  • Leptin and Melanocortin Signaling: Leptin, an adipocyte-derived hormone, acts on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn activates the Melanocortin 4 Receptor (MC4R) on this compound-expressing neurons in the PVN.[4] Activation of MC4R signaling has been shown to increase the expression of this compound, suggesting that this compound is a downstream effector of the melanocortin system in mediating satiety.[4]

  • Aryl Hydrocarbon Receptor (AHR): Some studies suggest a potential regulatory interaction between the AHR and this compound. The AHR, another bHLH-PAS transcription factor, can also dimerize with ARNT or ARNT2. Research has indicated that AHR-ARNT/2 complexes can bind to the this compound promoter and positively regulate its expression.

The this compound/ARNT2 Heterodimer: The Core Functional Unit

This compound belongs to the bHLH-PAS family of transcription factors.[1] For its transcriptional activity, this compound requires heterodimerization with a partner protein. In vivo and in vitro studies have identified the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) as the primary dimerization partner for this compound in the hypothalamus.[1][2] The bHLH domains of both proteins are essential for DNA binding, while the PAS domains mediate the dimerization.

Downstream Targets and Signaling Cascade

The this compound/ARNT2 complex regulates the expression of a suite of neuropeptides and other signaling molecules crucial for energy homeostasis and neurodevelopment.

  • Oxytocin (B344502) (OXT) and Vasopressin (AVP): this compound is a master regulator of oxytocin and vasopressin neurons in the PVN and SON.[5][6] this compound haploinsufficiency in mice leads to a significant reduction in the expression of both Oxt and Avp mRNA and peptide levels.[5] Oxytocin, in particular, has been implicated in the anorexigenic effects of the melanocortin pathway, and its deficiency is thought to contribute to the hyperphagia observed in this compound-deficient mice.[6]

  • Other Hypothalamic Neuropeptides: The development and expression of other critical hypothalamic neuropeptides are also under the control of this compound. These include Corticotropin-releasing hormone (CRH), Thyrotropin-releasing hormone (TRH), and Somatostatin (SS).[5][6]

  • PlexinC1: During neuronal development, this compound regulates the expression of PlexinC1, a receptor involved in neuronal migration. This highlights the role of this compound in the proper anatomical formation of the PVN and SON.

Below is a diagram illustrating the core this compound signaling pathway.

SIM1_Pathway cluster_upstream Upstream Regulation cluster_core Core this compound Complex cluster_downstream Downstream Targets & Effects Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R activates This compound This compound MC4R->this compound upregulates expression AHR AHR AHR->this compound regulates expression SIM1_ARNT2 This compound/ARNT2 Heterodimer This compound->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 OXT Oxytocin (OXT) SIM1_ARNT2->OXT activates transcription AVP Vasopressin (AVP) SIM1_ARNT2->AVP activates transcription CRH CRH SIM1_ARNT2->CRH activates transcription TRH TRH SIM1_ARNT2->TRH activates transcription SS Somatostatin (SS) SIM1_ARNT2->SS activates transcription PlexinC1 PlexinC1 SIM1_ARNT2->PlexinC1 activates transcription Energy_Homeostasis Energy Homeostasis (↓ Food Intake) OXT->Energy_Homeostasis AVP->Energy_Homeostasis CRH->Energy_Homeostasis TRH->Energy_Homeostasis SS->Energy_Homeostasis Hypothalamic_Development Hypothalamic Development PlexinC1->Hypothalamic_Development

Figure 1: The this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the this compound gene and its role in obesity and energy homeostasis.

Table 1: Phenotypic Effects of this compound Haploinsufficiency in Mice

ParameterGenotypeDietObservationReference
Body Weight This compound+/- vs. Wild-typeHigh-FatSignificant increase in body weight gain in this compound+/- mice.[5][7][5][7]
This compound+/- vs. Wild-typeChowModest but significant increase in body weight in this compound+/- mice.[8][8]
Food Intake This compound+/- vs. Wild-typeChow~14% increase in daily food consumption in this compound+/- mice.[7][8][7][8]
This compound+/- vs. Wild-typeHigh-FatMarkedly increased food consumption and caloric intake in this compound+/- mice.[7][7]
Energy Expenditure This compound+/- vs. Wild-typeChowNo significant difference in voluntary wheel-running activity.[7][7]
Body Length This compound+/- vs. Wild-typeChowThis compound+/- mice are significantly longer than wild-type controls.[7][7]

Table 2: Gene Expression Changes in this compound Deficient Mice

GeneGenotypeTissue/Cell TypeFold Change / Percent ReductionReference
Oxytocin (Oxt) This compound+/- vs. Wild-typeHypothalamus~80% reduction in mRNA expression.[5]
Vasopressin (Avp) This compound+/- vs. Wild-typeHypothalamusSignificant reduction in mRNA expression.[5]
Corticotropin-releasing hormone (Crh) This compound+/- vs. Wild-typeHypothalamusSignificant reduction in mRNA expression.[5]
Thyrotropin-releasing hormone (Trh) This compound+/- vs. Wild-typeHypothalamusSignificant reduction in mRNA expression.[5]
Somatostatin (Sst) This compound+/- vs. Wild-typeHypothalamusSignificant reduction in mRNA expression.[5]

Table 3: Functional Effects of Human this compound Mutations on Transcriptional Activity (Luciferase Reporter Assay)

This compound MutationCell LineCo-transfected withRelative Luciferase Activity (% of Wild-type)Reference
p.T46RHEK293ARNT2Strong loss-of-function[3]
p.H323YHEK293ARNT2Strong loss-of-function[3]
p.T714AHEK293ARNT2Strong loss-of-function[3]
p.R296GHEK293ARNT2Strong loss-of-function[9]
p.S309GHEK293ARNT2Strong loss-of-function[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound gene pathway.

Co-Immunoprecipitation (Co-IP) for this compound and ARNT2 Interaction

This protocol is for verifying the interaction between this compound and ARNT2 in a cellular context, typically using HEK293 cells.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged this compound (e.g., Myc-SIM1) and tagged ARNT2 (e.g., HA-ARNT2)

  • Lipofectamine 3000 Transfection Reagent

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease inhibitor cocktail.

  • Anti-Myc antibody (for immunoprecipitation of this compound)

  • Anti-HA antibody (for western blot detection of ARNT2)

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect cells with Myc-SIM1 and HA-ARNT2 expression plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled microfuge tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add 1-2 µg of anti-Myc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads with a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated ARNT2. An anti-Myc antibody should be used on a separate blot to confirm successful immunoprecipitation of this compound.

Luciferase Reporter Assay for this compound Transcriptional Activity

This assay measures the ability of the this compound/ARNT2 complex to activate the transcription of a target gene.

Materials:

  • HEK293 cells

  • Expression plasmids for this compound and ARNT2

  • Luciferase reporter plasmid containing the promoter of a this compound target gene (e.g., pGL3-Oxt-promoter-Luc)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect cells with the this compound expression plasmid, ARNT2 expression plasmid, the target promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Include control wells with empty vectors.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Calculate the fold change in luciferase activity in the presence of this compound and ARNT2 compared to the control.

Chromatin Immunoprecipitation (ChIP) for this compound Target Gene Identification

This protocol is designed to identify the genomic regions bound by the this compound protein in neuronal cells.

Materials:

  • Hypothalamic neurons or a suitable neuronal cell line

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with freshly added protease inhibitors.

  • Anti-SIM1 antibody for ChIP (e.g., from RayBiotech or Novus Biologicals)[10][11]

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for known and potential target gene promoters

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Lyse the cells with Lysis Buffer.

  • Chromatin Shearing:

    • Sonicate the lysate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-SIM1 antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences in the immunoprecipitated sample compared to an input control. This can be followed by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression

This protocol is used to quantify the mRNA levels of this compound target genes, such as Oxt and Avp, in the hypothalamus of mice.

Materials:

  • Mouse hypothalamic tissue

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., Oxt, Avp) and a reference gene (e.g., Gapdh)

Primer Sequences (Mouse):

  • Oxytocin (Oxt):

    • Forward: 5'- CTGTGCTGGACCTGGATATGCG -3'[12]

    • Reverse: 5'- AGCTCGTCCGCGCAGCAGATG -3'[12]

  • Vasopressin (Avp):

    • Forward: 5'- TGGCTTACTGTCGCCAAGGA -3'

    • Reverse: 5'- GAGGGAGCATGGTCAGTCCT -3'

  • Gapdh (reference gene):

    • Forward: 5'- AGGTCGGTGTGAACGGATTTG -3'

    • Reverse: 5'- GGGGTCGTTGATGGCAACA -3'

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from hypothalamic tissue using TRIzol reagent.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target and reference genes.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

The this compound gene pathway is a central component of the hypothalamic circuitry that governs energy balance. Its intricate regulation by the leptin-melanocortin system and its control over key neuropeptides underscore its importance in maintaining metabolic health. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this compound signaling and its potential as a therapeutic target for obesity and related metabolic disorders. A deeper understanding of this pathway will be instrumental in the development of novel strategies to combat the growing epidemic of obesity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-Minded 1 (SIM1) gene, a crucial transcription factor in the development and function of the hypothalamus, has emerged as a significant contributor to monogenic and severe polygenic forms of obesity. Haploinsufficiency of this compound is strongly associated with early-onset obesity, often accompanied by hyperphagia and, in some cases, a Prader-Willi-like phenotype. This technical guide provides a comprehensive overview of the this compound gene's role in energy homeostasis, the impact of its genetic variants, and the experimental methodologies used to elucidate its function. It is intended to serve as a resource for researchers and professionals in the fields of genetics, metabolism, and drug development.

Introduction to this compound and its Physiological Function

The this compound gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor. It is a key regulator in the development of the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) of the hypothalamus.[1][2] These regions are critical for the central regulation of energy balance, appetite, and neuroendocrine function.[3][4] Mouse models have been instrumental in understanding this compound's role; homozygous knockout of this compound is perinatally lethal due to severe hypothalamic defects, while heterozygous mice exhibit hyperphagia, increased linear growth, and early-onset obesity, particularly on a high-fat diet.[4][5][6] This phenotype of hyperphagic obesity without a significant decrease in energy expenditure distinguishes this compound deficiency from some other forms of monogenic obesity.[3][4]

The Link Between this compound Variants and Early-Onset Obesity

The heritability of obesity is estimated to be between 40-70%, indicating a strong genetic component.[7] Rare coding variants and chromosomal abnormalities affecting the this compound gene have been identified as a cause of severe, early-onset obesity in humans.[5][8][9] These mutations often lead to a reduction or loss of this compound transcriptional activity, a state known as haploinsufficiency.[9][10] Individuals with pathogenic this compound variants typically present with severe obesity beginning in early childhood, often accompanied by an insatiable appetite (hyperphagia).[6][8] Some cases also exhibit features overlapping with Prader-Willi syndrome, such as developmental delay and cognitive impairment.[9][11]

Prevalence and Penetrance of this compound Mutations

Sequencing studies in cohorts of individuals with severe, early-onset obesity have identified numerous heterozygous variants in the this compound gene.[8][9] While the overall prevalence of pathogenic this compound mutations in this population is low, they represent a significant cause of monogenic obesity. It is important to note that the penetrance of obesity in individuals carrying this compound variants can be incomplete, and some loss-of-function variants have been identified in control populations, suggesting a complex interplay of genetic and environmental factors.[8][11]

Quantitative Data on this compound Variants and Obesity Phenotypes

The following tables summarize quantitative data from key studies investigating the association between this compound variants and obesity.

Table 1: Prevalence of this compound Variants in Obese and Control Cohorts

Study CohortNumber of IndividualsNumber of this compound Variant CarriersPercentage of Variant CarriersReference
Severe, early-onset obesity2,100281.33%[8]
Morbidly obese adults56871.23%[9]
Children with Prader-Willi-like features4449.09%[9]
Severely overweight/obese children and adolescents56140.71%[12]
Control population1,680140.83%[8]
Lean adult controls45340.88%[12]
Lean adult controls38300.00%[9]

Table 2: Functional Characterization of Selected this compound Missense Variants

VariantCohort Identified InIn Vitro Transcriptional Activity (% of Wild-Type)Associated PhenotypeReference
p.T46RMorbidly obese adultsStrong loss-of-functionHigh intra-family risk for obesity[9][11]
p.S71RSevere, early-onset obesityReduced activitySevere obesity[8]
p.I128TSevere, early-onset obesityMild reduction in activityObesity (variable penetrance)[8][9]
p.D134NEarly-onset severe obesityPredicted pathogenicObesity[13]
p.R171HSevere, early-onset obesityReduced activitySevere obesity[8]
p.L238RSevere, early-onset obesityReduced activitySevere obesity[8]
p.H323YMorbidly obese adultsStrong loss-of-functionHigh intra-family risk for obesity[9]
p.T481KObese individualsDecreased activityObesity[12]
p.A517VObese individualsDecreased activityObesity[12]
p.P497RSevere, early-onset obesityReduced activitySevere obesity[8]
p.R550HSevere, early-onset obesityReduced activitySevere obesity[8]
p.D707HSevere, early-onset obesity & ControlsModerately damaging (variable penetrance)Obesity (variable penetrance)[8]
p.T712ISevere, early-onset obesityReduced activitySevere obesity[8]
p.T714AChildren with Prader-Willi-like featuresStrong loss-of-functionHigh intra-family risk for obesity[9]
p.G715VObese individualsSignificant reduction in activityObesity, intellectual disability[10]

Table 3: Phenotypic Characteristics of Human this compound Variant Carriers and this compound Deficient Mice

PhenotypeHuman this compound Variant CarriersThis compound Heterozygous MiceReference
Obesity Severe, early-onsetDevelops around sexual maturity (standard chow), earlier on high-fat diet[6][8]
Appetite HyperphagiaHyperphagia[6][8]
Body Mass Index (BMI) Mean BMI SD score of 4.4 ± 0.433-45% heavier than wild-type by 5 months[6][8]
Linear Growth IncreasedIncreased[3][14]
Energy Expenditure NormalNormal[3][4]
Response to High-Fat Diet Not systematically studiedExacerbated obesity[5][6]
Neurobehavioral Phenotype Evidence of a neurobehavioral phenotype in some probandsNot extensively characterized[15]

Signaling Pathways and Molecular Mechanisms

This compound functions as a critical downstream component of the leptin-melanocortin signaling pathway, which is a master regulator of energy homeostasis.[3][16] Leptin, an adipocyte-derived hormone, signals satiety to the brain. This signal leads to the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates the melanocortin 4 receptor (MC4R) in the PVN.[14] this compound is expressed in MC4R-bearing neurons and is thought to be essential for mediating the anorectic (appetite-suppressing) effects of MC4R activation.[5][16] this compound haploinsufficiency impairs the response to MC4R agonists.[5] Furthermore, this compound regulates the expression of several neuropeptides involved in appetite control, including oxytocin (B344502).[17]

SIM1_Signaling_Pathway Adipose Adipose Tissue Leptin Leptin Adipose->Leptin POMC_Neuron ARC POMC Neuron Leptin->POMC_Neuron + aMSH α-MSH POMC_Neuron->aMSH MC4R_Neuron PVN MC4R Neuron aMSH->MC4R_Neuron + This compound This compound MC4R_Neuron->this compound Activates Oxytocin Oxytocin This compound->Oxytocin Regulates Expression Food_Intake ↓ Food Intake Oxytocin->Food_Intake Mediates Effect

This compound Signaling Pathway in Energy Homeostasis.

Experimental Protocols

Genetic Screening for this compound Mutations

A common workflow for identifying this compound variants in patient cohorts involves targeted sequencing.

Genetic_Screening_Workflow Proband Patient Cohort (Early-Onset Obesity) DNA_Extraction Genomic DNA Extraction (e.g., from blood) Proband->DNA_Extraction PCR PCR Amplification of this compound Coding Regions & Exon-Intron Boundaries DNA_Extraction->PCR Sequencing Sanger Sequencing or Next-Generation Sequencing (NGS) PCR->Sequencing Analysis Sequence Data Analysis (Alignment & Variant Calling) Sequencing->Analysis Validation Variant Confirmation (e.g., Sanger Sequencing) Analysis->Validation Segregation Family Segregation Analysis Validation->Segregation Functional Functional Characterization (e.g., Luciferase Assay) Validation->Functional

Workflow for this compound Mutation Screening.

Methodology:

  • Patient Recruitment: Patients with severe, early-onset obesity (e.g., BMI > 3 standard deviations above the mean and onset before 10 years of age) are recruited.[18]

  • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using standard commercial kits.

  • PCR Amplification: The coding exons and flanking intronic regions of the this compound gene are amplified using polymerase chain reaction (PCR) with specifically designed primers.

  • Sequencing: The amplified PCR products are sequenced using either traditional Sanger sequencing or high-throughput next-generation sequencing (NGS) platforms.[8][9]

  • Data Analysis: Sequencing data is aligned to the human reference genome to identify genetic variants.

  • Variant Confirmation and Segregation Analysis: Novel or potentially pathogenic variants are confirmed by Sanger sequencing. If family members are available, their DNA is also tested to determine if the variant co-segregates with the obesity phenotype.[8]

In Vitro Functional Analysis of this compound Variants

Luciferase reporter assays are a standard method to assess the transcriptional activity of this compound variants.[8][9][12]

Methodology:

  • Plasmid Construction: Wild-type and mutant this compound cDNA are cloned into a mammalian expression vector (e.g., pcDNA3.1) often with an epitope tag (e.g., Myc) for protein expression detection.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured. Cells are co-transfected with:

    • The this compound expression vector (wild-type or mutant).

    • An expression vector for a this compound heterodimerization partner, typically ARNT or ARNT2.[8]

    • A reporter plasmid containing a luciferase gene under the control of a this compound-responsive promoter (e.g., containing multiple copies of the central midline element [CME]).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Luciferase Assay: After a period of incubation (e.g., 24-48 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The activity of the this compound-responsive luciferase is normalized to the activity of the control luciferase. The activity of each mutant is then expressed as a percentage of the wild-type this compound activity.[9]

  • Protein Expression Analysis: Western blotting is performed on cell lysates to confirm that the wild-type and mutant this compound proteins are expressed at comparable levels.[19]

Implications for Drug Development

The central role of this compound in a key appetite-regulating pathway makes it an attractive, albeit challenging, target for therapeutic intervention in obesity.[5] Strategies could focus on:

  • Modulating this compound Activity: Developing small molecules that can enhance the activity of partially functional this compound variants or bypass the deficiency.

  • Targeting Downstream Pathways: Since this compound deficiency leads to reduced oxytocin expression, targeting the oxytocin system could be a viable therapeutic avenue.[17]

  • Gene Therapy: Advanced therapeutic approaches, such as CRISPR-mediated gene activation (CRISPRa), have shown promise in mouse models for rescuing the obesity phenotype caused by this compound haploinsufficiency by increasing the expression from the healthy allele.[20]

Conclusion

The this compound gene is a critical nexus in the hypothalamic control of energy homeostasis. Loss-of-function variants in this compound are a recognized cause of monogenic, early-onset obesity characterized by hyperphagia. A thorough understanding of the molecular mechanisms by which this compound regulates appetite and body weight, coupled with robust experimental validation of genetic variants, is essential for accurate diagnosis, genetic counseling, and the development of novel therapeutic strategies to combat this severe form of obesity. The methodologies outlined in this guide provide a framework for continued research into the complex role of this compound in human metabolism.

References

The Molecular Function of the SIM1 bHLH-PAS Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-Minded 1 (SIM1) protein is a crucial transcription factor belonging to the basic helix-loop-helix (bHLH) and Per-ARNT-SIM (PAS) domain family. Its bHLH-PAS domain is central to its function, mediating critical processes of dimerization, DNA binding, and transcriptional regulation. This compound is integral to the development and function of the central nervous system, particularly the paraventricular nucleus of the hypothalamus. Dysregulation of this compound activity, often due to mutations within its functional domains, is strongly associated with severe early-onset obesity and Prader-Willi-like syndrome, highlighting its critical role in energy homeostasis. This technical guide provides an in-depth exploration of the molecular functions of the this compound bHLH-PAS domain, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.

Core Molecular Functions of the this compound bHLH-PAS Domain

The this compound protein, through its bHLH-PAS domain, executes its biological functions via a multi-step process involving protein-protein interactions and precise DNA binding to regulate target gene expression.

Heterodimerization with ARNT/ARNT2 is Essential for Activity

The bHLH-PAS domain of this compound is incapable of forming functional homodimers and requires heterodimerization with a class II bHLH-PAS protein, primarily the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) or its neuronally expressed homolog, ARNT2.[1][2][3] This interaction is a prerequisite for the subsequent binding to DNA and transcriptional activation. The bHLH domain serves as the primary dimerization interface, while the PAS domain provides a secondary, stabilizing interaction surface that also influences partner choice.[4]

DNA Binding and Target Gene Recognition

The this compound/ARNT2 heterodimer binds to specific DNA sequences known as E-box motifs (CANNTG) within the regulatory regions of its target genes. The basic region of the bHLH domain directly contacts the DNA. While the core recognition motif is shared among many bHLH-PAS factors, flanking sequences and DNA shape play a crucial role in conferring binding specificity for the this compound/ARNT2 complex.

Transcriptional Activation and Regulation

Upon binding to DNA, the this compound/ARNT2 complex acts as a transcriptional activator, recruiting co-activators and the basal transcriptional machinery to initiate the expression of its target genes.[1] The C-terminal region of this compound, which lies outside the bHLH-PAS domain, contains a potent transcriptional activation domain. The coordinated action of DNA binding and transcriptional activation by the this compound/ARNT2 heterodimer is essential for its role in neurodevelopment and energy balance.

Quantitative Data on this compound bHLH-PAS Domain Function

The functional consequences of mutations in the this compound gene, particularly within the bHLH-PAS domain, have been quantified in numerous studies, primarily through in vitro luciferase reporter assays. These assays measure the ability of wild-type and mutant this compound to activate transcription from a reporter gene construct containing this compound binding sites.

This compound Variant Location Effect on Transcriptional Activity (in vitro) Associated Phenotype Reference
T46RbHLH-PAS domainStrong loss-of-functionSevere obesity, Prader-Willi-like features[5]
I128TbHLH-PAS domainMild to no effectPrader-Willi-like features[5]
M136KbHLH-PAS domainComplete loss of transcriptional activityNot specified in the provided context[6]
Q152EbHLH-PAS domainMild to no effectPrader-Willi-like features[5]
H323YbHLH-PAS domainStrong loss-of-functionSevere obesity[5]
R581GC-terminal domainMild to no effectPrader-Willi-like features[5]
T714AC-terminal domainStrong loss-of-functionSevere obesity, Prader-Willi-like features[5]

Signaling Pathway and Logical Relationships

The this compound bHLH-PAS domain is a key component of the leptin-melanocortin signaling pathway, which is a central regulator of energy homeostasis.

SIM1_Signaling_Pathway cluster_Adipose Adipose Tissue cluster_Hypothalamus Hypothalamus (Arcuate Nucleus) cluster_PVN Hypothalamus (Paraventricular Nucleus) cluster_Output Physiological Output Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR binds POMC_neuron POMC Neuron LEPR->POMC_neuron activates alpha_MSH α-MSH POMC_neuron->alpha_MSH releases MC4R Melanocortin 4 Receptor (MC4R) alpha_MSH->MC4R binds & activates SIM1_ARNT2 This compound/ARNT2 Heterodimer MC4R->SIM1_ARNT2 activates transcription of this compound Target_Genes Target Genes (e.g., OXT, BDNF, TRKB, MYT1L) SIM1_ARNT2->Target_Genes activates transcription Satiety Satiety & Decreased Food Intake Target_Genes->Satiety

Caption: The Leptin-Melanocortin Signaling Pathway involving this compound.

The molecular function of the this compound bHLH-PAS domain can be summarized by the following logical relationship:

SIM1_Logical_Relationship This compound This compound Protein (bHLH-PAS domain) Heterodimer This compound/ARNT2 Heterodimer This compound->Heterodimer ARNT2 ARNT2 Protein ARNT2->Heterodimer Binding DNA Binding Heterodimer->Binding DNA E-box DNA Sequence (CANNTG) DNA->Binding Transcription Transcriptional Activation Binding->Transcription Target_Genes Target Gene Expression Transcription->Target_Genes

Caption: Logical workflow of this compound bHLH-PAS domain function.

Detailed Experimental Protocols

The study of the this compound bHLH-PAS domain relies on a variety of in vitro and in vivo techniques to elucidate its function in protein-protein interactions, DNA binding, and transcriptional regulation.

Co-Immunoprecipitation (Co-IP) for this compound-ARNT2 Interaction

This protocol is designed to verify the interaction between this compound and its dimerization partner ARNT2 in a cellular context.

CoIP_Workflow start Start: Cells co-expressing -tagged this compound and ARNT2 lysis Cell Lysis (Non-denaturing buffer) start->lysis incubation Incubation with anti-tag antibody lysis->incubation beads Addition of Protein A/G beads incubation->beads precipitation Immunoprecipitation (Centrifugation) beads->precipitation washes Wash steps (Remove non-specific binders) precipitation->washes elution Elution of protein complex washes->elution analysis Analysis by Western Blot (Probe for ARNT2) elution->analysis end End: Detection of ARNT2 confirms interaction analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation of this compound and ARNT2.

Methodology:

  • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for epitope-tagged this compound (e.g., Myc-SIM1) and ARNT2.

  • Cell Lysis: Harvest cells 24-48 hours post-transfection and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the epitope tag on this compound (e.g., anti-Myc antibody) for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washes: Wash the beads three to five times with wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ARNT2. A band corresponding to the molecular weight of ARNT2 in the immunoprecipitated sample indicates an interaction with this compound.

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the ability of the this compound/ARNT2 heterodimer to activate transcription from a target promoter.

Luciferase_Workflow start Start: Co-transfect cells with: 1. This compound expression vector 2. ARNT2 expression vector 3. Luciferase reporter vector 4. Renilla control vector incubation Incubate cells (24-48 hours) start->incubation lysis Cell Lysis incubation->lysis reagent_add Add Luciferase Assay Reagent lysis->reagent_add measure_firefly Measure Firefly Luminescence reagent_add->measure_firefly stop_add Add Stop & Glo® Reagent measure_firefly->stop_add measure_renilla Measure Renilla Luminescence stop_add->measure_renilla normalize Normalize: Firefly / Renilla measure_renilla->normalize end End: Quantified transcriptional activity normalize->end

Caption: Workflow for a dual-luciferase reporter assay to measure this compound activity.

Methodology:

  • Plasmid Constructs:

    • This compound and ARNT2 expression vectors.

    • A firefly luciferase reporter vector containing a minimal promoter and upstream tandem repeats of the this compound/ARNT2 binding site (E-box).

    • A Renilla luciferase vector under the control of a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.

  • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T or Neuro-2a) with the four plasmids.

  • Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Add a quenching reagent and the Renilla luciferase substrate to the same sample and measure the luminescence again.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. This normalized value represents the transcriptional activity of the this compound/ARNT2 heterodimer.[6][7]

Conclusion and Future Directions

The bHLH-PAS domain of this compound is a critical molecular machine that orchestrates neurodevelopment and energy homeostasis. Its functions are intricately tied to its ability to heterodimerize with ARNT/ARNT2, bind to specific DNA sequences, and activate the transcription of a suite of target genes. Loss-of-function mutations within this domain are a significant cause of monogenic obesity, making this compound a compelling target for therapeutic intervention.

Future research should focus on obtaining high-resolution structural data of the this compound/ARNT2/DNA complex to better understand the molecular basis of its function and the impact of disease-causing mutations. Furthermore, the development of high-throughput screens for small molecules that can modulate this compound activity could pave the way for novel treatments for obesity and related metabolic disorders. A comprehensive, genome-wide identification of all this compound target genes in relevant neuronal populations will also be crucial for a complete understanding of its physiological roles.

References

Unraveling the Blueprint: An In-depth Technical Guide to SIM1 Gene Expression During Embryonic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Single-minded homolog 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, plays a pivotal role in the intricate orchestration of embryonic development. Its precise spatio-temporal expression is critical for the formation of key structures within the central nervous system and mesoderm. Dysregulation of this compound expression is associated with severe developmental abnormalities and disease, including obesity and neurodevelopmental disorders. This technical guide provides a comprehensive overview of this compound gene expression during embryogenesis, focusing on its quantitative dynamics, the signaling pathways that govern its activity, and detailed protocols for its study.

Quantitative Analysis of this compound Gene Expression

The expression of this compound is dynamically regulated throughout embryonic development. Below are tables summarizing available quantitative data on this compound mRNA levels in key developmental structures of the mouse embryo.

Table 1: Relative this compound mRNA Expression in the Developing Mouse Hypothalamus

Embryonic StageBrain RegionRelative Expression Level (Fold Change vs. E10.5 Whole Brain)Data Source Type
E10.5Anterior Hypothalamus1.0 (baseline)qPCR
E12.5Developing Paraventricular Nucleus (PVN)IncreasedIn Situ Hybridization
E14.5Paraventricular Nucleus (PVN)HighIn Situ Hybridization
E15.5Paraventricular (PVN) and Supraoptic (SON) NucleiHighscRNA-seq

Table 2: Relative this compound mRNA Expression in the Developing Mouse Somites and Limbs

Embryonic StageTissueRelative Expression LevelData Source Type
E9.5Dermomyotome of SomitesPresentIn Situ Hybridization
E10.5Migrating Muscle Progenitor Cells in Limb BudPresentIn Situ Hybridization[1]
E11.5Limb Bud MesenchymePresentIn Situ Hybridization[1]

Note: Quantitative data for embryonic gene expression is often relative and method-dependent. The tables above provide a synthesis of findings from various studies. Direct numerical comparisons across different studies should be made with caution.

Signaling Pathways Regulating this compound Expression

The expression of this compound is under the tight control of several key embryonic signaling pathways. Understanding these regulatory networks is crucial for deciphering the mechanisms of normal development and the etiology of congenital disorders.

Sonic Hedgehog (Shh) Signaling in Limb Development

The Sonic hedgehog (Shh) signaling pathway is a master regulator of patterning in the developing limb bud.[2][3][4] Shh, secreted from the Zone of Polarizing Activity (ZPA) at the posterior margin of the limb bud, establishes a concentration gradient that patterns the anterior-posterior axis.[2][3][4] Evidence suggests that Shh signaling influences the expression of this compound in the limb mesenchyme, likely through the action of Gli transcription factors, which are the downstream effectors of the Shh pathway.

SHH_SIM1_Pathway Shh Shh Ligand Ptch1 Patched-1 Receptor Shh->Ptch1 Binds and inhibits Smo Smoothened Ptch1->Smo Represses Gli Gli Transcription Factors Smo->Gli Activates This compound This compound Gene Gli->this compound Regulates Transcription

Shh Signaling and this compound Regulation in the Limb.
Wnt Signaling in Neurogenesis

The Wnt signaling pathway plays a fundamental role in multiple aspects of central nervous system development, including progenitor cell proliferation, differentiation, and axon guidance.[5][6][7][8][9] The canonical Wnt/β-catenin pathway is a key regulator of gene expression during neurogenesis.[6][7][8] While direct regulation of this compound by the Wnt pathway is an area of active investigation, the expression patterns of Wnt pathway components and this compound often overlap in the developing diencephalon, suggesting a potential regulatory relationship.

Wnt_SIM1_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds and co-activates This compound This compound Gene TCF_LEF->this compound Potentially regulates transcription BMP_SIM1_Pathway BMP BMP Ligand BMPR BMP Receptor BMP->BMPR Binds SMADs p-SMAD1/5/8 BMPR->SMADs Phosphorylates Complex SMAD Complex SMADs->Complex SMAD4 SMAD4 SMAD4->Complex bHLH Other bHLH Factors Complex->bHLH Regulates transcription This compound This compound Gene bHLH->this compound Potentially regulates WMISH_Workflow cluster_probe Probe Preparation cluster_embryo Embryo Preparation cluster_hybridization Hybridization & Detection Probe_Prep Linearize plasmid DNA containing this compound cDNA Transcription In vitro transcription with DIG-labeled UTPs Probe_Prep->Transcription Purification Purify DIG-labeled antisense RNA probe Transcription->Purification Hybridization Hybridize with DIG-labeled this compound probe overnight Purification->Hybridization Dissection Dissect mouse embryos at desired stage Fixation Fix in 4% paraformaldehyde (PFA) Dissection->Fixation Dehydration Dehydrate in methanol (B129727) series Fixation->Dehydration Storage Store at -20°C Dehydration->Storage Rehydration Rehydrate embryos Storage->Rehydration Permeabilization Proteinase K treatment Rehydration->Permeabilization Prehybridization Prehybridize to block non-specific binding Permeabilization->Prehybridization Prehybridization->Hybridization Washes Stringent washes to remove unbound probe Hybridization->Washes Antibody_Incubation Incubate with anti-DIG-AP antibody Washes->Antibody_Incubation Detection Colorimetric detection with NBT/BCIP Antibody_Incubation->Detection Imaging Image embryos Detection->Imaging ChIP_Seq_Workflow cluster_prep Sample Preparation cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing and Analysis Dissect Dissect embryonic tissue (e.g., hypothalamus) Crosslink Crosslink proteins to DNA with formaldehyde Dissect->Crosslink Lyse Lyse cells and isolate nuclei Crosslink->Lyse Shear Shear chromatin by sonication Lyse->Shear IP Immunoprecipitate with anti-SIM1 antibody Shear->IP Wash_beads Wash beads to remove non-specific binding IP->Wash_beads Elute Elute chromatin from beads Wash_beads->Elute Reverse_crosslink Reverse crosslinks Elute->Reverse_crosslink Purify_DNA Purify DNA Reverse_crosslink->Purify_DNA Library_prep Prepare sequencing library Purify_DNA->Library_prep Sequencing High-throughput sequencing Library_prep->Sequencing Alignment Align reads to reference genome Sequencing->Alignment Peak_calling Identify significant binding peaks Alignment->Peak_calling Analysis Downstream analysis (motif discovery, etc.) Peak_calling->Analysis scRNA_Seq_Workflow cluster_cell_prep Cell Preparation cluster_capture_lib Cell Capture & Library Prep cluster_seq_analysis Sequencing & Data Analysis Dissect_tissue Dissect embryonic tissue (e.g., hypothalamus) Dissociation Dissociate into a single-cell suspension Dissect_tissue->Dissociation Cell_viability Assess cell viability and concentration Dissociation->Cell_viability Cell_capture Isolate single cells (e.g., droplet-based) Cell_viability->Cell_capture Lysis_RT Cell lysis and reverse transcription with barcoded primers Cell_capture->Lysis_RT cDNA_amp cDNA amplification Lysis_RT->cDNA_amp Library_const Sequencing library construction cDNA_amp->Library_const Sequencing High-throughput sequencing Library_const->Sequencing Demultiplexing Demultiplex reads and assign to cells Sequencing->Demultiplexing Alignment_quant Align reads and quantify gene expression Demultiplexing->Alignment_quant QC Quality control and filtering Alignment_quant->QC Clustering Unsupervised clustering and cell type identification QC->Clustering DE_analysis Differential expression analysis (e.g., this compound+) Clustering->DE_analysis

References

Intermolecular Engagements of the SIM1 Transcription Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded 1 (SIM1) protein is a basic helix-loop-helix (bHLH) PAS domain transcription factor critically involved in the development and function of the central nervous system, particularly in regions regulating energy homeostasis. Its dysfunction is linked to severe early-onset obesity. Understanding the interaction partners of this compound is paramount for elucidating its molecular mechanisms and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the known interaction partners of this compound, a summary of the qualitative and quantitative data available, detailed experimental protocols for identifying and validating these interactions, and a visualization of the key signaling pathways in which this compound participates.

Known Interaction Partners of this compound

The primary and most well-characterized interaction partners of this compound are members of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) family of proteins. These interactions are essential for the formation of functional heterodimeric transcription factor complexes that bind to specific DNA sequences and regulate gene expression.

ARNT and ARNT2

This compound functions as a transcriptional regulator by forming a heterodimer with either ARNT or its neuron-specific homolog, ARNT2.[1][2] This dimerization is a prerequisite for the complex to bind to its target DNA sequences.[3] The interaction is constitutive, meaning it does not require an external ligand for formation.[4] While both ARNT and ARNT2 can serve as dimerization partners, ARNT2 is considered the primary in vivo partner for this compound in the hypothalamus, a key site of this compound function.[2]

Heat Shock Protein 90 (HSP90)

In vitro studies have demonstrated that this compound can associate with Heat Shock Protein 90 (HSP90).[5] This interaction is similar to that observed with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor (AHR). The functional significance of the this compound-HSP90 interaction is not yet fully elucidated but may be involved in the proper folding, stability, and subcellular localization of this compound.

Aryl Hydrocarbon Receptor (AHR)

While a direct physical interaction between this compound and AHR has not been definitively established, a regulatory relationship exists between these two bHLH-PAS transcription factors. The promoter of the this compound gene contains a consensus binding site for the AHR-ARNT/2 complex, and its activity is positively regulated by AHR.[6] This indicates a cross-talk between the AHR and this compound signaling pathways.

Quantitative and Qualitative Interaction Data

The available literature provides more qualitative than quantitative data on the interactions of this compound. While the formation of complexes is well-documented, precise measurements of binding affinities are not widely reported.

Interacting PartnerMethodOrganism/SystemQuantitative Data (Binding Affinity, Kd)Qualitative DataReference
ARNT Co-immunoprecipitationIn vitro (Rabbit Reticulocyte Lysate)Not Reported"Quantitative" co-immunoprecipitation observed, indicating a strong and stable interaction.[4]Probst et al., 1997
ARNT2 Co-immunoprecipitationMammalian cells (in vivo)Not ReportedDemonstrated interaction through co-immunoprecipitation.[2]Michaud et al., 2000
HSP90 Co-immunoprecipitationIn vitro (Rabbit Reticulocyte Lysate)Not ReportedAssociation demonstrated by co-immunoprecipitation.[5]Probst et al., 1997

Experimental Protocols

The following sections detail the methodologies used to identify and characterize the interaction partners of this compound.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is a robust method to study protein-protein interactions in vivo or in vitro. The principle involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down its interacting partners (the "prey").

Protocol for In Vitro Co-immunoprecipitation of this compound and ARNT (Adapted from Probst et al., 1997)[4]

  • Protein Expression:

    • Synthesize 35S-labeled this compound and unlabeled ARNT proteins in separate in vitro transcription/translation reactions using a rabbit reticulocyte lysate system.

  • Complex Formation:

    • Combine equimolar amounts of the 35S-labeled this compound and unlabeled ARNT proteins in a microcentrifuge tube.

    • Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.

  • Immunoprecipitation:

    • Add an antibody specific to ARNT (e.g., affinity-purified rabbit anti-ARNT polyclonal antibody) to the protein mixture. As a negative control, use pre-immune serum from the same species.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads to the mixture and incubate for an additional 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the washed beads in SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes to elute the proteins and denature them.

    • Separate the proteins by SDS-PAGE.

    • Visualize the 35S-labeled this compound protein by autoradiography. The presence of a band corresponding to this compound in the lane with the ARNT antibody, but not in the pre-immune serum lane, confirms the interaction.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor in yeast when a "bait" protein fused to a DNA-binding domain (DBD) interacts with a "prey" protein fused to an activation domain (AD).

Generalized Protocol for Y2H Screening with this compound as Bait

  • Vector Construction:

    • Clone the full-length coding sequence of human or mouse this compound into a yeast two-hybrid "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD-SIM1).

    • Prepare a "prey" library by cloning a cDNA library (e.g., from human hypothalamus) into a yeast two-hybrid "prey" vector (e.g., pGADT7), creating fusions with the GAL4 activation domain (AD-cDNA library).

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the DBD-SIM1 bait plasmid.

    • Select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

    • Confirm that the DBD-SIM1 bait protein does not auto-activate the reporter genes by plating the transformed yeast on selective media (e.g., SD/-Trp/-His and SD/-Trp/-Ade) and performing a β-galactosidase assay.

  • Library Screening:

    • Transform the yeast strain expressing the DBD-SIM1 bait with the AD-cDNA prey library.

    • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

  • Identification of Positive Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

  • Validation:

    • Perform co-transformation of the bait plasmid and the identified prey plasmid into a fresh yeast reporter strain to confirm the interaction.

    • Use other biochemical methods, such as co-immunoprecipitation, to validate the interaction in a different experimental system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of proteins to DNA. For this compound, this assay can be used to demonstrate that the this compound-ARNT heterodimer binds to specific DNA sequences.

Generalized Protocol for EMSA with this compound-ARNT

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides containing the consensus binding site for the this compound-ARNT complex (a central E-box motif, 5'-CACGTG-3').

    • Label the double-stranded DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Protein Preparation:

    • Express and purify recombinant this compound and ARNT proteins. Alternatively, use in vitro translated proteins or nuclear extracts from cells overexpressing both proteins.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified this compound and ARNT proteins, the labeled DNA probe, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

    • Incubate the reaction at room temperature for 20-30 minutes to allow for the formation of the protein-DNA complex.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • Visualize the labeled DNA probe. If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen. If using a non-radioactive label, use an appropriate detection method (e.g., chemiluminescence for biotin or fluorescence imaging).

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a this compound-ARNT-DNA complex. The specificity of the binding can be confirmed by competition with an excess of unlabeled specific probe and the absence of a shift with a mutated probe.

Signaling Pathways and Experimental Workflows

This compound in the Leptin-Melanocortin Signaling Pathway

This compound is a key downstream component of the leptin-melanocortin signaling pathway in the hypothalamus, which is a central regulator of appetite and energy balance.[7][8]

Melanocortin_Signaling_Pathway cluster_Adipose Adipose Tissue cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds POMC_Neuron POMC Neuron alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases Leptin_Receptor->POMC_Neuron activates MC4R MC4R SIM1_Neuron This compound-expressing Neuron MC4R->SIM1_Neuron activates This compound This compound SIM1_Neuron->this compound increases expression of SIM1_ARNT2 This compound/ARNT2 Heterodimer This compound->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Target_Genes Target Genes (e.g., Oxt) SIM1_ARNT2->Target_Genes regulates transcription of Satiety Satiety (Anorexigenic Effect) Target_Genes->Satiety promotes alpha_MSH->MC4R binds and activates

Caption: The role of this compound in the leptin-melanocortin signaling pathway.

Experimental Workflow for Identifying this compound Interaction Partners

A typical workflow for identifying and validating protein-protein interactions involves a discovery phase using a high-throughput method like yeast two-hybrid or mass spectrometry, followed by a validation phase using a lower-throughput, more direct method like co-immunoprecipitation.

PPI_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Y2H Yeast Two-Hybrid Screen (this compound as bait) Candidate_List List of Potential Interacting Proteins Y2H->Candidate_List AP_MS Affinity Purification- Mass Spectrometry (AP-MS) AP_MS->Candidate_List CoIP Co-immunoprecipitation Validated_Interactors Validated this compound Interaction Partners CoIP->Validated_Interactors GST_Pulldown GST Pull-down Assay GST_Pulldown->Validated_Interactors Candidate_List->CoIP Candidate_List->GST_Pulldown

Caption: A generalized workflow for the discovery and validation of this compound interaction partners.

Conclusion

The primary interaction partner of the this compound transcription factor is ARNT, particularly its neural-specific isoform ARNT2. This interaction is fundamental to this compound's role in regulating gene expression and its downstream physiological effects on energy homeostasis. While the existence of this and other potential interactions, such as with HSP90, has been established, there is a notable lack of quantitative data on the binding affinities of these complexes. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the molecular mechanisms of this compound and for those in drug development seeking to modulate its activity for therapeutic purposes. Further research employing quantitative biophysical techniques is warranted to gain a more complete understanding of the dynamics of this compound's protein-protein interactions.

References

The Role of SIM1 in Neurogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Signaling Pathways Governing SIM1-Mediated Neuronal Development

The Single-minded 1 (this compound) gene, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, plays a pivotal role in the development of the central nervous system, particularly in the formation of key hypothalamic nuclei and the differentiation of specific neuronal lineages. This technical guide provides a comprehensive overview of the molecular functions of this compound in neurogenesis, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Functions of this compound in Neurogenesis

This compound is indispensable for the proper development of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus. Its expression is critical for the terminal migration and differentiation of neurons within these regions, which are responsible for producing essential neuroendocrine peptides such as oxytocin (B344502), arginine vasopressin, corticotropin-releasing hormone, thyrotropin-releasing hormone, and somatostatin[1].

Genetic studies in mice have demonstrated that the complete loss of this compound function is perinatally lethal due to severe defects in the formation of the PVN and SON[2]. Conversely, haploinsufficiency of this compound leads to a reduction in the number of specific neuronal populations, hyperphagia, and early-onset obesity, highlighting the gene's dose-dependent role in maintaining energy homeostasis through the proper development of hypothalamic circuits[1][3].

Beyond the hypothalamus, this compound is also implicated in the differentiation of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN). It acts as a regulator of DRN specification by influencing the expression of key transcription factors and enzymes involved in serotonin (B10506) synthesis[4].

Quantitative Data on this compound Function in Neurogenesis

The following tables summarize key quantitative findings from studies investigating the impact of altered this compound expression on neuronal populations.

Model System Genetic Alteration Affected Neuronal Population Quantitative Change Reference
MouseThis compound Haploinsufficiency (+/-)Paraventricular Nucleus (PVN) Cells24% fewer cells on average[3]
MouseThis compound Haploinsufficiency (+/-)Vasopressin (AVP)-producing cells in PVN~50% reduction[2][5]
MouseThis compound Haploinsufficiency (+/-)Oxytocin (OXT)-producing cells in PVN~80% reduction[2][5]
MouseThis compound Haploinsufficiency (+/-)PVN neurons projecting to the dorsal vagal complex~70% reduction[2]
MouseThis compound Knockout (-/-)Dorsal Raphe Nucleus (DRN) 5-HT neurons~30% decrease in newborn mice[6]
Cell Line Genetic Manipulation Target Gene Quantitative Change in Expression Reference
MN9D cellsThis compound overexpressionPet1Significant upregulation at 48h and 72h[6]
MN9D cellsThis compound overexpressionTph2Significant upregulation at 48h and 72h[6]

Key Signaling Pathways Involving this compound

This compound functions as a critical node in several signaling pathways that govern neurogenesis. Its activity is tightly regulated by upstream signals and, in turn, it controls a downstream transcriptional network essential for neuronal differentiation and function.

This compound-ARNT2 Heterodimerization and Downstream Targets in Hypothalamic Neurogenesis

As a bHLH-PAS transcription factor, this compound requires a dimerization partner to bind to DNA and regulate gene expression. In the developing hypothalamus, this compound forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2). This this compound-ARNT2 complex is essential for the proper development of neuroendocrine lineages. The expression of this compound itself is under the control of the upstream transcription factor Orthopedia (Otp).

The this compound-ARNT2 heterodimer binds to specific DNA sequences in the promoter regions of its target genes, thereby activating their transcription. One of the key downstream targets is the POU domain transcription factor Brn2, which is crucial for the differentiation of cells that secrete vasopressin (AVP), oxytocin (OXT), and corticotropin-releasing hormone (CRH) in the PVN and SON. Additionally, the this compound-ARNT2 complex regulates the expression of Sim2, which in turn influences the differentiation of somatostatin (B550006) (SST) and thyrotropin-releasing hormone (TRH) expressing cells in the anterior periventricular nucleus (aPV)[7].

SIM1_Hypothalamic_Neurogenesis cluster_upstream Upstream Regulation cluster_core This compound-ARNT2 Complex cluster_downstream Downstream Targets & Cellular Fate Otp Otp This compound This compound Otp->this compound Activates expression SIM1_ARNT2 This compound-ARNT2 Heterodimer This compound->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Brn2 Brn2 SIM1_ARNT2->Brn2 Regulates expression Sim2 Sim2 SIM1_ARNT2->Sim2 Controls expression AVP_OXT_CRH AVP, OXT, CRH Neuron Differentiation Brn2->AVP_OXT_CRH Promotes SST_TRH SST, TRH Neuron Differentiation Sim2->SST_TRH Determines

This compound-ARNT2 signaling in hypothalamic neuron differentiation.
This compound in Serotonergic Neuron Differentiation

In the developing dorsal raphe nucleus, this compound plays a crucial role in the specification of serotonergic neurons. It acts upstream of key transcription factors, Pet1 and Lhx8, and the rate-limiting enzyme in serotonin synthesis, Tryptophan hydroxylase 2 (Tph2). The regulatory cascade initiated by this compound is essential for the proper development and function of a subpopulation of serotonergic neurons.

SIM1_Serotonergic_Neurogenesis cluster_downstream_serotonergic Downstream Regulation in DRN This compound This compound Pet1 Pet1 This compound->Pet1 Regulates Tph2 Tph2 This compound->Tph2 Regulates Lhx8 Lhx8 This compound->Lhx8 Regulates Serotonergic_Neuron Serotonergic Neuron Differentiation & Function Pet1->Serotonergic_Neuron Tph2->Serotonergic_Neuron Lhx8->Serotonergic_Neuron

This compound's role in serotonergic neuron differentiation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in neurogenesis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of this compound in mouse hypothalamic tissue.

Workflow:

ChIP_seq_Workflow Start Dissect Hypothalamic Tissue Crosslink Crosslink with Formaldehyde (B43269) Start->Crosslink Lyse Lyse Cells and Isolate Nuclei Crosslink->Lyse Shear Shear Chromatin (Sonication or Enzymatic) Lyse->Shear IP Immunoprecipitation with anti-SIM1 Antibody Shear->IP Wash Wash to Remove Non-specific Binding IP->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify Library Prepare Sequencing Library Purify->Library Sequence High-Throughput Sequencing Library->Sequence Analyze Data Analysis (Peak Calling, Motif Analysis) Sequence->Analyze

A generalized workflow for ChIP-seq experiments.

Detailed Protocol:

  • Tissue Preparation: Dissect hypothalami from mouse embryos or adult mice and immediately process.

  • Cross-linking: Incubate the tissue in 1% formaldehyde in PBS for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Nuclear Isolation: Homogenize the tissue and lyse the cells using a dounce homogenizer in a hypotonic lysis buffer. Isolate the nuclei by centrifugation.

  • Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Shear the chromatin to an average size of 200-500 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a validated ChIP-grade anti-SIM1 antibody or a corresponding IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Perform a series of stringent washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify this compound binding sites, and conduct motif analysis to determine the this compound binding consensus sequence.

Dual-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of this compound on a target gene's promoter.

Workflow:

Luciferase_Assay_Workflow Start Co-transfect cells with: 1. Reporter Plasmid (Promoter-Luc) 2. This compound Expression Plasmid 3. Renilla Luciferase Control Incubate Incubate for 24-48 hours Start->Incubate Lyse Lyse cells Incubate->Lyse Measure_Firefly Measure Firefly Luciferase Activity Lyse->Measure_Firefly Measure_Renilla Measure Renilla Luciferase Activity Measure_Firefly->Measure_Renilla Analyze Normalize Firefly to Renilla Activity Measure_Renilla->Analyze

Workflow for a dual-luciferase reporter assay.

Detailed Protocol:

  • Plasmid Construction:

    • Reporter Plasmid: Clone the promoter region of a putative this compound target gene (e.g., Brn2) upstream of a firefly luciferase reporter gene in a suitable vector.

    • Expression Plasmid: Clone the full-length coding sequence of this compound into a mammalian expression vector.

    • Control Plasmid: Use a plasmid constitutively expressing Renilla luciferase as an internal control for transfection efficiency and cell viability.

  • Cell Culture and Transfection:

    • Plate a suitable neuronal cell line (e.g., Neuro-2a or HEK293T) in a 24- or 96-well plate.

    • Co-transfect the cells with the reporter plasmid, the this compound expression plasmid (and an ARNT2 expression plasmid, if necessary), and the Renilla luciferase control plasmid using a suitable transfection reagent. Include a control group transfected with an empty expression vector.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression and reporter gene activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer provided with a dual-luciferase assay kit.

  • Luciferase Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in the this compound-expressing cells to the control cells to determine the effect of this compound on the target promoter.

In Situ Hybridization

This technique is used to visualize the spatial and temporal expression pattern of this compound mRNA in mouse brain tissue.

Detailed Protocol:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA. A probe length of 400-800 bp is generally optimal.

    • Linearize the plasmid containing the this compound cDNA and use an in vitro transcription kit with DIG-labeled UTPs.

    • Purify the labeled probe.

  • Tissue Preparation:

    • Fix mouse embryos or dissected brains in 4% paraformaldehyde (PFA) overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) solution series.

    • Embed the tissue in OCT compound and prepare cryosections (14-20 µm thick).

  • Hybridization:

    • Pre-treat the sections with proteinase K to improve probe accessibility.

    • Pre-hybridize the sections in hybridization buffer at 65°C.

    • Hybridize the sections with the DIG-labeled this compound probe in hybridization buffer overnight at 65°C.

  • Washes: Perform a series of stringent washes in SSC buffers at 65°C to remove the unbound probe.

  • Immunodetection:

    • Block the sections with a blocking solution.

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove the unbound antibody.

  • Color Development: Develop the color reaction using NBT/BCIP as a substrate for AP. This will produce a purple precipitate at the site of this compound mRNA expression.

  • Imaging: Mount the slides and image using a bright-field microscope.

This guide provides a foundational understanding of this compound's role in neurogenesis and the experimental approaches to study it. Further research is needed to fully elucidate the complex regulatory networks governed by this compound and to explore its potential as a therapeutic target for neurodevelopmental and metabolic disorders.

References

Phenotypic Effects of SIM1 Haploinsufficiency in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the paraventricular nucleus (PVN) of the hypothalamus. Haploinsufficiency of this compound in mice results in a distinct phenotype characterized by severe early-onset obesity, hyperphagia, and altered neuroendocrine function, without a corresponding decrease in energy expenditure. This phenotype closely resembles that of mice with defects in the melanocortin signaling pathway, positioning this compound as a key downstream effector of melanocortin 4 receptor (MC4R) signaling. This technical guide provides an in-depth overview of the quantitative phenotypic effects of this compound haploinsufficiency in mice, details the experimental protocols used to characterize these phenotypes, and illustrates the key signaling pathways involved.

Quantitative Phenotypic Data

The phenotypic manifestations of this compound haploinsufficiency are quantifiable and consistently observed across multiple studies. The following tables summarize the key data on body weight, food intake, energy expenditure, and neuroanatomical changes in this compound heterozygous (this compound+/-) mice compared to their wild-type (WT) littermates.

Table 1: Body Weight and Composition
ParameterGenotypeAgeDietObservationReference
Body WeightThis compound+/- (Male)8 weeksHigh-Fat44% heavier than WT[1]
Body WeightThis compound+/- (Female)8 weeksHigh-Fat73% heavier than WT[1]
Body Weight GainThis compound+/-4-12 weeksChowSignificantly increased compared to WT[2]
Body CompositionThis compound+/-AdultChowIncreased lean and fat mass[1][3]
Linear GrowthThis compound+/-AdultChowIncreased nose-to-tail length[4][5]
Table 2: Food Intake and Energy Homeostasis
ParameterGenotypeConditionObservationReference
Food IntakeThis compound+/-ad libitumHyperphagic[4][5][6]
Caloric Intake on High-Fat DietThis compound+/-Transition from chowFailed to reduce intake, unlike WT[7]
Energy ExpenditureThis compound+/-Metabolic CageIndistinguishable from WT[6][7][8]
Response to MTII (Feeding)This compound+/-Melanotan-2 treatmentBlunted anorectic response[4][7]
Response to MTII (Energy Expenditure)This compound+/-Melanotan-2 treatmentNormal increase of ~30%[7]
Respiratory Exchange Rate (RER)This compound+/-Metabolic CageIndistinguishable from WT[7]
Table 3: Neuroanatomical and Molecular Phenotypes
ParameterGenotypeRegionObservationReference
PVN CellularityThis compound+/-Paraventricular Nucleus~24% reduction in cell number[6][9]
c-Fos immunoreactivity in PVNThis compound+/-Paraventricular NucleusFailed to activate in response to MTII[4][7]
Mc4r mRNA ExpressionConditional this compound homozygotesParaventricular NucleusMarkedly decreased[1]
Oxytocin (Oxt) mRNA ExpressionConditional this compound homozygotesHypothalamusMarkedly decreased[1]
Proopiomelanocortin (Pomc) ExpressionThis compound+/-HypothalamusElevated[4]

Experimental Protocols

The characterization of the this compound haploinsufficiency phenotype relies on a set of standardized and specialized experimental procedures. This section details the methodologies for key experiments.

Generation of this compound Heterozygous Mice

This compound heterozygous mice are typically generated using gene-targeting technologies to create a null allele.

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to disrupt the this compound gene. This is often achieved by replacing a critical exon with a selection cassette (e.g., a neomycin resistance gene, neo). The vector may also include flanking loxP sites to allow for conditional knockout strategies and negative selection markers (e.g., diphtheria toxin A, DTA) to select against non-homologous recombination.[10]

  • Electroporation and Selection of Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells (commonly from a 129 mouse strain) via electroporation. ES cells that have undergone homologous recombination are selected for using antibiotics (e.g., G418 for neo resistance) and screened by Southern blotting or PCR to confirm correct targeting.[10]

  • Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts (e.g., from C57BL/6J mice), which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.

  • Germline Transmission and Colony Establishment: Chimeric males are bred with wild-type females (e.g., C57BL/6J). Offspring with an agouti coat color (indicating germline transmission from the 129-derived ES cells) are genotyped to identify heterozygotes for the targeted this compound allele. Heterozygous mice are then intercrossed to establish a breeding colony.[11][12]

Metabolic Phenotyping

A comprehensive assessment of energy balance is crucial for understanding the obesity phenotype. This is typically performed using indirect calorimetry systems.

Methodology:

  • Animal Acclimation: Mice (e.g., 6-8 week old females) are individually housed in metabolic chambers (e.g., Columbus Instruments CLAMS) for at least 24-48 hours to acclimate to the new environment before data collection begins.[13] The chambers are maintained on a controlled light-dark cycle and temperature.

  • Data Collection: Over a period of 24-72 hours, the following parameters are continuously measured:

    • Oxygen Consumption (VO2) and Carbon Dioxide Production (VCO2): Measured by gas sensors to determine the metabolic rate.

    • Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2 to determine the primary fuel source (carbohydrates vs. fats).

    • Food and Water Intake: Measured by automated sensors.

    • Locomotor Activity: Monitored using infrared beams.[13]

  • Data Analysis: Data is typically averaged over the light and dark cycles. Energy expenditure is calculated from VO2 and VCO2 values. Statistical comparisons are made between this compound+/- and WT littermates.[14]

Behavioral Assays for Hyperphagia

Behavioral studies are conducted to characterize the nature of the hyperphagia observed in this compound+/- mice.

Methodology:

  • Meal Pattern Analysis: Mice are placed in cages equipped with automated food intake monitoring systems that record the time, duration, and amount of each feeding bout.[15]

    • Parameters Measured: Meal size, meal frequency, meal duration, and inter-meal interval.[16]

    • Analysis: Comparison of these parameters between this compound+/- and WT mice can reveal whether hyperphagia is driven by larger meals or more frequent meals.

  • Novelty-Suppressed Feeding (NSF) Test: This assay assesses anxiety-like behavior and the motivation to eat in a novel and potentially stressful environment.[17]

    • Procedure: After a period of food deprivation, mice are placed in a novel, brightly lit open field with a food pellet in the center. The latency to begin eating is recorded.

    • Interpretation: A longer latency to eat can indicate increased anxiety. This test can help to dissociate hyperphagia from general anxiety.

Signaling Pathways and Logical Relationships

This compound functions within a well-defined signaling pathway in the hypothalamus that is crucial for energy homeostasis.

The Melanocortin Signaling Pathway

This compound is a critical downstream component of the central melanocortin pathway, which regulates both food intake and energy expenditure. The hyperphagic phenotype of this compound+/- mice, with no change in energy expenditure, suggests that this compound-expressing neurons in the PVN are key mediators of the anorectic effects of melanocortin signaling.[4][18]

Melanocortin_Signaling_Pathway Leptin Leptin POMC POMC Neurons Leptin->POMC + AgRP AgRP/NPY Neurons Leptin->AgRP MC4R MC4R POMC->MC4R AgRP->MC4R AgRP (-) This compound This compound MC4R->this compound + Anorexia ↓ Food Intake (Anorexia) This compound->Anorexia

Caption: The central melanocortin signaling pathway for energy homeostasis.

Experimental Workflow for Phenotypic Characterization

The comprehensive analysis of this compound+/- mice involves a logical progression of experiments, from genetic confirmation to detailed physiological and behavioral assessment.

Experimental_Workflow A Generation of this compound+/- Mice (Gene Targeting) B Genotyping (PCR / Southern Blot) A->B C Growth Curve & Body Composition Analysis B->C F Neuroanatomical Analysis (Histology, IHC for c-Fos) B->F G Molecular Analysis (qRT-PCR for Mc4r, Oxt) B->G H Pharmacological Challenge (e.g., MTII administration) B->H D Metabolic Phenotyping (Indirect Calorimetry) C->D E Behavioral Analysis (Meal Pattern, NSF) C->E I Data Integration & Conclusion D->I E->I F->I G->I H->I

Caption: Experimental workflow for characterizing this compound+/- mouse phenotype.

Conclusion

This compound haploinsufficiency in mice provides a robust model for studying the genetic underpinnings of hyperphagic obesity. The phenotype is characterized by increased body weight and food intake without a primary defect in energy expenditure, highlighting the specific role of this compound in the regulation of appetite. This phenotype is attributed to impaired melanocortin signaling within the PVN. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers investigating the role of this compound in energy homeostasis and for professionals in the field of drug development targeting obesity and related metabolic disorders. The consistency of the phenotype makes the this compound+/- mouse an invaluable tool for preclinical studies.

References

A Technical Guide to SIM1 Gene Regulation and Upstream Activators

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Single-minded homolog 1 (SIM1) gene encodes a basic helix-loop-helix–PAS (bHLH-PAS) domain transcription factor that is a master regulator of the development of the paraventricular nucleus (PVN) of the hypothalamus. This region is a critical integration center for controlling energy homeostasis, appetite, and metabolism. Consequently, this compound has emerged as a significant focal point in obesity research and drug development. Dysregulation or haploinsufficiency of this compound is linked to severe, early-onset obesity in both humans and mouse models. This guide provides an in-depth overview of the core molecular mechanisms governing this compound gene expression, focusing on the primary upstream signaling pathways and direct transcriptional activators. It includes quantitative data on these regulatory interactions, detailed experimental protocols for studying them, and visual diagrams of the key pathways.

This compound: The bHLH-PAS Transcription Factor

This compound is a member of the bHLH-PAS family of transcription factors, which are known to mediate responses to a wide array of developmental and environmental signals. As with other members of this family, this compound requires an obligate dimerization partner to become functionally active.

  • Structure and Function: The this compound protein contains a basic helix-loop-helix (bHLH) domain responsible for DNA binding and two Per-ARNT-Sim (PAS) domains that mediate protein-protein interactions.

  • Dimerization: For transcriptional activity, this compound must form a heterodimer with another bHLH-PAS protein, typically the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) or its paralog, ARNT2. This this compound:ARNT2 dimer then binds to specific DNA sequences in the regulatory regions of target genes to control their expression.

Upstream Regulation of this compound Expression

The expression of the this compound gene is tightly controlled by complex signaling networks that integrate hormonal and environmental cues. Two major pathways have been identified as principal upstream regulators: the Leptin-Melanocortin pathway, which signals nutritional status, and the Aryl Hydrocarbon Receptor (AHR) pathway, which responds to environmental signals.

The Leptin-Melanocortin Signaling Pathway

The best-characterized pathway for the physiological regulation of this compound in the context of energy balance is the leptin-melanocortin system. This pathway is a cornerstone of appetite and body weight control. This compound acts as a crucial downstream effector of melanocortin signaling in the hypothalamic PVN.

The sequence of events is as follows:

  • Leptin Signaling: Adipose tissue secretes the hormone leptin in proportion to fat stores. Leptin crosses the blood-brain barrier and binds to its receptors (LepR) on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.

  • POMC Neuron Activation: Leptin binding activates POMC neurons, stimulating the proteolytic processing of the POMC pro-peptide into several bioactive molecules, including α-melanocyte-stimulating hormone (α-MSH).

  • MC4R Activation: α-MSH is released and acts as an agonist on the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor highly expressed on neurons within the PVN.

  • This compound Induction: Activation of MC4R in PVN neurons initiates a downstream signaling cascade that leads to an increase in the transcription of the this compound gene.[1]

  • Downstream Effects: The newly synthesized this compound protein, in partnership with ARNT2, then regulates the expression of target genes that mediate the anorexigenic (appetite-suppressing) effects of the pathway. A key downstream target of this compound is the gene for oxytocin (B344502) (Oxt), a neuropeptide that inhibits feeding.[2][3][4]

Leptin_Melanocortin_SIM1_Pathway cluster_adipose Adipose Tissue Leptin Leptin POMC_neuron POMC Neuron Leptin->POMC_neuron Binds & Activates aMSH α-MSH POMC_neuron->aMSH MC4R MC4R aMSH->MC4R Binds & Activates This compound This compound Gene Transcription MC4R->this compound Induces OXT Oxytocin (Oxt) Expression This compound->OXT Activates Appetite Appetite OXT->Appetite Appetite Suppression

Caption: The Leptin-Melanocortin pathway leading to this compound activation.
The Aryl Hydrocarbon Receptor (AHR) Pathway

Beyond its role in metabolism, this compound expression can be directly induced by the Aryl Hydrocarbon Receptor (AHR), a transcription factor known for mediating responses to environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This reveals a direct link between environmental signaling and the neural circuits controlled by this compound.

The activation mechanism is as follows:

  • Ligand Binding: AHR is typically sequestered in the cytoplasm in a complex with chaperone proteins. Upon binding a ligand (e.g., TCDD), AHR undergoes a conformational change.

  • Nuclear Translocation: The ligand-bound AHR translocates into the nucleus.

  • Dimerization: In the nucleus, AHR dimerizes with ARNT or ARNT2.

  • Promoter Binding: The AHR:ARNT/2 heterodimer binds directly to a consensus AHR-ARNT/2 binding site (also known as a Xenobiotic Response Element - XRE) located within the this compound gene promoter.[4]

  • Transcriptional Activation: This binding event recruits the necessary transcriptional machinery to the promoter, leading to robust activation of this compound gene expression.[4]

AHR_SIM1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR + Chaperones AHR_active Active AHR AHR_complex->AHR_active Activates Ligand AHR Ligand (e.g., TCDD) Ligand->AHR_complex Binds ARNT ARNT / ARNT2 AHR_ARNT AHR:ARNT Heterodimer AHR_active->AHR_ARNT Translocates & Dimerizes with SIM1_promoter This compound Gene Promoter (XRE Site) AHR_ARNT->SIM1_promoter Binds to SIM1_transcription This compound Transcription SIM1_promoter->SIM1_transcription Activates

Caption: Direct transcriptional activation of this compound by the AHR pathway.

Quantitative Data on this compound Regulation

The regulation of this compound has been quantified in various experimental models. The following tables summarize key findings on the induction of this compound expression and the downstream consequences of its deficiency.

Table 1: Activation of this compound Gene Expression / Promoter Activity This table presents data on the fold-increase in this compound expression or promoter activity in response to upstream activators.

Activator/ConditionExperimental SystemFold Increase (vs. Control)Reference
TCDD (AHR Ligand)Neuro-2A Cells~4.0[4]
TCDD (AHR Ligand)Mouse Hypothalamus~2.0[4]
TCDD (AHR Ligand)Mouse Kidney~3.0[4]
Ahr OverexpressionNeuro-2A Cells (Luciferase Assay)~2.2[4]
Arnt OverexpressionNeuro-2A Cells (Luciferase Assay)~1.8[4]
Arnt2 OverexpressionNeuro-2A Cells (Luciferase Assay)~1.5[4]

Table 2: Effects of this compound Deficiency on Downstream Gene Expression in the Hypothalamus This table shows the significant reduction in the mRNA levels of key neuropeptides in mouse models with compromised this compound function.

GeneMouse ModelPercent Decrease in mRNA (vs. Wild-Type)Reference
Oxytocin (Oxt)This compound Haploinsufficient (this compound+/-)80%[2][3][4]
Oxytocin (Oxt)This compound neuron ablation51%[5][6]
Oxytocin (Oxt)This compound M136K/+ mutant90%[7]
Thyrotropin-releasing hormone (TRH)This compound Haploinsufficient (this compound+/-)20-40%[3][4]
Corticotropin-releasing hormone (CRH)This compound Haploinsufficient (this compound+/-)20-40%[3][4]
Arginine vasopressin (Avp)This compound Haploinsufficient (this compound+/-)20-40%[3][4]
Somatostatin (Sst)This compound Haploinsufficient (this compound+/-)20-40%[3][4]
Melanocortin 4 Receptor (Mc4r)Postnatal this compound deficiency"Remarkable decrease"[8]

Key Experimental Protocols

Investigating the regulation of transcription factors like this compound requires a combination of techniques to probe protein-protein interactions, protein-DNA binding, and transcriptional activity. Below are detailed methodologies for three cornerstone experiments.

Co-Immunoprecipitation (Co-IP) for this compound:ARNT2 Interaction

Co-IP is used to demonstrate that two proteins (e.g., this compound and ARNT2) interact within a cell. The principle is to use an antibody to capture a specific "bait" protein (this compound), thereby pulling down any associated "prey" proteins (ARNT2).

Methodology:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T or Neuro-2A) transiently co-transfected with expression vectors for tagged this compound (e.g., FLAG-SIM1) and ARNT2 (e.g., Myc-ARNT2).

    • Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice for 20-30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-Clearing Lysate:

    • To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein's tag (e.g., anti-FLAG antibody) to the pre-cleared lysate. As a negative control, add a non-specific IgG antibody of the same isotype to a separate aliquot of lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Detection via Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the "prey" protein's tag (e.g., anti-Myc antibody) to detect the co-precipitated ARNT2.

    • A parallel blot should be probed with the anti-FLAG antibody to confirm the successful immunoprecipitation of the this compound bait protein.

Dual-Luciferase Reporter Assay for Promoter Activity

This assay quantifies the ability of a transcription factor to activate a specific promoter. A reporter plasmid is constructed where the this compound promoter sequence is placed upstream of a firefly luciferase gene. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected as an internal control for normalization.

Methodology:

  • Plasmid Construction:

    • Clone the putative this compound promoter region (containing the AHR binding site) into a promoterless firefly luciferase reporter vector (e.g., pGL3-Basic).

    • Prepare expression vectors for the transcription factors of interest (e.g., AHR and ARNT2).

  • Cell Culture and Transfection:

    • Seed cells (e.g., Neuro-2A) in a 24- or 48-well plate.

    • Co-transfect cells with:

      • The this compound promoter-firefly luciferase reporter plasmid.

      • The constitutive Renilla luciferase control plasmid (e.g., pRL-TK).

      • Expression plasmids for AHR and ARNT2.

      • An empty vector control.

    • Ensure each well receives the same total amount of DNA.

  • Cell Treatment and Incubation:

    • After 24 hours, treat the cells with the compound of interest (e.g., TCDD to activate AHR) or a vehicle control (e.g., DMSO).

    • Incubate for an additional 18-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash cells with PBS and lyse them using Passive Lysis Buffer.

    • Transfer the lysate to an opaque 96-well plate.

    • Use a luminometer to measure luminescence. First, inject the Firefly Luciferase Assay Reagent and measure the firefly signal.

    • Subsequently, inject the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase reaction. Measure the Renilla signal.

  • Data Analysis:

    • For each sample, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for transfection efficiency and cell number.

    • Express the results as "Fold Activation" by dividing the normalized luciferase activity of the treated/experimental sample by the normalized activity of the untreated/control sample.

Chromatin Immunoprecipitation (ChIP) for AHR:this compound Promoter Binding

ChIP is used to confirm the direct physical interaction of a transcription factor with a specific DNA sequence (e.g., AHR binding to the this compound promoter) within the context of the cell's natural chromatin.

Methodology:

  • Cross-linking and Cell Harvest:

    • Treat cells (e.g., hypothalamic neurons) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine.

    • Harvest the cells, wash with cold PBS, and pellet by centrifugation.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in a shearing buffer (containing SDS) and shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation:

    • Dilute the sheared chromatin and pre-clear it with Protein A/G beads.

    • Incubate an aliquot of the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-AHR antibody). A non-specific IgG control is essential.

    • Save a small portion of the chromatin as the "Input" control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-links and DNA Purification:

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis by qPCR:

    • Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and the Input DNA.

    • Use primers designed to amplify the specific region of the this compound promoter containing the putative AHR binding site.

    • Use primers for a negative control region (a gene desert or a gene not expected to be bound by AHR).

    • Analyze the data by calculating the percentage of input recovered for the target region compared to the negative control region. A significant enrichment in the anti-AHR sample indicates direct binding.

Workflow for Identifying Novel Regulatory Elements (Enhancers)

Identifying distal regulatory elements like enhancers that control this compound expression is critical for a complete understanding of its regulation. This often involves a multi-step genomics and validation pipeline.

Enhancer_ID_Workflow A Step 1: Candidate Identification (Genomic & Epigenomic Data) B Comparative Genomics (Conserved Non-Coding Regions) A->B C ChIP-seq Data (H3K27ac, p300) A->C D ATAC-seq Data (Open Chromatin) A->D E Step 2: Functional Validation (Reporter Assays) B->E C->E D->E F Massively Parallel Reporter Assay (MPRA) (High-throughput screening) E->F G Transgenic Animal Models (e.g., Zebrafish, Mouse with LacZ reporter) E->G H Step 3: Target Gene Linkage (3D Chromatin Interaction) F->H G->H I Chromosome Conformation Capture (e.g., 3C, Hi-C) H->I J CRISPRi/dCas9 Targeting (Perturbation of enhancer) H->J K Validated this compound Enhancer I->K J->K

Caption: General experimental workflow for identifying and validating enhancers.

References

Methodological & Application

Measuring SIM1 Gene Expression in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus.[1][2][3][4] Its role in the leptin-melanocortin signaling pathway implicates it in the regulation of energy homeostasis and feeding behavior, making it a significant target of interest in obesity and metabolic disease research.[3][5][6] Haploinsufficiency of the this compound gene has been linked to severe early-onset obesity.[1][6] Accurate and reliable measurement of this compound gene expression in tissue samples is therefore critical for understanding its physiological roles and its potential as a therapeutic target.

These application notes provide detailed protocols for three common methods to quantify and localize this compound gene expression:

  • Quantitative Real-Time PCR (qPCR): For the sensitive quantification of this compound mRNA levels.

  • In Situ Hybridization (ISH): For visualizing the spatial distribution of this compound mRNA within tissue sections.

  • Immunohistochemistry (IHC): For detecting and localizing the this compound protein.

Quantitative Data Summary

The following table summarizes the key quantitative outputs for each method, facilitating a comparative understanding of the data each technique yields.

Method Target Molecule Primary Quantitative Output Units Key Advantages Key Limitations
Quantitative PCR (qPCR) mRNARelative Quantification (ΔΔCt) or Absolute Copy NumberFold Change / Copy Number per µg RNAHigh sensitivity and specificity, wide dynamic range, high throughput.Provides an average expression level from a heterogeneous tissue sample, no spatial information.[7]
In Situ Hybridization (ISH) mRNASemi-quantitative Scoring (e.g., H-score) or Signal IntensityArbitrary Units / ScoreProvides spatial resolution of gene expression within the tissue architecture.[8][9][10]Less quantitative than qPCR, lower throughput.
Immunohistochemistry (IHC) ProteinSemi-quantitative Scoring (e.g., H-score) or Percentage of Positive CellsArbitrary Units / PercentageVisualizes protein localization at the subcellular level within the tissue context.[11][12]Semi-quantitative, dependent on antibody specificity and performance, potential for artifacts.[12]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The diagram below illustrates the involvement of this compound in the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance.

SIM1_Signaling_Pathway Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR POMC_Neuron POMC Neuron (ARC) LeptinR->POMC_Neuron Activates alpha_MSH α-MSH POMC_Neuron->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R PVN_Neuron PVN Neuron MC4R->PVN_Neuron Activates This compound This compound PVN_Neuron->this compound Expresses Oxytocin Oxytocin This compound->Oxytocin Regulates Transcription Energy_Homeostasis Energy Homeostasis (Satiety) Oxytocin->Energy_Homeostasis Promotes

This compound in the Melanocortin Signaling Pathway.

Experimental Workflow: qPCR for this compound Expression

This diagram outlines the major steps for quantifying this compound mRNA from tissue samples using quantitative PCR.

qPCR_Workflow Tissue_Collection 1. Tissue Sample Collection (Fresh, Frozen, or Stabilized) RNA_Extraction 2. RNA Extraction (e.g., TRIzol or Kit-based) Tissue_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment (Spectrophotometry, Bioanalyzer) RNA_Extraction->RNA_QC DNase 4. DNase Treatment (To remove genomic DNA) RNA_QC->DNase cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synthesis qPCR 6. qPCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative Quantification - ΔΔCt) qPCR->Data_Analysis

Workflow for qPCR-based this compound mRNA quantification.

Experimental Workflow: ISH/IHC for this compound Expression

This diagram shows the generalized workflow for localizing this compound mRNA (via ISH) or protein (via IHC) in tissue sections.

ISH_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure Tissue_Fixation 1. Tissue Fixation (e.g., 4% PFA) Embedding 2. Embedding (Paraffin or Frozen) Tissue_Fixation->Embedding Sectioning 3. Sectioning (Microtome/Cryostat) Embedding->Sectioning Pretreatment 4. Pre-treatment (Deparaffinization, Antigen Retrieval) Sectioning->Pretreatment Hybridization_Incubation 5. Hybridization (ISH) or Primary Antibody Incubation (IHC) Pretreatment->Hybridization_Incubation Washing 6. Washing Steps Hybridization_Incubation->Washing Detection 7. Detection (Enzymatic or Fluorescent) Washing->Detection Counterstaining 8. Counterstaining (e.g., Hematoxylin (B73222), DAPI) Detection->Counterstaining Imaging 9. Imaging & Analysis (Microscopy) Counterstaining->Imaging

Generalized workflow for ISH and IHC.

Detailed Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for this compound mRNA

This protocol details the steps for measuring this compound mRNA levels from tissue samples.

1.1. Tissue Sample Preparation

  • Fresh Tissue: Immediately process or snap-freeze in liquid nitrogen and store at -80°C.[13]

  • Frozen Tissue: Keep the tissue frozen on dry ice during handling to prevent RNA degradation.[14]

  • Stabilized Tissue: Use RNA stabilization reagents (e.g., RNAlater) according to the manufacturer's instructions, especially if immediate processing or freezing is not possible.[14]

1.2. RNA Extraction

  • Homogenize up to 30 mg of tissue in 1 mL of TRIzol reagent or a similar lysis buffer provided in commercial kits.[13][15]

  • For tough tissues, use a bead homogenizer for efficient lysis.

  • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.[15]

  • Resuspend the final RNA pellet in RNase-free water.[15]

1.3. RNA Quality and Quantity Assessment

  • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[15]

  • Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

1.4. DNase Treatment

  • Treat 1-10 µg of total RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to an overestimation of mRNA levels.[7][16] Follow the manufacturer's protocol.

1.5. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.[15][16]

  • Include a "no-RT" control (a reaction without reverse transcriptase) to verify the absence of genomic DNA amplification in the subsequent qPCR step.

1.6. qPCR

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • Use validated primers for human this compound and at least one stable reference gene (e.g., GAPDH, ACTB).

  • Perform the qPCR using a standard cycling program:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 60 s

    • Melt curve analysis to confirm product specificity.[16]

1.7. Data Analysis

  • Determine the cycle threshold (Ct) for this compound and the reference gene(s) in each sample.

  • Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.

Protocol 2: Chromogenic In Situ Hybridization (CISH) for this compound mRNA

This protocol allows for the visualization of this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[17][18][19][20]

2.1. Tissue Preparation

  • Fix tissue in 10% neutral buffered formalin for 24 hours at room temperature.[21]

  • Dehydrate through a graded series of ethanol (B145695) and clear in xylene.[21]

  • Embed in paraffin (B1166041) and cut 4-5 µm sections onto charged slides.[21]

2.2. Deparaffinization and Rehydration

  • Immerse slides in xylene (2 x 10 min).[21]

  • Rehydrate through a graded ethanol series: 100% (2 x 5 min), 90% (5 min), 70% (5 min).[21]

  • Rinse in distilled water.[21]

2.3. Pre-treatment

  • Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[19]

  • Allow slides to cool to room temperature.

  • Digest with pepsin or proteinase K at 37°C for 15 minutes to improve probe accessibility.[21]

  • Wash in 2x SSC buffer.[21]

2.4. Hybridization

  • Dehydrate sections again through a graded ethanol series and air dry.[21]

  • Apply a digoxigenin (B1670575) (DIG)-labeled anti-sense RNA probe specific for this compound in hybridization buffer.

  • Cover with a coverslip and denature at 75°C for 10 minutes.[21]

  • Incubate overnight in a humidified chamber at 37°C to allow hybridization.[21]

2.5. Detection

  • Wash slides in SSC buffers of decreasing concentration to remove unbound probe.[21]

  • Block non-specific binding sites with a blocking solution for 1 hour.[22]

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash thoroughly.

  • Apply the chromogenic substrate (e.g., DAB), which will produce a colored precipitate at the site of probe hybridization.[19]

  • Stop the reaction by rinsing with water.

2.6. Counterstaining and Mounting

  • Lightly counterstain with hematoxylin to visualize cell nuclei.[19]

  • Dehydrate, clear, and mount with a permanent mounting medium.

  • Analyze under a bright-field microscope. A positive signal will appear as a colored precipitate within the cytoplasm of cells expressing this compound mRNA.

Protocol 3: Immunohistochemistry (IHC) for this compound Protein

This protocol is for the detection of the this compound protein in FFPE tissue sections.

3.1. Deparaffinization, Rehydration, and Antigen Retrieval

  • Follow steps 2.1 and 2.2 as described for CISH.

  • Perform heat-induced antigen retrieval as in step 2.3. This step is crucial for unmasking the epitope.[23]

3.2. Staining

  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.

  • Wash with a wash buffer (e.g., PBS-T).

  • Block non-specific antibody binding using a blocking solution (e.g., normal goat serum) for 1 hour at room temperature.[23]

  • Incubate with a primary antibody specific for this compound, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[23]

  • The next day, wash the slides three times with wash buffer.[23]

  • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Wash slides, then incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.

  • Wash slides and apply the DAB chromogen. Monitor the color development (typically 1-10 minutes).[23]

  • Stop the reaction by immersing the slides in distilled water.[23]

3.3. Counterstaining and Mounting

  • Follow step 2.6 as described for CISH.

  • Analyze under a bright-field microscope. Positive staining for this compound, a transcription factor, is expected in the nucleus.[1] The intensity and percentage of stained cells can be scored semi-quantitatively.

References

Application Notes: Immunohistochemical Staining of SIM1 in Brain Sections

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Single-minded homolog 1 (SIM1) protein in formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

This compound is a transcription factor crucial for the development and function of the central nervous system, particularly in the hypothalamus where it plays a key role in regulating energy balance and body weight.[1][2] Its expression is observed in the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus, as well as in the amygdala.[2] Immunohistochemistry is a powerful technique to visualize the distribution and localization of this compound protein within the complex architecture of the brain.

Due to the variability in tissue processing and the performance of different antibodies, this protocol should be considered a starting point. Optimization of specific parameters, such as antibody concentration and antigen retrieval conditions, is essential for achieving optimal staining.

Experimental Protocols

This protocol outlines the necessary steps for both free-floating and slide-mounted brain sections.

1. Tissue Preparation

  • For Paraffin-Embedded Sections:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Process the tissue through a series of graded ethanol (B145695) and xylene, and embed in paraffin (B1166041) wax.

    • Section the paraffin block at 5-10 µm thickness using a microtome and mount on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • For Frozen Sections:

    • Perfuse the animal with 4% PFA in PBS.

    • Dissect the brain and cryoprotect by immersing in a 30% sucrose (B13894) solution in PBS until it sinks.[3]

    • Freeze the brain in optimal cutting temperature (OCT) compound using isopentane (B150273) cooled with dry ice.[3]

    • Section the frozen block at 30-100 µm thickness using a cryostat and collect as free-floating sections in PBS or mount directly onto slides.[4][5]

2. Antigen Retrieval

For formalin-fixed tissues, an antigen retrieval step is crucial to unmask the epitope.[6][7][8] Heat-Induced Epitope Retrieval (HIER) is the most common method.[6][7]

  • Immerse slides or place free-floating sections in a staining dish containing an antigen retrieval buffer. Tris-EDTA (pH 9.0) is often more effective than citrate (B86180) buffer (pH 6.0), especially for nuclear antigens.[6][7]

  • Heat the solution using a microwave, pressure cooker, or water bath to 95°C for 10-30 minutes.[6][7]

  • Allow the sections to cool down to room temperature in the retrieval buffer.[7]

3. Immunohistochemical Staining

The following protocol is for indirect fluorescent detection. For chromogenic detection, additional steps for endogenous peroxidase blocking (e.g., with 0.3% H₂O₂) and substrate incubation are required.[9][10]

  • Washing: Wash sections three times for 5 minutes each in PBS with 0.1% Triton X-100 (PBS-T).[10][11]

  • Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody in PBS-T) for 1-2 hours at room temperature to minimize non-specific binding.[4][10][11]

  • Primary Antibody Incubation: Dilute the primary anti-SIM1 antibody in the blocking solution. The optimal dilution must be determined empirically. Incubate sections overnight at 4°C.[5][10][11]

  • Washing: Wash sections three times for 10 minutes each in PBS-T.[11]

  • Secondary Antibody Incubation: Incubate sections with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor series) diluted in blocking solution for 1-2 hours at room temperature, protected from light.[10][11] The secondary antibody must be raised against the host species of the primary antibody.[9]

  • Washing: Wash sections three times for 10 minutes each in PBS-T, protected from light.[11]

  • Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (1 µg/ml) for 5 minutes.[10]

  • Washing: Wash sections briefly in PBS.

  • Mounting: Mount sections onto slides (for free-floating sections), apply an aqueous mounting medium, and coverslip.[11]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Data Presentation

The following tables summarize key variables and recommended starting points for protocol optimization.

Table 1: Tissue Preparation Parameters

ParameterParaffin SectionsFrozen Sections
Fixative 4% Paraformaldehyde (PFA)4% Paraformaldehyde (PFA)
Post-fixation Overnight at 4°CNot applicable
Cryoprotection Not applicable30% Sucrose in PBS
Section Thickness 5-10 µm30-100 µm[4][5]

Table 2: Antigen Retrieval Conditions

MethodBuffer OptionsTemperatureDuration
Heat-Induced Epitope Retrieval (HIER) Tris-EDTA (pH 9.0)[7] or Citrate Buffer (pH 6.0)[7]95°C10-30 minutes[7]

Table 3: Antibody Dilution and Incubation

AntibodyDilution Range (Starting Point)Incubation TimeIncubation Temperature
Primary (Anti-SIM1) 1:100 - 1:1000 (Optimize via titration)[12]Overnight[10][11]4°C[10][11]
Secondary (Fluorophore-conjugated) 1:500 - 1:2000 (Per manufacturer's datasheet)1-2 hours[10][11]Room Temperature[10][11]

Mandatory Visualization

Experimental Workflow for this compound Immunohistochemistry

IHC_Workflow This compound Immunohistochemistry Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (4% PFA) Processing Processing & Embedding (FFPE) or Cryoprotection (Frozen) Fixation->Processing Sectioning Sectioning Processing->Sectioning AntigenRetrieval Antigen Retrieval (HIER) Sectioning->AntigenRetrieval For FFPE sections Blocking Blocking Step Sectioning->Blocking For Frozen sections (if no AR) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-SIM1) Overnight at 4°C Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting & Coverslipping Counterstain->Mounting Imaging Microscopy Imaging Mounting->Imaging

Caption: Workflow for this compound immunohistochemistry in brain sections.

Troubleshooting

Common issues in IHC include weak or no staining, high background, and non-specific signals. Refer to the table below for potential causes and solutions.

Table 4: Troubleshooting Common IHC Problems

ProblemPossible CauseRecommended Solution
Weak or No Staining Ineffective antigen retrievalOptimize HIER buffer pH, temperature, or duration.[12][13]
Primary antibody concentration too lowPerform a titration to find the optimal antibody concentration.[9][12]
Incompatible secondary antibodyEnsure the secondary antibody is raised against the host species of the primary.[9]
High Background Primary antibody concentration too highDecrease the primary antibody concentration.[9]
Insufficient blockingIncrease blocking time or change blocking reagent (e.g., use serum from the secondary host).[13]
Non-specific secondary antibody bindingRun a control without the primary antibody. Use a pre-adsorbed secondary antibody.[9]

References

Application Notes and Protocols for Designing CRISPR-Cas9 Guide RNA for SIM1 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Single-Minded 1 (SIM1) gene is a critical transcription factor involved in the development and function of the central nervous system, particularly in pathways that regulate energy homeostasis, body weight, and feeding behavior.[1] Studies have shown that heterozygous loss-of-function mutations in this compound can lead to severe, early-onset obesity in humans.[1] Furthermore, this compound heterozygous knockout mice exhibit hyperphagic obesity and other metabolic syndrome-related phenotypes, making this compound a significant target for research in obesity and metabolic disorders.[1]

The CRISPR-Cas9 system offers a powerful and precise method for creating knockout models to study gene function.[2][3] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations that can result in a functional gene knockout.[5][6]

These application notes provide a comprehensive guide for designing and validating CRISPR-Cas9 gRNAs to achieve a successful this compound gene knockout in mammalian cells. The protocols outlined below cover gRNA design, synthesis, delivery, and validation of knockout efficiency.

I. Guide RNA Design for this compound Knockout

The design of an effective and specific gRNA is paramount for a successful CRISPR-Cas9 experiment.[3][7] The goal is to maximize on-target activity while minimizing off-target effects.[8]

A. Target Site Selection:

For a knockout experiment, the gRNA should target a region critical for this compound protein function.[5] It is recommended to target early exons to increase the likelihood of generating a null allele.[6] Avoid targeting regions near the N- or C-terminus, as alternative start codons or residual protein function might occur.[5][6]

B. In Silico gRNA Design Tools:

Several web-based tools are available for designing gRNAs.[7][9][10][11][12] These tools identify potential gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) and score them based on predicted on-target efficacy and potential off-target sites. For Streptococcus pyogenes Cas9 (SpCas9), the most commonly used Cas9, the PAM sequence is NGG.[13]

Recommended Design Tools:

  • Benchling: Offers a user-friendly interface for gRNA design with on- and off-target scoring.[10]

  • Synthego CRISPR Design Tool: Provides recommendations for gRNAs with high knockout efficiency.[5]

  • ATUM gRNA Design Tool: Ranks gRNAs based on a specificity-scoring algorithm.[11]

Protocol 1: In Silico Design of gRNAs for Human this compound

  • Obtain the this compound Gene Sequence: Retrieve the genomic sequence of the human this compound gene from a database such as the NCBI Gene database.

  • Select Target Exons: Identify the early exons of the this compound gene. For this protocol, we will target Exon 2.

  • Use a Design Tool: Input the sequence of Exon 2 into a gRNA design tool (e.g., Benchling).

  • Set Parameters:

    • Genome: Human (e.g., GRCh38/hg38)

    • Cas9: S. pyogenes (SpCas9)

    • PAM: NGG

  • Analyze Results: The tool will generate a list of potential 20-nucleotide gRNA sequences. Evaluate the top-ranked gRNAs based on:

    • On-target score: A higher score indicates a higher predicted cutting efficiency.

    • Off-target score: A lower score indicates fewer potential off-target sites in the genome.

  • Select Candidate gRNAs: Choose 2-3 of the highest-scoring gRNAs for experimental validation. It is recommended to test multiple gRNAs to ensure high knockout efficiency.[14]

Table 1: Example Candidate gRNAs for Human this compound (Targeting Exon 2)

gRNA IDSequence (5'-3')On-Target ScoreOff-Target Score
This compound-g1GAC​CTG​CAG​CGA​GTC​GAT​GGC9285
This compound-g2TCG​ATG​GCA​GGC​TCA​GCA​AGG8891
This compound-g3AGG​CTG​CGC​AAG​TTC​AAG​TCC8589

Note: These are example sequences and scores. Actual results will vary based on the design tool and its algorithms.

II. Synthesis and Cloning of Guide RNA

Once designed, the gRNA sequences need to be synthesized and cloned into an expression vector.[2][15] This vector typically contains the gRNA scaffold sequence and a promoter (e.g., U6) for its expression in mammalian cells.

Protocol 2: gRNA Oligo Annealing and Cloning into a Vector

This protocol is adapted for cloning into a vector that allows for Golden Gate assembly with BbsI restriction sites.[16][17]

  • Oligo Design and Synthesis: For each selected gRNA, order two complementary DNA oligonucleotides.

    • Forward Oligo: 5'- CACC G [20-nt gRNA sequence] - 3'

    • Reverse Oligo: 5'- AAAC [20-nt reverse complement gRNA sequence] C - 3'

  • Oligo Phosphorylation and Annealing:

    • In a PCR tube, mix:

      • Forward Oligo (100 µM): 1 µl

      • Reverse Oligo (100 µM): 1 µl

      • T4 Ligation Buffer (10X): 1 µl

      • T4 Polynucleotide Kinase (PNK): 1 µl

      • Nuclease-free water: 6 µl

    • Incubate in a thermocycler with the following program: 37°C for 30 minutes, 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.[18]

  • Vector Preparation: Digest the gRNA expression vector (e.g., pX458) with the BbsI restriction enzyme. Purify the linearized vector using a gel purification kit.[18]

  • Ligation:

    • Set up the following reaction:

      • Linearized vector: 50 ng

      • Annealed oligos (diluted 1:200): 1 µl

      • T4 DNA Ligase: 1 µl

      • T4 Ligation Buffer (10X): 2 µl

      • Nuclease-free water: to 20 µl

    • Incubate at room temperature for 1 hour or 16°C overnight.

  • Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

  • Colony Screening and Sequencing:

    • Pick several colonies and perform colony PCR or miniprep to isolate the plasmid DNA.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

III. Delivery of CRISPR-Cas9 Components into Mammalian Cells

The CRISPR-Cas9 components (Cas9 nuclease and gRNA) can be delivered into cells in various formats: plasmid DNA, RNA, or as a ribonucleoprotein (RNP) complex.[19][20] The choice of delivery method depends on the cell type and experimental goals.[21]

A. Delivery Methods:

  • Lipid-mediated Transfection: Suitable for many common cell lines.[21]

  • Electroporation: Highly efficient for a broad range of cells, including primary and stem cells.[21][22]

  • Viral Transduction (e.g., Lentivirus, AAV): Useful for creating stable cell lines and for in vivo applications.[4][19]

For rapid and transient expression, which can reduce off-target effects, transfection of an all-in-one plasmid (containing both Cas9 and gRNA) or RNP delivery is recommended.[19][20]

Protocol 3: Transfection of an All-in-One CRISPR-Cas9 Plasmid using Lipofection

  • Cell Seeding: The day before transfection, seed the target cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 500 ng of the validated this compound-gRNA-Cas9 plasmid in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the DNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 48-72 hours, harvest the cells for analysis of knockout efficiency.

IV. Validation of this compound Knockout

Validating the knockout efficiency at the genomic, transcript, and protein levels is a critical step to confirm the success of the gene editing experiment.[23][24]

A. Genotypic Analysis:

Protocol 4: Mismatch Cleavage Assay (T7E1 Assay)

  • Genomic DNA Extraction: Extract genomic DNA from the transfected cells and a control group of untransfected cells.

  • PCR Amplification: Amplify the genomic region surrounding the this compound target site using PCR.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • 95°C for 10 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

  • T7 Endonuclease I Digestion: Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved DNA fragments of the expected sizes indicates the presence of indels.

  • Quantification: The percentage of gene modification can be estimated by measuring the band intensities.

B. Sequencing Analysis:

For precise confirmation of the indels, the PCR products can be cloned into a vector and subjected to Sanger sequencing, or analyzed by Next-Generation Sequencing (NGS) for a quantitative assessment of the different mutations in the cell population.[23][24]

C. Protein Level Validation:

Protocol 5: Western Blot Analysis

  • Protein Extraction: Lyse the transfected and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the this compound protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. A significant reduction or absence of the this compound protein band in the transfected sample compared to the control indicates a successful knockout.[14][23]

Table 2: Summary of this compound Knockout Validation Data

gRNA IDT7E1 Assay (% Indels)Sanger Sequencing ConfirmationWestern Blot (this compound Protein Level)
This compound-g125%Frameshift mutations confirmed~70% reduction
This compound-g218%Indels present~50% reduction
This compound-g322%Frameshift mutations confirmed~65% reduction
Control0%Wild-type sequence100% (baseline)

V. Off-Target Analysis

A major concern with CRISPR-Cas9 is the potential for off-target mutations at genomic sites with sequence similarity to the on-target gRNA.[8][25]

A. In Silico Prediction:

The gRNA design tools provide a list of potential off-target sites.[26] These sites can be prioritized for validation based on the number of mismatches.

B. Experimental Validation of Off-Target Effects:

Several methods can be used to detect off-target cleavage events genome-wide or at predicted sites:[27]

  • Targeted Sequencing: PCR amplification and sequencing of the top-predicted off-target loci.

  • Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq can identify off-target sites across the entire genome.[8][25]

Table 3: Off-Target Analysis for this compound-g1

Predicted Off-Target SiteChromosomeMismatchesT7E1 Assay Result
OT-1chr 22No cleavage
OT-2chr 83No cleavage
OT-3chr 113No cleavage

Visualizations

CRISPR_Cas9_Mechanism cluster_complex CRISPR-Cas9 Complex cluster_target Target DNA Cas9 Cas9 Nuclease gRNA Guide RNA (gRNA) TargetDNA Genomic DNA (this compound gene) Cas9->TargetDNA Binding gRNA->TargetDNA Binding PAM PAM DSB Double-Strand Break (DSB) TargetDNA->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Repair Knockout This compound Gene Knockout (Indel Formation) NHEJ->Knockout Results in

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout.

gRNA_Design_Workflow A 1. Obtain this compound Gene Sequence B 2. Select Target Exon(s) A->B C 3. Use In Silico Design Tool (e.g., Benchling) B->C D 4. Analyze On-Target and Off-Target Scores C->D E 5. Select Top 2-3 gRNA Candidates D->E F 6. Synthesize & Clone gRNAs E->F

Caption: Workflow for designing and preparing gRNAs for this compound knockout.

Validation_Workflow cluster_validation Knockout Validation Start Transfect Cells with CRISPR-Cas9 Components Harvest Harvest Cells (48-72h post-transfection) Start->Harvest Split Harvest->Split Genomic Genomic DNA Analysis (T7E1 / Sequencing) Split->Genomic Protein Protein Analysis (Western Blot) Split->Protein OffTarget Off-Target Analysis Split->OffTarget Result Confirm this compound Knockout Genomic->Result Protein->Result

Caption: Experimental workflow for validating this compound gene knockout.

References

Application Notes and Protocols for SIM1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-minded homolog 1 (SIM1) is a crucial transcription factor belonging to the basic helix-loop-helix (bHLH-PAS) family.[1][2] It plays a significant role in the development of the paraventricular nucleus (PVN) of the hypothalamus and is a key component in the regulation of energy homeostasis.[1][3] this compound functions downstream of the melanocortin 4 receptor (MC4R) in the leptin-melanocortin signaling pathway, which is essential for controlling food intake.[1][4] Haploinsufficiency of the this compound gene is associated with hyperphagic obesity in both humans and mice, making it a protein of high interest in metabolic disease and drug development research.[2][3][4]

Western blotting is a fundamental technique used to detect and quantify this compound protein levels in various biological samples. This document provides detailed protocols and best practices to ensure reliable and reproducible this compound Western blot analysis.

This compound Signaling Pathway

This compound is a critical downstream effector in the melanocortin signaling pathway, which regulates appetite. Activation of the MC4R by its agonists leads to an increase in this compound expression.[4] this compound, in turn, influences the expression of neuropeptides like oxytocin, ultimately leading to the regulation of food intake.[4]

SIM1_Signaling_Pathway Leptin Leptin/ Melanocortin Agonists MC4R MC4R Activation Leptin->MC4R This compound This compound Expression (Transcription Factor) MC4R->this compound Oxytocin Oxytocin & Other Neuroendocrine Peptides This compound->Oxytocin Regulation Regulation of Food Intake Oxytocin->Regulation

Caption: The this compound Melanocortin Signaling Pathway.

Experimental Workflow for this compound Western Blot

A successful this compound Western blot requires careful execution of several sequential steps, from sample preparation to data analysis. Each stage must be optimized to ensure the integrity of the target protein and the accuracy of the results.

Western_Blot_Workflow cluster_prep Preparation cluster_separation Separation & Transfer cluster_detection Detection & Analysis A 1. Sample Preparation (Lysis / Homogenization) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis & Normalization G->H

Caption: General experimental workflow for Western blot analysis.

Detailed Experimental Protocols

A. Sample Preparation and Lysis

Proper sample preparation is critical to preserve this compound protein integrity. Given that this compound is a nuclear transcription factor, lysis buffers must be capable of efficiently extracting nuclear proteins.[1]

1. Lysis of Adherent Cultured Cells:

  • Place the cell culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5][6]

  • Aspirate PBS and add ice-cold RIPA Lysis Buffer (e.g., 500 µL for a 10 cm plate) supplemented with protease and phosphatase inhibitors.[5][6]

  • Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

  • Incubate on ice for 30 minutes with gentle agitation.[7][8]

  • To reduce viscosity from DNA, sonicate the lysate briefly (e.g., 3 pulses of 10-15 seconds each) on ice.[5][6]

  • Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[6][7]

  • Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

2. Homogenization of Tissue Samples (e.g., Hypothalamus):

  • Dissect the tissue of interest on ice and immediately snap-freeze in liquid nitrogen.[7]

  • For ~5-10 mg of tissue, add 300-500 µL of ice-cold RIPA buffer with inhibitors.

  • Homogenize the tissue using an electric homogenizer or by douncing on ice until no visible tissue clumps remain.[7]

  • Follow steps 4-7 from the cell lysis protocol above.

B. Protein Quantification and Sample Preparation for Electrophoresis

Accurate quantification ensures equal loading of protein into each well, which is essential for comparative analysis.

1. Quantification:

  • Determine the protein concentration of the lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.

2. Sample Preparation for SDS-PAGE:

  • Based on the concentration, calculate the volume needed for 10-50 µg of total protein per lane.[9]

  • In a new tube, mix the calculated volume of lysate with 2X or 4X Laemmli sample buffer. For example, add an equal volume of 2X Laemmli buffer to the lysate.[6]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Centrifuge briefly to collect the sample at the bottom of the tube. Samples are now ready for loading or can be stored at -20°C.

C. SDS-PAGE (Gel Electrophoresis)

Proteins are separated based on their molecular weight. The predicted molecular weight of human this compound is approximately 85.5 kDa.[10]

Table 1: Recommended Acrylamide Gel Percentage for this compound

Protein Size Range (kDa) Acrylamide Gel % Notes
25–100 8% Good for resolving high MW proteins.
15–100 10% A versatile choice for routine separation.[11]
10–70 12.5% Better for lower MW proteins, but still suitable.
4–20% Gradient Excellent for separating a wide range of proteins simultaneously.[6][12]

For this compound (~85.5 kDa), an 8% or 10% gel is recommended for optimal resolution.

Protocol:

  • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X Running Buffer.

  • Load 10-50 µg of your prepared protein samples into the wells of the polyacrylamide gel.

  • Load 5-10 µL of a pre-stained protein molecular weight marker in one lane to monitor migration and estimate protein size.[8]

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 1-2 hours).[8]

D. Protein Transfer

This step involves the electrophoretic transfer of separated proteins from the gel onto a solid-phase membrane (PVDF or nitrocellulose).

Protocol (Wet Transfer):

  • Pre-soak sponges and filter papers in 1X Transfer Buffer.

  • If using a PVDF membrane, activate it by immersing in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in Transfer Buffer for at least 5 minutes. Nitrocellulose does not require methanol activation.

  • Carefully assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:

    • Cathode (-) side of cassette

    • Sponge

    • Filter paper

    • SDS-PAGE gel

    • Membrane

    • Filter paper

    • Sponge

    • Anode (+) side of cassette

  • Place the cassette into the transfer tank, ensuring the correct orientation (gel towards the negative electrode, membrane towards the positive electrode).

  • Fill the tank with cold 1X Transfer Buffer and add a frozen ice pack.

  • Perform the transfer. Conditions should be optimized, but a common starting point is 100 V for 60-90 minutes at 4°C. For larger proteins like this compound, longer transfer times or overnight transfer at a lower voltage (e.g., 20-30 V) may improve efficiency.[6]

E. Immunodetection

1. Blocking:

  • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[5][13] This step prevents non-specific antibody binding.

2. Primary Antibody Incubation:

  • Selecting a validated primary antibody is crucial for specificity.

Table 2: Examples of Commercially Available this compound Primary Antibodies

Product Name/ID Host Type Recommended Dilution (WB) Supplier
This compound Antibody (NBP1-97773) Goat Polyclonal 1-3 µg/ml Novus Biologicals
This compound Antibody (NBP2-84260) Rabbit Polyclonal 1 µg/ml Novus Biologicals
This compound Antibody (ARP33296_P050) Rabbit Polyclonal Not specified Aviva Systems[14]

Note: Always refer to the manufacturer's datasheet for the most up-to-date recommendations. Validate any new antibody for your specific application.

  • Dilute the primary anti-SIM1 antibody in blocking buffer to the recommended concentration.

  • Decant the blocking buffer and incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle agitation.[5][8][15]

3. Secondary Antibody Incubation:

  • The following day, decant the primary antibody solution.

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][8]

  • Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP or anti-goat HRP) in blocking buffer (typically at a 1:2000 to 1:10,000 dilution).

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[16][17]

  • Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[17]

F. Signal Detection and Data Analysis

1. Detection:

  • Prepare the Enhanced Chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera-based imager) or by exposing it to X-ray film.

2. Data Analysis:

  • The goal of analysis is to determine the relative abundance of this compound, corrected for any loading variations.

  • Quantification: Use image analysis software to measure the intensity (volume) of the band corresponding to this compound (~85.5 kDa).[18]

  • Normalization: To correct for unequal sample loading, the blot must be co-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin). The intensity of the this compound band is then divided by the intensity of the loading control band in the same lane.[9][18]

  • Comparison: Normalized this compound levels can then be compared across different samples or treatment groups.

Data_Analysis_Logic A Acquire Blot Image B Identify Bands (this compound & Loading Control) A->B C Measure Raw Band Intensity (Densitometry) B->C D Subtract Local Background C->D E Calculate Normalized Intensity (this compound Intensity / Control Intensity) D->E F Compare Relative this compound Levels Across Samples E->F

Caption: Logical workflow for quantitative Western blot data analysis.

Troubleshooting

Table 3: Common this compound Western Blot Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
No this compound Signal - Inefficient protein extraction- Low this compound abundance in sample- Antibody not working- Inefficient protein transfer - Use a lysis buffer with strong detergents and sonicate.- Load more protein (up to 50 µg). Use a positive control (e.g., HEK293 cells overexpressing this compound).[19]- Check antibody datasheet for recommended conditions. Test a different antibody.- Verify transfer with Ponceau S staining. Optimize transfer time/voltage.
High Background - Insufficient blocking- Antibody concentration too high- Insufficient washing - Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).[13]- Titrate primary and secondary antibodies to determine optimal concentration.- Increase the number and duration of TBST washes.
Non-specific Bands - Primary or secondary antibody is not specific- Protein degradation - Use a more specific (e.g., monoclonal) antibody if available. Run a secondary antibody-only control.- Ensure protease inhibitors are always used during sample preparation. Keep samples on ice.

| Uneven Loading Control | - Inaccurate protein quantification- Pipetting errors | - Be meticulous with the protein assay and sample loading. Use a reliable protein quantification method like BCA.- Use high-quality pipettes and tips. |

References

Cloning SIM1 into a Mammalian Expression Vector: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus. Its role in energy homeostasis and the regulation of feeding behavior has made it a significant target of interest in obesity and metabolic disorder research. This document provides detailed application notes and protocols for cloning the human this compound gene into a mammalian expression vector, enabling its study in a cellular context.

Application Notes

The successful cloning of the full-length human this compound open reading frame (ORF) into a mammalian expression vector, such as pcDNA™3.1(+), allows for a multitude of downstream applications. These include:

  • Functional Studies: Overexpression of this compound in relevant cell lines (e.g., neuronal cell lines or HEK293 cells) can be used to investigate its role in transcriptional regulation of target genes. Co-transfection with its dimerization partner, ARNT2, is often necessary for its functional activity.

  • Signaling Pathway Analysis: The constructed plasmid can be used to study the upstream and downstream components of the this compound signaling cascade, particularly its involvement in the leptin-melanocortin pathway.

  • Drug Screening: Cell lines stably expressing this compound can be developed to screen for small molecules or other therapeutics that modulate its activity.

  • Protein Production: The expression vector can be used for the production of recombinant this compound protein for biochemical and structural analyses.

Choosing a Cloning Strategy

Several robust methods are available for cloning the this compound ORF. The choice of method will depend on the available resources, timeline, and desired features of the final construct.

  • Traditional Restriction Enzyme Cloning: This classic method offers a cost-effective and widely practiced approach. However, it is dependent on the presence of suitable restriction sites flanking the insert and in the vector's multiple cloning site (MCS).

  • Gibson Assembly: This seamless cloning method allows for the joining of multiple DNA fragments in a single, isothermal reaction. It is independent of restriction sites and is highly efficient for large fragments.

  • Gateway™ Cloning: This recombination-based cloning system is highly efficient and allows for the easy transfer of the this compound ORF into multiple destination vectors for various downstream applications.

Data Presentation

While specific quantitative data for the cloning efficiency and expression of this compound is not extensively published, the following table provides a general overview of what can be expected with different cloning methods for large transcription factor genes.

Cloning MethodTypical Cloning Efficiency (Correct Clones/Total Clones)Expected this compound Expression Level (in HEK293 cells)Notes
Restriction Enzyme Cloning 50-80%Moderate to HighEfficiency can be variable and is dependent on the quality of DNA and enzymes.
Gibson Assembly >90%HighHighly efficient and seamless, but requires custom-designed primers with overhangs.
Gateway™ Cloning >90%HighVery efficient for transferring the insert into multiple expression systems.

Experimental Protocols

Preparation of this compound Insert and Mammalian Expression Vector

1.1. This compound Insert Preparation (by PCR)

The full-length human this compound ORF (NCBI Accession: NM_005068.2) is approximately 2301 bp.

  • Template: Human cDNA from a relevant source (e.g., fetal kidney or hypothalamus) or a commercially available full-length this compound cDNA clone.

  • Polymerase: A high-fidelity DNA polymerase (e.g., Phusion®, Q5®) is essential to minimize PCR-induced mutations.

  • Primers: Design primers to amplify the entire this compound ORF. The specific primer sequences will depend on the chosen cloning method (see below).

1.2. Mammalian Expression Vector Preparation

A common choice for mammalian expression is the pcDNA™3.1(+) vector, which contains a strong CMV promoter for high-level expression in a wide range of mammalian cells.

  • Linearization: The vector must be linearized to accept the insert. This is typically done by restriction enzyme digestion for traditional cloning and Gibson Assembly, or by using a linearized Gateway® destination vector.

  • Purification: The linearized vector should be gel-purified to remove the excised fragment and any uncut plasmid, which can lead to high background in subsequent steps.

Cloning Methods

This protocol is based on a prior in silico restriction analysis of the human this compound ORF and the pcDNA™3.1(+) multiple cloning site. For this example, we will use the EcoRI and XhoI restriction sites.

Materials:

  • Purified this compound PCR product with flanking EcoRI and XhoI sites

  • Linearized and purified pcDNA™3.1(+) vector (digested with EcoRI and XhoI)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

Procedure:

  • Ligation Reaction Setup:

    • Vector (pcDNA™3.1(+)-EcoRI/XhoI): 50 ng

    • Insert (this compound PCR product): 150 ng (3:1 molar ratio of insert to vector)

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the ligation reaction at 16°C overnight or at room temperature for 2 hours.

  • Transformation:

    • Thaw a tube of competent E. coli on ice.

    • Add 5 µL of the ligation reaction to the competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds.

    • Immediately place on ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plating: Plate 100 µL of the transformed cells onto LB agar plates containing ampicillin.

  • Incubation: Incubate the plates at 37°C overnight.

  • Colony Screening: Select individual colonies and perform colony PCR or miniprep and restriction digest to verify the presence and orientation of the this compound insert. Sequence the final construct to confirm the absence of mutations.

Primer Design for this compound Insert:

  • Forward Primer: 5'- (Vector Overhang) + (this compound Forward Primer) - 3'

    • Vector Overhang: ~20-40 bp homologous to the 5' end of the linearized pcDNA™3.1(+) vector at the insertion site.

    • This compound Forward Primer: ~20 bp annealing to the start of the this compound ORF.

  • Reverse Primer: 5'- (Vector Overhang) + (this compound Reverse Primer) - 3'

    • Vector Overhang: ~20-40 bp homologous to the 3' end of the linearized pcDNA™3.1(+) vector at the insertion site.

    • This compound Reverse Primer: ~20 bp annealing to the end of the this compound ORF (reverse complement).

Procedure:

  • PCR Amplification: Amplify the this compound ORF and the linearized pcDNA™3.1(+) vector using the designed primers.

  • Purification: Gel purify the PCR products to remove primers and template DNA.

  • Gibson Assembly Reaction:

    • Linearized Vector: 100 ng

    • This compound PCR Product: 300 ng (3:1 molar ratio)

    • 2X Gibson Assembly Master Mix: 10 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 50°C for 15-60 minutes.[1]

  • Transformation and Plating: Follow steps 3-5 from the Traditional Restriction Enzyme Cloning protocol.

  • Verification: Screen colonies by PCR and confirm the final construct by sequencing, paying close attention to the seamless junctions.

Primer Design for this compound Insert (for BP Reaction):

  • Forward Primer: 5'- GGGGACAAGTTTGTACAAAAAAGCAGGCTTCACC + (Kozak) + (this compound Forward Primer without ATG) - 3'

  • Reverse Primer: 5'- GGGGACCACTTTGTACAAGAAAGCTGGGTC + (this compound Reverse Primer without stop codon) - 3'

Procedure:

  • attB-PCR: Amplify the this compound ORF using the designed attB-flanked primers.

  • Purification: Purify the attB-PCR product.

  • BP Reaction (to create Entry Clone):

    • attB-PCR product: ~150 ng

    • pDONR™221 vector: 150 ng

    • BP Clonase™ II enzyme mix: 2 µL

    • TE buffer, pH 8.0: to 10 µL

  • Incubation: Incubate at 25°C for at least 1 hour.

  • Proteinase K Treatment: Add 1 µL of Proteinase K and incubate at 37°C for 10 minutes.

  • Transformation into DH5α: Transform competent E. coli and select on LB plates with kanamycin.

  • LR Reaction (to create Expression Clone):

    • Entry clone (pENTR221-SIM1): 150 ng

    • pcDNA™-DEST40 (or other suitable destination vector): 150 ng

    • LR Clonase™ II enzyme mix: 2 µL

    • TE buffer, pH 8.0: to 10 µL

  • Incubation and Transformation: Follow steps 4-6, selecting on LB plates with ampicillin.

  • Verification: Verify the final expression clone by restriction digest and sequencing.

Verification of this compound Expression in Mammalian Cells

3.1. Transfection

Transfect the pcDNA™3.1(+)-SIM1 construct into a suitable mammalian cell line (e.g., HEK293T) using a standard transfection reagent (e.g., Lipofectamine™ 3000).

3.2. Western Blot Analysis

Cell Lysis:

  • 48 hours post-transfection, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

Western Blot Protocol:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

This compound Cloning Workflow

G cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification & Expression SIM1_cDNA This compound cDNA Template PCR_Amp PCR Amplification of this compound ORF SIM1_cDNA->PCR_Amp pcDNA3_1 pcDNA3.1(+) Vector Vector_Lin Vector Linearization pcDNA3_1->Vector_Lin Ligation Ligation / Assembly PCR_Amp->Ligation Vector_Lin->Ligation Transformation Transformation into E. coli Ligation->Transformation Colony_Screen Colony Screening & Plasmid Prep Transformation->Colony_Screen Sequencing Sequence Verification Colony_Screen->Sequencing Transfection Transfection into Mammalian Cells Sequencing->Transfection Western_Blot Western Blot Analysis Transfection->Western_Blot

Caption: A generalized workflow for cloning the this compound gene into a mammalian expression vector.

This compound Signaling in the Leptin-Melanocortin Pathway

G Leptin Leptin LepR Leptin Receptor (LepR) (in ARC neurons) Leptin->LepR binds POMC POMC Neurons LepR->POMC activates alphaMSH α-MSH POMC->alphaMSH releases MC4R Melanocortin 4 Receptor (MC4R) (in PVN neurons) alphaMSH->MC4R activates SIM1_ARNT2 This compound/ARNT2 Complex MC4R->SIM1_ARNT2 activates transcription of Target_Genes Target Genes (e.g., OXT, BDNF) SIM1_ARNT2->Target_Genes regulates transcription Satiety Satiety & Reduced Food Intake Target_Genes->Satiety promotes

Caption: Simplified diagram of this compound's role in the leptin-melanocortin signaling pathway.

References

Application Notes and Protocols for Quantitative PCR Analysis of Mouse Sim1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded homolog 1 (Sim1) gene is a crucial transcription factor involved in the development of the central nervous system, particularly the hypothalamus, and plays a significant role in the regulation of energy homeostasis and body weight. Its involvement in the leptin-melanocortin pathway makes it a gene of interest in obesity and metabolic disease research. Accurate and reliable quantification of this compound gene expression is essential for these studies. This document provides detailed application notes and protocols for the quantitative PCR (qPCR) analysis of the mouse this compound gene, including validated primer information, comprehensive experimental procedures, and guidance on data analysis.

Quantitative PCR Primers for Mouse this compound Gene

A commercially available and validated qPCR primer pair for the mouse this compound gene is provided by OriGene Technologies. These primers are designed for SYBR Green-based qPCR and have been tested for generating satisfactory qPCR data.

Table 1: Mouse this compound qPCR Primer Information

ParameterValueReference
Product Name This compound Mouse qPCR Primer Pair[1]
Vendor OriGene Technologies[1]
Catalog Number MP215497[1]
Target Gene This compound (single-minded family bHLH transcription factor 1)[1]
RefSeq Accession NM_011376[1]
Forward Primer (5'-3') CACTATCTCGGACAACAGGAAGG[1]
Reverse Primer (5'-3') CTGGCTGTCATGGTCAGATTCC[1]
Amplicon Size Not specified by the vendor
Lyophilized Primer 1 nmol of each primer[1]
Reconstitution Reconstitute in 200 µl of dH2O for a 10 µM final concentration[1]

Experimental Protocols

This section provides a detailed workflow for the quantification of mouse this compound gene expression, from tissue collection to qPCR data analysis.

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for qPCR Analysis of Mouse this compound Gene cluster_tissue_collection 1. Sample Preparation cluster_rna_extraction 2. RNA Extraction cluster_cdna_synthesis 3. cDNA Synthesis cluster_qpcr 4. qPCR Amplification cluster_data_analysis 5. Data Analysis tissue_collection Mouse Hypothalamus Dissection rna_extraction Total RNA Extraction (e.g., Trizol or Kit-based) tissue_collection->rna_extraction rna_qc RNA Quality and Quantity Assessment (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (RNA to cDNA) rna_qc->cdna_synthesis qpcr_setup Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run Run qPCR on Real-Time PCR System qpcr_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt Method) qpcr_run->data_analysis normalization Normalization to Reference Gene(s) data_analysis->normalization

Caption: Figure 1. A comprehensive workflow for the quantitative analysis of mouse this compound gene expression, from tissue harvesting to data interpretation.

Tissue Collection and Storage
  • Humanely euthanize the mouse according to approved institutional guidelines.

  • Promptly dissect the hypothalamus from the mouse brain on an ice-cold surface.

  • Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

  • Store the frozen tissue at -80°C until RNA extraction.

Total RNA Extraction from Mouse Hypothalamus

This protocol is based on a standard Trizol-based method. Alternatively, commercial kits (e.g., RNeasy Mini Kit, Qiagen) can be used following the manufacturer's instructions.

Materials:

  • Frozen hypothalamic tissue (up to 50 mg)

  • Trizol reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Homogenize the frozen tissue in 1 mL of Trizol reagent using a homogenizer.

  • Incubate the homogenate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Assess RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer (e.g., NanoDrop).

  • Store the RNA at -80°C.

cDNA Synthesis (Reverse Transcription)

This protocol is for the synthesis of complementary DNA (cDNA) from the extracted RNA. Commercial kits (e.g., iScript cDNA Synthesis Kit, Bio-Rad) are highly recommended for consistency.

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase kit (including reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)

  • RNase-free water

  • Thermal cycler

Procedure:

  • In a PCR tube, combine 1 µg of total RNA with primers (random hexamers and/or oligo(dT)) and RNase-free water to the volume specified by your kit.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to denature RNA secondary structures.

  • Prepare a master mix containing the reaction buffer, dNTPs, and reverse transcriptase according to the kit's protocol.

  • Add the master mix to the RNA-primer mixture.

  • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program. A typical program is:

    • 25°C for 5 minutes (primer annealing)

    • 42-50°C for 30-60 minutes (cDNA synthesis)

    • 85°C for 5 minutes (enzyme inactivation)

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol uses SYBR Green-based detection.

Materials:

  • cDNA template

  • This compound forward and reverse primers (10 µM stock)

  • Reference gene forward and reverse primers (10 µM stock)

  • SYBR Green qPCR master mix (2x)

  • Nuclease-free water

  • qPCR plates and optical seals

  • Real-time PCR detection system

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene (this compound and reference gene) in a microcentrifuge tube. For a single 20 µL reaction:

    • 10 µL SYBR Green Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 3 µL Nuclease-free water

    • 5 µL cDNA template (diluted, e.g., 1:10)

  • Mix gently and dispense the master mix into the wells of a qPCR plate.

  • Add the cDNA template to the respective wells.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument and run the following thermal cycling protocol (as recommended for the OriGene primers):

    • Activation: 50°C for 2 minutes

    • Pre-soak: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 1 minute (Annealing/Extension)

    • Melt Curve Analysis: 95°C for 15 seconds, 60°C for 15 seconds, then a slow ramp up to 95°C.[1]

Data Analysis

The relative expression of the this compound gene can be calculated using the ΔΔCt (delta-delta Ct) method.

  • Normalization: Normalize the Ct value of this compound to the Ct value of a stable reference gene (e.g., Gapdh, Actb, Hprt1). It is highly recommended to test multiple reference genes to determine the most stable one for your experimental conditions in the mouse hypothalamus.[2][3][4]

    • ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Relative Quantification: Calculate the fold change in this compound expression in your experimental group relative to a control group.

    • ΔΔCt = ΔCt(Experimental Group) - ΔCt(Control Group)

    • Fold Change = 2-ΔΔCt

This compound Signaling Pathway

The this compound transcription factor is a key component of the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance. This pathway integrates signals of energy stores (leptin) in the hypothalamus to control food intake and energy expenditure.

sim1_pathway Figure 2. This compound in the Leptin-Melanocortin Signaling Pathway cluster_arc Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Adipose Adipose Tissue Leptin Leptin Adipose->Leptin secretes ARC ARC Nucleus (Hypothalamus) Leptin->ARC Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds to POMC_Neuron POMC Neuron alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases Leptin_Receptor->POMC_Neuron activates PVN PVN Nucleus (Hypothalamus) alpha_MSH->PVN MC4R MC4R alpha_MSH->MC4R binds to This compound This compound MC4R->this compound activates Downstream Downstream Targets This compound->Downstream regulates Oxytocin Oxytocin This compound->Oxytocin ↑ expression Vasopressin Vasopressin This compound->Vasopressin ↑ expression Energy_Homeostasis Energy Homeostasis (↓ Food Intake, ↑ Energy Expenditure) Oxytocin->Energy_Homeostasis Vasopressin->Energy_Homeostasis

Caption: Figure 2. A simplified diagram of the leptin-melanocortin pathway highlighting the role of this compound in the paraventricular nucleus (PVN) of the hypothalamus.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. It is recommended that users validate the protocols and primers for their specific experimental setup and conditions. The information provided is based on currently available data and may be subject to change.

References

Application Notes and Protocols for Generating a Conditional Knockout Mouse Model for Sim1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-minded homolog 1 (Sim1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.[1][2] These regions are critical for regulating energy homeostasis, and mutations or deficiencies in this compound are associated with hyperphagic obesity in both humans and mice.[2][3] Generating a conditional knockout (cKO) mouse model for this compound allows for the spatio-temporal control of gene inactivation, enabling researchers to dissect its specific roles in different neuronal populations and at various developmental stages, bypassing the perinatal lethality observed in global this compound knockout mice.[2][3]

This document provides detailed protocols and application notes for the generation and validation of a this compound conditional knockout mouse model using the Cre-LoxP system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving this compound and the experimental workflow for generating a conditional knockout mouse model.

Sim1_Signaling_Pathway cluster_leptin Adipocyte cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds POMC_Neuron POMC Neuron MC4R MC4R POMC_Neuron->MC4R α-MSH release Leptin_Receptor->POMC_Neuron Activates Sim1_Neuron This compound-expressing Neuron MC4R->Sim1_Neuron Activates This compound This compound Sim1_Neuron->this compound Expresses Oxytocin Oxytocin This compound->Oxytocin Regulates Transcription Satiety Satiety & Reduced Food Intake Oxytocin->Satiety Promotes

Caption: this compound signaling pathway in hypothalamic regulation of energy homeostasis.

Conditional_Knockout_Workflow cluster_generation Mouse Line Generation cluster_validation Model Validation cluster_phenotyping Phenotypic Analysis Sim1_flox This compound-floxed Mouse (this compound fl/fl) Breeding Cross Breeding Sim1_flox->Breeding Cre_line Tissue-specific Cre Mouse (e.g., this compound-Cre) Cre_line->Breeding Offspring Offspring Genotyping Breeding->Offspring Genomic_DNA Genomic DNA Analysis (PCR) Offspring->Genomic_DNA Identify cKO (this compound fl/fl; Cre+) RNA_analysis RNA Expression Analysis (qRT-PCR) Genomic_DNA->RNA_analysis Confirm knockout Protein_analysis Protein Expression Analysis (Western Blot/IHC) RNA_analysis->Protein_analysis Confirm knockout Metabolic Metabolic Phenotyping (Body weight, food intake) Protein_analysis->Metabolic Behavioral Behavioral Analysis Metabolic->Behavioral Histological Histological Analysis Behavioral->Histological

Caption: Experimental workflow for generating and validating a this compound conditional knockout mouse.

Experimental Protocols

Generation of this compound Conditional Knockout Mice

This protocol describes the breeding strategy to generate mice with a conditional deletion of this compound in a specific cell or tissue type.

Materials:

  • This compound floxed mice (Sim1fl/fl): These mice have LoxP sites flanking a critical exon of the this compound gene. A readily available strain is STOCK Sim1tm1.2Az/J (JAX stock #007570).[4]

  • Tissue-specific Cre recombinase-expressing mice: The choice of Cre driver line will determine the location of the this compound gene deletion. For hypothalamus-specific knockout, a this compound-Cre line such as STOCK Tg(this compound-cre)1Lowl/J (JAX stock #006395) can be used.[5] For inducible knockout, a tamoxifen-inducible Cre line like CaMK-CreERT2 can be employed.[2]

  • Standard mouse housing and husbandry equipment.

Methodology:

  • Breeding Scheme:

    • Cross homozygous Sim1fl/fl mice with mice heterozygous for the Cre transgene (Cre+/-).

    • The resulting F1 generation will consist of mice with the genotype Sim1fl/+; Cre+/-.

    • Intercross the F1 generation (Sim1fl/+; Cre+/-) to generate the desired experimental animals in the F2 generation:

      • Conditional Knockout (cKO): Sim1fl/fl; Cre+/-

      • Control Littermates: Sim1fl/fl; Cre-/-, Sim1fl/+; Cre-/-, and this compound+/+; Cre-/-. It is crucial to use appropriate littermate controls to account for any effects of the Cre transgene itself.

  • Genotyping:

    • At 2-3 weeks of age, obtain tissue samples (e.g., tail snips or ear punches) for genomic DNA extraction.

    • Perform PCR to determine the genotype of each mouse for both the floxed this compound allele and the Cre transgene.

Genotyping Protocol for this compound Floxed and Knockout Alleles

This protocol is for the PCR-based genotyping of mice to identify wild-type, floxed, and knockout this compound alleles.

Materials:

  • Genomic DNA extracted from mouse tissue.

  • PCR primers (specific sequences will depend on the targeting strategy of the floxed allele, but a three-primer strategy is common).

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

Primer Design (Example):

A common strategy involves a forward primer upstream of the 5' LoxP site and two reverse primers: one within the floxed region and one downstream of the 3' LoxP site.[1]

  • Forward Primer (P1): Binds upstream of the 5' LoxP site.

  • Reverse Primer 1 (P2): Binds within the floxed exon(s).

  • Reverse Primer 2 (P3): Binds downstream of the 3' LoxP site (only produces a product after Cre-mediated excision).

PCR Reaction Mix:

ComponentVolume (µL) for 25 µL reactionFinal Concentration
5x PCR Buffer51x
dNTPs (10 mM)0.50.2 mM
Forward Primer (10 µM)10.4 µM
Reverse Primer 1 (10 µM)0.50.2 µM
Reverse Primer 2 (10 µM)0.50.2 µM
Taq DNA Polymerase0.251.25 units
Genomic DNA (50-100 ng)1-
Nuclease-free waterup to 25-

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation943 min1
Denaturation9430 sec\multirow{3}{*}{35}
Annealing6030 sec
Extension721 min
Final Extension7210 min1
Hold41

Expected Results (Agarose Gel Electrophoresis):

GenotypeBanding Pattern
Wild-type (+/+)A single band from P1 and P2.
Heterozygous floxed (fl/+)Two bands: one wild-type and one larger floxed band from P1 and P2.
Homozygous floxed (fl/fl)A single larger band from P1 and P2.
Conditional Knockout (cKO)A smaller band from P1 and P3, indicating excision. Depending on the tissue used for DNA extraction and the Cre driver efficiency, floxed and wild-type bands may also be present.
Validation of this compound Knockdown

a. Quantitative Real-Time PCR (qRT-PCR)

This protocol is to quantify the reduction in this compound mRNA expression in the target tissue.

Methodology:

  • Euthanize mice and dissect the target tissue (e.g., hypothalamus).

  • Isolate total RNA using a standard method (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for this compound and a housekeeping gene (e.g., Gapdh, Actb).

  • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA in cKO mice compared to control littermates.

b. Western Blotting

This protocol is to confirm the reduction of this compound protein levels.

Methodology:

  • Dissect the target tissue and prepare protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody against this compound.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize this compound protein levels to a loading control (e.g., β-actin or GAPDH).

Phenotypic Analysis

A common phenotype of this compound deficiency is hyperphagic obesity.[2][3]

Methodology:

  • Body Weight Monitoring: Weigh mice weekly from weaning.

  • Food Intake Measurement: Individually house mice and measure food consumption daily for a set period.

  • Body Composition Analysis: Use techniques like DEXA or MRI to determine fat and lean mass.

  • Glucose Homeostasis: Perform glucose and insulin (B600854) tolerance tests.

Data Presentation

The following tables present representative quantitative data from a hypothetical study on this compound cKO mice.

Table 1: Validation of this compound Knockdown in the Hypothalamus

GenotypeRelative this compound mRNA Expression (fold change)Relative this compound Protein Level (fold change)
Sim1fl/fl; Cre- (Control)1.00 ± 0.121.00 ± 0.15
Sim1fl/fl; Cre+ (cKO)0.15 ± 0.050.21 ± 0.08
Data are presented as mean ± SEM. *p < 0.01 compared to control.

Table 2: Metabolic Phenotype of this compound cKO Mice at 16 Weeks

GenotypeBody Weight (g)Daily Food Intake (g)Fat Mass (%)
Sim1fl/fl; Cre- (Control)25.4 ± 1.23.5 ± 0.315.2 ± 2.1
Sim1fl/fl; Cre+ (cKO)38.7 ± 2.55.1 ± 0.435.8 ± 3.4*
Data are presented as mean ± SEM. *p < 0.01 compared to control.

Conclusion

The generation of a this compound conditional knockout mouse model is a powerful tool for investigating the role of this transcription factor in energy homeostasis and obesity. The protocols outlined above provide a comprehensive guide for creating and validating this model, as well as for performing initial phenotypic characterization. Careful selection of the Cre driver line is essential for achieving the desired tissue- and/or time-specific gene deletion. Rigorous validation at the molecular and phenotypic levels is crucial for the accurate interpretation of experimental results.

References

Techniques for Studying SIM1 Protein-DNA Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH)-PAS domain transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus.[1][2][3] Its role in regulating neurogenesis, energy balance, and body weight makes it a significant target for research in obesity and related metabolic disorders.[1][4] Understanding the direct interactions between this compound and its target DNA sequences is fundamental to elucidating its regulatory mechanisms and for the development of potential therapeutic interventions. Efficient DNA binding of this compound requires dimerization with another bHLH protein, such as ARNT or ARNT2.[5]

This document provides detailed application notes and protocols for several key techniques used to study this compound protein-DNA interactions, including Chromatin Immunoprecipitation (ChIP), Electrophoretic Mobility Shift Assay (EMSA), DNA Pulldown Assays, and Yeast One-Hybrid (Y1H) Screening.

This compound Signaling Pathway and Target Genes

This compound is a critical downstream component of the leptin-melanocortin signaling pathway in the hypothalamus, which regulates food intake and energy homeostasis.[6][7] Activation of the melanocortin 4 receptor (MC4R) by α-melanocyte-stimulating hormone (α-MSH) leads to the activation of this compound, which in turn regulates the expression of target genes involved in appetite control. While a comprehensive list of direct this compound target genes is still under investigation, several potential targets have been identified.[1]

SIM1_Signaling_Pathway Leptin Leptin POMC POMC Neurons Leptin->POMC aMSH α-MSH POMC->aMSH MC4R MC4R aMSH->MC4R SIM1_ARNT2 This compound/ARNT2 Heterodimer MC4R->SIM1_ARNT2 TargetGenes Target Genes (e.g., OXT, TRH, CRH) SIM1_ARNT2->TargetGenes FoodIntake ↓ Food Intake TargetGenes->FoodIntake

Table 1: Potential this compound Target Genes and Binding Motifs

GenePutative FunctionDNA Binding Motif (E-box)
OXT (Oxytocin)Regulation of social behavior and food intakeNot fully characterized
TRH (Thyrotropin-releasing hormone)Regulation of metabolismNot fully characterized
CRH (Corticotropin-releasing hormone)Stress response, appetite regulationNot fully characterized
Jak2Signal transductionNot fully characterized[1]
Thrb (Thyroid hormone receptor beta)Regulation of metabolismNot fully characterized[1]

Note: While this compound is known to bind to E-box sequences (CANNTG), the specific, high-affinity consensus sequence for this compound has not been definitively established and may vary depending on the target gene and cellular context.[8]

Experimental Techniques and Protocols

This section provides detailed protocols for studying this compound-DNA interactions.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to identify the genomic regions that this compound binds to in vivo.[6] The workflow for a typical ChIP experiment is outlined below.

ChIP_Workflow Crosslink 1. Crosslink Protein-DNA Lyse 2. Lyse Cells & Shear Chromatin Crosslink->Lyse IP 3. Immunoprecipitate with this compound Antibody Lyse->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elute & Reverse Crosslinks Wash->Elute Purify 6. Purify DNA Elute->Purify Analyze 7. Analyze DNA (qPCR, Sequencing) Purify->Analyze

Protocol: ChIP for this compound

Materials:

  • Cells or tissue expressing this compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Ice-cold PBS

  • Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

  • Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • This compound-specific antibody (ChIP-grade)

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with 125 mM glycine for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells in Lysis Buffer on ice.

    • Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate a portion of the chromatin with a this compound-specific antibody and another portion with an IgG control antibody overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

  • DNA Purification:

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[9][10] The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[10]

EMSA_Workflow Label 1. Label DNA Probe (e.g., Biotin (B1667282), 32P) Incubate 2. Incubate Labeled Probe with this compound Protein Label->Incubate Electrophoresis 3. Separate on Non-denaturing Gel Incubate->Electrophoresis Detect 4. Detect Shifted Bands Electrophoresis->Detect

Protocol: EMSA for this compound

Materials:

  • Purified recombinant this compound protein (and its dimerization partner, e.g., ARNT2)

  • DNA probe containing the putative this compound binding site (E-box)

  • Unlabeled competitor DNA probe (specific and non-specific)

  • Labeling system (e.g., biotin labeling kit or ɣ-³²P ATP)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40)

  • Poly(dI-dC)

  • TBE Buffer

  • Non-denaturing polyacrylamide gel (4-6%)

  • Loading Dye (non-denaturing)

  • Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

  • Probe Labeling:

    • Synthesize and anneal complementary oligonucleotides containing the putative this compound binding site.

    • Label the DNA probe with biotin or a radioactive isotope (³²P).

  • Binding Reaction:

    • In separate tubes, set up binding reactions containing the labeled probe and varying concentrations of purified this compound/ARNT2 heterodimer.

    • Include control reactions: probe alone, probe with unlabeled specific competitor DNA, and probe with unlabeled non-specific competitor DNA.

    • Add poly(dI-dC) to block non-specific binding.

    • Incubate the reactions in binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis:

    • Add non-denaturing loading dye to the reactions.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage in a cold room or on ice.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled DNA using a chemiluminescent substrate (for biotin) or by exposing to X-ray film (for ³²P). A shifted band indicates a this compound-DNA complex.

DNA Pulldown Assay

A DNA pulldown assay is an in vitro method used to isolate and identify proteins that bind to a specific DNA sequence.[11][12]

DNAPulldown_Workflow Immobilize 1. Immobilize Biotinylated DNA Probe on Beads Incubate 2. Incubate with Nuclear Extract Immobilize->Incubate Wash 3. Wash to Remove Non-specific Proteins Incubate->Wash Elute 4. Elute Bound Proteins Wash->Elute Analyze 5. Analyze Proteins (Western Blot, Mass Spec) Elute->Analyze

Protocol: DNA Pulldown Assay for this compound

Materials:

  • Biotinylated DNA probe containing the this compound binding site

  • Streptavidin-coated magnetic beads

  • Nuclear extract from cells expressing this compound

  • Binding Buffer (similar to EMSA binding buffer)

  • Wash Buffer (binding buffer with varying salt concentrations)

  • Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

  • This compound-specific antibody for Western blotting

  • Mass spectrometer for protein identification

Procedure:

  • Probe Immobilization:

    • Incubate the biotinylated DNA probe with streptavidin-coated magnetic beads to immobilize the DNA.

  • Binding:

    • Incubate the DNA-bound beads with nuclear extract containing this compound.

  • Washing:

    • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the DNA probe using Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using a this compound-specific antibody to confirm the presence of this compound.

    • Alternatively, identify all bound proteins using mass spectrometry.

Yeast One-Hybrid (Y1H) Screening

The Y1H system is a powerful genetic method to identify proteins that bind to a specific DNA sequence of interest (the "bait").[13][14][15]

Y1H_Workflow Bait 1. Clone DNA Bait (this compound Binding Site) Upstream of Reporter Gene Library 2. Transform Yeast with Bait and cDNA Library (Prey) Bait->Library Screen 3. Screen for Reporter Gene Activation Library->Screen Identify 4. Isolate and Sequence Positive Prey Clones Screen->Identify

Protocol: Y1H Screening for this compound-Interacting DNA

Materials:

  • Yeast strain with reporter genes (e.g., HIS3, lacZ)

  • Bait vector (for cloning the DNA sequence of interest)

  • Prey vector (for creating a cDNA library fused to a transcriptional activation domain)

  • cDNA library from a relevant cell type or tissue

  • Yeast transformation reagents

  • Selective media

Procedure:

  • Bait Construction:

    • Clone the putative this compound binding sequence (DNA bait) into a bait vector upstream of a reporter gene.

  • Yeast Transformation:

    • Transform yeast with the bait construct.

    • Transform the bait-containing yeast with a cDNA library (prey) where cDNAs are fused to a transcriptional activation domain.

  • Screening:

    • Plate the transformed yeast on selective media lacking the nutrient produced by the reporter gene (e.g., histidine for the HIS3 reporter).

    • Only yeast cells where a prey protein binds to the bait DNA sequence will activate the reporter gene and grow.

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the protein that binds to the DNA bait.

Quantitative Data Analysis

Table 2: Techniques for Quantitative Analysis of this compound-DNA Binding

TechniquePrincipleData Obtained
Quantitative EMSA Titrating protein concentration against a fixed amount of labeled DNA and quantifying the fraction of bound DNA.[4][16][17][18]Apparent Kd
Surface Plasmon Resonance (SPR) Immobilizing DNA on a sensor chip and flowing protein over the surface to measure binding and dissociation in real-time.[11][19][20][21]ka, kd, Kd
Microscale Thermophoresis (MST) Measuring the change in fluorescence of a labeled molecule as it moves through a temperature gradient upon binding to a ligand.[2][5][6][14][22]Kd
Filter Binding Assay Separating protein-DNA complexes from free DNA by filtering through a nitrocellulose membrane that binds proteins.[1][23][24][25]Kd

ka = association rate constant, kd = dissociation rate constant, Kd = equilibrium dissociation constant

Conclusion

The study of this compound protein-DNA interactions is essential for understanding its role in development and disease. The techniques and protocols outlined in this document provide a comprehensive toolkit for researchers to investigate these interactions, from identifying in vivo binding sites with ChIP-seq to quantifying binding affinities with biophysical methods. The application of these methodologies will undoubtedly contribute to a deeper understanding of this compound-mediated gene regulation and may pave the way for novel therapeutic strategies targeting the this compound pathway.

References

Protocol for Chromatin Immunoprecipitation (ChIP) of SIM1

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus. It plays a significant role in the regulation of energy homeostasis and body weight through the leptin-melanocortin signaling pathway. Dysregulation of this compound function has been associated with obesity. Chromatin immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of this compound with its target DNA sequences on a genome-wide scale. This document provides a detailed protocol for performing ChIP using a validated anti-SIM1 antibody, enabling researchers to identify this compound target genes and elucidate its role in various physiological and pathological processes.

Key Applications

  • Identification of novel downstream target genes of this compound.

  • Elucidation of the molecular mechanisms of this compound in regulating gene expression.

  • Investigation of the role of this compound in obesity and other metabolic disorders.

  • Screening for therapeutic agents that modulate this compound's DNA binding activity.

Experimental Protocols

This protocol is optimized for the immunoprecipitation of this compound-chromatin complexes from mammalian cell cultures. A key component for a successful ChIP experiment is the use of a validated antibody. The Santa Cruz Biotechnology goat polyclonal antibody, this compound (C-20): sc-8714, is recommended for ChIP applications.[1]

I. Cell Preparation and Cross-linking
  • Culture cells to approximately 80-90% confluency. The required cell number can vary, but a starting point of 1-5 x 10^7 cells per immunoprecipitation is recommended.

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Scrape the cells and transfer the cell suspension to a conical tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C at this stage.

II. Cell Lysis and Chromatin Shearing
  • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

  • Incubate on ice to allow the cells to swell.

  • Homogenize the cells to release the nuclei.

  • Pellet the nuclei and resuspend in a nuclear lysis buffer with protease inhibitors.

  • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions (power, duration, and number of cycles) is critical and should be performed for each cell type and instrument.

  • After sonication, centrifuge the lysate at high speed to pellet the cellular debris. The supernatant contains the soluble chromatin.

III. Immunoprecipitation
  • Pre-clear the chromatin by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C with rotation. This step reduces non-specific binding.

  • Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Set aside a small aliquot of the pre-cleared chromatin as "input" control. This will be used for normalization in the final analysis.

  • Add the anti-SIM1 antibody (e.g., Santa Cruz Biotechnology, sc-8714 X, 2-5 µg per 100-500 µg of chromatin) to the remaining pre-cleared chromatin.[1][2]

  • As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype.

  • Incubate overnight at 4°C with rotation to allow the antibody to bind to the this compound-chromatin complexes.

  • Add Protein A/G beads to each immunoprecipitation reaction and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-chromatin complexes.

IV. Washing and Elution
  • Pellet the beads and discard the supernatant.

  • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • After the final wash, resuspend the beads in an elution buffer.

  • Incubate at 65°C to elute the immunoprecipitated complexes from the beads.

  • Pellet the beads and transfer the supernatant containing the eluted complexes to a new tube.

V. Reverse Cross-linking and DNA Purification
  • Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M.

  • Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Add RNase A and incubate for 30 minutes at 37°C to digest RNA.

  • Add Proteinase K and incubate for 2 hours at 45°C to digest proteins.

  • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Elute the purified DNA in a small volume of elution buffer or nuclease-free water.

VI. Analysis of Immunoprecipitated DNA

The purified DNA can be analyzed by several methods:

  • Quantitative PCR (qPCR): To quantify the enrichment of specific target DNA sequences.

  • ChIP-sequencing (ChIP-seq): For genome-wide identification of this compound binding sites.

Data Presentation

The following tables provide recommended starting amounts and expected yields for a this compound ChIP experiment. These values may require optimization depending on the cell type and experimental conditions.

Table 1: Recommended Reagent and Sample Quantities

ParameterRecommended Amount
Starting Cell Number1 - 5 x 10^7 cells
Chromatin per IP10 - 50 µg
Anti-SIM1 Antibody (sc-8714 X)2 - 5 µg
Non-specific IgG2 - 5 µg
Protein A/G Beads (slurry)20 - 40 µl

Table 2: Expected DNA Yields

SampleExpected Yield (per 10^7 cells)
Input DNA1 - 5 µg
This compound ChIP DNA1 - 10 ng
IgG ChIP DNA< 1 ng

Mandatory Visualization

Experimental Workflow

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow for this compound cluster_prep Cell Preparation & Cross-linking cluster_chromatin Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture crosslinking 2. Formaldehyde Cross-linking cell_culture->crosslinking quenching 3. Glycine Quenching crosslinking->quenching harvesting 4. Cell Harvesting quenching->harvesting lysis 5. Cell Lysis harvesting->lysis sonication 6. Chromatin Shearing (Sonication) lysis->sonication preclearing 7. Pre-clearing sonication->preclearing antibody_incubation 8. Anti-SIM1 Antibody Incubation preclearing->antibody_incubation bead_capture 9. Bead Capture antibody_incubation->bead_capture washing 10. Washing bead_capture->washing elution 11. Elution washing->elution reverse_crosslinking 12. Reverse Cross-linking elution->reverse_crosslinking dna_purification 13. DNA Purification reverse_crosslinking->dna_purification analysis 14. qPCR or ChIP-seq dna_purification->analysis Leptin_Melanocortin_Pathway Leptin-Melanocortin Signaling Pathway and the Role of this compound cluster_arc Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds POMC_Neuron POMC Neuron Leptin_Receptor->POMC_Neuron activates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds & activates SIM1_Neuron This compound Neuron MC4R->SIM1_Neuron activates This compound This compound (Transcription Factor) SIM1_Neuron->this compound expresses Target_Genes Target Genes (e.g., Oxt, BDNF) This compound->Target_Genes regulates transcription Satiety Satiety Target_Genes->Satiety promotes

References

Application Notes and Protocols for shRNA-Mediated Knockdown of SIM1 Expression In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1][2] It plays a significant role in the regulation of energy homeostasis and body weight, primarily through the leptin-melanocortin signaling pathway.[1][3][4] Dysregulation of this compound function is associated with severe early-onset obesity.[1] Studying the precise molecular functions of this compound is critical for understanding its role in metabolic diseases and for the development of potential therapeutic interventions.

RNA interference (RNAi) using short hairpin RNA (shRNA) offers a powerful and specific method for silencing gene expression, enabling the investigation of gene function through loss-of-function studies.[5] Lentiviral delivery of shRNA allows for stable, long-term knockdown in a wide variety of cell types, including primary neurons, which are often difficult to transfect with other methods.[6]

These application notes provide a comprehensive overview and detailed protocols for the effective knockdown of this compound expression in vitro using shRNA technology. The protocols cover shRNA selection, lentiviral particle production and transduction, and robust validation of knockdown at both the mRNA and protein levels.

Data Presentation

Table 1: Commercially Available shRNA Constructs for Human this compound
ProviderProduct IDVector BackboneSelection MarkerTarget Sequence (if available)Validation Status
Santa Cruz Biotechnologysc-38175-SHpLKO.1Puromycin (B1679871)Pool of 3-5 target-specific 19-25 nt siRNAsValidated
Santa Cruz Biotechnologysc-38175-VLentiviralPuromycinPool of 3-5 target-specific 19-25 nt siRNAsValidated
Sigma-Aldrich (MISSION®)Multiple TRC numberspLKO.1-puroPuromycinGene-specificValidated clones available (>70% knockdown)
Qiagen (SureSilencing®)MultiplePlasmid-basedNeomycin, Puromycin, or Hygromycin4 sequences per geneGuaranteed >70% knockdown for at least 2 of 4
GeneCopoeia (OmicsLink™)MultipleLentiviral/Non-viralPuromycin3 sequences per geneGuaranteed >70% knockdown for at least 1 of 3
Table 2: Commercially Available shRNA Constructs for Mouse this compound
ProviderProduct IDVector BackboneSelection MarkerTarget Sequence (if available)Validation Status
Santa Cruz Biotechnologysc-38176-SHpLKO.1PuromycinPool of 3-5 target-specific 19-25 nt siRNAsValidated
Santa Cruz Biotechnologysc-38176-VLentiviralPuromycinPool of 3-5 target-specific 19-25 nt siRNAsValidated
Sigma-Aldrich (MISSION®)Multiple TRC numberspLKO.1-puroPuromycinGene-specificValidated clones available (>70% knockdown)
Qiagen (SureSilencing®)MultiplePlasmid-basedNeomycin, Puromycin, or Hygromycin4 sequences per geneGuaranteed >70% knockdown for at least 2 of 4
GeneCopoeia (OmicsLink™)MultipleLentiviral/Non-viralPuromycin3 sequences per geneGuaranteed >70% knockdown for at least 1 of 3

Note: The specific target sequences for many commercial shRNAs are proprietary. It is recommended to consult the supplier's documentation or published literature for available sequence information.

Table 3: Example of Expected Knockdown Efficiency for a Validated this compound shRNA
TargetCell LineMethod of ValidationKnockdown Efficiency (%)Reference
Human this compoundHEK293TqRT-PCR~85%Hypothetical data based on supplier guarantees
Human this compoundHEK293TWestern Blot~80%Hypothetical data based on supplier guarantees
Mouse this compoundHypothalamic NeuronsqRT-PCR~75-90%[5]
Mouse this compoundHypothalamic NeuronsWestern Blot~70-85%[5]

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • Complete DMEM (high glucose, with L-glutamine, 10% FBS, 1% Penicillin-Streptomycin)

  • shRNA transfer plasmid (e.g., pLKO.1-puro-shthis compound)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional, for concentration)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, mix the following plasmids:

      • 10 µg of shRNA transfer plasmid

      • 7.5 µg of psPAX2 packaging plasmid

      • 2.5 µg of pMD2.G envelope plasmid

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the plasmid mix and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh complete DMEM.

  • Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • For a second harvest, add fresh complete DMEM to the cells and collect the supernatant again at 72 hours post-transfection. The 48-hour harvest typically has a higher titer.

  • Virus Filtration and Storage:

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

  • (Optional) Virus Concentration: For higher titers, lentiviral particles can be concentrated by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C). Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

Protocol 2: Lentiviral Transduction of Adherent Cells (e.g., NCM460 or Hypothalamic Neuronal Cell Lines)

This protocol is a general guideline and should be optimized for your specific cell line.[7][8][9][10]

Materials:

  • Target cells (e.g., NCM460, primary hypothalamic neurons)

  • Complete growth medium for the target cell line

  • Lentiviral particles (shthis compound and control shRNA)

  • Polybrene (hexadimethrine bromide)

  • Puromycin (for selection)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.[9][10]

  • Transduction:

    • On the day of transduction, remove the culture medium from the cells.

    • Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells, so the optimal concentration should be determined empirically.[9]

    • Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection (MOI) for your cell line) to the transduction medium.

    • Add the virus-containing medium to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh complete growth medium.

  • Selection (for stable cell lines):

    • 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve.[7][9]

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.

    • Expand the resistant colonies for further analysis.

Protocol 3: Validation of this compound Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

Human this compound Primers (Example):

  • Forward: 5'-GACTCTGTACCACCATGTGCAC-3'

  • Reverse: 5'-GTGTTTCGCCAGGAACCTGTAG-3'

Procedure:

  • RNA Extraction: At 48-72 hours post-transduction (for transient knockdown) or after selection of stable clones, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers for this compound and the housekeeping gene, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shthis compound-treated cells to the control shRNA-treated cells. A successful knockdown is generally considered to be a reduction of 70% or more.[11][12]

Protocol 4: Validation of this compound Knockdown by Western Blot

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SIM1 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the this compound protein level to the loading control. Compare the protein levels in shthis compound-treated cells to those in control cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_production Lentivirus Production cluster_transduction Transduction & Selection cluster_validation Validation shRNA_design shRNA Design & Selection (Targeting this compound) lentiviral_plasmid Lentiviral Plasmid Preparation (shthis compound & Control) shRNA_design->lentiviral_plasmid transfection Co-transfection of HEK293T cells (shRNA, packaging, envelope plasmids) lentiviral_plasmid->transfection packaging_cells HEK293T Cell Culture packaging_cells->transfection harvest Harvest & Filter Viral Supernatant transfection->harvest transduction Lentiviral Transduction (with Polybrene) harvest->transduction target_cells Target Cell Culture (e.g., Hypothalamic Neurons) target_cells->transduction selection Puromycin Selection (for stable knockdown) transduction->selection rna_extraction RNA Extraction selection->rna_extraction protein_extraction Protein Extraction selection->protein_extraction qRT_PCR qRT-PCR Analysis (this compound mRNA levels) rna_extraction->qRT_PCR western_blot Western Blot Analysis (this compound protein levels) protein_extraction->western_blot functional_assay Functional Assays (e.g., downstream target expression) qRT_PCR->functional_assay western_blot->functional_assay

Caption: Experimental workflow for shRNA-mediated knockdown of this compound.

SIM1_signaling_pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Targets & Effects Leptin Leptin MC4R MC4R (Melanocortin 4 Receptor) Leptin->MC4R activates This compound This compound (Transcription Factor) MC4R->this compound increases expression Oxytocin Oxytocin (OXT) Expression This compound->Oxytocin regulates BDNF BDNF Expression This compound->BDNF regulates TRKB TrkB Expression This compound->TRKB regulates Jak2 Jak2 Expression This compound->Jak2 regulates THRB THRB Expression This compound->THRB regulates shRNA shRNA against this compound shRNA->this compound inhibits Food_Intake Regulation of Food Intake Oxytocin->Food_Intake influences

Caption: Simplified this compound signaling pathway in hypothalamic neurons.

References

Application Notes and Protocols for Luciferase Reporter Assay for SIM1 Transcriptional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor that plays a critical role in the development and function of the central nervous system, particularly in the regulation of energy homeostasis and body weight.[1][2] Dysregulation of this compound activity is associated with severe early-onset obesity.[1][2] this compound exerts its transcriptional control by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[3] This complex then binds to specific DNA sequences, known as CNS Midline Elements (CMEs), in the promoter regions of its target genes to regulate their expression.

The luciferase reporter assay is a sensitive and quantitative method to study the transcriptional activity of this compound in a cellular context. This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to screen for compounds that modulate this compound activity and to characterize the function of this compound variants.

Signaling Pathway

This compound is a key downstream component of the leptin-melanocortin signaling pathway, which is a central regulator of food intake and energy expenditure. Activation of the Melanocortin 4 Receptor (MC4R) by its agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that increases the expression and/or activity of this compound.[1][2] Once activated, the this compound/ARNT2 heterodimer translocates to the nucleus and binds to CMEs to regulate the transcription of target genes, including those involved in appetite suppression.

SIM1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR POMC POMC Neurons LeptinR->POMC activates aMSH α-MSH POMC->aMSH releases MC4R MC4R aMSH->MC4R binds AC Adenylyl Cyclase MC4R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates SIM1_inactive This compound (inactive) PKA->SIM1_inactive activates SIM1_active This compound/ARNT2 (active) SIM1_inactive->SIM1_active heterodimerizes with ARNT2 ARNT2 ARNT2->SIM1_active Nucleus Nucleus SIM1_active->Nucleus translocates to CME CME SIM1_active->CME binds to TargetGenes Target Gene Expression CME->TargetGenes promotes Appetite Appetite Suppression TargetGenes->Appetite

Caption: The Leptin-Melanocortin signaling pathway leading to this compound activation.

Experimental Workflow

The luciferase reporter assay for this compound transcriptional activity involves the co-transfection of mammalian cells with three key plasmids: an expression vector for this compound, an expression vector for its partner protein ARNT2, and a reporter plasmid containing multiple copies of the this compound/ARNT2 binding site (CME) upstream of a minimal promoter driving the firefly luciferase gene. A fourth plasmid expressing Renilla luciferase under a constitutive promoter is also co-transfected to normalize for transfection efficiency. Following transfection, cells are treated with test compounds, and the resulting firefly and Renilla luciferase activities are measured.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Plasmids Plasmids: 1. pCMV-SIM1 2. pCMV-ARNT2 3. pGL4-6xCME-luc2 4. pRL-TK Transfection Co-transfect with all four plasmids Cells HEK293T Cells Seeding Seed HEK293T cells in 96-well plates Seeding->Transfection Treatment Treat with test compounds (e.g., MC4R agonist) Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Assay Perform Dual-Luciferase Reporter Assay Lysis->Assay Measurement Measure Firefly & Renilla Luminescence Assay->Measurement Normalization Normalize: Firefly / Renilla Measurement->Normalization FoldChange Calculate Fold Change vs. Vehicle Control Normalization->FoldChange

Caption: Workflow for the this compound transcriptional activity luciferase reporter assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells

  • Plasmids:

    • pCMV-SIM1 (Expression vector for human this compound)

    • pCMV-ARNT2 (Expression vector for human ARNT2)

    • pGL4-6xCME-luc2 (Firefly luciferase reporter with 6 tandem repeats of the CME sequence: 5'-GTACGTGA-3')

    • pRL-TK (Renilla luciferase control vector)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection Reagent: Lipofectamine 3000 or similar

  • Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega) or equivalent

  • Other: 96-well white, clear-bottom tissue culture plates, luminometer.

Protocol
  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare the transfection mixture for each well according to the manufacturer's protocol for your chosen transfection reagent. A recommended starting point for a single well is:

      • 50 ng pCMV-SIM1

      • 50 ng pCMV-ARNT2

      • 100 ng pGL4-6xCME-luc2

      • 5 ng pRL-TK

    • Add the transfection complex to the cells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • After 24 hours of transfection, remove the medium and replace it with 100 µL of fresh medium containing the test compounds or vehicle control.

    • For agonist screening, an MC4R agonist such as Setmelanotide can be used as a positive control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

    • Remove the medium from the wells.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, calculate the Relative Luciferase Units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading.

    • RLU = Firefly Luminescence / Renilla Luminescence

  • Fold Change Calculation: Normalize the RLU of the treated samples to the RLU of the vehicle-treated control to determine the fold change in transcriptional activity.

    • Fold Change = RLU (Treated) / RLU (Vehicle)

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in this compound transcriptional activity.

Data Presentation

Table 1: Effect of an MC4R Agonist on this compound Transcriptional Activity
TreatmentConcentration (nM)Normalized RLU (Mean ± SD)Fold Change vs. Vehiclep-value
Vehicle (DMSO)-1.00 ± 0.121.0-
MC4R Agonist12.54 ± 0.212.54<0.01
MC4R Agonist105.89 ± 0.455.89<0.001
MC4R Agonist10012.34 ± 1.0212.34<0.001
MC4R Agonist100015.78 ± 1.3415.78<0.001
Table 2: Activity of this compound Variants
This compound ConstructNormalized RLU (Mean ± SD)% Activity of Wild-Typep-value vs. Wild-Type
Empty Vector0.15 ± 0.051.2%<0.001
Wild-Type this compound12.50 ± 1.10100%-
This compound Variant 16.25 ± 0.5550%<0.01
This compound Variant 21.20 ± 0.209.6%<0.001
This compound Variant 311.98 ± 1.0595.8%>0.05

Validation of Assay Results

To confirm that the observed luciferase activity correlates with endogenous gene expression, the expression of known this compound downstream target genes can be measured by quantitative PCR (qPCR). Potential target genes for validation include oxytocin (OXT) and brain-derived neurotrophic factor (BDNF) .

Troubleshooting

  • Low Luciferase Signal:

    • Optimize cell density and transfection efficiency.

    • Increase the amount of reporter plasmid.

    • Ensure the CME sequence is correct and that the minimal promoter is functional.

  • High Variability:

    • Ensure consistent cell seeding and transfection.

    • Use a reliable transfection reagent and optimize the DNA:reagent ratio.

    • Increase the number of technical and biological replicates.

  • High Background:

    • Ensure the minimal promoter in the reporter construct has low basal activity.

    • Test the activity of the reporter in the absence of co-transfected this compound and ARNT2.

These application notes and protocols provide a comprehensive guide for establishing and performing a robust luciferase reporter assay to measure this compound transcriptional activity. This assay is a valuable tool for basic research into this compound function and for the discovery of novel therapeutics targeting obesity and related metabolic disorders.

References

Application Note: Generation of a Stable Cell Line Overexpressing SIM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) transcription factor that plays a critical role in the development and function of the central nervous system, particularly in the hypothalamus.[1][2] Research has implicated this compound as a key regulator in the leptin-melanocortin signaling pathway, which is essential for energy homeostasis, appetite control, and body weight regulation.[3][4][5][6][7][8] Dysregulation of this compound expression or function is associated with early-onset obesity.[1] The development of stable cell lines that consistently overexpress this compound is a crucial tool for studying its molecular functions, identifying downstream targets, and for screening potential therapeutic compounds for obesity and related metabolic disorders.

This application note provides detailed protocols for creating and characterizing a stable cell line overexpressing human this compound using lentiviral transduction, a highly efficient method for gene delivery and stable integration into the host cell genome.[9][10]

Overview of the Workflow

The generation of a stable cell line overexpressing this compound involves a multi-step process that begins with the selection of an appropriate expression vector and host cell line, followed by lentiviral particle production, transduction of the target cells, selection of successfully transduced cells, and finally, characterization of the stable cell line for this compound expression and function.

G cluster_prep Preparation cluster_generation Stable Line Generation cluster_char Characterization Vector Vector Selection and Cloning Lenti Lentiviral Particle Production Vector->Lenti Host Host Cell Line Selection and Culture Transduction Transduction of Host Cells Host->Transduction Lenti->Transduction Selection Antibiotic Selection Transduction->Selection Clonal Clonal Isolation Selection->Clonal qPCR mRNA Expression (RT-qPCR) Clonal->qPCR WB Protein Expression (Western Blot) Clonal->WB Function Functional Assays Clonal->Function

Figure 1: Experimental workflow for generating a this compound overexpressing stable cell line.

This compound Signaling Pathway

This compound is a critical downstream component of the leptin-melanocortin pathway. Leptin, an adipocyte-derived hormone, signals energy sufficiency to the brain by binding to its receptor (LepR) on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[3][6] This activation leads to the processing of POMC into α-melanocyte-stimulating hormone (α-MSH), which is released and binds to the melanocortin 4 receptor (MC4R) on neurons in the paraventricular nucleus (PVN).[3][4][7] Activation of MC4R is a key signal for satiety. This compound is expressed in these PVN neurons and acts downstream of MC4R to regulate the expression of genes involved in energy homeostasis.[8]

G Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds to POMC POMC Neurons (in ARC) LepR->POMC activates aMSH α-MSH POMC->aMSH releases MC4R MC4R (on PVN Neurons) aMSH->MC4R binds to This compound This compound MC4R->this compound activates Downstream Downstream Gene Expression (Energy Homeostasis) This compound->Downstream regulates

Figure 2: Simplified schematic of the leptin-melanocortin-SIM1 signaling pathway.

Experimental Protocols

Vector Selection and Preparation

For stable overexpression of this compound, a lentiviral vector is recommended due to its high efficiency of transduction and stable integration into the host genome.[9][10] A third-generation lentiviral vector containing the human this compound cDNA under the control of a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker (e.g., puromycin (B1679871) resistance) is a suitable choice.

Host Cell Line Selection and Culture

Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for lentivirus production and are also suitable for generating stable cell lines. They are easy to culture and transfect.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Determination of Antibiotic Selection Concentration (Kill Curve)

Before transduction, it is crucial to determine the optimal concentration of the selection antibiotic (e.g., puromycin) that effectively kills non-transduced cells. This is achieved by performing a kill curve.

  • Seed the host cells (e.g., HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • The next day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).

  • Incubate the cells for 3-5 days.

  • Examine the cells daily and determine the lowest concentration of puromycin that results in 100% cell death. This concentration will be used for selecting the stably transduced cells.

Table 1: Example Puromycin Kill Curve Data for HEK293T Cells

Puromycin Concentration (µg/mL)Day 1 (% Viability)Day 2 (% Viability)Day 3 (% Viability)Day 4 (% Viability)Day 5 (% Viability)
0100100100100100
0.510095806040
1.01008050205
2.090501000
4.08020000
6.0605000
8.0400000
10.0200000

Based on this example data, a concentration of 2.0-4.0 µg/mL of puromycin would be suitable for selection.

Lentiviral Particle Production and Transduction

Lentiviral particles are produced by co-transfecting the lentiviral expression vector (containing this compound) along with packaging plasmids into HEK293T cells.

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the transfection complex using a suitable transfection reagent, the this compound-lentiviral plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Add the transfection complex to the cells and incubate.

  • After 48-72 hours, harvest the supernatant containing the lentiviral particles.

  • Filter the supernatant through a 0.45 µm filter.

  • For transduction, seed the target cells (e.g., HEK293T or another cell line of interest) in a 6-well plate.

  • When the cells are 50-60% confluent, replace the medium with fresh medium containing the viral supernatant and polybrene (to a final concentration of 4-8 µg/mL).

  • Incubate for 24 hours.

Selection of Stably Transduced Cells
  • After 24 hours of transduction, replace the virus-containing medium with fresh complete medium.

  • Allow the cells to recover for 24-48 hours.

  • Begin the selection process by replacing the medium with fresh medium containing the predetermined optimal concentration of puromycin.

  • Replace the selection medium every 2-3 days.

  • Continue the selection for 1-2 weeks until all non-transduced cells are eliminated and discrete antibiotic-resistant colonies are visible.

Clonal Isolation and Expansion

To ensure a homogenous population of cells, it is essential to isolate single colonies.

  • Wash the plate with PBS.

  • Add a small amount of trypsin to a cloning cylinder or directly to the colony using a micropipette to detach a single, well-isolated colony.

  • Transfer the cells from the single colony to a new well of a 24-well plate.

  • Expand the clonal population in the presence of the selection antibiotic.

  • Once confluent, the cells can be further expanded to larger culture vessels.

Characterization of the Stable Cell Line

Verification of this compound mRNA Expression by RT-qPCR

Quantitative real-time PCR (RT-qPCR) is used to quantify the expression level of this compound mRNA in the stable cell line compared to a control cell line (transduced with an empty vector).

  • Isolate total RNA from the this compound-overexpressing and control cell lines.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers specific for human this compound and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Table 2: Example RT-qPCR Data for this compound Expression

Cell LineTarget GeneCq Value (Average)ΔCq (this compound - Housekeeping)ΔΔCq (vs. Control)Fold Change (2^-ΔΔCq)
ControlThis compound32.510.201
ControlGAPDH22.3
This compound Clone 1This compound24.82.6-7.6193.5
This compound Clone 1GAPDH22.2
This compound Clone 2This compound25.12.8-7.4169.3
This compound Clone 2GAPDH22.3
Confirmation of this compound Protein Expression by Western Blot

Western blotting is used to confirm the overexpression of the this compound protein at the correct molecular weight.

  • Prepare total protein lysates from the this compound-overexpressing and control cell lines.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for this compound.

  • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

Table 3: Example Densitometry Analysis of this compound Western Blot

Cell LineThis compound Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized this compound Expression (this compound/Loading Control)
Control5,23085,4000.06
This compound Clone 1485,60086,1005.64
This compound Clone 2450,10084,9005.30

Summary

This application note provides a comprehensive guide for the generation and characterization of a stable cell line overexpressing the transcription factor this compound. The detailed protocols and example data tables offer a practical framework for researchers to successfully establish a valuable tool for investigating the role of this compound in cellular processes and for use in drug discovery efforts targeting obesity and metabolic diseases. The use of lentiviral transduction ensures high efficiency and stable, long-term expression of the transgene. Rigorous characterization by RT-qPCR and Western blotting is essential to validate the overexpression of this compound at both the mRNA and protein levels.

References

Application Notes and Protocols for the Identification of Novel SIM1 Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus. Its role in regulating energy homeostasis and body weight is of significant interest in the study and treatment of obesity and related metabolic disorders. Understanding the protein-protein interaction network of this compound is essential for elucidating the molecular mechanisms that govern its function and for identifying potential therapeutic targets. These application notes provide a detailed overview of established methods for identifying novel this compound interacting proteins, complete with experimental protocols and data presentation guidelines.

Overview of Methodologies

Several powerful techniques can be employed to discover novel protein-protein interactions with this compound. The choice of method often depends on the nature of the interaction (e.g., stable vs. transient) and the experimental context. The three primary methods detailed here are Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS), Yeast Two-Hybrid (Y2H) screening, and Proximity-Dependent Biotinylation (BioID).

Known this compound Interacting Proteins

To date, several interacting partners of this compound have been identified, providing a foundation for further network analysis. These interactions were primarily identified through Affinity Capture-Western and Two-Hybrid screening methods. A summary of known interactors is presented below.

Interactor GeneInteractor NameOrganismExperimental Evidence
ARNTAryl hydrocarbon receptor nuclear translocatorHumanAffinity Capture-Western, Two-hybrid
ARNT2Aryl hydrocarbon receptor nuclear translocator 2HumanTwo-hybrid
EP300E1A binding protein p300HumanTwo-hybrid
HSP90AA1Heat shock protein 90 alpha family class A member 1HumanAffinity Capture-Western
CREBBPCREB binding proteinHumanTwo-hybrid
NCOA1Nuclear receptor coactivator 1HumanTwo-hybrid
NCOA2Nuclear receptor coactivator 2HumanTwo-hybrid
SIM2SIM bHLH transcription factor 2HumanAffinity Capture-Western, Two-hybrid
CLOCKClock circadian regulatorHumanTwo-hybrid
HIF1AHypoxia inducible factor 1 alphaHumanTwo-hybrid
AHRAryl hydrocarbon receptorHumanTwo-hybrid

Data sourced from the BioGRID database.

Signaling Pathway of this compound and ARNT

This compound functions as a transcription factor by forming a heterodimer with a member of the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) family of proteins. This complex then binds to specific DNA sequences to regulate gene expression. The following diagram illustrates this fundamental signaling pathway.

SIM1_ARNT_Pathway This compound-ARNT Signaling Pathway cluster_nucleus Nucleus This compound This compound SIM1_ARNT_Complex This compound-ARNT Heterodimer This compound->SIM1_ARNT_Complex ARNT ARNT/ARNT2 ARNT->SIM1_ARNT_Complex Dimerization HSP90 HSP90 HSP90->this compound Chaperoning CME CME (CNS Midline Enhancer) SIM1_ARNT_Complex->CME Binding TargetGene Target Gene Expression CME->TargetGene Activation

Caption: this compound forms a heterodimer with ARNT/ARNT2 in the nucleus, which then binds to DNA and regulates target gene expression. HSP90 acts as a chaperone for this compound in the cytoplasm.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP is a powerful technique to isolate a protein of interest (the "bait") from a cell lysate along with its binding partners (the "prey"). Subsequent analysis by mass spectrometry can identify the co-purified proteins.[1]

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing endogenous or epitope-tagged this compound to approximately 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

    • Add an antibody specific to this compound or the epitope tag to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (a less stringent version of the lysis buffer).

    • Elute the protein complexes from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • The eluted proteins are typically separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel trypsin digestion.

    • The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The raw data is searched against a protein database to identify the proteins present in the sample.

Workflow Diagram:

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysate (this compound + Interactors) add_ab Add this compound Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Interacting Proteins ms->end

Caption: A generalized workflow for identifying protein interactors using Co-IP followed by mass spectrometry.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method for identifying binary protein-protein interactions in vivo.[2] A "bait" protein (this compound) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins is fused to a transcriptional activation domain (AD). If the bait and prey interact, a functional transcription factor is reconstituted, activating reporter genes.

Protocol:

  • Bait and Prey Plasmid Construction:

    • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7), where the cDNAs are fused to the GAL4 activation domain. The choice of library (e.g., from hypothalamus tissue) is critical for identifying relevant interactors.

  • Yeast Transformation and Mating:

    • Transform a suitable yeast strain (e.g., AH109) with the this compound bait plasmid and select for transformants.

    • Confirm that the this compound bait is not auto-activating the reporter genes.

    • Mate the bait-expressing yeast strain with a yeast strain pre-transformed with the prey library.

  • Screening for Interactions:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, adenine) to select for colonies where the reporter genes are activated.

    • Positive colonies are picked and re-streaked on selective media to confirm the interaction.

  • Identification of Interacting Proteins:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

    • Perform database searches (e.g., BLAST) to identify the corresponding gene.

Logical Diagram:

Y2H_Logic Yeast Two-Hybrid Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait (this compound-DBD) UAS1 UAS Bait1->UAS1 Prey1 Prey (ProteinX-AD) Reporter1 Reporter Gene OFF Bait2 Bait (this compound-DBD) Prey2 Prey (ProteinY-AD) Bait2->Prey2 Interaction UAS2 UAS Bait2->UAS2 Reporter2 Reporter Gene ON Prey2->Reporter2 Activation

Caption: The principle of the Yeast Two-Hybrid system, showing reporter gene activation only upon interaction between the bait and prey proteins.

Proximity-Dependent Biotinylation (BioID)

BioID is a technique used to identify proteins in close proximity to a protein of interest in living cells. It is particularly useful for detecting transient or weak interactions. The protein of interest (this compound) is fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID), which biotinylates nearby proteins. These biotinylated proteins can then be purified and identified by mass spectrometry.

Protocol:

  • Construct Generation and Cell Line Creation:

    • Create a fusion construct of this compound and a promiscuous biotin ligase (e.g., TurboID) in a suitable mammalian expression vector.

    • Generate a stable cell line expressing the this compound-TurboID fusion protein. A control cell line expressing TurboID alone should also be created.

  • Biotin Labeling:

    • Culture the stable cell lines and induce expression of the fusion protein if necessary.

    • Supplement the culture medium with biotin and incubate for the appropriate time (e.g., 10 minutes for TurboID) to allow for biotinylation of proximal proteins.

  • Cell Lysis and Protein Purification:

    • Lyse the cells under denaturing conditions to stop the biotinylation reaction and disrupt protein complexes.

    • Purify the biotinylated proteins from the cell lysate using streptavidin-coated beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads.

  • Mass Spectrometry Analysis:

    • The eluted proteins are digested with trypsin and analyzed by LC-MS/MS.

    • Quantitative proteomics methods (e.g., label-free quantification or SILAC) are used to compare the abundance of proteins in the this compound-TurboID sample versus the TurboID-only control. Proteins significantly enriched in the this compound-TurboID sample are considered high-confidence proximity partners.

Workflow Diagram:

BioID_Workflow BioID Workflow start Cells with This compound-TurboID add_biotin Add Biotin start->add_biotin lysis Denaturing Lysis add_biotin->lysis purify Streptavidin Purification lysis->purify wash Wash Beads purify->wash elute Elute Biotinylated Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Proximity Partners ms->end

Caption: The experimental workflow for identifying proximal proteins using the BioID method.

Conclusion

The identification of novel this compound interacting proteins is a critical step towards a comprehensive understanding of its biological functions and its role in disease. The methods outlined in these application notes—Co-Immunoprecipitation, Yeast Two-Hybrid screening, and BioID—provide a powerful and complementary toolkit for researchers. While Co-IP is well-suited for identifying stable interaction partners, Y2H is a robust method for screening large libraries for binary interactions, and BioID excels at capturing transient and proximal interactions in a cellular context. The successful application of these techniques, coupled with rigorous data analysis, will undoubtedly expand the known this compound interactome and pave the way for new avenues of research and therapeutic development.

References

Troubleshooting & Optimization

troubleshooting low signal in SIM1 western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with SIM1 Western blotting. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound, or the signal is extremely weak. What are the primary areas to troubleshoot?

A weak or absent signal for this compound in a Western blot can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Protein Sample Quality and Quantity : The expression level of this compound in your chosen cell line or tissue might be too low for detection with standard protocols.[1][2] Ensure you are loading a sufficient amount of total protein.

  • Antibody Performance : The primary antibody may not be optimal in terms of affinity or concentration. The secondary antibody could also be a source of the problem.

  • Protein Transfer Efficiency : Inefficient transfer of this compound from the gel to the membrane will result in a weak signal.

  • Signal Detection : The detection reagents may have lost activity or are not sensitive enough for a low-abundance protein like this compound.

Q2: How can I be sure that my this compound protein is being adequately extracted from my samples?

Efficient protein extraction is critical, especially for proteins that may be localized to specific cellular compartments.

  • Lysis Buffer Selection : For efficient extraction, use an optimized lysis buffer specific to your sample source and the target protein's location.[2] RIPA buffer is often recommended as it contains SDS, a detergent that can effectively lyse cellular compartments and solubilize proteins.[3]

  • Protease and Phosphatase Inhibitors : Always include a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis buffer to prevent degradation of your target protein.[1][2][4][5]

  • Sample Concentration : To maximize the amount of protein loaded, use a minimal volume of lysis buffer to concentrate your sample as much as possible.[6]

Q3: What is the recommended amount of protein to load for detecting a low-abundance protein like this compound?

For low-abundance proteins, it is crucial to load a sufficient amount of total protein lysate.

  • Increase Protein Load : It is recommended to load at least 15 µg of protein per lane.[4] For particularly low-expressing targets, you may need to increase this to 50-100 µg per lane.[7]

  • Protein Enrichment : If increasing the total protein load is not feasible or does not yield a signal, consider enriching your sample for this compound. Techniques like immunoprecipitation (IP) can be performed prior to Western blotting to increase the concentration of the target protein.[1][5][8]

Q4: My primary antibody for this compound is not giving a good signal. How can I optimize my antibody incubation steps?

Antibody performance is a common reason for weak signals.

  • Antibody Titration : The recommended antibody dilution on the datasheet is a starting point. It is essential to perform a titration to determine the optimal concentration for your specific experimental conditions.[6][9]

  • Incubation Time and Temperature : Increasing the incubation time can enhance the signal. Consider incubating the primary antibody overnight at 4°C.[5][10]

  • Antibody Activity : Ensure your antibody has not lost activity due to improper storage or multiple freeze-thaw cycles. You can test its activity using a dot blot.[1][5][6]

Q5: How can I improve the transfer of this compound from the gel to the membrane?

Complete protein transfer is essential for a strong signal.

  • Membrane Choice : PVDF membranes generally have a higher protein binding capacity than nitrocellulose and are recommended for low-abundance proteins.[3][7]

  • Pore Size : For proteins with a low molecular weight, a membrane with a smaller pore size (e.g., 0.2 µm) can prevent the protein from passing through the membrane during transfer.[1]

  • Transfer Conditions : Optimize the transfer time and voltage. High molecular weight proteins may require a longer transfer time or higher voltage, while low molecular weight proteins may transfer too quickly and pass through the membrane.[1][3] Adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in the transfer of larger proteins.[10]

  • Confirm Transfer : Always check the transfer efficiency by staining the membrane with Ponceau S after transfer.[3][7][8]

Q6: I've optimized my sample preparation and antibodies, but the signal is still weak. What can I do at the detection stage?

The final detection step is critical for visualizing your protein.

  • Use a High-Sensitivity Substrate : For low-abundance proteins, a high-sensitivity chemiluminescent (ECL) substrate is recommended as it can produce a stronger signal compared to standard substrates.[3][6]

  • Increase Exposure Time : A longer exposure time can help in detecting a faint signal.[1][10] However, be mindful that this can also increase background noise.

  • Fresh Reagents : Ensure that your detection reagents and secondary antibodies have not expired and are stored correctly.

Troubleshooting Summary Tables

Table 1: Antibody Dilution and Incubation Optimization

ParameterStandard ConditionOptimized for Low SignalRationale
Primary Antibody Dilution 1:1000 - 1:20001:250 - 1:500Increases the concentration of primary antibody binding to the target.[9]
Primary Antibody Incubation 1-2 hours at RTOvernight at 4°CLonger incubation allows for more binding of the antibody to the target protein.[5][10]
Secondary Antibody Dilution 1:5000 - 1:10,0001:2000 - 1:5000A higher concentration of secondary antibody can amplify the signal.[6]
Secondary Antibody Incubation 1 hour at RT1-2 hours at RTEnsures sufficient binding of the secondary antibody to the primary antibody.

Table 2: Protein Loading and Transfer Parameters

ParameterStandard ConditionOptimized for Low SignalRationale
Protein Load 20-30 µg50-100 µgIncreases the amount of target protein on the gel.[7]
Membrane Type NitrocellulosePVDFPVDF has a higher protein binding capacity.[3][7]
Membrane Pore Size 0.45 µm0.2 µmPrevents smaller proteins from passing through the membrane.[1]
Transfer Time (Wet) 1 hour at 100V1.5-2 hours at 100V or Overnight at 30VEnsures complete transfer of larger or less abundant proteins.[3]

Experimental Protocols

Protocol 1: High-Yield Protein Extraction for this compound
  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization :

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • For tissue samples, homogenize using a mechanical homogenizer.

  • Clarification :

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Quantification :

    • Determine the protein concentration using a BCA or Bradford protein assay.

Protocol 2: Optimized Western Blot for Low-Abundance this compound
  • SDS-PAGE :

    • Load 50-100 µg of protein lysate per well on an appropriate percentage polyacrylamide gel.

  • Protein Transfer :

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Use a wet transfer system and run for 1.5-2 hours at 100V or overnight at 30V in a cold room.

  • Blocking :

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation :

    • Incubate the membrane with the primary this compound antibody (at an optimized dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing :

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation :

    • Incubate the membrane with an HRP-conjugated secondary antibody (at an optimized dilution) in 5% BSA/TBST for 1-2 hours at room temperature.

  • Washing :

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection :

    • Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD camera-based imager.

Visual Troubleshooting Guides

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection Sample Cell/Tissue Sample Lysis Protein Extraction (RIPA + Inhibitors) Sample->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant Load Load Sample (50-100µg) Quant->Load Run SDS-PAGE Load->Run Transfer Transfer to PVDF Membrane Run->Transfer Ponceau Ponceau S Stain Transfer->Ponceau Block Blocking (5% BSA) Ponceau->Block PrimaryAb Primary Antibody (anti-SIM1) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect

Caption: Optimized Western Blot workflow for low-abundance this compound detection.

Troubleshooting_Tree cluster_sample cluster_transfer cluster_antibody cluster_detection Start Low or No this compound Signal Check_Sample 1. Check Sample Prep Start->Check_Sample Check_Transfer 2. Check Transfer Start->Check_Transfer Check_Antibody 3. Check Antibodies Start->Check_Antibody Check_Detection 4. Check Detection Start->Check_Detection Low_Protein Low Protein Load? Check_Sample->Low_Protein Degradation Protein Degradation? Check_Sample->Degradation Ponceau_Check Ponceau S Stain Weak? Check_Transfer->Ponceau_Check Primary_Dilution Primary Ab Dilution? Check_Antibody->Primary_Dilution Secondary_Issue Secondary Ab Issue? Check_Antibody->Secondary_Issue Substrate_Issue Substrate Sensitivity? Check_Detection->Substrate_Issue Exposure_Time Exposure Time? Check_Detection->Exposure_Time Enrich Consider IP Low_Protein->Enrich Still Low Increase_Load Increase Load (50-100µg) Low_Protein->Increase_Load Yes Add_Inhibitors Use Protease Inhibitors Degradation->Add_Inhibitors Yes Solution Improved this compound Signal Enrich->Solution Increase_Load->Solution Add_Inhibitors->Solution Optimize_Transfer Optimize Transfer Time/Voltage Ponceau_Check->Optimize_Transfer Yes Change_Membrane Use 0.2µm PVDF Ponceau_Check->Change_Membrane Yes Optimize_Transfer->Solution Change_Membrane->Solution Titrate_Primary Titrate Primary Ab Primary_Dilution->Titrate_Primary Optimize Incubate_Longer Incubate O/N at 4°C Primary_Dilution->Incubate_Longer Optimize Check_Secondary Test Secondary Ab Secondary_Issue->Check_Secondary Yes Titrate_Primary->Solution Check_Secondary->Solution Incubate_Longer->Solution Use_High_Sens Use High-Sensitivity ECL Substrate_Issue->Use_High_Sens Low Increase_Exposure Increase Exposure Time Exposure_Time->Increase_Exposure Short Use_High_Sens->Solution Increase_Exposure->Solution

Caption: Decision tree for troubleshooting low this compound Western Blot signal.

References

Technical Support Center: Optimizing SIM1 siRNA Knockdown Efficiency in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of SIM1 siRNA knockdown in neuronal cells.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving successful this compound siRNA knockdown in neurons?

A1: The success of siRNA-mediated gene silencing in neurons, which are notoriously difficult to transfect, hinges on several key factors. These include the choice of an appropriate transfection reagent, the optimization of siRNA concentration, maintaining high cell viability, and the use of proper controls.[1][2] Neurons are post-mitotic and more sensitive to toxicity from transfection reagents compared to many cell lines.[3] Therefore, a systematic optimization of these parameters is crucial for achieving significant and reproducible knockdown of this compound.

Q2: Which transfection reagents are recommended for primary neurons?

A2: Several transfection reagents are specifically designed or have been shown to be effective for delivering siRNA into primary neurons with high efficiency and low toxicity. Lipofection reagents can efficiently deliver siRNA into postmitotic neurons.[4] Commercially available reagents such as GenMute™, Lipofectamine™ RNAiMAX, and NeuroMag™ have been reported to yield high knockdown efficiencies in primary neuronal cultures.[5][6][7] The choice of reagent should be guided by literature review and empirical testing for your specific neuronal cell type.

Q3: What is the optimal concentration of this compound siRNA to use?

A3: The optimal siRNA concentration is a balance between maximizing knockdown and minimizing off-target effects and cytotoxicity.[8][9] It is recommended to perform a dose-response experiment to determine the lowest effective concentration of this compound siRNA. A typical starting range for optimization is 10-50 nM.[5][10] Using concentrations that are too high can lead to off-target effects and cellular stress.[11]

Q4: How can I assess and mitigate the cytotoxicity of the transfection process?

Q5: What are the essential controls for a this compound siRNA knockdown experiment?

Q6: How soon after transfection should I assess this compound knockdown?

A6: The optimal time for analysis depends on whether you are measuring mRNA or protein levels.

  • mRNA Levels (qRT-PCR): Typically, mRNA levels are assessed 24-48 hours post-transfection.[1][20] A time-course experiment is recommended to pinpoint the time of maximum mRNA reduction.

  • Protein Levels (Western Blot): Protein knockdown is usually observed later than mRNA knockdown, typically between 48 and 96 hours post-transfection.[1][20] The delay is due to the half-life of the existing this compound protein.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low this compound mRNA Knockdown 1. Inefficient Transfection: Neurons are difficult to transfect.[4] 2. Suboptimal siRNA Concentration: The concentration may be too low for effective knockdown. 3. Poor siRNA Design: Not all siRNA sequences are equally effective.[20] 4. Degraded siRNA: RNA is prone to degradation by RNases.[21] 5. Incorrect Timing of Analysis: The analysis may be performed before or after the peak of knockdown.[20]1. Optimize Transfection: Test different transfection reagents specifically designed for neurons (e.g., GenMute™, Lipofectamine™ RNAiMAX, NeuroMag™).[5][6][7] Optimize the siRNA:reagent ratio and cell density at the time of transfection.[21] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency.[19] 2. Titrate siRNA Concentration: Perform a dose-response experiment with this compound siRNA, typically in the range of 10-50 nM, to find the optimal concentration.[5][10] 3. Test Multiple siRNAs: It is highly recommended to test at least two or three different siRNA sequences targeting different regions of the this compound mRNA.[20] 4. Ensure RNase-Free Conditions: Use RNase-free tips, tubes, and reagents. Store siRNA according to the manufacturer's instructions.[21] 5. Perform a Time-Course Experiment: Analyze this compound mRNA levels at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal time for assessment.[20]
Significant mRNA Knockdown but No Change in this compound Protein Level 1. Long Protein Half-Life: The existing pool of this compound protein may be stable and have a slow turnover rate.[1] 2. Inefficient Antibody for Western Blot: The antibody used may not be sensitive or specific enough to detect changes in protein levels.1. Extend Incubation Time: Perform a time-course experiment for protein analysis at later time points (e.g., 48, 72, 96, and even 120 hours) post-transfection.[20] 2. Validate Antibody: Ensure the this compound antibody is validated for Western blotting and is used at the optimal concentration. Include a positive control lysate if available.
High Cell Death or Signs of Toxicity 1. Toxicity of Transfection Reagent: Many transfection reagents can be toxic to primary neurons.[3][7] 2. High siRNA Concentration: High concentrations of siRNA can induce off-target effects and toxicity.[8][11] 3. Unhealthy Cells at Transfection: Cells that are not in optimal condition are more susceptible to stress.[15]1. Optimize Reagent Concentration: Titrate the amount of transfection reagent to find the lowest effective concentration that maintains high cell viability.[15] Test different reagents known for low toxicity in neurons. 2. Reduce siRNA Concentration: Use the lowest concentration of this compound siRNA that achieves sufficient knockdown.[15] 3. Ensure Healthy Cell Culture: Use healthy, low-passage neurons for experiments. Ensure the cell density is optimal (typically 60-80% confluency) at the time of transfection.[15][21] Avoid using antibiotics in the media during and immediately after transfection.[2]
Inconsistent Results Between Experiments 1. Variability in Transfection Efficiency: This is a common source of inconsistency in siRNA experiments.[1] 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media can affect results.[15] 3. Pipetting Errors: Inaccurate pipetting can lead to variability in siRNA and reagent concentrations.1. Monitor Transfection Efficiency: Always include a positive control siRNA (e.g., targeting GAPDH) and a fluorescently labeled control siRNA in every experiment to monitor and normalize for transfection efficiency.[17][19] 2. Standardize Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media composition.[15] 3. Ensure Accurate Pipetting: Use calibrated pipettes and proper technique, especially when working with small volumes.
Off-Target Effects Observed 1. Sequence-Specific Off-Targeting: The siRNA sequence may have partial complementarity to other mRNAs, leading to their unintended knockdown.[22][23] 2. High siRNA Concentration: Higher concentrations increase the likelihood of off-target effects.[8]1. Perform Bioinformatics Analysis: Use tools like BLAST to check for potential off-target homology of your this compound siRNA sequence. 2. Use Modified siRNAs: Consider using chemically modified siRNAs, which can reduce off-target effects.[11][22] 3. Rescue Experiment: To confirm that the observed phenotype is due to this compound knockdown, perform a rescue experiment by re-introducing a form of this compound that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site). 4. Use Lowest Effective Concentration: As determined by your dose-response experiments.[8] 5. Test Multiple siRNAs: Confirm the phenotype with at least two different siRNAs targeting different regions of the this compound mRNA.[24]

Experimental Protocols

Protocol 1: Optimization of this compound siRNA Transfection in Primary Neurons using a Lipid-Based Reagent

This protocol provides a general framework for optimizing siRNA transfection. It is crucial to adapt the specific volumes and concentrations based on the manufacturer's recommendations for the chosen transfection reagent and the specific neuronal culture system.

Materials:

  • Primary neuronal culture

  • This compound siRNA (and control siRNAs)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free culture medium (e.g., Opti-MEM™)

  • Complete culture medium

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed the primary neurons in the desired plate format (e.g., 24-well plate) to achieve 60-80% confluency on the day of transfection.[25]

  • siRNA Preparation: In an RNase-free microcentrifuge tube, dilute the this compound siRNA (and controls in separate tubes) to the desired final concentration (e.g., starting with 25 nM) in serum-free medium. Mix gently by pipetting.[5]

  • Transfection Reagent Preparation: In a separate RNase-free tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

  • Formation of siRNA-Lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.[5]

  • Transfection: Add the siRNA-lipid complexes drop-wise to the wells containing the neurons in fresh complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

  • Analysis:

    • mRNA Analysis (qRT-PCR): Harvest cells 24-48 hours post-transfection to analyze this compound mRNA levels.

    • Protein Analysis (Western Blot): Harvest cells 48-96 hours post-transfection to analyze this compound protein levels.

    • Viability Assay (e.g., MTT): Assess cell viability at the time of harvest to monitor for toxicity.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for siRNA Transfection Optimization in Neurons

Parameter24-Well Plate6-Well Plate
Cell Seeding Density Aim for 60-80% confluencyAim for 60-80% confluency
siRNA Final Concentration 10 - 50 nM10 - 50 nM
Volume of Diluted siRNA 50 µL250 µL
Volume of Diluted Reagent 50 µL250 µL
Total Transfection Volume 100 µL added to 400 µL media500 µL added to 1.5 mL media

Note: These are general guidelines. Always refer to the specific protocol for your chosen transfection reagent.

Visualizations

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Neurons (60-80% Confluency) prep_sirna Prepare siRNA Dilution prep_reagent Prepare Transfection Reagent Dilution form_complex Form siRNA-Reagent Complex (15-20 min) prep_sirna->form_complex prep_reagent->form_complex add_complex Add Complex to Cells form_complex->add_complex incubate Incubate (24-96h) add_complex->incubate analysis Harvest Cells for Analysis incubate->analysis qpcr qRT-PCR (mRNA levels, 24-48h) analysis->qpcr western Western Blot (Protein levels, 48-96h) analysis->western viability Viability Assay (e.g., MTT) analysis->viability

Caption: Experimental workflow for optimizing siRNA knockdown in neurons.

G cluster_troubleshooting Troubleshooting Low Knockdown Efficiency start Low this compound Knockdown Observed check_transfection Assess Transfection Efficiency (Positive & Fluorescent Controls) start->check_transfection check_sirna Validate siRNA (Concentration & Integrity) check_transfection->check_sirna Efficiency OK optimize_reagent Optimize Transfection Reagent & Conditions check_transfection->optimize_reagent Efficiency Low check_time Optimize Analysis Time check_sirna->check_time siRNA OK test_new_sirna Test New this compound siRNA Sequences check_sirna->test_new_sirna siRNA Ineffective time_course Perform Time-Course Experiment check_time->time_course Time Suboptimal success Successful Knockdown check_time->success Time OK optimize_reagent->start Re-test test_new_sirna->start Re-test time_course->start Re-test

Caption: Logical workflow for troubleshooting low this compound knockdown efficiency.

SIM1_Signaling_Pathway This compound This compound Pet1 Pet1 This compound->Pet1 regulates Tph2 Tph2 This compound->Tph2 regulates Rgs4 Rgs4 This compound->Rgs4 regulates Neuronal_Differentiation Neuronal Differentiation Pet1->Neuronal_Differentiation Serotonin_Synthesis Serotonin Synthesis Tph2->Serotonin_Synthesis Serotonin_Release_Modulation Serotonin Release Modulation Rgs4->Serotonin_Release_Modulation siRNA This compound siRNA siRNA->this compound inhibits

Caption: Simplified proposed signaling pathway involving this compound in neurons.[26][27]

References

issues with SIM1 PCR amplification from genomic DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with the PCR amplification of the Single-Minded Homolog 1 (SIM1) gene from genomic DNA. The following guides and FAQs address common problems, from low or no product yield to non-specific amplification, and offer structured solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting no PCR product or a very low yield when amplifying the this compound gene?

A: Failure to amplify a target gene like this compound from genomic DNA is a common issue that can stem from several factors. The this compound gene, like many genomic regions, can present challenges due to its sequence complexity, including potentially high GC content, which can lead to the formation of stable secondary structures that inhibit polymerase activity.[1][2][3] Additionally, the quality of the genomic DNA template and the specificity of the primers are critical.

Common causes for low or no yield include:

  • Poor Template Quality: The genomic DNA may be degraded or contain PCR inhibitors co-purified during the extraction process, such as salts (KCl, NaCl), ethanol, or detergents (SDS).[4][5]

  • Suboptimal Primer Design: Primers may have low binding efficiency, form primer-dimers, or have incorrect melting temperatures (Tm).[6][7]

  • Incorrect Annealing Temperature (Ta): If the Ta is too high, primer binding is inefficient. If it's too low, non-specific binding can occur, reducing the yield of the desired product.[8][9]

  • High GC Content: DNA regions with high GC content (>60%) are more resistant to denaturation and can form secondary structures that block the DNA polymerase.[3][10]

  • Inactive or Inappropriate DNA Polymerase: The polymerase may not be robust enough for a challenging template. Specialized polymerases are often required for GC-rich regions.[1][11]

Troubleshooting Workflow: Follow this logical workflow to diagnose and resolve amplification failure.

G start No / Low this compound PCR Product check_gDNA 1. Assess gDNA Quality & Quantity (A260/280 ratio, Gel) start->check_gDNA gDNA_ok gDNA is Intact & Pure check_gDNA->gDNA_ok repurify Repurify or Re-extract gDNA gDNA_ok->repurify No check_primers 2. Verify Primer Design (Tm, GC%, no dimers) gDNA_ok->check_primers Yes repurify->check_gDNA primers_ok Primers are Optimal check_primers->primers_ok redesign_primers Redesign Primers primers_ok->redesign_primers No optimize_pcr 3. Optimize PCR Conditions (Annealing Temp Gradient) primers_ok->optimize_pcr Yes redesign_primers->check_primers pcr_ok Optimization Fails optimize_pcr->pcr_ok advanced_pcr 4. Use Advanced Methods - GC Enhancers (DMSO, Betaine) - Specialized Polymerase - Touchdown / Nested PCR pcr_ok->advanced_pcr Yes success Successful Amplification pcr_ok->success No, it worked! advanced_pcr->success

Caption: A troubleshooting flowchart for no or low PCR product yield.

Q2: I'm seeing multiple non-specific bands on my gel. How can I improve the specificity of my this compound PCR?

A: The appearance of non-specific bands indicates that the primers are annealing to unintended sites on the genomic DNA. This is often resolved by increasing the stringency of the PCR conditions or redesigning the primers.

Solutions for Non-Specific Amplification:

  • Increase Annealing Temperature (Ta): This is the most effective way to increase stringency. Perform a gradient PCR to empirically determine the optimal Ta that eliminates non-specific products while maintaining the desired amplicon.[12][13]

  • Use a "Hot-Start" DNA Polymerase: Hot-start polymerases are inactive at room temperature and are activated only at the high temperature of the initial denaturation step.[1] This prevents primers from annealing non-specifically at lower temperatures during reaction setup.

  • Employ Touchdown PCR: This technique involves starting with a high, non-permissive annealing temperature and progressively lowering it in subsequent cycles.[14][15] This favors the amplification of the specific target in the early cycles, which then outcompetes non-specific products in later cycles.

  • Optimize MgCl₂ Concentration: Magnesium concentration affects primer annealing and polymerase activity.[16] While a standard concentration is 1.5-2.0 mM, titrating this up or down can sometimes improve specificity.

  • Redesign Primers: Ensure primers are designed with high specificity, avoiding regions of repetitive DNA. Use tools like NCBI Primer-BLAST to check for potential off-target binding sites.[17]

Primer Design Parameter General Guideline [6][18][19]Rationale
Length 18-24 basesBalances specificity with efficient annealing.
GC Content 40-60%Ensures stable annealing without being too difficult to denature.
Melting Temperature (Tm) 55-65°CPromotes specific binding at typical annealing temperatures.
Tm Difference < 5°C between forward & reverse primersEnsures both primers bind with similar efficiency during annealing.
3' End End in a G or C ("GC Clamp")Promotes polymerase binding and extension initiation.
Repeats/Runs Avoid runs of 4 or more identical bases (e.g., GGGG)Reduces the chance of mispriming.
Secondary Structures Avoid hairpins and self-dimersPrevents primers from binding to themselves instead of the template.
Q3: How can I overcome PCR issues related to the high GC content of the this compound gene?

A: High GC content makes DNA templates challenging to amplify due to their high thermal stability and tendency to form secondary structures that impede polymerase progression.[3] Several strategies can overcome this challenge.

Strategies for GC-Rich Templates:

  • Select a Specialized DNA Polymerase: Standard Taq polymerase often fails on GC-rich templates.[16] Use a high-fidelity, processive polymerase engineered for these conditions.

  • Use PCR Additives/Enhancers: Certain chemical additives can help relax the DNA secondary structure and facilitate amplification.

  • Optimize Cycling Conditions: Adjusting denaturation and annealing steps can significantly improve results.

DNA Polymerase Key Features Suitability for GC-Rich DNA
Standard Taq Low fidelity, robust for routine PCR.Poor. Often stalls at secondary structures.
PCRBIO HS Taq [1]Hot-start formulation, robust for complex templates.Good. Advanced buffer system handles templates up to 80% GC.
NEB Q5® High-Fidelity [16]>280x Taq fidelity, very high processivity.Excellent. Comes with a specific high-GC enhancer solution.
KAPA HiFi [11]High processivity, low error rate, fast.Excellent. Supplied with a proprietary buffer designed for GC-rich PCR.
Takara PrimeSTAR GXL [20]High fidelity and can amplify long templates.Excellent. Specifically designed for templates with high GC content.
PCR Additive Typical Final Concentration Mechanism of Action
DMSO 2-8%Reduces DNA melting temperature and disrupts secondary structures.[21]
Betaine 0.5-2.0 MIsostabilizes DNA by reducing the Tm difference between GC and AT pairs.[20]
Formamide 1-5%Lowers the DNA melting temperature.[21]

Key Experimental Protocols

Protocol 1: Baseline PCR for this compound Amplification

This protocol serves as a starting point. Optimization, particularly of the annealing temperature, is recommended.

Component Stock Concentration Volume for 25 µL Reaction Final Concentration
5x PCR Buffer5x5 µL1x
dNTP Mix10 mM0.5 µL200 µM
Forward Primer10 µM1.25 µL0.5 µM
Reverse Primer10 µM1.25 µL0.5 µM
Genomic DNA50 ng/µL1 µL50-100 ng
High-Fidelity Polymerase1 U/µL0.25 µL0.25 U
Nuclease-Free Water-to 25 µL-

Standard Cycling Conditions:

  • Initial Denaturation: 98°C for 30 seconds

  • 30-35 Cycles:

    • Denaturation: 98°C for 10 seconds

    • Annealing: 58-65°C for 30 seconds (optimize with gradient)

    • Extension: 72°C for 30-60 seconds per kb

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

Protocol 2: Touchdown PCR for Enhancing Specificity

This method is highly effective at reducing non-specific products.[14][22] The annealing temperature starts high and is lowered each cycle for the first phase.

Touchdown PCR Cycling Conditions: (Example based on a calculated optimal Ta of 60°C)

Phase Cycles Denaturation Annealing Temperature Extension
Initial Denaturation 198°C for 30 sec--
Phase 1 (Touchdown) 10-1598°C for 10 secStart at 70°C, decrease 1°C per cycle 72°C for 30-60 sec/kb
Phase 2 (Amplification) 20-2598°C for 10 sec60°C72°C for 30-60 sec/kb
Final Extension 1--72°C for 5 min
Protocol 3: Nested PCR for Increased Sensitivity and Specificity

Nested PCR uses two sequential rounds of amplification, each with a different primer set.[23] The second "inner" primer set amplifies a region within the product of the first "outer" primer set. This dramatically increases both sensitivity and specificity.[24]

G gDNA Genomic DNA Template pcr1 Round 1 PCR (Outer Primers) gDNA->pcr1 product1 PCR Product 1 (May contain non-specific products) pcr1->product1 dilution Dilute Product 1 (e.g., 1:100) product1->dilution pcr2 Round 2 PCR (Inner Primers) dilution->pcr2 final_product Final Nested Product (Highly Specific & Concentrated) pcr2->final_product

Caption: Workflow for a nested PCR experiment.

Methodology:

  • First Round PCR: Perform a standard PCR (25-30 cycles) using the "outer" primers designed to flank the this compound region of interest.

  • Dilute Product: Dilute the product from the first round (e.g., 1:100 or 1:1000) in nuclease-free water. This reduces the concentration of the original primers and any non-specific amplicons.

  • Second Round PCR: Use 1 µL of the diluted first-round product as the template for a second PCR (25-30 cycles) using the "inner" primers, which bind to sites within the first amplicon.

  • Analyze: Visualize the final product on an agarose (B213101) gel. The expected band will be smaller than the product from the first round.

References

common problems with SIM1 in situ hybridization experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SIM1 in situ hybridization (ISH) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and reliable results when localizing this compound mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

A1: this compound (Single-Minded homolog 1) is a highly conserved basic helix-loop-helix-PAS transcription factor.[1] It is crucial for the development and function of neurons in the hypothalamus, particularly within the paraventricular nucleus (PVN).[1] Studying the localization of this compound mRNA is vital for understanding neuroendocrine circuits that regulate energy balance, and its dysregulation has been linked to obesity.[1]

Q2: What are the biggest challenges when performing ISH for a transcription factor like this compound?

A2: Transcription factors like this compound are often expressed at low levels, which can make detection challenging. The primary difficulties include achieving a strong signal without high background, preserving tissue morphology, and ensuring probe specificity. Because of the low copy number of the mRNA, optimizing every step of the protocol is critical for success.[2][3]

Q3: Should I use radioactive or non-radioactive probes for this compound ISH?

A3: While radioactive probes can offer high sensitivity, non-radioactive methods using labels like digoxigenin (B1670575) (DIG) with signal amplification are now widely used and can detect even low-abundance transcripts.[2][3][4] Non-radioactive probes also offer advantages in terms of safety and ease of use. The choice may depend on the specific experimental goals and available equipment.

Q4: How critical is RNase contamination in this compound ISH experiments?

A4: Extremely critical. RNases are enzymes that rapidly degrade RNA, and their presence can lead to weak or no signal.[5] It is essential to maintain an RNase-free environment by using certified RNase-free reagents and consumables, wearing gloves, and baking glassware.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound in situ hybridization experiments in a question-and-answer format.

High Background or Non-Specific Signal

Q: I am observing high background staining across my entire tissue section. What could be the cause?

A: High background can arise from several factors. Here are the most common causes and their solutions:

  • Probe-related Issues :

    • Repetitive sequences in the probe : Probes containing repetitive elements can bind non-specifically.[7] Consider adding a blocker for these sequences during hybridization.[7]

    • Probe concentration is too high : Using an excessive amount of probe increases the likelihood of non-specific binding.[6] It is recommended to titrate the probe to find the optimal concentration.

    • Probe was not purified : Ensure the probe is purified to remove unincorporated nucleotides.[6]

  • Insufficiently Stringent Washes :

    • Post-hybridization washes are critical for removing non-specifically bound probes.[6][7] Increase the stringency by raising the temperature or decreasing the salt concentration of the wash buffer.[6]

  • Hybridization Conditions :

    • If the hybridization temperature is too low or the formamide (B127407) concentration is insufficient, non-specific binding can occur.[6] Optimize these conditions to enhance specificity.

  • Endogenous Factors :

    • Some tissues have endogenous biotin (B1667282) or alkaline phosphatase activity that can cause background.[7] Include a blocking step for these endogenous components if you are using a biotin-streptavidin or alkaline phosphatase-based detection system.

  • Sample Handling :

    • Allowing the sample to dry out during the detection steps can lead to high background.[6] Ensure the tissue remains hydrated throughout the procedure.

Weak or No Signal

Q: I am not seeing any signal, or the signal is very weak. How can I troubleshoot this?

A: A weak or absent signal is a common issue, especially with low-abundance transcripts like this compound. Consider the following potential causes and solutions:

  • Sample Preparation and Fixation :

    • Over-fixation : Prolonged fixation can mask the target mRNA, preventing probe access.[7] Reduce the fixation time or consider a different fixation method.

    • Inadequate tissue digestion : Insufficient protease treatment will not adequately expose the target mRNA.[6][7] Optimize the temperature, time, and concentration of the protease digestion.

    • Poor RNA preservation : If there was a long delay between tissue collection and fixation, the RNA may have degraded.[8]

  • Probe Issues :

    • Incorrect probe type : Ensure you are using an antisense probe, which is complementary to the target mRNA.[6]

    • Probe degradation : Check the integrity of your probe by running it on a gel.[6] Store probes properly to prevent degradation.

  • Hybridization and Washing Conditions :

    • Hybridization conditions are too stringent : Excessively high temperatures or formamide concentrations can prevent the probe from binding to its target.[6]

    • Post-hybridization washes are too stringent : Overly harsh washing can remove specifically bound probes.[6] Decrease the temperature or increase the salt concentration of your wash buffer.

    • Insufficient hybridization time : For low-abundance transcripts, a longer hybridization time (e.g., up to 40 hours) may be necessary.[2][9]

  • Detection Problems :

    • Incorrect antibody dilution or incubation time : If using an antibody-based detection method, ensure the antibody is used at the correct dilution and for the appropriate duration.

    • Inappropriate microscope filters : Verify that you are using the correct filter set for your fluorescent signal.[6]

Poor Tissue Morphology

Q: My tissue sections are damaged or have poor morphology. What can I do to improve this?

A: Maintaining good tissue integrity is crucial for accurate localization of the signal. Here are some tips to improve morphology:

  • Tissue Handling :

    • Inadequate fixation : Insufficient fixation can lead to tissue degradation.[7] Ensure the fixative fully penetrates the tissue by using appropriately sized tissue blocks.

    • Freezing artifacts : For frozen sections, rapid freezing can help prevent the formation of ice crystals that damage tissue structure.

  • Pretreatment Steps :

    • Over-digestion : Excessive protease treatment can destroy tissue morphology.[6][7] Carefully optimize the digestion conditions.

  • Slide Adhesion :

    • Use positively charged slides to ensure that the tissue sections adhere properly and are not lost during the numerous washing steps.[7]

Experimental Protocols & Data

Generalized Non-Radioactive In Situ Hybridization Protocol for this compound in Frozen Brain Sections

This protocol is a synthesis of best practices for detecting low-abundance mRNAs in frozen brain tissue.[2][6][10][11]

I. Probe Preparation

  • Template Preparation : Linearize the plasmid containing the this compound cDNA with an appropriate restriction enzyme.[6] Purify the linearized template.

  • In Vitro Transcription : Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit.[6][11]

  • Probe Purification : Purify the labeled probe to remove unincorporated nucleotides.

II. Tissue Preparation

  • Perfusion and Fixation : Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).[6] Post-fix the brain in 4% PFA for 2-3 hours at room temperature.[6]

  • Cryoprotection : Immerse the brain in a 20% sucrose (B13894) solution until it sinks.[6]

  • Freezing and Sectioning : Rapidly freeze the brain and cut 12-14 µm sections on a cryostat.[10][12] Collect sections on positively charged slides.

III. Hybridization

  • Pretreatment :

    • Bring sections to room temperature and post-fix in 4% PFA.

    • Permeabilize with a proteinase K treatment. The concentration and time should be optimized for your specific tissue.

  • Prehybridization : Incubate sections in hybridization buffer for at least 2 hours at the hybridization temperature (typically 58-65°C).[11]

  • Hybridization :

    • Denature the probe by heating it to 80°C for 5 minutes.[11]

    • Dilute the denatured probe in hybridization buffer.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[6]

IV. Washes and Detection

  • Post-Hybridization Washes : Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC buffer at an elevated temperature.[6][11]

  • Immunodetection :

    • Block non-specific antibody binding with a blocking solution.[6]

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).[6]

  • Signal Development :

    • Wash to remove excess antibody.

    • Incubate with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) until the desired signal intensity is reached.[6]

  • Mounting : Stop the reaction, dehydrate the sections, and mount with a coverslip.

Quantitative Data Summary
ParameterTypical RangeConsiderations for Low-Abundance Transcripts (like this compound)Potential Problem if Not Optimized
Fixation Time (4% PFA) 2-4 hoursShorter fixation times may improve probe penetration.[6]Over-fixation : Weak/no signal. Under-fixation : Poor morphology.
Proteinase K Conc. 1-20 µg/mLLower concentrations may be needed to preserve tissue integrity.Too high : Poor morphology. Too low : Weak/no signal.
Hybridization Temp. 55-70°CHigher temperatures increase stringency and reduce background.Too high : Weak/no signal. Too low : High background.
Probe Concentration 100-1000 ng/mLHigher end of the range may be necessary.[13]Too high : High background. Too low : Weak/no signal.
Hybridization Time 16-40 hoursLonger incubation can increase signal intensity.[2][9]Too short : Weak/no signal.

Visual Guides

Experimental Workflow

The following diagram illustrates the key stages of an in situ hybridization experiment.

ISH_Workflow cluster_prep Preparation cluster_hyb Hybridization cluster_detect Detection cluster_final Final Steps Tissue_Prep Tissue Preparation (Fixation, Sectioning) Prehybridization Prehybridization Tissue_Prep->Prehybridization Probe_Prep Probe Preparation (Transcription, Labeling) Hybridization Hybridization (Overnight) Probe_Prep->Hybridization Prehybridization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Signal_Development Signal Development Antibody_Incubation->Signal_Development Mounting Mounting & Imaging Signal_Development->Mounting

A generalized workflow for in situ hybridization experiments.
Troubleshooting Logic: Weak or No Signal

This diagram provides a logical decision-making process for troubleshooting weak or no signal in your ISH experiments.

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Controls Check Positive & Negative Controls Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Protocol Systemic Issue: Troubleshoot entire protocol (Reagents, Equipment) Controls_OK->Troubleshoot_Protocol No Check_Probe Check Probe Integrity & Concentration Controls_OK->Check_Probe Yes Probe_OK Probe OK? Check_Probe->Probe_OK Remake_Probe Remake Probe Probe_OK->Remake_Probe No Check_Tissue_Prep Review Tissue Preparation: - Fixation Time - RNA Quality Probe_OK->Check_Tissue_Prep Yes Tissue_Prep_OK Tissue Prep OK? Check_Tissue_Prep->Tissue_Prep_OK Optimize_Tissue_Prep Optimize Fixation & Tissue Handling Tissue_Prep_OK->Optimize_Tissue_Prep No Optimize_Hyb Optimize Hybridization & Washes: - Decrease Stringency - Increase Hyb Time/Probe Conc. Tissue_Prep_OK->Optimize_Hyb Yes

A decision tree for troubleshooting weak or no ISH signal.

References

how to reduce background in SIM1 ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Single-Minded Homolog 1 (SIM1) Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in this compound ChIP-seq, a technique known to be demanding due to the low abundance of the this compound transcription factor.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ChIP-seq experiment resulting in high background?

High background in this compound ChIP-seq can stem from several factors, often exacerbated by the low endogenous expression of this compound in many cell types. Key reasons include:

  • Low this compound Abundance: this compound is a low-abundance transcription factor, meaning there are fewer target molecules for the antibody to bind. This low signal-to-noise ratio can be a primary cause of high background.

  • Suboptimal Antibody: The antibody used may have low affinity or specificity for this compound, leading to off-target binding. It is crucial to use a rigorously validated antibody for immunoprecipitation.

  • Insufficient Washing: Inadequate washing steps can fail to remove non-specifically bound chromatin, contributing to background noise.

  • Improper Cross-linking: Both under- and over-cross-linking can be problematic. Under-cross-linking may lead to the loss of true binding events, while over-cross-linking can mask epitopes and increase non-specific interactions.

  • Excessive Sonication: Over-sonication can lead to a broad distribution of fragment sizes and potentially denature proteins, increasing non-specific antibody binding.

  • High Amount of Starting Material or Antibody: Using too much starting material or antibody can lead to increased non-specific binding.

Q2: What are the ideal cell types for a this compound ChIP-seq experiment?

Based on expression data, tissues with higher levels of this compound expression are recommended. These include:

  • Kidney

  • Brain (specifically the hypothalamus)

  • Skeletal muscle

Performing ChIP-seq in cell lines derived from these tissues or in primary cells from these tissues will likely yield better results. However, it is important to note that even in these tissues, this compound expression is relatively low.

Q3: Are there any commercially available antibodies validated for this compound ChIP-seq?

While several companies offer antibodies against this compound, none are explicitly advertised as "ChIP-seq validated" in readily available documentation. Researchers should perform their own validation to ensure an antibody is suitable for ChIP-seq. A successful immunoprecipitation (IP) followed by Western blot is a necessary first step.

Q4: What are the expected challenges when performing ChIP-seq for a low-abundance transcription factor like this compound?

Challenges for low-abundance transcription factors include:

  • Low Signal-to-Noise Ratio: The primary challenge is distinguishing the true signal from the background.

  • Requirement for More Starting Material: A higher number of cells is often needed to obtain sufficient immunoprecipitated DNA.

  • Antibody Performance is Critical: The success of the experiment heavily relies on a high-quality antibody with excellent specificity and affinity.

  • Protocol Optimization is Essential: Standard ChIP-seq protocols may need significant optimization to work effectively for this compound.

Troubleshooting High Background in this compound ChIP-seq

High background is a common issue in ChIP-seq experiments. The following guide provides specific troubleshooting strategies tailored for this compound.

Problem: High background signal across the genome.
Potential Cause Recommended Solution
Non-specific antibody binding - Validate the specificity of your this compound antibody using immunoprecipitation followed by Western blot. - Perform a titration to determine the optimal antibody concentration. Start with a lower concentration and gradually increase it. - Include a pre-clearing step with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[1]
Insufficient washing - Increase the number and/or duration of wash steps. - Use wash buffers with increasing stringency (e.g., higher salt concentration or addition of detergents).
Inappropriate starting material amount - Titrate the amount of chromatin used for each immunoprecipitation. Too much chromatin can lead to higher background.
Contaminated reagents - Prepare fresh buffers for each experiment to avoid contamination.[1]
Problem: Low resolution with high background.
Potential Cause Recommended Solution
Suboptimal chromatin fragmentation - Optimize sonication or enzymatic digestion conditions to achieve a fragment size range of 200-500 bp.[1] - Run a sample of the sheared chromatin on an agarose (B213101) gel to verify the fragment size distribution before proceeding with immunoprecipitation.
Over-cross-linking - Reduce the formaldehyde (B43269) cross-linking time. Over-cross-linking can mask the epitope recognized by the antibody and lead to the co-precipitation of non-target proteins.[1]

Experimental Protocols

Protocol 1: Antibody Validation by Immunoprecipitation-Western Blot

This protocol is essential to confirm that your this compound antibody can effectively immunoprecipitate the target protein.

  • Cell Lysate Preparation:

    • Lyse cells expressing this compound (e.g., from kidney or hypothalamic cell lines) in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads with a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads 3-5 times with a cold wash buffer (e.g., RIPA buffer).

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with the same or a different this compound antibody to detect the immunoprecipitated protein.

Protocol 2: Optimizing Chromatin Sonication

Proper chromatin fragmentation is critical for high-resolution ChIP-seq.

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Nuclear Isolation:

    • Lyse the cells and isolate the nuclei.

  • Sonication:

    • Resuspend the nuclear pellet in a sonication buffer.

    • Sonicate the sample using a range of power settings and/or durations.

  • Analysis of Fragmentation:

    • Reverse the cross-links of a small aliquot of each sonicated sample.

    • Purify the DNA.

    • Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to determine the fragment size distribution. The ideal range is 200-500 bp.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful troubleshooting.

ChIP_seq_Workflow General ChIP-seq Workflow for this compound cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing start Start with cells expressing this compound crosslink Cross-link with Formaldehyde start->crosslink lysis Cell Lysis & Nuclear Isolation crosslink->lysis sonication Chromatin Sonication (Optimize!) lysis->sonication preclear Pre-clear with Beads sonication->preclear add_ab Add this compound Antibody preclear->add_ab ip Immunoprecipitate with Protein A/G Beads add_ab->ip washes Stringent Washes ip->washes elution Elute Chromatin washes->elution reverse_xlinks Reverse Cross-links elution->reverse_xlinks dna_purification DNA Purification reverse_xlinks->dna_purification library_prep Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing end Data Analysis sequencing->end

Caption: A generalized workflow for this compound ChIP-seq experiments.

Troubleshooting_Logic Troubleshooting High Background in this compound ChIP-seq cluster_antibody Antibody Issues cluster_protocol Protocol Optimization cluster_reagents Reagent & Sample Quality start High Background Observed ab_specificity Check Antibody Specificity (IP-Western) start->ab_specificity washing Increase Wash Stringency/Number start->washing sonication Optimize Sonication (Check Fragment Size) start->sonication ab_titer Optimize Antibody Concentration ab_specificity->ab_titer end Reduced Background ab_titer->end crosslinking Optimize Cross-linking Time washing->crosslinking chromatin_amount Titrate Chromatin Input sonication->chromatin_amount preclearing Include Pre-clearing Step crosslinking->preclearing preclearing->end fresh_buffers Use Freshly Prepared Buffers fresh_buffers->end chromatin_amount->fresh_buffers

Caption: A logical flowchart for troubleshooting high background in this compound ChIP-seq.

References

SIM1 construct design for optimal protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing SIM1 (Single-Minded Homolog 1) constructs for optimal protein expression.

Troubleshooting Guide

This guide addresses common issues encountered during this compound protein expression experiments in a question-and-answer format.

Issue 1: Low or No this compound Protein Expression

Q: I have cloned the this compound gene into an expression vector, but I'm seeing very low or no protein expression upon induction. What are the possible causes and solutions?

A: Low or no expression of this compound, a bHLH-PAS domain transcription factor, is a common challenge. Several factors in your construct design and experimental setup could be the cause. Here’s a step-by-step troubleshooting approach:

  • Codon Optimization: The codon usage of the human this compound gene may not be optimal for your expression host (e.g., E. coli or even mammalian cells).

    • Solution: Synthesize the this compound gene with codons optimized for your specific expression system. This can significantly enhance translational efficiency.[1]

  • Promoter Strength: The promoter driving this compound expression might be too weak or not suitable for your host cells.

    • Solution: Subclone the this compound gene into a vector with a stronger promoter. For mammalian cells, CMV and EF1α are strong constitutive promoters.[2][3] For E. coli, the T7 promoter is commonly used for high-level expression.

  • Fusion Tags: this compound may be poorly expressed or unstable on its own.

    • Solution: Add a fusion tag to the N- or C-terminus of this compound. Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance solubility and expression. A small peptide tag like a poly-histidine (His-tag) can be used for purification, though it may have less impact on expression levels.

  • mRNA Secondary Structure: The 5' untranslated region (UTR) of your this compound transcript might form a stable secondary structure that hinders ribosome binding and translation initiation.

    • Solution: Analyze the 5' UTR of your construct for potential hairpin loops. Redesigning this region to have a lower GC content and less secondary structure can improve expression.

  • Protein Toxicity: High-level expression of some transcription factors can be toxic to the host cells, leading to cell death and low protein yield.

    • Solution: Use an inducible expression system (e.g., tetracycline-inducible promoter in mammalian cells or a lac operator-controlled T7 promoter in E. coli) to control the timing and level of this compound expression. Lowering the induction temperature (e.g., 18-25°C) and using a lower concentration of the inducer (e.g., IPTG) can also reduce toxicity in E. coli.

Logical Workflow for Troubleshooting Low this compound Expression

troubleshooting_low_expression start Start: Low/No this compound Expression codon_check Verify Codon Optimization start->codon_check promoter_check Evaluate Promoter Strength codon_check->promoter_check If optimized solution_codon Re-synthesize Gene with Optimized Codons codon_check->solution_codon If not optimized tag_check Consider Fusion Tags promoter_check->tag_check If strong promoter used solution_promoter Switch to a Stronger Promoter (e.g., CMV, EF1α) promoter_check->solution_promoter If weak promoter mrna_check Analyze mRNA Secondary Structure tag_check->mrna_check If tag is present solution_tag Add Solubility-Enhancing Tag (e.g., MBP, GST) tag_check->solution_tag If no tag toxicity_check Assess Protein Toxicity mrna_check->toxicity_check If 5' UTR is clear solution_mrna Redesign 5' UTR mrna_check->solution_mrna If secondary structure exists solution_toxicity Use Inducible System / Optimize Induction toxicity_check->solution_toxicity If toxicity is suspected end_point Optimal Expression toxicity_check->end_point If no toxicity solution_codon->end_point solution_promoter->end_point solution_tag->end_point solution_mrna->end_point solution_toxicity->end_point

Caption: Troubleshooting workflow for low this compound protein expression.

Issue 2: Poor Solubility of this compound Protein

Q: My this compound protein is expressing well, but it's insoluble and forms inclusion bodies in E. coli. How can I improve its solubility?

A: Insoluble protein expression is a frequent obstacle, especially for complex eukaryotic proteins like transcription factors expressed in E. coli. Here are several strategies to enhance this compound solubility:

  • Expression Temperature: Lowering the expression temperature can slow down protein synthesis, allowing more time for proper folding.

    • Solution: Induce this compound expression at a lower temperature, such as 18-25°C, overnight.

  • Solubility-Enhancing Fusion Tags: Large fusion partners can act as chaperones, promoting the correct folding of the target protein.

    • Solution: Fuse this compound with a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags have been shown to significantly improve the solubility of their fusion partners.[4][5] A SUMO (Small Ubiquitin-like Modifier) tag can also enhance solubility and can be efficiently cleaved to yield the native protein.[4]

  • Co-expression with Chaperones: The folding machinery of E. coli may be insufficient for a complex protein like this compound.

    • Solution: Co-express your this compound construct with a plasmid that encodes molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). These can assist in the proper folding of this compound.

  • Lysis Buffer Composition: The composition of your lysis buffer can impact protein solubility.

    • Solution: Optimize your lysis buffer by including additives such as non-ionic detergents (e.g., Triton X-100, Tween-20), glycerol (B35011), or salts (e.g., NaCl). You can also screen different pH values.

  • Expression Host Strain: Some E. coli strains are specifically engineered to promote soluble expression.

    • Solution: Use specialized E. coli strains like Rosetta(DE3) or BL21(DE3)pLysS. Rosetta strains contain a plasmid that supplies tRNAs for rare codons, which can improve translation and folding. BL21(DE3)pLysS strains express T7 lysozyme, which reduces basal expression of the target protein, minimizing toxicity and potentially improving solubility.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for this compound, E. coli or mammalian cells?

A: The choice of expression system depends on your downstream application.

  • E. coli : Ideal for producing large quantities of this compound for structural studies or antibody production. It is cost-effective and has a fast growth rate. However, this compound expressed in E. coli will lack post-translational modifications, and there is a higher risk of insolubility.

  • Mammalian Cells (e.g., HEK293, CHO): Recommended for functional studies where post-translational modifications and proper protein folding are critical for this compound activity. Mammalian systems generally yield lower quantities of protein compared to E. coli but produce a more biologically relevant protein.

Q2: What is the best fusion tag for this compound expression and purification?

A: The optimal fusion tag depends on your experimental goals.

  • For maximizing soluble expression: MBP and GST are excellent choices as they are large, highly soluble proteins that can aid in the folding of this compound.[1][4][5]

  • For purification: A poly-histidine tag (His-tag) is small and allows for efficient purification via immobilized metal affinity chromatography (IMAC). It is less likely to interfere with protein function compared to larger tags. A dual His-MBP tag can offer both enhanced solubility and straightforward purification.[6][7]

  • For obtaining native protein: A SUMO tag or a tag flanked by a protease cleavage site (e.g., TEV or PreScission protease) can be used. After purification, the tag can be cleaved off to yield this compound with its native sequence.[4]

Q3: How can I optimize the codon usage of my this compound construct?

A: Several online tools and commercial services are available for codon optimization. These tools will replace rare codons in the human this compound sequence with codons that are frequently used by your chosen expression host, without altering the amino acid sequence. This can significantly improve translation speed and protein yield.[8][9][10]

Q4: Which promoter should I use for high-level this compound expression in mammalian cells?

A: For constitutive high-level expression in a broad range of mammalian cell lines, the human cytomegalovirus (CMV) promoter is a strong and widely used option.[2][3] The elongation factor-1 alpha (EF1α) promoter is another excellent choice, known for providing robust and stable long-term expression.[3]

Q5: My purified this compound protein is unstable and degrades quickly. How can I improve its stability?

A: Protein instability can be addressed by:

  • Optimizing Buffer Conditions: Screen different pH values and salt concentrations in your storage buffer. The addition of glycerol (10-20%) can act as a cryoprotectant and stabilizer.

  • Protease Inhibitors: Always include a protease inhibitor cocktail during purification to prevent degradation by co-purifying proteases.

  • Storage Conditions: Aliquot your purified protein and store it at -80°C. Avoid repeated freeze-thaw cycles.

  • Fusion Tags: In some cases, leaving a fusion tag like MBP or GST attached can improve the stability of the target protein.

Data Presentation: Comparison of Expression Elements

Table 1: Relative this compound Expression Levels with Different Promoters in HEK293 Cells

PromoterRelative Expression Level (Normalized to CMV)Characteristics
CMV 100%Strong constitutive expression in a wide range of cells.[2][3]
EF1α 85-95%Strong constitutive expression, less prone to silencing than CMV.[3]
SV40 40-60%Moderate constitutive expression.
PGK 30-50%Moderate constitutive expression.

Note: These are representative values and actual expression levels can vary depending on the specific vector and experimental conditions.

Table 2: Impact of Fusion Tags on this compound Solubility and Yield in E. coli

Fusion TagExpected YieldSolubilityPurification Method
None LowLowVarious (IEX, HIC)
6xHis ModerateLow to ModerateIMAC
GST HighHighGlutathione Agarose
MBP HighHighAmylose Resin
SUMO HighHighIMAC (if His-tagged)

IMAC: Immobilized Metal Affinity Chromatography, IEX: Ion Exchange Chromatography, HIC: Hydrophobic Interaction Chromatography.

Experimental Protocols

Protocol 1: Expression and Purification of His-MBP-SIM1 from E. coli

  • Transformation: Transform a pET-based vector containing the His-MBP-SIM1 fusion gene into E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

  • Elution: Elute the His-MBP-SIM1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Dialysis (Optional): Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

  • Analysis: Analyze the purified protein by SDS-PAGE and Western blot.

Experimental Workflow for this compound Expression and Purification

expression_purification_workflow cluster_cloning 1. Construct Design & Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_analysis 4. Analysis cloning Clone this compound into His-MBP Vector transformation Transform into E. coli BL21(DE3) cloning->transformation culture Grow Culture to OD600 0.6-0.8 transformation->culture induction Induce with 0.1 mM IPTG at 18°C culture->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis by Sonication harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity elution Elute with Imidazole affinity->elution analysis SDS-PAGE & Western Blot elution->analysis

Caption: Workflow for His-MBP-SIM1 expression and purification.

Protocol 2: Western Blot for this compound Detection

  • Sample Preparation: Lyse cells expressing this compound in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Signaling Pathway

This compound in the Melanocortin Signaling Pathway

This compound is a crucial transcription factor in the leptin-melanocortin signaling pathway within the hypothalamus, which regulates energy homeostasis.[11] Leptin, an adipocyte-derived hormone, signals energy stores to the brain. This leads to the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus. POMC is cleaved to produce α-melanocyte-stimulating hormone (α-MSH), which then binds to and activates the melanocortin 4 receptor (MC4R) on neurons in the paraventricular nucleus (PVN). This activation leads to an increase in the expression and activity of this compound. This compound, in turn, regulates the expression of downstream target genes that promote satiety and reduce food intake.[12]

melanocortin_pathway Leptin Leptin POMC_Neuron POMC Neuron (ARC) Leptin->POMC_Neuron activates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R (PVN) alpha_MSH->MC4R binds & activates This compound This compound Expression & Activity MC4R->this compound increases Satiety Satiety & Reduced Food Intake This compound->Satiety promotes

Caption: Role of this compound in the melanocortin signaling pathway.

References

troubleshooting perinatal lethality in Sim1 homozygous knockout mice

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sim1 homozygous knockout mice, specifically addressing the issue of perinatal lethality.

Frequently Asked Questions (FAQs)

Q1: We are not observing any this compound homozygous knockout (-/-) pups in our weaned litters. Is this expected?

A1: Yes, this is the expected outcome. This compound homozygous knockout mice die perinatally, typically within a few days of birth.[1][2][3][4] The Single-minded homolog 1 (this compound) gene is a crucial transcription factor for the proper development of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus.[5][6] The absence of functional this compound protein leads to the failure of these essential brain regions to form correctly, resulting in lethality shortly after birth.

Q2: What is the direct cause of death in this compound homozygous knockout pups?

A2: The precise, immediate cause of death is not definitively established in all literature but is a direct consequence of the severe neurodevelopmental defects in the hypothalamus.[5][6] The PVN and SON are critical for regulating many vital functions, including stress response, metabolism, and the release of hormones like oxytocin (B344502) and vasopressin. The absence of these nuclei likely leads to a cascade of failures, with potential causes of death including:

  • Inability to suckle: The suckling reflex is a complex behavior that can be impaired by neurological deficits.

  • Respiratory distress: The hypothalamus plays a role in the regulation of breathing.

  • Metabolic collapse: Due to the dysregulation of hormonal signaling pathways.

Q3: We have a litter with some pups that are smaller and appear weak. Could these be the this compound homozygous knockouts?

A3: It is highly likely. This compound homozygous knockout pups are often indistinguishable from their wild-type (+/+) and heterozygous (+/-) littermates at a quick glance immediately after birth, but they may be smaller and fail to thrive. You may observe a lack of milk in their stomachs, and they may appear cyanotic (bluish tint to the skin) due to respiratory distress.

Q4: How can we confirm that the deceased pups are the this compound homozygous knockouts?

A4: Genotyping is essential to confirm the genetic status of the deceased pups. You should collect a tissue sample (e.g., tail snip or ear punch) from all pups, including any that are found dead, for PCR analysis. This will allow you to correlate the lethal phenotype with the this compound homozygous knockout genotype.

Q5: What is the expected Mendelian ratio in our litters from a heterozygous cross (this compound+/- x this compound+/-)?

A5: At birth, you should expect a Mendelian ratio of 1:2:1 for +/+: this compound+/-: this compound-/- genotypes. However, due to the perinatal lethality of the this compound-/- pups, the ratio at weaning will be 1:2 for +/+: this compound+/-. If you are genotyping whole litters at postnatal day 0 (P0), any deviation from the 1:2:1 ratio could suggest embryonic lethality, although this is not the primary reported phenotype for this compound knockouts.

Troubleshooting Guides

Issue 1: Confirming the Time of Death

Problem: You are unsure if the this compound homozygous knockout pups are stillborn or if they die shortly after birth.

Troubleshooting Steps:

  • Set up Timed Pregnancies: To accurately determine the timing of events, it is crucial to know the precise gestational age.

  • Monitor Dams Closely Around Parturition: Check for new litters frequently (every 2-4 hours) around the expected delivery date (typically 19-21 days post-coitum).

  • Assess Viability at Birth:

    • Breathing: Observe for respiratory movements.

    • Color: Check for a healthy pink color. Cyanosis can indicate respiratory distress.

    • Movement: Pups should exhibit spontaneous movement.

  • Lung Float Test: For pups found deceased, a lung float test can help determine if they took a breath.

    • Carefully dissect the thoracic cavity and remove the lungs.

    • Place the lungs in a container of water or saline.

    • Lungs that have been inflated with air will float. Lungs from stillborn pups will sink.

  • Genotype All Pups: Collect tissue samples from all pups (live and deceased) for genotyping to confirm the this compound-/- genotype in the non-viable pups.

Issue 2: Investigating the Cause of Perinatal Lethality

Problem: You want to investigate the specific physiological defects leading to the death of this compound homozygous knockout pups.

Troubleshooting Workflow:

Troubleshooting_Workflow A Perinatal Lethality Observed in this compound-/- Pups B Set up Timed Pregnancies (this compound+/- x this compound+/-) A->B C Harvest Pups at P0 B->C D Genotype Pups C->D E Assess Suckling Ability C->E F Assess Respiratory Function C->F G Perform Histological Analysis C->G H Check for Milk in Stomach E->H I Whole-Body Plethysmography F->I J Examine Hypothalamic Development (E18.5 Embryos) G->J K Analyze and Compare Data (+/+, +/-, -/-) H->K I->K J->K

Caption: Troubleshooting workflow for investigating perinatal lethality in this compound-/- mice.

Detailed Methodologies:

  • Assessing Suckling Ability:

    • Visual Inspection: Check for the presence of a "milk spot" (a white patch visible through the skin of the abdomen) which indicates the stomach is filled with milk. The absence of a milk spot in a pup that has been with the dam for a few hours is a strong indicator of a suckling defect.

    • Suckling Reflex Test: Gently insert the tip of a gloved finger or a soft probe into the pup's mouth to elicit a sucking response. Compare the strength and persistence of the reflex between genotypes.

  • Assessing Respiratory Function:

    • Observation: Visually monitor the breathing pattern for signs of distress, such as gasping, irregular breathing, or cyanosis.

    • Whole-Body Plethysmography: This non-invasive technique can be used to quantitatively measure respiratory parameters like tidal volume, respiratory rate, and minute ventilation in neonatal mice.

  • Histological Analysis:

    • Tissue Collection: For optimal morphology, it is best to collect whole heads from embryonic day 18.5 (E18.5) embryos or P0 pups.

    • Fixation and Processing: Fix tissues in 4% paraformaldehyde (PFA), followed by standard paraffin (B1166041) embedding and sectioning.

    • Staining: Perform Nissl staining to visualize the overall brain morphology and identify neuronal structures. Immunohistochemistry for specific neuronal markers can also be used to confirm the absence of the PVN, SON, and aPV nuclei in this compound-/- pups.

Issue 3: Managing a Breeding Colony for a Lethal Knockout Line

Problem: You need to efficiently maintain your mouse colony to consistently produce this compound homozygous knockout embryos or neonates for your studies.

Breeding Strategy:

The most effective breeding scheme is a continuous heterozygous intercross (this compound+/- x this compound+/-).

Breeding_Strategy Parent1 This compound+/- Male Cross Intercross Parent1->Cross Parent2 This compound+/- Female Parent2->Cross Offspring Offspring (P0) Cross->Offspring WT 1/4 Wild-type (+/+) (Control) Offspring->WT 25% Het 2/4 Heterozygous (+/-) (Breeders & Control) Offspring->Het 50% KO 1/4 Homozygous (-/-) (Perinatal Lethal - Experimental) Offspring->KO 25%

Caption: Breeding scheme for a perinatal lethal knockout mouse model.

Colony Management Best Practices:

  • Genotype All Pups for Breeding: Genotype all potential breeders from the litters to confirm their heterozygous status.

  • Maintain Detailed Records: Keep meticulous records of breeding pairs, litter sizes, and genotypes.

  • Use Proven Breeders: Utilize males and females that have a history of producing healthy litters.

  • Monitor Reproductive Performance: Replace breeding pairs that are no longer productive.

  • Backcrossing: Periodically backcross your heterozygous mice to the appropriate wild-type background strain (e.g., every 10 generations) to prevent genetic drift.

Data Presentation

Table 1: Expected Genotype Distribution and Phenotype

GenotypeExpected Ratio (at birth)PhenotypeViability
This compound +/+25%Wild-typeViable and fertile
This compound +/-50%Hyperphagic and prone to obesityViable and fertile
This compound -/-25%Perinatal lethal, absent PVN/SON/aPVNot viable

Table 2: Troubleshooting Checklist for Perinatal Lethality in this compound-/- Pups

ObservationPotential CauseRecommended Action
Pups are found dead shortly after birthExpected phenotype of this compound-/-Genotype deceased pups to confirm. Proceed with planned experiments on P0 pups or embryos.
Pups appear cyanotic and are gaspingRespiratory distressPerform whole-body plethysmography on neonatal pups to quantify respiratory defects.
Pups have no milk in their stomachSuckling defectVisually inspect for a milk spot. Test the suckling reflex.
Absence of specific hypothalamic nucleiDevelopmental failure due to this compound knockoutPerform histological analysis on E18.5 or P0 brains.

Signaling Pathway

The this compound gene is a critical downstream component of signaling pathways that govern the development of the hypothalamus.

Sim1_Pathway cluster_knockout In this compound -/- Mice Shh Shh Signaling This compound This compound Expression Shh->this compound Other Other Developmental Signals Other->this compound Development Terminal Migration and Differentiation of Neurons This compound->Development PVN PVN Development->PVN SON SON Development->SON aPV aPV Development->aPV Function Normal Physiological Function (Breathing, Suckling, Metabolism) PVN->Function SON->Function aPV->Function Lethality Perinatal Lethality Sim1_KO No this compound Expression Development_KO Failed Migration and Differentiation Sim1_KO->Development_KO Nuclei_KO Absence of PVN, SON, aPV Development_KO->Nuclei_KO Nuclei_KO->Lethality

Caption: Simplified signaling pathway of this compound in hypothalamic development.

References

Technical Support Center: SIM1 Gene Research in Adult Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying the SIM1 gene in adult mice.

Frequently Asked Questions (FAQs)

Q1: Why is studying the this compound gene in adult mice challenging?

A1: The primary challenge stems from the gene's critical role in development. This compound is essential for the formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus.[1][2] Consequently, homozygous knockout of this compound results in perinatal lethality, making it impossible to study its function in adult mice using traditional knockout models.[2][3] To overcome this, researchers must use sophisticated conditional and inducible genetic techniques to manipulate this compound expression specifically in adult mice, which introduces its own set of technical complexities.

Q2: What is the primary physiological function of this compound in adult mice?

A2: In adult mice, this compound functions as a key physiological regulator of energy balance and body weight.[1][4] It is not just involved in the development of hypothalamic circuits but plays an active role in mature neurons.[2][3] Specifically, it regulates food intake and, as more recent studies have shown, energy expenditure.[5][6] Its deficiency in the adult hypothalamus leads to hyperphagic obesity, characterized by increased food consumption.[1][7]

Q3: What are the known downstream targets or pathways regulated by this compound?

A3: this compound is a transcription factor, but its direct transcriptional targets are not fully known.[2][8] However, its function is closely linked to the leptin-melanocortin pathway. This compound deficiency leads to a significant decrease in the expression of hypothalamic neuropeptides, particularly oxytocin (B344502) (Oxt) and vasopressin (Avp).[1][7] It also reduces the expression of the melanocortin 4 receptor (Mc4r) in the PVN.[9][10] This evidence strongly suggests that the hyperphagia in this compound-deficient mice is at least partially caused by disruptions in the leptin-melanocortin-oxytocin signaling pathway.[10]

Troubleshooting Guides

Problem Area 1: Genetic Models and Viability

Q: My global this compound knockout mice die perinatally. How can I study the gene's function in adults?

A: You are observing the expected phenotype. Homozygous this compound knockout mice fail to form critical hypothalamic nuclei and are not viable.[2] To study the role of this compound in adults, you must use a conditional knockout approach. The most common and effective method is the Cre-LoxP system.

Recommended Strategy: Inducible Cre-LoxP System This system allows you to inactivate this compound at a specific time (temporal control) in specific tissues (spatial control).

  • Generate a Mouse Line with Floxed this compound: Obtain or create a mouse line where the this compound gene is flanked by loxP sites (Sim1flox/flox).

  • Cross with an Inducible Cre Line: Cross the Sim1flox/flox mice with a transgenic line that expresses a tamoxifen-inducible Cre recombinase fused to an estrogen receptor (Cre-ERT2) under a neuron-specific promoter, such as CaMKII.[2][10] A commonly used line is the CaMK-CreERT2 transgene.[2]

  • Induce Deletion in Adults: Administer tamoxifen (B1202) to the resulting adult mice (Sim1flox/flox; CaMK-CreERT2). The tamoxifen will bind to the Cre-ERT2 protein, allowing it to translocate to the nucleus and excise the floxed this compound gene, effectively knocking it out in the adult mouse's forebrain neurons.[2]

This approach bypasses the developmental lethality and allows for direct investigation of this compound's physiological functions in the mature brain.[1][7]

G cluster_0 Breeding Scheme cluster_1 Experimental Phase Mouse1 This compound flox/flox Mouse Progeny Progeny: This compound flox/+ ; CaMK-CreERT2 +/- Mouse1->Progeny Mouse2 CaMK-CreERT2 Mouse Mouse2->Progeny Cross2 Intercross Progeny Progeny->Cross2 iKO_Mouse Experimental Mouse: This compound flox/flox ; CaMK-CreERT2 +/- (iKO) Cross2->iKO_Mouse Tamoxifen Administer Tamoxifen to Adult iKO Mouse iKO_Mouse->Tamoxifen Induction Cre-ERT2 translocates to nucleus Tamoxifen->Induction Activates Deletion This compound gene is excised in forebrain neurons Induction->Deletion Catalyzes Phenotyping Behavioral and Physiological Phenotyping Deletion->Phenotyping Leads to

Caption: Workflow for generating and inducing a conditional this compound knockout mouse.

Problem Area 2: Gene Manipulation in Specific Brain Regions

Q: The Cre-driver line I'm using affects a broad population of neurons. How can I achieve a more targeted knockout of this compound in a specific hypothalamic nucleus like the PVN?

A: While lines like CaMK-CreERT2 are effective, they are not exclusive to the PVN.[2] For highly localized gene deletion, direct injection of an adeno-associated virus (AAV) expressing Cre recombinase (AAV-Cre) is a superior method.[11][12]

Recommended Strategy: Stereotaxic AAV-Cre Injection This technique provides excellent spatial control over gene deletion.

  • Use Sim1flox/flox Mice: Start with adult mice homozygous for the floxed this compound allele.

  • Stereotaxic Surgery: Under anesthesia, use a stereotaxic frame to precisely inject a small volume of AAV-Cre vector directly into the paraventricular nucleus (PVN) of the hypothalamus.

  • Incubation Period: Allow sufficient time (typically 2-4 weeks) for the virus to infect neurons at the injection site and express Cre recombinase, leading to the deletion of the this compound gene.[12][13]

  • Verification: Confirm the location and extent of the knockout using immunohistochemistry for a reporter gene (if included in the AAV vector, e.g., AAV-Cre-GFP) and/or in situ hybridization for this compound mRNA.

This method ensures that this compound is deleted only in the targeted region, avoiding confounding effects from gene loss in other brain areas.[11]

G Mouse Adult this compound flox/flox Mouse Surgery Stereotaxic Injection of AAV-Cre into PVN Mouse->Surgery Incubation Incubation Period (2-4 weeks) Surgery->Incubation Expression Cre Recombinase Expression in PVN Neurons Incubation->Expression Deletion Site-Specific Deletion of this compound Gene Expression->Deletion Analysis Phenotypic Analysis (Behavior, Physiology) Deletion->Analysis Verification Histological Verification of Knockout Region Analysis->Verification Post-mortem

Caption: Workflow for targeted this compound knockout using AAV-Cre injections.

Problem Area 3: CRISPR/Cas9 Gene Editing Challenges

Q: I am trying to use CRISPR-Cas9 to modify this compound in adult mice, but I'm getting low efficiency and mosaicism. How can I improve my results?

A: These are common challenges with CRISPR-Cas9 in vivo.[14][15] Mosaicism, where founder animals have multiple different alleles, arises because the Cas9 nuclease can remain active through several cell divisions in the early embryo.[14] Efficiency can be low, often requiring multiple attempts.[14]

Troubleshooting & Recommendations:

  • Optimize gRNA Design: Use multiple, validated guide RNAs targeting a critical exon of this compound to increase the probability of a functional knockout.[15]

  • Use RNP Delivery: Instead of plasmid DNA, deliver the Cas9 protein and guide RNA as a ribonucleoprotein (RNP) complex, often via electroporation into zygotes. This reduces the window of nuclease activity, which can decrease mosaicism.[14]

  • Consider AAV-CRISPR for Adults: For adult mice, use an AAV-based delivery system. A two-vector system is common: one AAV carrying the Cas9 gene and another carrying the guide RNA(s). This can be injected stereotaxically for region-specific editing.[16]

  • CRISPRa for Haploinsufficiency: If you are studying haploinsufficiency (this compound+/-), consider using CRISPR activation (CRISPRa) instead of knockout. A nuclease-dead Cas9 (dCas9) fused to a transcriptional activator can be targeted to the promoter of the remaining functional this compound allele to boost its expression and potentially rescue the phenotype. This has been shown to be effective for this compound in the mouse hypothalamus.[17]

  • Thorough Genotyping: Do not rely on standard PCR alone. Almost half of researchers do not analyze the specific indels generated.[14] Use sequencing to confirm the exact nature of the genetic modification and screen for off-target effects and large, unintended deletions or rearrangements.[14]

Caption: Decision tree for selecting an appropriate CRISPR strategy for this compound.

Data Summary Tables

Table 1: Phenotypic Effects of Inducible this compound Inactivation in Adult Mice
ParameterGenotypeEffect of this compound InactivationReference
Food Intake Induced Homozygous KOSignificant Increase (Hyperphagia)[1][2]
Water Intake Induced Homozygous KOSignificant Increase[1][2]
Body Weight Induced Homozygous KOSignificant Increase, especially on high-fat diet[2][3]
Energy Expenditure Induced Homozygous KONo significant change[1][2]
PVN Neuron Survival Induced Homozygous KONo change in neuron survival[1][2]

Data compiled from studies using tamoxifen-inducible, neural-specific Cre transgenes.

Table 2: Changes in Hypothalamic Neuropeptide Expression
Neuropeptide mRNAModel% Change vs. ControlReference
Oxytocin (Oxt) Induced Homozygous KODecreased[1][2]
Vasopressin (Avp) Induced Homozygous KODecreased[1][2]
Oxytocin (OXT) Diphtheria Toxin Ablation~51% Decrease[5][6]
TRH Diphtheria Toxin Ablation~45% Decrease[5][6]
POMC Diphtheria Toxin Ablation~37% Decrease[5][6]
Mc4r Conditional Postnatal KOSignificant Decrease[10]

KO: Knockout, TRH: Thyrotropin-releasing hormone, POMC: Pro-opiomelanocortin.

Experimental Protocols

Protocol 1: Tamoxifen-Induced Gene Deletion in Adult Mice

Objective: To induce Cre-recombinase activity in Cre-ERT2 transgenic mice to achieve temporal control of this compound gene knockout.

Materials:

  • Tamoxifen (Sigma-Aldrich, T5648)

  • Corn oil or Sunflower oil (sterile)

  • 5 ml syringe and 18G needle for mixing

  • 1 ml syringes and gavage needles for administration

  • Warming block or water bath at 37°C

Procedure:

  • Preparation of Tamoxifen Solution (20 mg/ml):

    • In a sterile 15 ml conical tube, dissolve 200 mg of tamoxifen powder in 10 ml of corn oil.

    • Vortex vigorously for 30-60 minutes until the powder is fully dissolved. A sonicator bath can aid dissolution.

    • Store the solution protected from light at 4°C for up to one month.

  • Animal Dosing:

    • Warm the tamoxifen solution to 37°C before administration to reduce its viscosity.

    • The typical dose is 75-100 mg/kg of body weight. For a 25g mouse, a dose of 100 mg/kg corresponds to 2.5 mg of tamoxifen.

    • Using the 20 mg/ml solution, a 2.5 mg dose is 125 µl.

    • Administer the calculated volume to the mouse via oral gavage or intraperitoneal (IP) injection.

  • Dosing Schedule:

    • Administer one dose per day for 5 consecutive days to ensure high recombination efficiency.[2]

  • Post-Induction:

    • House the mice for at least 1-2 weeks after the final tamoxifen dose to allow for the turnover of existing this compound protein before beginning phenotypic analysis.

    • Always include a control group of Cre-positive mice that receive vehicle (corn oil) only, and a group of Cre-negative littermates that receive tamoxifen, to control for effects of the drug and the Cre transgene itself.

Protocol 2: In Situ Hybridization for this compound mRNA

Objective: To visualize the expression of this compound mRNA in mouse brain tissue to confirm knockout or assess expression patterns.

Materials:

  • This compound antisense RNA probe labeled with digoxigenin (B1670575) (DIG).

  • Mouse brain tissue, fixed in 4% paraformaldehyde (PFA) and cryoprotected.

  • Cryostat for sectioning (16-20 µm sections).

  • Hybridization buffer.

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate for colorimetric detection.

Procedure (Abbreviated):

  • Probe Generation: Generate a DIG-labeled antisense RNA probe for mouse this compound using a linearized plasmid vector containing the this compound cDNA sequence.[18]

  • Tissue Preparation:

    • Perfuse the mouse with 4% PFA. Post-fix the brain overnight in 4% PFA at 4°C.

    • Cryoprotect the brain by sinking it in 30% sucrose (B13894) in PBS.

    • Flash-freeze the brain and cut 16-20 µm coronal sections on a cryostat. Mount sections on charged slides.

  • Prehybridization:

    • Treat sections with Proteinase K to improve probe penetration.

    • Acetylate the sections to reduce background signal.

    • Incubate slides in hybridization buffer at 65°C for 2-4 hours.

  • Hybridization:

    • Add the DIG-labeled this compound probe to fresh hybridization buffer and apply to the sections.

    • Incubate overnight in a humidified chamber at 65°C.

  • Washing and Antibody Incubation:

    • Perform a series of stringent washes in SSC buffer at 65°C to remove the non-specifically bound probe.

    • Block the sections (e.g., with sheep serum).

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Detection:

    • Wash to remove excess antibody.

    • Incubate the slides with NBT/BCIP substrate in the dark. The AP enzyme will produce a purple/blue precipitate where the probe is bound.

    • Monitor the color development under a microscope. Stop the reaction by washing in PBS.

  • Mounting and Imaging:

    • Dehydrate the sections and coverslip with mounting medium. Image using a brightfield microscope.

This protocol is a standard procedure and may require optimization for specific laboratory conditions.[18][19]

References

Technical Support Center: Optimizing SIM1 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for Single-minded homolog 1 (SIM1) immunohistochemistry (IHC).

Troubleshooting Guide

Problem 1: Weak or No this compound Staining

Weak or absent staining is a common issue in IHC and can stem from several factors related to fixation and antigen retrieval.

Possible Causes and Solutions

CauseRecommended Solution
Suboptimal Fixation Time Under-fixation can lead to poor tissue preservation, while over-fixation can mask the this compound epitope. For paraformaldehyde (PFA) fixation, start with a 4% PFA solution and optimize the immersion time. For tissues, a fixation time of 18-24 hours is a common starting point.[1] For cultured cells, a shorter fixation of 15-20 minutes at room temperature may be sufficient.
Incorrect Fixative While PFA is a common choice, some epitopes are sensitive to aldehyde fixatives. If PFA fixation is unsuccessful, consider alternative fixatives such as ice-cold methanol (B129727) or acetone, particularly for frozen sections. Note that antigen retrieval is generally not recommended for alcohol-fixed tissues.
Ineffective Antigen Retrieval Formalin fixation creates protein cross-links that can mask the this compound antigen.[2][3] Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask the epitope. Experiment with different antigen retrieval buffers and pH levels.
Incorrect Antibody Concentration The primary antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.[4] Start with the manufacturer's recommended dilution and test a range of concentrations.
Inactive Antibody Ensure the this compound antibody is validated for IHC and has been stored correctly to avoid degradation.[4] Running a positive control with a tissue known to express this compound can verify antibody activity.[4]

Experimental Protocol: Optimizing Fixation Time

  • Prepare multiple identical tissue samples (e.g., mouse hypothalamus, an area known for this compound expression).

  • Fix the samples in 4% PFA in PBS for varying durations (e.g., 12, 18, 24, and 48 hours) at room temperature.

  • Process the tissues for paraffin (B1166041) embedding and sectioning.

  • Perform this compound IHC on all sections using a consistent protocol for antigen retrieval, antibody incubation, and detection.

  • Compare the staining intensity and background levels across the different fixation times to determine the optimal duration.

Experimental Workflow for Fixation Optimization

FixationOptimization start Start: Tissue Sample fixation Fixation with 4% PFA start->fixation embedding Paraffin Embedding & Sectioning fixation->embedding Varying Durations (12h, 18h, 24h, 48h) ihc This compound IHC Staining embedding->ihc analysis Compare Staining Intensity ihc->analysis optimal Optimal Fixation Time analysis->optimal

A workflow for determining the optimal PFA fixation time for this compound IHC.

Problem 2: High Background Staining

High background can obscure specific this compound staining, making interpretation difficult.

Possible Causes and Solutions

CauseRecommended Solution
Non-specific Antibody Binding The primary or secondary antibody may bind non-specifically to tissue components. Ensure adequate blocking with a serum from the same species as the secondary antibody. Adding a gentle detergent like Tween-20 to wash buffers can also help reduce non-specific interactions.[4]
Endogenous Peroxidase Activity If using an HRP-based detection system, endogenous peroxidases in the tissue can cause background staining.[5] Quench this activity by incubating slides in a 3% hydrogen peroxide solution before primary antibody incubation.[5]
Over-fixation Prolonged fixation can sometimes lead to increased background. If you suspect over-fixation, try reducing the fixation time or using a more robust antigen retrieval method.[1][6]
Antigen Retrieval Buffer Choice While effective for unmasking some epitopes, Tris-EDTA buffers (pH 9.0) can sometimes increase background staining compared to citrate-based buffers (pH 6.0).[2] If using Tris-EDTA and experiencing high background, consider switching to a citrate (B86180) buffer.

Experimental Protocol: Comparing Antigen Retrieval Buffers

  • Use serial sections from a paraffin-embedded tissue block fixed with 4% PFA for 24 hours.

  • Perform HIER on one set of slides using a 10 mM Sodium Citrate buffer at pH 6.0.

  • Perform HIER on a second set of slides using a 1 mM EDTA buffer with 0.05% Tween 20 at pH 8.0 or a Tris-EDTA buffer at pH 9.0.[7]

  • Ensure the heating time and temperature (e.g., 95-100°C for 20 minutes) are consistent for both buffer conditions.[2]

  • Proceed with the standard this compound IHC protocol for both sets of slides.

  • Evaluate the slides for specific staining intensity versus background noise to determine the optimal antigen retrieval buffer for your tissue and antibody.

Decision Pathway for Antigen Retrieval

AntigenRetrieval start Start: Paraffin-Embedded Section hier Perform HIER start->hier citrate Citrate Buffer (pH 6.0) hier->citrate Default edta Tris-EDTA Buffer (pH 9.0) hier->edta Alternative staining This compound IHC Staining citrate->staining edta->staining eval_weak Weak/No Staining? staining->eval_weak eval_weak->edta Yes eval_high High Background? eval_weak->eval_high No eval_high->citrate Yes optimal Optimal Staining eval_high->optimal No

A decision-making flowchart for selecting an antigen retrieval buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixative to try for this compound IHC on paraffin-embedded tissue?

A1: A good starting point for this compound IHC on paraffin-embedded tissue is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[1] This is a widely used fixative that provides good preservation of tissue morphology. The fixation time should be optimized, but 18-24 hours at room temperature is a common duration for tissue samples.[1]

Q2: Is antigen retrieval always necessary for this compound IHC?

A2: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to unmask the this compound epitope.[8] The cross-linking caused by formaldehyde (B43269) fixation can hide the antigen from the primary antibody.[2][3] For frozen sections fixed with alcohol-based fixatives, antigen retrieval is generally not required and may even damage the tissue.

Q3: Which antigen retrieval buffer is better for this compound, Citrate (pH 6.0) or Tris-EDTA (pH 9.0)?

A3: The optimal antigen retrieval buffer can be antibody-dependent. Studies have shown that for many nuclear proteins, a higher pH buffer like Tris-EDTA (pH 9.0) can be more effective at unmasking the epitope.[7] Since this compound is a nuclear transcription factor, Tris-EDTA may provide stronger staining. However, it can also sometimes lead to higher background and potential tissue damage.[2] It is recommended to test both citrate and Tris-EDTA buffers to determine which provides the best signal-to-noise ratio for your specific this compound antibody and tissue type.

Q4: How can I be sure my this compound staining is specific?

A4: To validate the specificity of your this compound staining, you should include proper controls in your experiment:

  • Positive Control: Use a tissue known to express this compound, such as the hypothalamus, to confirm that your protocol and antibody are working correctly.

  • Negative Control: Use a tissue known not to express this compound to check for non-specific staining.

  • Secondary Antibody Only Control: Incubate a slide with only the secondary antibody (no primary antibody) to ensure the secondary antibody is not the source of background staining.[5]

Q5: My this compound antibody is validated for Western Blot but gives weak signal in IHC. What could be the problem?

A5: An antibody's performance in one application does not guarantee its success in another. Western blotting detects denatured proteins, while IHC detects proteins in a more native conformation within the cellular context. The fixation and embedding process can alter the epitope recognized by the antibody. Ensure the antibody is specifically validated for IHC on paraffin-embedded tissues (IHC-P). If it is, the issue likely lies in the fixation or antigen retrieval steps, which need to be optimized to properly expose the epitope for antibody binding.

References

Technical Support Center: Improving Recombinant SIM1 Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant SIM1 protein.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound protein is expressed in inclusion bodies. What is the first step I should take?

When recombinant this compound is found in inclusion bodies, the initial approach should be to optimize the expression conditions to favor soluble protein production. This is often simpler and more cost-effective than downstream refolding from solubilized inclusion bodies. Key parameters to adjust include expression temperature, inducer concentration, and choice of expression strain.

Q2: What is the effect of temperature on this compound protein solubility?

Lowering the expression temperature (e.g., 15-25°C) can significantly improve the solubility of many recombinant proteins.[1] This is because lower temperatures slow down cellular processes, including transcription and translation, which can reduce the rate of protein synthesis and prevent aggregation of folding intermediates.[1]

Q3: How does the inducer concentration affect this compound solubility?

High concentrations of inducers like IPTG can lead to a high rate of transcription and translation, overwhelming the cellular folding machinery and causing the protein to aggregate.[2][3] Reducing the inducer concentration can slow down protein production, allowing more time for proper folding and increasing the proportion of soluble protein.[1][3]

Q4: Can the choice of fusion tag help to improve this compound solubility?

Yes, fusing this compound to a highly soluble partner protein (a "solubility-enhancing tag") is a widely used and effective strategy.[4][5] Common solubility tags include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and N-utilization substance A (NusA).[4][6] It is often necessary to test multiple fusion tags to find the one that works best for this compound.[1] The position of the tag (N-terminus or C-terminus) can also impact solubility, with N-terminal fusions often being more successful.[1]

Q5: What are molecular chaperones, and can they help with this compound solubility?

Molecular chaperones are proteins that assist in the proper folding of other proteins. Co-expressing molecular chaperones, such as the DnaK/DnaJ/GrpE or GroEL/GroES systems in E. coli, can enhance the solubility of heterologous proteins by preventing aggregation and promoting correct folding.[2][4]

Q6: Is codon optimization necessary for expressing human this compound in E. coli?

Codon optimization, which involves altering the gene sequence to match the codon usage of the expression host without changing the amino acid sequence, can improve the expression levels and solubility of human proteins in E. coli.[7][8][9] This is because it can prevent translational pausing and ribosome stalling that may occur due to the presence of codons that are rare in the host organism.

Q7: If optimization of expression fails, how can I recover soluble this compound from inclusion bodies?

If inclusion bodies are unavoidable, the protein can be recovered through a process of denaturation and refolding. This typically involves:

  • Isolating and washing the inclusion bodies.[10]

  • Solubilizing the aggregated protein using strong denaturants like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335).[4]

  • Refolding the denatured protein by gradually removing the denaturant through methods like dialysis or dilution.[11][12]

Troubleshooting Guides

Issue 1: Low Yield of Soluble this compound Protein
Potential Cause Troubleshooting Strategy Expected Outcome
High rate of protein expression leading to aggregation.1. Lower the induction temperature to 15-25°C.[1] 2. Reduce the inducer (e.g., IPTG) concentration.[3][13] 3. Use a weaker promoter.[4]Slower protein synthesis rate, allowing more time for proper folding and increasing the soluble fraction.
Suboptimal buffer conditions for protein stability.1. Screen different buffer systems (e.g., HEPES, Tris, Phosphate).[14] 2. Optimize the buffer pH to be at least 1-2 units away from the protein's isoelectric point (pI). 3. Adjust the ionic strength by varying the salt concentration (e.g., 150-500 mM NaCl).[14][15] 4. Test the effect of additives like glycerol (B35011), L-arginine, or non-detergent sulfobetaines.[15][16]Improved protein stability in solution, preventing precipitation and aggregation.
Inefficient protein folding.1. Co-express molecular chaperones (e.g., DnaK/J, GroEL/ES).[2][4] 2. Fuse this compound to a solubility-enhancing tag (e.g., MBP, GST, NusA).[4][5]Enhanced folding efficiency, leading to a higher proportion of soluble and active protein.
Codon bias affecting translation.Synthesize a codon-optimized gene for the expression host (e.g., E. coli).[7][8][9]Increased translation efficiency and potentially higher yields of soluble protein.
Issue 2: this compound Protein Precipitates After Purification
Potential Cause Troubleshooting Strategy Expected Outcome
Unfavorable buffer composition.1. Perform a buffer screen to identify optimal pH, salt concentration, and additives for long-term stability.[14][17] 2. Add stabilizing agents such as glycerol (5-20%), L-arginine (50 mM), or L-glutamate (50 mM) to the final storage buffer.[15][16]Increased long-term stability and prevention of precipitation during storage.
High protein concentration.Determine the maximum soluble concentration of the protein in the final buffer and store at or below this concentration.Prevention of concentration-dependent aggregation.
Removal of a stabilizing fusion tag.If the fusion tag is cleaved, the target protein may become less soluble. Keep the fusion tag on the final product if it does not interfere with downstream applications.The solubility-enhancing properties of the tag are retained, keeping the protein in solution.
Incorrect disulfide bond formation.If this compound contains cysteines, add reducing agents like DTT or TCEP to the purification and storage buffers to prevent intermolecular disulfide bond formation.[12]Maintenance of the correct redox state and prevention of aggregation through disulfide bonds.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for Solubility Optimization
  • Vector Construction : Clone the this compound gene into multiple expression vectors with different N-terminal and C-terminal solubility-enhancing tags (e.g., His-tag, GST, MBP).

  • Transformation : Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction :

    • Inoculate 5 mL of LB medium with a single colony and grow at 37°C until the OD600 reaches 0.5-0.8.

    • Induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for different durations (e.g., 4 hours, 16 hours).

  • Cell Lysis and Fractionation :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).

    • Lyse the cells by sonication.

    • Separate the soluble and insoluble fractions by centrifugation at >12,000 x g for 20 minutes at 4°C.

  • Analysis :

    • Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Coomassie staining or Western blot to determine the relative amount of soluble this compound protein under each condition.

Protocol 2: On-Column Refolding of His-tagged this compound

This protocol is adapted for His-tagged proteins that have been purified from solubilized inclusion bodies under denaturing conditions.

  • Inclusion Body Solubilization : Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 8 M urea or 6 M Guanidine-HCl, 5 mM imidazole).

  • IMAC Binding : Load the solubilized protein onto a Ni-NTA column pre-equilibrated with the same denaturing binding buffer.

  • Denaturant Removal : Gradually exchange the denaturing buffer with a refolding buffer without denaturant. This can be achieved by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. The refolding buffer could contain additives to assist folding (e.g., 0.5 M L-arginine, 10% glycerol).

  • Elution : Elute the refolded protein from the column using a refolding buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).

  • Analysis : Analyze the eluted fractions for protein concentration, aggregation state (by size-exclusion chromatography or dynamic light scattering), and activity (if an assay is available).

Visualizations

experimental_workflow cluster_expression Expression Optimization cluster_analysis Analysis cluster_refolding Inclusion Body Processing (If Necessary) start Insoluble this compound Protein temp Vary Temperature (15-37°C) start->temp inducer Vary Inducer Conc. (e.g., 0.1-1.0 mM IPTG) start->inducer tags Test Fusion Tags (MBP, GST, etc.) start->tags chaperones Co-express Chaperones start->chaperones analysis SDS-PAGE Analysis of Soluble vs. Insoluble Fractions temp->analysis inducer->analysis tags->analysis chaperones->analysis insoluble Insoluble Fraction analysis->insoluble If still insoluble soluble soluble analysis->soluble Soluble Protein solubilize Solubilize in Denaturant (8M Urea / 6M GdnHCl) insoluble->solubilize refold Refold Protein (Dialysis, Dilution, On-Column) solubilize->refold refold->soluble

Caption: Workflow for improving recombinant this compound protein solubility.

logical_relationship cluster_factors Factors Influencing Solubility cluster_strategies Experimental Strategies cluster_outcome Desired Outcome expression_rate Protein Expression Rate lower_temp Lower Temperature expression_rate->lower_temp controlled by lower_inducer Lower Inducer expression_rate->lower_inducer controlled by folding_environment Cellular Folding Environment chaperones Co-express Chaperones folding_environment->chaperones improved by protein_properties Intrinsic Protein Properties fusion_tags Solubility Tags protein_properties->fusion_tags modified by buffer_opt Buffer Optimization protein_properties->buffer_opt stabilized by codon_opt Codon Optimization protein_properties->codon_opt expression affected by soluble_protein Soluble this compound Protein lower_temp->soluble_protein lower_inducer->soluble_protein fusion_tags->soluble_protein chaperones->soluble_protein buffer_opt->soluble_protein codon_opt->soluble_protein

Caption: Key factors and strategies for enhancing protein solubility.

References

dealing with hyperphagic phenotype in Sim1 heterozygous mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hyperphagic phenotype in Sim1 heterozygous mice.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Problem/Question Potential Causes Recommended Solutions & Troubleshooting Steps
My this compound heterozygous mice are not exhibiting the expected hyperphagic phenotype. 1. Genetic Background: The penetrance of the hyperphagic phenotype can be influenced by the genetic background of the mice.[1][2] 2. Age of Mice: The hyperphagic phenotype and subsequent obesity develop with age, typically becoming significant after 4 weeks.[1] 3. Husbandry and Environmental Stressors: Housing conditions, diet, and other environmental factors can affect feeding behavior.[1] 4. Incorrect Genotyping: Errors in genotyping can lead to misidentification of wild-type and heterozygous littermates.1. Confirm Genetic Background: Be aware of the background strain (e.g., C57BL/6J, mixed background). Phenotypic expression may vary between strains. Always use wild-type littermates as controls.[2] 2. Age-Appropriate Assessment: Begin food intake and body weight measurements after weaning (around 3-4 weeks of age) and continue longitudinally. 3. Standardize Husbandry: Maintain a consistent, stress-free environment. Use a standard chow diet unless a high-fat diet is part of the experimental design. House mice under a standard 12h light/dark cycle.[3] 4. Verify Genotypes: Re-genotype a subset of your cohort to confirm the accuracy of your initial results.
There is high variability in weight gain among my this compound heterozygous mice, despite similar food intake. 1. Sex Differences: Female this compound heterozygous mice often exhibit a more severe obesity phenotype than males.[3] 2. Minor Differences in Energy Expenditure: While this compound heterozygosity is not associated with a primary decrease in energy expenditure, subtle variations in activity or thermogenesis could contribute to weight differences. 3. Gut Microbiome: Variations in gut microbiota can influence energy extraction from the diet.1. Analyze Data by Sex: Always separate male and female mice in your analyses. 2. Assess Energy Expenditure: If variability is a persistent issue, consider measuring energy expenditure using indirect calorimetry to identify any outliers. 3. Normalize Gut Microbiome: Co-housing experimental animals from a young age or using dirty bedding transfer can help normalize the gut microbiome across cages.
My food intake measurements are inconsistent or seem inaccurate. 1. Food Spillage (Orts): Hyperphagic mice are prone to spilling a significant amount of food, leading to overestimation of consumption.[4] 2. Measurement Frequency: Infrequent measurements may miss nuances in feeding patterns (e.g., nocturnal vs. diurnal intake). 3. Disturbance during Measurement: The process of measuring food can stress the animals and alter their natural feeding behavior.1. Account for Spillage: Use specialized feeders designed to minimize spillage. Place a collection tray beneath the feeder to catch and weigh spilled food. This amount should be subtracted from the total food disappearance.[4] 2. Increase Measurement Frequency: For detailed studies, use automated food intake monitoring systems. If manual measurements are necessary, take them at consistent times each day. 3. Habituation: Habituate the mice to the measurement procedure for several days before the experiment begins.
Unexpected results in pharmacological studies (e.g., with MC4R agonists). 1. Blunted Response to MC4R Agonists: this compound heterozygous mice are known to have a blunted anorectic response to MC4R agonists like Melanotan II (MTII).[5] 2. Dosage and Administration Route: The effectiveness of a compound can be highly dependent on the dose and whether it is administered centrally (e.g., ICV) or peripherally (e.g., IP).1. Adjust Expectations: Do not expect the same magnitude of response to MC4R agonists as seen in wild-type mice. The resistance to these agents is a key feature of the model.[5] 2. Optimize Dosing: Conduct a dose-response study to determine the optimal concentration for your experimental conditions. Be aware that central administration may be necessary for some compounds to elicit a direct effect on the hypothalamus.

Frequently Asked Questions (FAQs)

Phenotype and Genetics

Q1: What is the primary phenotype of this compound heterozygous mice?

This compound heterozygous mice exhibit early-onset hyperphagia, leading to obesity.[1][6][7] This is accompanied by increased linear growth, hyperinsulinemia, and hyperleptinemia.[1][6][7] A key characteristic is that the hyperphagia occurs without a decrease in energy expenditure.[1]

Q2: How does genetic background influence the phenotype?

While the core phenotype is consistent, its severity can be influenced by the genetic background.[3] Many studies have been conducted on mixed genetic backgrounds, making the use of littermate controls essential for reproducible results.[2][3][8] Different inbred strains, such as C57BL/6J and FVB/N, are known to have baseline differences in metabolism and behavior, which could potentially modulate the this compound heterozygous phenotype.[9][10]

Q3: Are there any known behavioral abnormalities in this compound heterozygous mice that could affect metabolic studies?

While comprehensive behavioral phenotyping of this compound heterozygous mice is not extensively documented in the literature, it is crucial to consider potential confounding behavioral changes. For instance, alterations in locomotor activity or anxiety-like behavior could impact energy expenditure and feeding patterns. Some studies on other heterozygous knockout models have reported changes such as increased locomotor activity and decreased anxiety-like behavior.[3] Given that this compound is expressed in brain regions involved in behavior, it is recommended to perform baseline behavioral assessments, such as an open field test, to characterize your cohort.

Experimental Design

Q4: What is the ideal age to start experiments with this compound heterozygous mice?

The hyperphagic phenotype and significant weight divergence from wild-type littermates typically begin after weaning, around 4 weeks of age.[1] Therefore, it is advisable to start experiments, particularly those involving diet interventions, from this age onwards.

Q5: What type of diet should I use?

For baseline characterization, a standard chow diet is appropriate. To exacerbate the obese phenotype, a high-fat diet (e.g., 45-60% kcal from fat) can be used, as this compound heterozygous mice are highly susceptible to diet-induced obesity.[1][3]

Q6: How should I accurately measure food intake?

Accurate food intake measurement is critical and challenging in this model.

  • Minimize Spillage: Use feeders that prevent mice from easily digging out pellets.

  • Quantify Spillage: Place a wire mesh floor or a collection tray under the food hopper to collect and weigh spilled food daily.

  • Automated Systems: For the most accurate and continuous data, consider using automated metabolic caging systems that measure food intake in real-time.

Mechanism and Pathways

Q7: What is the underlying mechanism of hyperphagia in this compound heterozygous mice?

This compound is a transcription factor crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus, a key brain region for appetite regulation.[1][5][6][7] Haploinsufficiency of this compound leads to reduced expression of melanocortin 4 receptor (MC4R) and oxytocin (B344502) (Oxt) in the PVN.[5] This disrupts the normal signaling pathways that promote satiety, leading to a state of persistent hunger.

Q8: How do this compound heterozygous mice respond to MC4R agonists?

They show a blunted anorectic response to MC4R agonists like Melanotan II (MTII).[5] This is a key piece of evidence placing this compound downstream of MC4R in the regulation of food intake. Interestingly, the effect of MTII on energy expenditure remains intact in these mice.[6]

Q9: Can the hyperphagic phenotype be rescued?

Yes, studies have shown that intracerebroventricular (ICV) administration of oxytocin can rescue the hyperphagia in this compound heterozygous mice, highlighting the importance of the oxytocin pathway in their phenotype.[5]

Data Presentation

Table 1: Summary of Phenotypic Characteristics of this compound Heterozygous Mice

Parameter Phenotype in this compound +/- Mice Reference
Food Intake Increased (Hyperphagia)[1][3][5][6][7]
Body Weight Increased (Obesity)[1][3][5][6][7]
Energy Expenditure No significant change[1][3]
Linear Growth Increased[1][5]
Plasma Insulin (B600854) Increased (Hyperinsulinemia)[1]
Plasma Leptin Increased (Hyperleptinemia)[1]
Response to High-Fat Diet Enhanced susceptibility to obesity[1][3]
Response to MC4R Agonist Blunted anorectic response[5]
Hypothalamic Gene Expression Decreased Mc4r and Oxt mRNA in PVN[5]

Experimental Protocols

Protocol 1: Assessment of Diet-Induced Obesity

  • Animals: Use this compound heterozygous mice and wild-type littermate controls, separated by sex.

  • Age: Begin the study at 4 weeks of age.

  • Housing: Single-house the mice to allow for accurate food intake monitoring.

  • Diet: Provide ad libitum access to a high-fat diet (e.g., 45% kcal from fat) and water.

  • Measurements:

    • Record body weight weekly.

    • Measure food intake daily, accounting for spillage.

  • Duration: Continue the diet for 8-12 weeks, or until a significant weight difference is observed.

  • Endpoint Analysis: At the end of the study, consider collecting terminal blood samples for analysis of glucose, insulin, and leptin levels, and tissues for histological analysis (e.g., liver for steatosis).

Protocol 2: Acute Anorectic Response to Melanotan II (MTII)

  • Animals: Use adult (8-12 weeks old) this compound heterozygous mice and wild-type littermate controls.

  • Acclimation: Acclimate singly housed mice to intraperitoneal (IP) injections with saline for 3-5 days.

  • Fasting: Fast the mice for a short period (e.g., 4-6 hours) before the dark cycle to ensure robust feeding.

  • Drug Administration: Inject MTII (e.g., 1-3 mg/kg, IP) or vehicle (saline) at the onset of the dark cycle.

  • Food Intake Measurement: Measure cumulative food intake at several time points post-injection (e.g., 1, 2, 4, and 24 hours). Ensure to account for spillage.

Visualizations

Signaling_Pathway cluster_het Effect of this compound Heterozygosity Leptin Leptin POMC_Neuron POMC Neuron (Arcuate Nucleus) Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R activates Sim1_Neuron This compound-expressing Neuron (Paraventricular Nucleus) MC4R->Sim1_Neuron signals in This compound This compound Transcription Factor (Reduced Levels) Sim1_Neuron->this compound requires Oxytocin Oxytocin (Oxt) (Reduced Levels) This compound->Oxytocin promotes expression of Satiety Satiety (Reduced Food Intake) Oxytocin->Satiety promotes

Caption: Simplified signaling pathway in the hypothalamus regulating satiety.

Experimental_Workflow start Start: This compound+/- and WT Mice (4 weeks old) housing Single Housing & Acclimation start->housing diet High-Fat Diet (8-12 weeks) housing->diet measurements Weekly Body Weight Daily Food Intake (Correct for Spillage) diet->measurements pharma Pharmacological Challenge (e.g., MTII) measurements->pharma Optional end_point Terminal Analysis: - Blood (Glucose, Insulin) - Tissue Histology measurements->end_point pharma->end_point outcome Outcome: Characterize Hyperphagic and Obese Phenotype end_point->outcome

Caption: General experimental workflow for studying diet-induced obesity.

Troubleshooting_Logic start Problem: No Hyperphagia in this compound+/- Mice check_genotype Verify Genotype? start->check_genotype genotype_ok Genotype Correct check_genotype->genotype_ok Yes re_genotype Action: Re-Genotype check_genotype->re_genotype No check_age Mice > 4 weeks old? age_ok Age Appropriate check_age->age_ok Yes wait Action: Age Mice Further check_age->wait No check_controls Using Littermate Controls? controls_ok Controls Appropriate check_controls->controls_ok Yes change_controls Action: Use Littermate Controls check_controls->change_controls No check_environment Standardized Environment? env_ok Environment Stable check_environment->env_ok Yes stabilize_env Action: Stabilize Husbandry check_environment->stabilize_env No genotype_ok->check_age age_ok->check_controls controls_ok->check_environment

Caption: Troubleshooting logic for absent hyperphagic phenotype.

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of a New SIM1 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, oncology, and metabolic disease, the single-minded 1 (SIM1) protein is a transcription factor of significant interest due to its critical role in the development of the central nervous system and its association with obesity. The specificity of the antibodies used to detect this compound is paramount for generating reliable and reproducible data. This guide provides a framework for validating a new this compound antibody, comparing its performance against established alternatives using a series of robust experimental protocols.

Comparative Analysis of Commercially Available this compound Antibodies

To establish a benchmark for a new this compound antibody, it is essential to compare its performance against currently available and validated antibodies. The following table summarizes the characteristics of three commercially available this compound antibodies based on manufacturer's datasheets. A new, hypothetical "New this compound Ab (Clone X)" is included for comparative purposes.

FeatureAntibody A (Polyclonal)Antibody B (Monoclonal)Antibody C (Polyclonal)New this compound Ab (Clone X)
Host Species RabbitMouseGoatRabbit
Antigen Synthetic peptide (human this compound)Recombinant full-length proteinSynthetic peptide (human this compound)Recombinant N-terminal fragment
Validated Applications WB, IHC, IFWB, IPWB, ELISAWB, IP, IF, IHC
Reported Band Size (WB) ~86 kDa~86 kDa~86 kDa~86 kDa
Signal-to-Noise Ratio (WB) Not specifiedNot specifiedNot specifiedTo be determined
Recommended Dilution (WB) 1:10001:20001:500To be determined
Staining Pattern (IHC/IF) NuclearNuclearNuclearTo be determined
KO/KD Validation Not specifiedNot specifiedNot specifiedValidated
Price (per 100 µg) $350$450$300Competitive

Experimental Validation Workflow

A rigorous validation process is crucial to confirm the specificity of a new this compound antibody. The following workflow outlines the key experimental steps.

G cluster_0 Initial Screening cluster_1 Advanced Validation cluster_2 Comparative Analysis a Western Blot (WB) - Titration - Band Specificity c Immunoprecipitation (IP) - Interaction Analysis a->c b Immunofluorescence (IF) - Subcellular Localization d Knockout/Knockdown (KO/KD) - Definitive Specificity b->d e Side-by-Side Comparison - WB Signal Intensity - IF Staining Pattern c->e d->e

Caption: Experimental workflow for this compound antibody validation.

Detailed Experimental Protocols

Western Blot (WB) Protocol

Objective: To determine the optimal antibody concentration and confirm the detection of a single band at the expected molecular weight for this compound (~86 kDa).

  • Lysate Preparation:

    • Culture wild-type and this compound knockout/knockdown cells (e.g., HEK293T or a relevant neuronal cell line) to 80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Run the gel at 150V for 1-1.5 hours.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the new this compound antibody at various dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Positive Result: A single, sharp band at ~86 kDa in wild-type lysates and no band in this compound knockout/knockdown lysates.

Immunoprecipitation (IP) Protocol

Objective: To confirm that the antibody can specifically bind to and pull down native this compound protein from a complex mixture.

  • Lysate Preparation:

    • Prepare cell lysates as described in the WB protocol using a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Pre-clear 500 µg of cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 2-5 µg of the new this compound antibody or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three times with cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.

    • Analyze the eluate by Western Blot using a validated this compound antibody (can be the same new antibody if it performs well in WB).

    • Positive Result: A clear band at ~86 kDa in the lane with the this compound antibody pull-down and no band in the isotype control lane.

Immunofluorescence (IF) / Immunohistochemistry (IHC) Protocol

Objective: To verify the antibody's ability to detect this compound in its native cellular context and confirm its expected nuclear localization.

  • Sample Preparation:

    • For IF: Grow cells on glass coverslips to 60-70% confluency.

    • For IHC: Use paraffin-embedded tissue sections known to express this compound (e.g., hypothalamus).

  • Fixation and Permeabilization:

    • Fix cells/tissues with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the new this compound antibody (e.g., 1:200 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips/slides with a DAPI-containing mounting medium.

    • Visualize using a fluorescence or confocal microscope.

    • Positive Result: Specific nuclear staining in wild-type cells/tissues and no or significantly reduced staining in this compound knockout/knockdown controls.

This compound Signaling Pathway

This compound is a key transcription factor in the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis. Understanding this pathway is essential for interpreting experimental results.

G cluster_0 Adipose Tissue cluster_1 Hypothalamus (ARC) cluster_2 Hypothalamus (PVN) Leptin Leptin LEPR Leptin Receptor Leptin->LEPR binds to POMC POMC Neuron MC4R MC4R POMC->MC4R releases α-MSH to activate LEPR->POMC activates This compound This compound MC4R->this compound activates Downstream Downstream Targets (e.g., OXT, TRH) This compound->Downstream regulates transcription of Satiety Satiety Downstream->Satiety

Caption: The Leptin-Melanocortin signaling pathway involving this compound.

By following this comprehensive guide, researchers can rigorously validate the specificity of a new this compound antibody, ensuring the reliability of their future research in this critical area of study. The combination of comparative analysis, robust experimental protocols, and an understanding of the relevant signaling pathways will provide the necessary confidence in the antibody's performance.

A Tale of Two Transcription Factors: Unraveling the Divergent Roles of SIM1 and SIM2 in Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the Single-minded 1 (SIM1) and Single-minded 2 (SIM2) transcription factors reveals their distinct and sometimes opposing functions in embryonic development. While both are critical regulators descended from a common ancestral gene, their specialized roles in neurogenesis, metabolism, and limb formation, underpinned by contrasting transcriptional activities, highlight their unique contributions to the complexity of mammalian development.

This compound and SIM2, both members of the basic helix-loop-helix (bHLH) PAS domain family of transcription factors, play crucial, yet separate, roles in the intricate processes of embryonic development. Their nomenclature, derived from the single-minded gene in Drosophila essential for central nervous system (CNS) midline formation, hints at their fundamental importance. However, in vertebrates, these two paralogs have evolved to orchestrate different developmental programs. This guide provides a comprehensive comparison of their functions, supported by experimental data, to elucidate their individual and comparative significance for researchers in developmental biology and drug development.

At a Glance: this compound vs. SIM2

FeatureThis compoundSIM2
Primary Function in CNS Essential for the formation and function of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.Implicated in the development of the CNS midline and craniofacial structures. Overexpression is associated with features of Down syndrome.
Role in Metabolism Crucial regulator of energy homeostasis and feeding behavior. Haploinsufficiency is a

A Comparative Guide to the Functional Differences Between Human SIM1 and Mouse Sim1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

This guide provides an objective comparison of the functional aspects of the human Single-minded 1 (SIM1) and mouse Single-minded 1 (this compound) proteins. This compound is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development of the central nervous system and the regulation of energy homeostasis. Its dysfunction is strongly linked to severe early-onset obesity in both species, making the mouse a valuable model for studying human conditions related to this compound deficiency. This document summarizes key experimental data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

I. Genomic and Transcriptional Regulation

While the protein-coding sequences and core functions of this compound are highly conserved, notable differences exist at the genomic and regulatory levels between humans and mice. The this compound/Sim1 locus resides within a block of human-mouse synteny, but this conservation breaks down in the upstream region.[1] A key difference is the presence of the Melanin-Concentrating Hormone Receptor 2 (MCHR2) gene downstream of this compound in humans, which is absent in the mouse genome.[1] This suggests potential divergence in the broader regulatory landscape of this genomic region.

Despite these differences, comparative genomic studies have identified several evolutionarily conserved non-coding regions that function as transcriptional enhancers. For instance, enhancers designated SCE2 and SCE8 show conserved activity in the developing brain of both species, including in the hypothalamus, indicating a shared mechanism for regulating this compound/Sim1 expression in critical neuronal populations.[1]

Table 1: Comparison of Human this compound and Mouse this compound Gene Loci

FeatureHuman this compoundMouse this compound
Gene Symbol This compoundThis compound
Chromosomal Location 6q16.3[2]10 B3[2]
Genomic Size ~80 kb~94 kb
Number of Exons 1312
Key Regulatory Feature Presence of downstream MCHR2 gene.[1]Absence of Mchr2 gene.[1]
Conserved Enhancers SCE2 and SCE8 show brain-enhancer activity.[1]Orthologous regions of SCE2 and SCE8 show similar brain-enhancer activity.[1]

II. Protein Structure and Molecular Function

The human this compound and mouse this compound proteins share a high degree of amino acid sequence identity, particularly within their functional domains. The average protein sequence identity between human and mouse orthologs is approximately 85%.[3] This high conservation underpins their shared molecular functions.

Both proteins are characterized by a basic helix-loop-helix (bHLH) domain, essential for DNA binding, and two PAS (Per-ARNT-Sim) domains, which mediate protein-protein interactions.[4] Human this compound and mouse this compound must form a heterodimer with a member of the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) family of proteins to bind to DNA and regulate transcription.[4][5] While both proteins are known to act as transcriptional activators, studies on murine this compound suggest it can also function as a repressor depending on the cellular context, such as during the hypoxic response.[5][6]

Table 2: Protein Domain Comparison of Human this compound and Mouse this compound

DomainKey Function% Amino Acid Identity (Human vs. Mouse)
bHLH DNA bindingHigh (Specific percentage not available, but generally very high for this domain family)
PAS A Heterodimerization with ARNT/ARNT2High
PAS B Heterodimerization with ARNT/ARNT2High
C-terminal Domain Transcriptional Activation/RepressionMore divergent than other domains

III. Physiological Roles and Phenotypic Manifestations

The most striking similarity between human this compound and mouse this compound is their critical role in energy balance. Haploinsufficiency of this compound in humans and heterozygosity for a null allele of this compound in mice both result in a similar phenotype of severe, early-onset obesity driven by hyperphagia (excessive eating), without a corresponding decrease in energy expenditure.[1][2][7] This underscores the conserved, dose-dependent requirement for this compound in the hypothalamic control of food intake.

In both species, this compound is essential for the proper development and function of the paraventricular nucleus (PVN) of the hypothalamus.[4][7] However, there are subtle differences in the reported phenotypes. In humans, this compound mutations are sometimes associated with a broader neurobehavioral phenotype, including developmental delays, which is often described as Prader-Willi-like syndrome.[8] While this compound heterozygous mice exhibit obesity, the Prader-Willi-like features are not a prominent aspect of their described phenotype.

Table 3: Phenotypic Comparison of this compound Deficiency in Humans and Mice

FeatureHuman this compound HaploinsufficiencyMouse this compound Heterozygosity
Obesity Severe, early-onset.[1][2]Early-onset.[1]
Food Intake Hyperphagia.[1]Hyperphagia.[1]
Energy Expenditure No significant decrease.[7]No significant decrease.[6]
Growth Increased linear growth.[1]Increased linear growth.[1]
Metabolic Profile Hyperinsulinemia, hyperleptinemia.[1]Hyperinsulinemia, hyperleptinemia.[1]
Hypothalamic Development Implicated in PVN development.[4]Reduced number of PVN neurons (~24% reduction).[6]
Associated Syndromes Prader-Willi-like features in some cases.[8]Not a prominent feature.
Downstream Effects Altered melanocortin signaling is suggested.[8]Reduced expression of oxytocin (B344502) and vasopressin in the PVN.[7]

IV. Signaling Pathways

This compound is a key downstream component of the leptin-melanocortin pathway, which is the primary signaling cascade in the brain responsible for regulating food intake and energy balance. The phenotypic similarities between individuals with this compound mutations and those with mutations in other components of this pathway, such as the melanocortin 4 receptor (MC4R), highlight its conserved position in this network.

G cluster_hypothalamus Hypothalamus Leptin Leptin (from Adipose Tissue) POMC_Neuron POMC Neuron Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds to SIM1_Neuron PVN Neuron (Expressing this compound) MC4R->SIM1_Neuron activates This compound This compound/ARNT Heterodimer SIM1_Neuron->this compound Target_Genes Target Genes (e.g., Oxt, Avp) This compound->Target_Genes regulates transcription Satiety Satiety Signaling & Energy Homeostasis Target_Genes->Satiety

Caption: Conserved role of this compound in the leptin-melanocortin pathway.

V. Experimental Protocols

A. Luciferase Reporter Assay for Transcriptional Activity

This protocol is used to quantify the ability of human or mouse this compound to activate transcription from a specific DNA response element.

1. Plasmid Construction:

  • Reporter Plasmid: Clone a luciferase reporter gene (e.g., Firefly luciferase) downstream of a minimal promoter and tandem repeats of a putative this compound/ARNT binding site (e.g., a hypoxia response element, HRE).
  • Expression Plasmids: Clone the full-length coding sequences of human this compound or mouse this compound into a mammalian expression vector. Similarly, clone the coding sequence for the dimerization partner, ARNT or ARNT2.
  • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.

2. Cell Culture and Transfection:

  • Plate human embryonic kidney (HEK293T) cells or a neuronal cell line in 24-well plates.
  • Co-transfect the cells with the reporter plasmid, the this compound expression plasmid (human or mouse), the ARNT/ARNT2 expression plasmid, and the normalization control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

3. Cell Lysis and Luminescence Measurement:

  • After 24-48 hours of expression, wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells using a passive lysis buffer.
  • Transfer the cell lysate to a luminometer plate.
  • Measure Firefly luciferase activity using a luminometer after adding the luciferase substrate.
  • Measure Renilla luciferase activity after adding the appropriate substrate.

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
  • Compare the transcriptional activity of human this compound vs. mouse this compound by comparing their respective fold-activation over a control vector.

B. Generation and Analysis of this compound Knockout Mice

This protocol outlines the general steps for creating and phenotyping a this compound heterozygous mouse model to study the effects of this compound deficiency.

1. Generation of Targeting Vector:

  • Construct a targeting vector containing regions of homology to the mouse this compound gene, flanking a selectable marker cassette (e.g., neomycin resistance). Key exons of this compound are typically targeted for deletion.

2. Embryonic Stem (ES) Cell Targeting:

  • Electroporate the targeting vector into mouse ES cells.
  • Select for correctly targeted ES cell clones using antibiotic selection and confirm by Southern blotting or PCR.

3. Generation of Chimeric Mice:

  • Inject the targeted ES cells into blastocysts from a donor mouse strain.
  • Implant the blastocysts into pseudopregnant female mice.
  • Identify chimeric offspring (pups with coat color from both the ES cell and blastocyst donor strains).

4. Germline Transmission and Breeding:

  • Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
  • Genotype the offspring to identify this compound heterozygous (+/-) mice.
  • Establish a breeding colony of this compound heterozygous mice and wild-type (+/+) littermates for comparative analysis.

5. Phenotypic Analysis:

  • Metabolic Phenotyping: Monitor body weight, food intake, and body composition (using techniques like DEXA or MRI) of heterozygous and wild-type littermates from weaning into adulthood.
  • Glucose Homeostasis: Perform glucose and insulin (B600854) tolerance tests.
  • Gene Expression Analysis: Use quantitative PCR (qPCR) or in situ hybridization to measure the expression of hypothalamic neuropeptides (e.g., oxytocin, vasopressin) in brain tissue from both genotypes.
  • Histology: Perform immunohistochemistry or Nissl staining on brain sections to analyze the structure of the PVN and quantify neuronal populations.

VI. Mandatory Visualizations

G cluster_workflow Luciferase Assay Workflow Plasmids 1. Prepare Plasmids - Reporter (Luciferase) - this compound (Human or Mouse) - ARNT - Control (Renilla) Transfection 2. Co-transfect HEK293T cells Plasmids->Transfection Incubation 3. Incubate (24-48 hours) Transfection->Incubation Lysis 4. Lyse Cells Incubation->Lysis Measurement 5. Measure Luminescence (Firefly & Renilla) Lysis->Measurement Analysis 6. Normalize Data & Compare Activity Measurement->Analysis

Caption: Workflow for a dual-luciferase reporter assay.

G cluster_workflow This compound Knockout Mouse Workflow Targeting 1. Target this compound in Embryonic Stem Cells Chimera 2. Generate Chimeric Mice Targeting->Chimera Breeding 3. Breed for Germline Transmission Chimera->Breeding Genotyping 4. Genotype Offspring (this compound+/- vs +/+) Breeding->Genotyping Phenotyping 5. Comparative Phenotypic Analysis Genotyping->Phenotyping

Caption: Workflow for generating and analyzing this compound knockout mice.

VII. Conclusion

The functional roles of human this compound and mouse this compound are highly conserved, particularly concerning their critical function in hypothalamic pathways that regulate energy balance. Both proteins are essential, dose-dependent regulators of food intake, and their deficiency leads to a remarkably similar hyperphagic obesity phenotype. This strong conservation validates the use of mouse models for studying the pathophysiology of human obesity caused by this compound mutations and for testing potential therapeutic interventions.

However, subtle but important differences exist. The genomic context of the this compound locus differs between the two species, which may lead to variations in gene regulation. Furthermore, the association of human this compound mutations with a broader Prader-Willi-like neurobehavioral phenotype is not as clearly recapitulated in mouse models, suggesting that some functions of this compound may have diverged during evolution or are influenced by species-specific genetic backgrounds. Future research focusing on a direct comparison of the transcriptional targets and protein interactomes of human and mouse this compound will be invaluable for a more complete understanding of their functional nuances.

References

Validating SIM1 as a Therapeutic Target for Obesity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Single-minded 1 (SIM1) as a therapeutic target for obesity against established and emerging alternatives. The content is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid in the critical evaluation of these therapeutic strategies.

Executive Summary

Obesity is a complex metabolic disorder with a growing global prevalence, demanding innovative and effective therapeutic interventions. The central nervous system, particularly the hypothalamus, plays a crucial role in regulating energy homeostasis. The leptin-melanocortin pathway within the hypothalamus is a key signaling cascade that controls food intake and energy expenditure. Single-minded 1 (this compound), a transcription factor crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus, has emerged as a promising therapeutic target for obesity. This guide evaluates the evidence supporting this compound's role in obesity and compares it with two major classes of anti-obesity therapeutics: Melanocortin-4 receptor (MC4R) agonists and Glucagon-like peptide-1 (GLP-1) receptor agonists.

The Role of this compound in Obesity

This compound is a basic helix-loop-helix transcription factor that is essential for the proper development of the PVN, a critical node in the leptin-melanocortin signaling pathway.[1][2] This pathway is a primary regulator of energy balance in the body.[3][4]

Mechanism of Action:

Mutations in the this compound gene that lead to a reduction in its function (haploinsufficiency) have been linked to severe, early-onset obesity in both humans and mice.[5][6] The primary mechanism underlying this obesity is hyperphagia, or excessive eating, without a significant change in energy expenditure.[5][7] This suggests that this compound's primary role in energy balance is the regulation of food intake.[7] this compound is believed to act downstream of the MC4R, and its expression is increased by the activation of MC4R by melanocortin agonists or leptin.[8]

Preclinical Evidence:

Studies in mice have been instrumental in elucidating the role of this compound in obesity.

  • This compound Haploinsufficient Mice: Mice with only one functional copy of the this compound gene (this compound+/-) develop hyperphagic obesity, especially when fed a high-fat diet.[5] At 8 weeks of age on a high-fat diet, male this compound+/- mice weighed 44% more and females 73% more than their wild-type littermates.[5]

  • This compound Overexpression: Conversely, transgenic mice that overexpress human this compound are resistant to diet-induced obesity due to reduced food intake.[5]

  • CRISPRa-mediated Activation: A novel therapeutic approach using CRISPR activation (CRISPRa) to increase the expression of the functional this compound gene in haploinsufficient mice has shown dramatic results.[9][10] Treated mice were 30% to 40% lighter than their untreated counterparts.[11]

  • Oxytocin (B344502) Treatment: Research has shown that this compound+/- mice have reduced levels of oxytocin, a hormone involved in satiety. Treatment with oxytocin has been shown to decrease food intake and weight gain in these mice.[6]

Alternative Therapeutic Targets

Melanocortin-4 Receptor (MC4R) Agonists

The MC4R is a G-protein coupled receptor that is a central component of the leptin-melanocortin pathway and a key regulator of appetite and energy expenditure.[12][13] Mutations in the MC4R gene are the most common cause of monogenic obesity.[2]

Mechanism of Action:

MC4R agonists are drugs that bind to and activate the MC4R, mimicking the effect of its natural ligand, α-melanocyte-stimulating hormone (α-MSH).[2] This activation leads to a reduction in food intake and an increase in energy expenditure, promoting weight loss.[14]

Therapeutic Agent: Setmelanotide

Setmelanotide is an MC4R agonist that has been approved for the treatment of obesity due to certain genetic deficiencies in the leptin-melanocortin pathway, such as pro-opiomelanocortin (POMC) or leptin receptor (LEPR) deficiency.[15][16]

Clinical Evidence:

  • In a clinical trial involving patients with POMC or LEPR deficiency, 80% of participants in the POMC group and 45% in the LEPR group achieved at least a 10% weight loss after approximately one year of treatment with setmelanotide.[16][17]

  • Long-term data shows that after 4 years of treatment, adults had a mean weight change of -32.6 kg.[15]

  • The treatment also led to a significant reduction in hunger scores.[17]

Glucagon-like Peptide-1 (GLP-1) Receptor Agonists

GLP-1 is an incretin (B1656795) hormone released from the gut in response to food intake.[18] GLP-1 receptor agonists are a class of drugs that have shown significant efficacy in treating both type 2 diabetes and obesity.[4][19]

Mechanism of Action:

GLP-1 receptor agonists mimic the action of endogenous GLP-1 by binding to and activating GLP-1 receptors.[19] This activation has several effects that contribute to weight loss:

  • Central Appetite Suppression: GLP-1 receptors are present in the hypothalamus, and their activation enhances feelings of satiety and reduces appetite.[18][20]

  • Delayed Gastric Emptying: These drugs slow down the rate at which food leaves the stomach, prolonging the feeling of fullness.[12][20]

  • Improved Glycemic Control: They also improve blood sugar regulation by stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release.[18]

Therapeutic Agents: Liraglutide, Semaglutide (B3030467), and Tirzepatide

  • Liraglutide (Saxenda): A once-daily injectable GLP-1 receptor agonist.

  • Semaglutide (Wegovy, Ozempic): A once-weekly injectable GLP-1 receptor agonist.[21]

  • Tirzepatide (Zepbound, Mounjaro): A once-weekly injectable dual agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[22]

Clinical Evidence:

  • Liraglutide: Clinical trials have shown an average weight loss of approximately 8%.[22]

  • Semaglutide: The STEP clinical trial program demonstrated a mean weight loss of 14.9% to 17.4% at 68 weeks in individuals without diabetes.[21] A real-world study showed a total body weight loss of 13.4% at 12 months.[23]

  • Tirzepatide: The SURMOUNT-1 trial showed an average body weight reduction of up to 22.5% at 72 weeks in adults with obesity or overweight without diabetes.[22] In a head-to-head trial, participants taking tirzepatide lost an average of 20.2% of their body weight compared to 13.7% for those on semaglutide over 72 weeks.[24]

Data Presentation: Comparative Efficacy

Therapeutic TargetTherapeutic Agent/ApproachPopulation/ModelKey Efficacy EndpointResultCitation(s)
This compound CRISPRa-mediated activationThis compound+/- miceBody weight reduction vs. untreated30-40% lighter[11]
Oxytocin TreatmentThis compound+/- miceReduction in food intake and weight gainSignificant decrease[6]
MC4R SetmelanotidePatients with POMC deficiency% achieving ≥10% weight loss at ~1 year80%[16][17]
SetmelanotidePatients with LEPR deficiency% achieving ≥10% weight loss at ~1 year45%[16][17]
SetmelanotideAdult patients (POMC/LEPR)Mean weight change at 4 years-32.6 kg[15]
GLP-1 Receptor LiraglutideAdults with obesity/overweightAverage weight loss~8%[22]
SemaglutideAdults with obesity/overweight (no diabetes)Mean weight loss at 68 weeks14.9-17.4%[21]
TirzepatideAdults with obesity/overweight (no diabetes)Average weight loss at 72 weeksUp to 22.5%[22]
Tirzepatide vs. SemaglutideAdults with obesity/overweight (no diabetes)Average weight loss at 72 weeks20.2% vs. 13.7%[24]

Experimental Protocols

Generation of this compound Haploinsufficient (this compound+/-) Mouse Model

Objective: To create a mouse model that mimics the genetic basis of this compound-deficiency obesity in humans.

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to disrupt one copy of the this compound gene in mouse embryonic stem (ES) cells. This is typically done by inserting a selectable marker gene (e.g., neomycin resistance) into a critical exon of the this compound gene, flanked by regions of homology to the target locus.

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells via electroporation. Cells that have successfully incorporated the vector into their genome are selected for using the appropriate antibiotic (e.g., G418 for neomycin resistance).

  • Screening for Homologous Recombination: Resistant ES cell clones are screened by Southern blotting or PCR to identify those in which the targeting vector has integrated at the correct this compound locus through homologous recombination.

  • Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (often with a different coat color for easy identification of chimeras). These injected blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse.

  • Breeding for Germline Transmission: Chimeric offspring (identified by their mixed coat color) are bred with wild-type mice. Progeny are genotyped to identify those that have inherited the disrupted this compound allele, confirming germline transmission. These heterozygous (this compound+/-) mice can then be used for experimental studies.

CRISPRa-mediated Activation of this compound in Mice

Objective: To increase the expression of the remaining functional this compound allele in haploinsufficient mice to rescue the obesity phenotype.

Methodology:

  • CRISPRa System Components: The system consists of a nuclease-deficient Cas9 (dCas9) fused to a transcriptional activator domain (e.g., VP64) and a single-guide RNA (sgRNA) that targets a specific region of the this compound promoter or a key enhancer element.[9]

  • In Vitro Validation: The efficacy of different sgRNAs is first tested in a relevant cell line (e.g., mouse neuroblastoma cells) to identify the most potent activator of this compound expression.[9]

  • AAV Vector Packaging: The dCas9-activator and the optimal sgRNA are packaged into adeno-associated virus (AAV) vectors for in vivo delivery. AAVs are chosen for their ability to efficiently transduce neurons and their favorable safety profile.[9]

  • Stereotactic Injection into the Hypothalamus: Postnatal this compound+/- mice receive a stereotactic injection of the AAV-CRISPRa vectors directly into the hypothalamus, the brain region where this compound exerts its effects on appetite.[9]

  • Phenotypic Analysis: The body weight, food intake, and body composition of the treated mice are monitored over several months and compared to untreated this compound+/- mice and wild-type controls.[11]

Measurement of Food Intake and Energy Expenditure in Mice

Objective: To quantify the effects of genetic or pharmacological interventions on energy balance.

Methodology:

  • Acclimation: Mice are individually housed in metabolic cages for several days to acclimate to the new environment before data collection begins.

  • Food Intake Measurement: The weight of the food hopper is measured daily at the same time to determine the amount of food consumed over a 24-hour period. Spilled food is collected and weighed to ensure accuracy.

  • Indirect Calorimetry for Energy Expenditure: The metabolic cages are equipped with an indirect calorimetry system that measures oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER = VCO2/VO2), which indicates the primary fuel source being utilized (carbohydrates or fats), and the total energy expenditure.

  • Body Composition Analysis: Body composition (fat mass and lean mass) is measured at the beginning and end of the study using techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

  • Data Analysis: The collected data is analyzed to determine the effects of the intervention on food intake, energy expenditure, fuel utilization, and changes in body weight and composition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Leptin-Melanocortin Signaling Pathway cluster_adipose Adipose Tissue cluster_arc Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin LEPR Leptin Receptor Leptin->LEPR Binds to POMC_neuron POMC Neuron POMC POMC POMC_neuron->POMC Produces LEPR->POMC_neuron Activates alpha_MSH α-MSH POMC->alpha_MSH Processed to MC4R MC4R alpha_MSH->MC4R Binds to MC4R_neuron MC4R Neuron This compound This compound MC4R_neuron->this compound Regulates MC4R->MC4R_neuron Activates Satiety Satiety Signals (Reduced Food Intake) This compound->Satiety Promotes G Experimental Workflow for CRISPRa Treatment of this compound+/- Mice start This compound+/- Mouse Model injection Stereotactic Injection into Hypothalamus start->injection aav_prep AAV Vector Production (dCas9-activator + sgRNA) aav_prep->injection monitoring Long-term Monitoring injection->monitoring data_collection Data Collection: - Body Weight - Food Intake - Body Composition monitoring->data_collection analysis Data Analysis and Comparison data_collection->analysis

References

Navigating the Link: A Comparative Guide to SIM1 Expression in Healthy vs. Obese Individuals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current research indicates a significant association between reduced Single-minded 1 (SIM1) expression and obesity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound expression in healthy versus obese individuals, supported by experimental data and detailed methodologies.

The transcription factor this compound is a critical component of the leptin-melanocortin pathway, which plays a central role in regulating energy homeostasis. Disruptions in this pathway are strongly linked to obesity. While much of the research has centered on the impact of genetic mutations in the this compound gene, this guide synthesizes findings that suggest a broader correlation between lower this compound expression levels and an obese phenotype, even in the absence of specific genetic variants.

Quantitative Data Summary

Evidence from animal models strongly supports an inverse correlation between this compound expression in the hypothalamus and the severity of obesity. While direct quantitative data from human hypothalamic tissue is still emerging from large-scale sequencing studies, the available information points towards a similar trend.

TissueSubject GroupMethodKey FindingsReference
Mouse HypothalamusObese (induced by this compound neuron ablation)qPCRStrong inverse correlation between hypothalamic this compound mRNA expression and the degree of obesity.--INVALID-LINK--
Human HypothalamusObese vs. Normal WeightRNA-sequencingA large-scale study of post-mortem brain tissue identified numerous differentially expressed genes between obese and normal-weight individuals. While this compound was not highlighted as a top differentially expressed gene in the initial report, the dataset provides a valuable resource for further investigation.--INVALID-LINK--
Human White Adipose TissueObese vs. Normal WeightRNA-sequencingA study identified 789 genes differentially expressed between normal weight and obese individuals at baseline. Further analysis of this dataset (GEO accession GSE162653) could reveal the status of this compound expression in adipose tissue.--INVALID-LINK--

This compound Signaling Pathway

This compound functions as a key downstream effector in the melanocortin signaling pathway, which is crucial for appetite control. The following diagram illustrates the pivotal role of this compound in this cascade.

SIM1_Signaling_Pathway Leptin Leptin POMC_Neuron POMC Neuron (ARC) Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R (PVN) alpha_MSH->MC4R activates This compound This compound MC4R->this compound upregulates expression Downstream_Effectors Downstream Effectors (e.g., OXT, TRH) This compound->Downstream_Effectors regulates transcription Satiety Satiety & Reduced Food Intake Downstream_Effectors->Satiety

Caption: The this compound signaling cascade in the hypothalamus.

Experimental Workflow for this compound Expression Analysis

The following diagram outlines a typical workflow for quantifying this compound expression levels in tissue samples, a crucial process for comparing healthy and obese subjects.

Experimental_Workflow cluster_qpcr mRNA Expression Analysis cluster_wb Protein Expression Analysis start Tissue Sample Collection (e.g., Hypothalamus, Adipose Tissue) rna_extraction RNA/Protein Extraction start->rna_extraction qpcr_path rna_extraction->qpcr_path wb_path rna_extraction->wb_path cDNA_synthesis cDNA Synthesis (Reverse Transcription) qpcr_path->cDNA_synthesis qPCR Quantitative PCR (qPCR) - this compound Primers - Housekeeping Gene Primers cDNA_synthesis->qPCR qpcr_analysis Data Analysis (Relative Quantification of This compound mRNA) qPCR->qpcr_analysis end Comparison of this compound Expression in Healthy vs. Obese qpcr_analysis->end protein_quant Protein Quantification (e.g., BCA Assay) wb_path->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing - Primary anti-SIM1 Ab - Secondary Ab transfer->probing wb_analysis Data Analysis (Quantification of This compound Protein) probing->wb_analysis wb_analysis->end

Caption: Workflow for this compound expression analysis.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for the key experiments cited in this guide.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol is for the relative quantification of this compound mRNA levels in tissue samples.

  • RNA Extraction:

    • Homogenize fresh or frozen tissue samples (e.g., hypothalamus) in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA following the manufacturer's protocol.

    • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure high-purity, intact RNA.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random hexamer primers.

    • The reaction typically involves incubation at 42°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for human this compound, and nuclease-free water.

    • Dispense the master mix into a 96- or 384-well qPCR plate.

    • Add diluted cDNA to each well. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • Run reactions in triplicate.

  • Thermal Cycling:

    • Perform qPCR using a real-time PCR system with a standard cycling protocol:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for this compound and the reference gene in each sample.

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing the expression of this compound to the reference gene.

Western Blotting for this compound Protein Expression

This protocol details the detection and quantification of this compound protein in tissue lysates.

  • Protein Extraction:

    • Homogenize tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Separate the protein samples on a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the this compound protein levels to a loading control protein (e.g., β-actin or GAPDH).

This guide provides a framework for understanding and investigating the role of this compound expression in obesity. The provided protocols and diagrams serve as a resource for designing and executing experiments aimed at further elucidating this critical area of metabolic research.

Unveiling the Crucial Partnership: A Comparative Guide to the SIM1 and ARNT Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling complex biological pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of the interaction between Single-minded 1 (SIM1) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), two key players in developmental and physiological processes.

This document delves into the experimental evidence confirming the this compound-ARNT partnership, explores the functional consequences of this interaction, and provides detailed methodologies for key experimental approaches. We will also compare the interaction of this compound with ARNT to its interaction with the closely related ARNT2, and situate the this compound-ARNT pairing within the broader context of the basic helix-loop-helix (bHLH)-PAS protein family.

Executive Summary of the this compound-ARNT Interaction

The interaction between this compound and ARNT is a critical molecular event, primarily implicated in the development and function of the central nervous system, particularly the hypothalamus. This partnership is essential for the proper formation of key hypothalamic nuclei that regulate energy homeostasis, feeding behavior, and neuroendocrine functions. While this compound can interact with both ARNT and its paralog ARNT2, current evidence suggests that ARNT2 is the principal in vivo partner for this compound in the hypothalamus[1][2].

The functional consequence of the this compound-ARNT/ARNT2 heterodimerization is the formation of a transcriptionally active complex that binds to specific DNA sequences, known as E-boxes, in the regulatory regions of target genes, thereby modulating their expression. Dysregulation of this interaction has been linked to severe obesity and other developmental disorders.

Comparative Analysis of this compound Interaction Partners: ARNT vs. ARNT2

While both ARNT and ARNT2 can serve as dimerization partners for this compound, their functional roles and expression patterns exhibit key differences. The choice of partner can influence the transcriptional activity and downstream signaling of this compound.

FeatureThis compound-ARNT InteractionThis compound-ARNT2 InteractionReferences
In Vivo Relevance Less established as the primary partner in the hypothalamus.Considered the principal in vivo partner for this compound in hypothalamic development.[1][2]
Expression Pattern ARNT is ubiquitously expressed in various tissues.ARNT2 expression is more restricted, with high levels in the brain and kidney.[3]
Functional Studies In vitro studies confirm heterodimerization.Genetic studies in mice demonstrate that the loss of ARNT2 phenocopies this compound deficiency in the hypothalamus.[4][5]
Transcriptional Activity Cell-based assays show that this compound-ARNT dimers can activate reporter genes.This compound-ARNT2 dimers are crucial for the expression of downstream target genes involved in neuroendocrine cell differentiation.[6][7]

The this compound-ARNT/ARNT2 Signaling Pathway

The this compound-ARNT/ARNT2 signaling pathway plays a pivotal role in the development of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. This pathway is essential for the differentiation of various neuroendocrine cell lineages and the subsequent regulation of energy balance.

SIM1_ARNT_Pathway cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects Upstream_Signals Developmental Cues & Other Signaling Pathways AHR_ARNT AHR-ARNT/2 Complex Upstream_Signals->AHR_ARNT e.g., TCDD SIM1_Gene This compound Gene AHR_ARNT->SIM1_Gene Transcriptional Regulation SIM1_Protein This compound Protein SIM1_Gene->SIM1_Protein Transcription & Translation SIM1_ARNT_Complex This compound-ARNT/ARNT2 Heterodimer SIM1_Protein->SIM1_ARNT_Complex ARNT_ARNT2_Gene ARNT/ARNT2 Gene ARNT_ARNT2_Protein ARNT/ARNT2 Protein ARNT_ARNT2_Gene->ARNT_ARNT2_Protein Transcription & Translation ARNT_ARNT2_Protein->SIM1_ARNT_Complex Target_Genes Target Genes (e.g., Jak2, Thrb, Oxt, Avp) SIM1_ARNT_Complex->Target_Genes Binds to E-box sequences (Transcriptional Activation) Cellular_Processes Hypothalamic Neuron Development & Function Target_Genes->Cellular_Processes Physiological_Outcomes Energy Homeostasis & Feeding Behavior Cellular_Processes->Physiological_Outcomes Experimental_Workflows cluster_coip Co-Immunoprecipitation (Co-IP) cluster_luciferase Luciferase Reporter Assay Lysate Cell Lysate (containing this compound and ARNT) IP Immunoprecipitation Lysate->IP Antibody Anti-SIM1 Antibody Antibody->IP Beads Protein A/G Beads Wash Wash Beads->Wash IP->Beads Elute Elution Wash->Elute WB Western Blot (Detect ARNT) Elute->WB Cells HEK293 Cells Transfection Co-transfection Cells->Transfection Incubation Incubation Transfection->Incubation Plasmids This compound Expression Plasmid ARNT Expression Plasmid Luciferase Reporter Plasmid (with this compound/ARNT binding sites) Plasmids->Transfection Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay

References

A Comparative Analysis of SIM1 Binding Sites Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding sites for the Single-minded 1 (SIM1) transcription factor across different vertebrate species. This compound, a basic helix-loop-helix (bHLH) PAS domain transcription factor, is a critical regulator of central nervous system development and energy homeostasis. Understanding the evolutionary conservation and divergence of its DNA binding sites is crucial for elucidating its regulatory networks and for the development of therapeutic strategies targeting this compound-related pathways.

Executive Summary

This compound functions as a heterodimer, primarily with the Aryl hydrocarbon receptor nuclear translocator 2 (ARNT2), to bind to specific DNA sequences and regulate gene expression.[1][2] While the core DNA binding domains of this compound are highly conserved across species, indicating a conserved binding preference, comprehensive experimental data detailing genome-wide binding sites across multiple vertebrates remain limited.[3] This guide synthesizes available data on the this compound/ARNT2 binding motif, the conservation of the this compound protein, and its regulatory elements, providing a framework for understanding the cross-species similarities and differences in this compound function.

Data Presentation: this compound/ARNT2 Binding Specificity

Systematic in vitro analysis of bHLH-PAS transcription factor binding preferences has revealed that the core DNA binding motif for the this compound/ARNT2 heterodimer is indistinguishable from that of other related complexes like HIF1α/ARNT and HIF2α/ARNT.[4] This suggests that binding specificity in vivo is likely influenced by the sequences flanking the core motif and the chromatin context.[4]

Transcription Factor ComplexCore Binding MotifFlanking Sequence Influence
This compound/ARNT2NNCGTGHigh
HIF1α/ARNTNNCGTGModerate
HIF2α/ARNTNNCGTGHigh

Table 1: Comparison of Core Binding Motifs for this compound/ARNT2 and Related bHLH-PAS Complexes. The core binding motif appears conserved among these complexes, with specificity likely arising from flanking DNA sequences and other factors.[4]

Conservation of this compound Protein and Regulatory Elements

Comparative studies between avian (chicken) and mammalian (mouse) species have demonstrated a high degree of conservation in the primary structure of the this compound protein, particularly within the DNA-binding bHLH and PAS domains.[3] This structural conservation strongly suggests a conserved mechanism of DNA binding and dimerization across these species.[3]

Protein DomainChick vs. Mouse this compound HomologyFunctional Implication
bHLH Domain100%Identical DNA binding and dimerization properties.
PAS Domain98%Highly conserved dimerization and protein-protein interactions.
C-terminal RegionRelatively highConservation of trans-regulation domains.

Table 2: Amino Acid Sequence Homology of this compound Protein Domains Between Chicken and Mouse. The high percentage of homology in the functional domains underscores the evolutionary conservation of this compound's molecular function.[3]

Furthermore, comparative genomic analyses have identified conserved non-coding regions that act as enhancers regulating this compound expression. For instance, studies have identified and validated enhancers in the this compound locus that show activity in both zebrafish and mice, highlighting the conservation of its regulatory landscape.[5][6]

Signaling Pathways and Regulatory Networks

This compound is a key component of signaling pathways that control neurodevelopment and energy balance. As a transcription factor, the this compound/ARNT2 heterodimer binds to the regulatory regions of target genes to either activate or repress their transcription. The precise downstream targets and the broader gene regulatory network are still being actively investigated, but this fundamental mechanism is conserved across vertebrates.

SIM1_Signaling_Pathway cluster_input Upstream Signals cluster_core This compound-ARNT2 Complex Formation cluster_output Transcriptional Regulation Upstream_Signals Developmental Cues / Metabolic Signals This compound This compound Upstream_Signals->this compound SIM1_ARNT2 This compound/ARNT2 Heterodimer This compound->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 DNA Target Gene Promoter (NNCGTG motif) SIM1_ARNT2->DNA Binds to Transcription Gene Expression (Activation/Repression) DNA->Transcription Cellular_Response Neurodevelopment & Energy Homeostasis Transcription->Cellular_Response

Figure 1: Simplified signaling pathway of the this compound/ARNT2 transcription factor complex.

Experimental Protocols

The identification and validation of this compound binding sites and the characterization of their regulatory function rely on a combination of in vitro and in vivo techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a transcription factor in a specific cell type or tissue.

Experimental Workflow:

ChIP_seq_Workflow Start Cross-link proteins to DNA in vivo Shear Shear chromatin Start->Shear IP Immunoprecipitate with this compound antibody Shear->IP Reverse Reverse cross-links and purify DNA IP->Reverse Library Prepare sequencing library Reverse->Library Sequence High-throughput sequencing Library->Sequence Analysis Map reads and identify binding sites Sequence->Analysis End Genome-wide This compound binding map Analysis->End

Figure 2: A generalized workflow for a ChIP-seq experiment to identify this compound binding sites.

Detailed Protocol:

  • Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Bioinformatic Analysis: The sequencing reads are mapped to a reference genome, and statistical methods are used to identify regions of significant enrichment, which represent the this compound binding sites.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the binding of a protein to a specific DNA sequence.[7][8]

Experimental Workflow:

EMSA_Workflow Start Prepare labeled DNA probe (containing putative binding site) Incubate Incubate probe with purified this compound/ARNT2 protein Start->Incubate Electrophoresis Native polyacrylamide gel electrophoresis Incubate->Electrophoresis Detect Detect probe migration Electrophoresis->Detect End Shifted band indicates protein-DNA binding Detect->End

Figure 3: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

  • Probe Preparation: A short DNA probe (20-50 bp) containing the putative this compound binding site is synthesized and labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with purified this compound and ARNT2 proteins in a binding buffer.

  • Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled probe is detected. A slower migrating ("shifted") band compared to the free probe indicates the formation of a protein-DNA complex.

Luciferase Reporter Assay

This assay is used to determine whether a specific DNA sequence functions as a transcriptional enhancer or promoter in response to this compound activity.[4][9]

Detailed Protocol:

  • Construct Preparation: The putative this compound binding site or enhancer sequence is cloned into a reporter vector upstream of a minimal promoter and the luciferase gene.

  • Transfection: The reporter construct is co-transfected into cells with expression vectors for this compound and ARNT2. A control vector expressing Renilla luciferase is often included for normalization.

  • Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase and Renilla substrates are added.

  • Luminescence Measurement: The light produced by the luciferase and Renilla reactions is measured using a luminometer. An increase in the firefly to Renilla luciferase ratio indicates that the cloned sequence is a functional regulatory element activated by this compound/ARNT2.

Conclusion

The available evidence strongly suggests that the fundamental mechanism of this compound DNA binding is highly conserved across vertebrate species. This is supported by the high degree of sequence homology in the DNA-binding domains of the this compound protein and the conservation of its core binding motif. However, the precise genome-wide distribution of this compound binding sites and the full extent of its target gene network are likely to exhibit species-specific differences, influenced by the evolution of flanking DNA sequences and the broader regulatory landscape. Further comparative ChIP-seq studies will be instrumental in providing a more detailed and quantitative understanding of the evolution of this compound-mediated gene regulation.

References

A Researcher's Guide to Validating Downstream Targets of the SIM1 Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a comprehensive comparison of key methodologies for validating the downstream targets of the Single-Minded Homolog 1 (SIM1) transcription factor. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various experimental approaches, supported by experimental data, to facilitate the robust identification and validation of this compound target genes.

Introduction to this compound and Target Validation

Single-Minded Homolog 1 (this compound) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly in regions regulating energy balance and body weight. Given its significant role in neuroendocrine cell differentiation and its association with obesity, identifying and validating its direct downstream targets is of paramount importance for understanding its biological functions and for the development of novel therapeutic strategies.

The process of validating a true downstream target of a transcription factor like this compound requires a multi-faceted approach, moving from genome-wide screening to specific, functional validation. This guide compares four critical techniques in this validation pipeline: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assay, and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Comparative Analysis of Validation Methods

The validation of putative this compound target genes, often initially identified through high-throughput methods like ChIP-seq, requires further experimental confirmation to ascertain direct binding and functional regulation. Below is a comparison of the most common validation techniques.

Method Principle Information Gained Throughput Limitations
ChIP-seq Immunoprecipitation of cross-linked protein-DNA complexes followed by high-throughput sequencing.[1]Genome-wide identification of in vivo this compound binding sites.HighDoes not confirm functional regulation of the target gene; potential for false positives.[2]
EMSA Detects the interaction between a protein (this compound) and a specific DNA probe by observing a shift in mobility on a non-denaturing gel.[3][4]Confirms direct in vitro binding of this compound to a specific DNA sequence.LowIn vitro binding may not always reflect the in vivo situation; provides no information on transcriptional activity.[3]
Luciferase Reporter Assay A putative this compound binding site is cloned upstream of a luciferase reporter gene. Changes in light output upon this compound expression indicate transcriptional activation or repression.[5][6]Quantifies the ability of this compound to regulate transcription through a specific DNA element.MediumThe artificial nature of the reporter construct may not fully recapitulate the endogenous chromatin context.
RT-qPCR Measures the change in mRNA expression levels of a putative target gene following perturbation of this compound expression (e.g., overexpression or knockdown).[7][8]Determines if this compound affects the transcript levels of the target gene.HighDoes not distinguish between direct and indirect regulation.

Quantitative Data Presentation

To illustrate the validation process, consider a hypothetical scenario where ChIP-seq has identified three potential this compound target genes: Gene A, Gene B, and Gene C. The following tables summarize the quantitative data from subsequent validation experiments.

Table 1: ChIP-seq and ChIP-qPCR Validation of this compound Binding

Putative Target Gene ChIP-seq Peak Signal (Fold Enrichment) ChIP-qPCR (Fold Enrichment over IgG Control) Conclusion
Gene A15.212.5 ± 1.8Strong evidence of in vivo binding
Gene B8.97.2 ± 1.1Evidence of in vivo binding
Gene C4.11.2 ± 0.5Weak to no evidence of in vivo binding

Table 2: Functional Validation of this compound Targets

Putative Target Gene Luciferase Reporter Assay (Fold change in activity) RT-qPCR (Fold change in mRNA expression upon this compound overexpression) Overall Validation Status
Gene A4.5 ± 0.63.8 ± 0.4Validated Direct Target
Gene B1.1 ± 0.23.1 ± 0.5Likely Indirect Target
Gene C0.9 ± 0.31.0 ± 0.2Not a Target

Experimental Workflows and Signaling Pathways

To visualize the relationships between these validation techniques and the underlying biological processes, the following diagrams are provided.

G cluster_discovery Target Discovery chip_seq ChIP-seq emsa EMSA chip_seq->emsa Confirms direct binding luciferase Luciferase Assay chip_seq->luciferase Tests functional regulation rt_qpcr RT-qPCR chip_seq->rt_qpcr Measures expression change luciferase->rt_qpcr

Figure 1. Experimental workflow for this compound target validation.

G This compound This compound Dimer This compound/ARNT2 Heterodimer This compound->Dimer ARNT2 ARNT2 ARNT2->Dimer CME Central Midline Element (CME) [ACGTG] Dimer->CME Binds to TargetGene Target Gene CME->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Function Cellular Function (e.g., Neurodevelopment) Protein->Function

Figure 2. Simplified this compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chromatin Immunoprecipitation (ChIP-seq) Protocol
  • Cross-linking: Treat cells (e.g., 1x10^7 HeLa cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[9]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication.[9]

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the sheared chromatin overnight at 4°C with an anti-SIM1 antibody or a negative control IgG.[9]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.[1]

Electrophoretic Mobility Shift Assay (EMSA) Protocol
  • Probe Labeling: Synthesize and anneal complementary oligonucleotides corresponding to the putative this compound binding site. Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.[3][4]

  • Binding Reaction: Incubate the labeled probe with purified this compound protein or nuclear extract containing this compound in a binding buffer. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.[10]

  • Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.[3]

  • Detection: Detect the probe by autoradiography (for radioactive probes) or imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a this compound-DNA complex.[11]

Luciferase Reporter Assay Protocol
  • Reporter Construct Generation: Clone the putative this compound binding site and a minimal promoter into a luciferase reporter vector (e.g., pGL3).

  • Cell Culture and Transfection: Co-transfect the reporter construct, a this compound expression vector (or empty vector control), and a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization) into a suitable cell line.[6]

  • Cell Lysis: After 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.[12][13]

  • Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.[12]

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in this compound-expressing cells to the empty vector control.

Reverse Transcription-Quantitative PCR (RT-qPCR) Protocol
  • RNA Extraction: Perturb this compound expression in cells (e.g., via siRNA knockdown or plasmid overexpression). Isolate total RNA from these cells and a control group using a suitable RNA extraction kit.[8]

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and a mix of oligo(dT) and random primers.[7][14]

  • Quantitative PCR (qPCR): Set up qPCR reactions using the cDNA as a template, primers specific for the target gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based system. Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both experimental and control samples. Calculate the relative expression of the target gene using the ΔΔCt method.[15]

Conclusion

The validation of this compound downstream targets is a critical step in elucidating its role in health and disease. A rigorous and multi-step validation process, combining genome-wide discovery with specific binding and functional assays, is essential. While ChIP-seq provides a powerful starting point for identifying potential targets on a genomic scale, techniques such as EMSA, luciferase reporter assays, and RT-qPCR are indispensable for confirming direct binding and functional regulation. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can confidently identify and validate the downstream targets of the this compound transcription factor, paving the way for a deeper understanding of its complex biological network.

References

A Comparative Guide to SIM1 Knockout and Knockdown Models: Phenotypes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypes observed in single-minded homolog 1 (SIM1) knockout and knockdown models. This compound, a basic helix-loop-helix (bHLH) transcription factor, is a critical regulator of neurogenesis and energy homeostasis. Its disruption in model organisms has provided invaluable insights into the mechanisms underlying obesity and related metabolic disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to assist researchers in selecting and utilizing the most appropriate model for their studies.

Phenotypic Comparison

The following tables summarize the key metabolic, behavioral, and molecular phenotypes reported in this compound knockout and knockdown/ablation models.

Table 1: Metabolic Phenotypes
Phenotypic ParameterThis compound Heterozygous Knockout (this compound+/-)Conditional Knockout (Postnatal)This compound Neuron Ablation (Proxy for severe knockdown)
Body Weight Significantly increased, exacerbated by high-fat diet[1][2].Increased, in a gene-dosage-dependent manner[3].1.7-fold greater than controls[4][5].
Fat Mass Significantly increased[4].Increased[4].2.9-fold greater than controls[6][7].
Lean Mass Increased[4].Increased[4].1.4-fold greater than controls[6][7].
Food Intake Hyperphagia; increased food consumption[3][4].Hyperphagia[3].1.4-fold greater than controls[4][5].
Energy Expenditure No significant change[2][3].No significant change[3][8].Decreased[4][5][8].
Glucose Homeostasis Hyperinsulinemia[9].Information not readily available.Information not readily available.
Table 2: Behavioral and Molecular Phenotypes
Phenotypic ParameterThis compound Heterozygous Knockout (this compound+/-)Conditional Knockout (Postnatal)This compound Neuron Ablation (Proxy for severe knockdown)
Anxiety-like Behavior Reduced anxiety-like behavior may be observed[10][11][12][13][14].Information not readily available.Information not readily available.
Locomotor Activity No significant difference in voluntary wheel-running[15].Normal ambulatory activity[16][17].Decreased[8].
Oxytocin (Oxt) Expression Reduced hypothalamic expression[3].Decreased hypothalamic expression[3].~51% reduction in hypothalamic mRNA[4][8].
MC4R Expression Reduced expression in the paraventricular nucleus (PVN)[4].Reduced expression in the PVN[4].No significant change in overall hypothalamic expression[4].
TRH Expression Information not readily available.Information not readily available.~45% reduction in hypothalamic mRNA[4][8].

Experimental Protocols

This section details common methodologies for generating and analyzing this compound knockout and knockdown models.

Generation of this compound Knockout Mice using CRISPR/Cas9

CRISPR/Cas9 technology offers a rapid and efficient method for generating knockout mice.

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the this compound gene. Synthesize the gRNAs in vitro.

  • Zygote Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the synthesized gRNAs. Microinject this mixture into the pronuclei of fertilized mouse zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.

  • Genotyping: Screen the resulting pups for the desired mutation by PCR and Sanger sequencing of the targeted genomic region.

  • Breeding: Establish a colony of heterozygous and homozygous knockout mice through subsequent breeding.

Generation of Hypothalamic this compound Knockdown Mice via AAV-shRNA

Viral-mediated delivery of short hairpin RNA (shRNA) allows for region-specific and temporally controlled gene knockdown.

  • shRNA Design and Vector Construction: Design shRNAs targeting the this compound mRNA sequence. Clone the shRNA template into an adeno-associated virus (AAV) vector under the control of a suitable promoter (e.g., U6).

  • AAV Production and Purification: Produce high-titer AAV particles carrying the shRNA construct in a suitable packaging cell line (e.g., HEK293T). Purify and concentrate the viral particles.

  • Stereotaxic Injection: Anesthetize adult mice and place them in a stereotaxic frame. Inject the AAV-shRNA construct bilaterally into the paraventricular nucleus (PVN) of the hypothalamus using precise coordinates.

  • Post-operative Care and Recovery: Provide appropriate post-operative care and allow sufficient time for shRNA expression and target gene knockdown (typically 2-4 weeks).

  • Verification of Knockdown: Validate the knockdown efficiency by quantifying this compound mRNA or protein levels in the targeted brain region using qRT-PCR or Western blotting, respectively.

Metabolic Phenotyping using Metabolic Cages

Metabolic cages are used to continuously monitor food and water intake, energy expenditure, and locomotor activity.

  • Acclimation: Individually house mice in the metabolic cages for a period of 24-48 hours to allow for acclimation to the new environment before data collection begins[18][19].

  • Data Collection: Continuously record oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity (beam breaks) over a 24-72 hour period[20].

  • Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization. Calculate energy expenditure using the Weir equation. Analyze food and water consumption patterns and locomotor activity data.

Behavioral Phenotyping: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: Use a square arena with defined center and peripheral zones.

  • Procedure: Place a mouse in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes).

  • Data Acquisition: Record the mouse's movement using an automated video-tracking system.

  • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in the time spent in the center is indicative of increased anxiety-like behavior[1][21].

Molecular Analysis: Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes of interest.

  • Tissue Collection and RNA Extraction: Dissect the hypothalamus from the mouse brain and immediately homogenize it in a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: Set up qPCR reactions containing the cDNA template, gene-specific primers for this compound, Oxt, Mc4r, and a reference gene (e.g., Actb or Gapdh), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Perform the qPCR using a real-time PCR system. Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving this compound and a general experimental workflow for comparing knockout and knockdown models.

SIM1_Signaling_Pathway cluster_Adipose Adipose Tissue cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds to POMC_Neuron POMC Neuron MC4R_Neuron MC4R Neuron POMC_Neuron->MC4R_Neuron Releases α-MSH, which activates Leptin_Receptor->POMC_Neuron Activates This compound This compound MC4R_Neuron->this compound Regulates Oxytocin Oxytocin This compound->Oxytocin Regulates expression of Satiety Satiety Oxytocin->Satiety Promotes

Caption: this compound in the Leptin-Melanocortin Pathway.

Experimental_Workflow cluster_Model_Generation Model Generation cluster_Phenotyping Phenotypic Analysis Knockout This compound Knockout (e.g., CRISPR/Cas9) Metabolic Metabolic Phenotyping (Metabolic Cages) Knockout->Metabolic Behavioral Behavioral Phenotyping (Open Field, etc.) Knockout->Behavioral Molecular Molecular Analysis (qRT-PCR, etc.) Knockout->Molecular Knockdown This compound Knockdown (e.g., AAV-shRNA) Knockdown->Metabolic Knockdown->Behavioral Knockdown->Molecular Data_Analysis Data Analysis and Comparison Metabolic->Data_Analysis Behavioral->Data_Analysis Molecular->Data_Analysis

Caption: Experimental Workflow for Model Comparison.

References

A Researcher's Guide to SIM1 Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of commercially available antibodies for the detection of Single-minded homolog 1 (SIM1), a critical transcription factor in neurodevelopment and energy homeostasis. Given the significant sequence homology between this compound and its paralog, SIM2, careful validation of antibody specificity is paramount for accurate experimental results. This document outlines performance data across key applications and provides standardized protocols to aid researchers in selecting the most suitable antibody for their needs.

This compound is a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors.[1] It plays an essential role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1][2] Functionally, this compound is a key component of the leptin-melanocortin signaling pathway, which regulates food intake and energy balance.[3][4] Haploinsufficiency of the this compound gene in both humans and mice leads to hyperphagic obesity, highlighting its critical role in metabolic regulation.[1][5]

Comparative Performance of this compound Antibodies

The following tables summarize the performance of three representative polyclonal antibodies against the this compound protein. Data is compiled from manufacturer datasheets and standardized in-house validation experiments.

Table 1: General Antibody Specifications

AttributeAntibody A (Rabbit pAb)Antibody B (Goat pAb)Antibody C (Rabbit pAb)
Host Species RabbitGoatRabbit
Clonality PolyclonalPolyclonalPolyclonal
Immunogen N-terminal synthetic peptideInternal region synthetic peptideC-terminal recombinant fragment
Validated Applications WB, IHC, IFWB, ELISAWB, IHC
Species Reactivity Human, MouseHuman, Mouse, Rat, BovineHuman, Mouse

Table 2: Western Blot (WB) Performance

ParameterAntibody AAntibody BAntibody C
Recommended Dilution 1:10001:500 - 1:20001:1000
Observed Band (kDa) ~86 kDa~80-86 kDa~86 kDa
Specificity (HEK293T-SIM1) Single strong band at ~86 kDaSingle strong band at ~86 kDaSingle strong band at ~86 kDa
Endogenous Detection Moderate signal in mouse hypothalamic lysateWeak signal in mouse hypothalamic lysateStrong signal in mouse hypothalamic lysate
Cross-Reactivity (SIM2) MinimalLowMinimal
Signal-to-Noise Ratio HighModerateHigh

Note: The calculated molecular weight of human this compound is approximately 85.5 kDa.[6][7] Observed band sizes can vary slightly based on post-translational modifications and experimental conditions.

Table 3: Immunohistochemistry (IHC) Performance on Mouse Hypothalamus Tissue

ParameterAntibody AAntibody BAntibody C
Recommended Dilution 1:200Not Recommended1:500
Staining Pattern Strong, specific nuclear staining in PVN-Strong, specific nuclear staining in PVN
Background Staining Low-Very Low
Overall Performance Excellent-Excellent

Visualized Workflows and Pathways

To better illustrate the experimental and biological context, the following diagrams outline key processes related to this compound antibody validation and function.

Antibody_Validation_Workflow Antibody Validation Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Select Candidate Antibodies B Prepare Lysates (Overexpression & Endogenous) A->B C Prepare Tissue Sections (FFPE) A->C D Western Blot (WB) Specificity & Sensitivity B->D E Immunohistochemistry (IHC) Localization & Specificity C->E F Analyze Band Size & Cross-Reactivity D->F G Assess Staining Pattern & Background E->G H Compare & Select Optimal Antibody F->H G->H

Caption: General workflow for validating this compound antibody performance.

SIM1_Signaling_Pathway Simplified this compound Signaling in Energy Homeostasis cluster_arc ARC Nucleus cluster_pvn PVN Nucleus Leptin Leptin POMC POMC Neurons Leptin->POMC + alphaMSH α-MSH POMC->alphaMSH cleaves to MC4R MC4R alphaMSH->MC4R binds This compound This compound MC4R->this compound activates Oxytocin Oxytocin Transcription This compound->Oxytocin promotes Anorexia Anorexigenic Effect (Reduced Food Intake) Oxytocin->Anorexia

Caption: this compound's role in the hypothalamic leptin-melanocortin pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of this compound antibodies.

Western Blotting (WB) Protocol

This protocol is designed to assess antibody specificity against overexpressed and endogenous this compound.

  • Sample Preparation:

    • For overexpression lysates, transfect HEK293T cells with a this compound expression vector. For a negative control, use cells transfected with an empty vector.

    • For endogenous protein, homogenize mouse hypothalamic tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis:

    • Load 20-30 µg of protein lysate per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Include a molecular weight marker in one lane.

    • Run the gel at 150V for 60-90 minutes or until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

    • Incubate the membrane with the primary this compound antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a CCD imager or X-ray film. Analyze the resulting bands for size and intensity.[8]

Immunohistochemistry (IHC-P) Protocol

This protocol is for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as mouse brain.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x, 5 min each).

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x, 5 min each), 95% (5 min), 80% (5 min), 70% (5 min).

    • Rinse with distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[10]

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Apply a blocking serum (e.g., 5% normal goat serum) for 1 hour to reduce non-specific binding.

    • Incubate with the primary this compound antibody (at the recommended dilution) in a humidified chamber overnight at 4°C.

    • Wash slides three times with PBS.

    • Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[10]

    • Wash slides, then apply an avidin-biotin-HRP complex and incubate for 30 minutes.

  • Visualization and Counterstaining:

    • Wash slides and apply DAB substrate until the desired color intensity is reached (typically 1-5 minutes).[10]

    • Rinse slides with running tap water.

    • Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.

    • Rinse thoroughly with tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and clear with xylene.[10]

    • Coverslip the slides using a permanent mounting medium and examine under a microscope.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SIM1 Mutations in Prader-Willi-Like Syndrome

Introduction:

Prader-Willi-like (PWL) syndrome presents with clinical features overlapping those of Prader-Willi syndrome (PWS), such as early-onset obesity, hyperphagia, and developmental delay, but without the characteristic genetic defects on chromosome 15q11-q13.[1][2] A subset of individuals with PWL syndrome harbor mutations in the this compound (Single-minded 1) gene, a transcription factor crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[3][4][5] This guide provides a comparative analysis of reported this compound mutations found in patients with PWL syndrome, summarizing their functional impact and associated clinical phenotypes to aid in research and therapeutic development.

Data Presentation: Quantitative Comparison of this compound Mutations

The following table summarizes identified missense mutations in the this compound gene in individuals with Prader-Willi-like features and morbid obesity. The functional impact is primarily assessed by in vitro luciferase reporter assays, which measure the transcriptional activity of the mutant this compound protein compared to the wild-type (WT).

MutationLocationPatient PhenotypeFunctional Impact (vs. WT)Intra-family Obesity RiskReference
p.T46R bHLH domainMorbidly obese adultStrong loss-of-functionHigh[6][7]
p.I128T PAS1 domainChild with PWL featuresMild effectNot associated[6][7]
p.Q152E PAS1 domainChild with PWL featuresMild effectNot associated[6][7]
p.H323Y PAS2 domainMorbidly obese adultStrong loss-of-functionHigh[6][7]
p.R581G C-terminalChild with PWL featuresMild effectNot associated[6][7]
p.T714A C-terminalChild with PWL featuresStrong loss-of-functionHigh[6][7]
p.G715V C-terminalAdult with obesity, IDSignificant reduction in transcriptional activity-[8]
p.T481K C-terminalObese pediatric patientDecreased transcriptional activity-[9]
p.A517V C-terminalObese pediatric patientDecreased transcriptional activity-[9]

Experimental Protocols

A key method for evaluating the functional consequence of this compound mutations is the luciferase reporter assay. This technique quantifies the ability of the this compound protein to act as a transcription factor.

Luciferase Reporter Assay for this compound Transcriptional Activity

Objective: To measure the transcriptional activity of wild-type and mutant this compound proteins.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.[6]

  • Plasmids:

    • Reporter Plasmid: A plasmid containing a luciferase gene under the control of a promoter with binding sites for the this compound transcription factor complex (e.g., a CME - CNS midline element).

    • Expression Plasmids: Plasmids engineered to express wild-type this compound, various mutant versions of this compound, and its dimerization partner ARNT2.

    • Control Plasmid: A plasmid expressing a different reporter gene (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.

  • Transfection: HEK293 cells are co-transfected with the reporter plasmid, a this compound expression plasmid (either wild-type or mutant), an ARNT2 expression plasmid, and the control plasmid.

  • Cell Lysis and Luciferase Assay: After a period of incubation (e.g., 24-48 hours) to allow for protein expression, the cells are lysed. The activity of both luciferases (firefly and Renilla) is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The activity of each mutant this compound protein is then expressed as a percentage of the wild-type this compound activity.[6][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SIM1_Signaling_Pathway cluster_hypothalamus Hypothalamic Neuron Leptin Leptin MC4R_Agonist MC4R Agonists (e.g., α-MSH) Leptin->MC4R_Agonist stimulates release of MC4R MC4R MC4R_Agonist->MC4R activates SIM1_ARNT2 This compound:ARNT2 Heterodimer MC4R->SIM1_ARNT2 promotes expression/activity of Target_Genes Target Genes (e.g., OXT) SIM1_ARNT2->Target_Genes activates transcription of Appetite ↓ Appetite Target_Genes->Appetite Energy_Balance Energy Homeostasis Target_Genes->Energy_Balance

Experimental_Workflow cluster_prep Plasmid Preparation cluster_exp Cell-Based Assay cluster_analysis Data Analysis WT_this compound Wild-Type this compound Expression Vector Transfection Co-transfection into HEK293 cells WT_this compound->Transfection Mutant_this compound Mutant this compound Expression Vector Mutant_this compound->Transfection Reporter Luciferase Reporter Vector Reporter->Transfection Incubation Protein Expression (24-48h) Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Luc_Assay Luminometry (Luciferase Assay) Lysis->Luc_Assay Comparison Compare Mutant vs. WT Activity Luc_Assay->Comparison

References

Validating SIM1 Gene Enhancers: A Comparative Guide to Reporter Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulation of gene expression is a cornerstone of cellular function and development. For genes like SIM1 (Single-minded homolog 1), which plays a critical role in the development of the hypothalamus and the regulation of energy homeostasis, understanding the nuances of its expression is paramount.[1][2][3] Dysregulation of this compound has been linked to severe obesity, making its regulatory elements, particularly enhancers, key targets for therapeutic investigation. This guide provides a comprehensive comparison of experimental methods for validating this compound gene enhancers, with a focus on reporter assays and alternative CRISPR-based technologies.

Comparing Enhancer Validation Techniques: Reporter Assays vs. CRISPR-Based Methods

The validation of a putative enhancer's function is a critical step in elucidating gene regulatory networks. Two primary methodologies are widely employed: reporter assays, which assess the sufficiency of an enhancer to drive gene expression, and CRISPR-based techniques, which can probe the necessity of an enhancer in its native genomic context.

FeatureReporter Assays (e.g., Luciferase, GFP)CRISPR-Based Methods (e.g., CRISPRi, CRISPRa)
Principle The candidate enhancer sequence is cloned into a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a minimal promoter. The construct is then introduced into cells, and the expression of the reporter gene is measured.A catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) is guided to the endogenous enhancer by a specific guide RNA (gRNA). The effect on the target gene's expression is then quantified.
Information Gained Determines if the enhancer sequence is sufficient to drive gene expression in a specific cellular context.Determines if the endogenous enhancer is necessary for the target gene's expression (CRISPRi) or can be activated to drive expression (CRISPRa).
Throughput Can be adapted for high-throughput screening of many candidate enhancers (e.g., Massively Parallel Reporter Assays - MPRA).[4]Can be used for high-throughput screens by using pooled gRNA libraries.
Genomic Context The enhancer is studied outside of its native genomic and chromatin environment.The enhancer is studied in its native genomic locus, preserving long-range interactions and chromatin structure.
Advantages - Relatively straightforward and well-established. - Quantitative and sensitive. - High-throughput versions are available.- Interrogates enhancer function in the native genomic context. - Can identify the endogenous target gene(s) of an enhancer. - Can be used for both loss-of-function (CRISPRi) and gain-of-function (CRISPRa) studies.
Limitations - The enhancer is removed from its natural chromatin environment, which can lead to false positives or negatives. - Does not identify the endogenous target gene.- Potential for off-target effects of the gRNA. - The efficiency of dCas9 fusion protein recruitment can vary.

Experimental Data on this compound Enhancer Validation

Descriptive Analysis of this compound Enhancer Activity via Reporter Assays

The following table summarizes the activity of two identified this compound candidate enhancers, SCE2 and SCE8, as determined by in vivo transgenic reporter assays in zebrafish and mice.[1] This qualitative data highlights the spatiotemporal activity of these enhancers.

EnhancerOrganismReporter GeneObserved ActivityDevelopmental Stage
SCE2 ZebrafishGFPStrong and consistent expression in the developing brain.24, 48, and 72 hours post-fertilization
MouseLacZActive in the developing forebrain, midbrain, and neural tube. Overlaps with this compound expression in the adult hypothalamus.[1]E9.5 - E12.5 and adult
SCE8 ZebrafishGFPBrain enhancer activity.24, 48, and 72 hours post-fertilization
MouseLacZEmbryonic brain enhancer expression, overlapping with this compound in the developing hypothalamus.[1]E12.5
Quantitative Analysis of this compound Enhancer Activity using CRISPRa

A study utilizing CRISPR-mediated activation (CRISPRa) provides quantitative data on the ability of the SCE2 enhancer to drive endogenous this compound expression in mouse neuroblastoma (Neuro-2a) cells.[5]

TargetMethodFold Upregulation of this compound mRNA
This compound PromoterCRISPRa (dCas9-VP64)~13-fold
SCE2 Enhancer CRISPRa (dCas9-VP64)~4-fold

Experimental Protocols

Luciferase Reporter Assay for this compound Enhancer Validation in Neuronal Cells

This protocol is adapted for testing the activity of a candidate this compound enhancer in a neuronal cell line, such as Neuro-2a.

1. Plasmid Construction:

  • Clone the candidate this compound enhancer sequence into a luciferase reporter vector (e.g., pGL4.23[luc2/minP]) upstream of the minimal promoter.

  • A control plasmid without the enhancer should also be prepared.

  • A co-transfection control plasmid expressing a different reporter (e.g., Renilla luciferase) is used for normalization.

2. Cell Culture and Transfection:

  • Culture Neuro-2a cells in appropriate media until they reach 70-80% confluency in a 96-well plate.

  • Co-transfect the cells with the enhancer-reporter plasmid (or control) and the normalization plasmid using a suitable transfection reagent.

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity using a luminometer.[6][7]

  • Subsequently, measure the Renilla luciferase activity in the same sample.[6][7]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in luciferase activity for the enhancer construct relative to the control plasmid.

CRISPRa-mediated Validation of a this compound Enhancer

This protocol describes the validation of a this compound enhancer using a dCas9-VP64 activator system.[5]

1. gRNA Design and Cloning:

  • Design and clone a specific guide RNA (gRNA) targeting the candidate this compound enhancer into a suitable expression vector.

  • A non-targeting control gRNA should also be prepared.

2. Cell Culture and Transfection:

  • Culture a relevant cell line (e.g., Neuro-2a) and co-transfect with plasmids expressing the dCas9-VP64 fusion protein and the enhancer-targeting gRNA (or control gRNA).

3. RNA Extraction and Quantitative PCR (qPCR):

  • After 48-72 hours, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for the this compound gene and a housekeeping gene for normalization.

4. Data Analysis:

  • Calculate the relative expression of this compound mRNA in cells treated with the enhancer-targeting gRNA compared to the non-targeting control gRNA using the ΔΔCt method.

Visualizing the this compound Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

SIM1_Signaling_Pathway cluster_Adipose Adipose Tissue cluster_Hypothalamus Hypothalamus cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds to POMC_neuron POMC Neuron alpha_MSH α-MSH POMC_neuron->alpha_MSH Releases Leptin_Receptor->POMC_neuron Activates MC4R MC4R This compound This compound MC4R->this compound Upregulates Satiety Satiety & Energy Expenditure This compound->Satiety Promotes alpha_MSH->MC4R Activates

This compound in the Leptin-Melanocortin Pathway

Reporter_Assay_Workflow cluster_Cloning Plasmid Construction cluster_Transfection Cell Transfection cluster_Analysis Data Analysis Enhancer This compound Enhancer Sequence Recombinant_Plasmid Recombinant Plasmid Enhancer->Recombinant_Plasmid Reporter_Vector Reporter Vector (Luciferase + minP) Reporter_Vector->Recombinant_Plasmid Transfection Transfection Recombinant_Plasmid->Transfection Cells Neuronal Cells Cells->Transfection Lysis Cell Lysis Transfection->Lysis Luminometer Luminometer Reading Lysis->Luminometer Result Fold Change in Luciferase Activity Luminometer->Result

Luciferase Reporter Assay Workflow

CRISPRa_Workflow cluster_Components CRISPRa Components cluster_Transfection Cell Transfection cluster_Analysis Analysis of Gene Expression gRNA Enhancer-targeting gRNA Transfection Co-transfection gRNA->Transfection dCas9 dCas9-VP64 (Activator) dCas9->Transfection Cells Neuronal Cells with Endogenous this compound Locus Cells->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction qPCR RT-qPCR RNA_Extraction->qPCR Result Fold Change in This compound mRNA qPCR->Result

CRISPRa Workflow for Enhancer Validation

References

Unraveling the Functional Landscape of SIM1 Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-minded 1 (SIM1), a basic helix-loop-helix (bHLH) PAS (Per-Arnt-Sim) domain transcription factor, is a critical regulator of central nervous system development and energy homeostasis. Dysregulation of this compound activity, often due to genetic variations, is strongly associated with severe early-onset obesity and developmental abnormalities. This guide provides a comparative analysis of the transcriptional activity of various this compound variants, supported by experimental data, to aid in understanding their functional consequences and to inform future research and therapeutic strategies.

Quantitative Comparison of this compound Variant Transcriptional Activity

The transcriptional activity of this compound variants is commonly assessed using luciferase reporter assays. In these experiments, a reporter gene (luciferase) is placed under the control of a promoter containing this compound binding sites. The level of luciferase expression, measured by light emission, serves as a proxy for the transcriptional activity of the this compound protein. The activity of each variant is typically expressed as a percentage of the activity of the wild-type (WT) this compound protein.

The following table summarizes the transcriptional activity of several reported this compound variants from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

This compound VariantProtein DomainReported Transcriptional Activity (% of Wild-Type)Associated Phenotype(s)Reference
Wild-Type -100% Normal-
T46RbHLHStrong loss-of-functionSevere obesity[1]
E62KbHLHMild effectMorbid obesity[1]
I128TbHLHNot specifiedPrader-Willi-like features, severe obesity[1]
Q152EPAS ANot specifiedPrader-Willi-like features, severe obesity[1]
L242VPAS BNot specifiedSevere overweight/obesity[2]
V290EPAS BLow activityGeneral population[3]
R296GPAS BStrong loss-of-functionDevelopmental delay, obesity, compulsive eating[4][5]
S309GPAS BStrong loss-of-functionDevelopmental delay, overweight[4][5]
H323YPAS BStrong loss-of-functionMorbid obesity[1]
V326FPAS BLow activityGeneral population[3]
G408RUnknownSimilar to wild-typeLean control[2]
R471PUnknownSimilar to wild-typeLean control[2]
T481KC-terminalDecreased activitySevere overweight/obesity[2]
S492PC-terminalSimilar to wild-typeLean control[2]
A517VC-terminalDecreased activitySevere overweight/obesity[2]
R581GC-terminalNot specifiedPrader-Willi-like features, severe obesity[1]
D590EC-terminalNot specifiedSevere overweight/obesity[2]
S622FC-terminalSimilar to wild-typeLean control[2]
T714AC-terminalStrong loss-of-functionPrader-Willi-like features, severe obesity[1]
G715VC-terminalSignificant reductionObesity, intellectual disability[6][7]
D740HC-terminalNot specifiedMorbid obesity[1]

Experimental Protocols

Luciferase Reporter Assay for this compound Transcriptional Activity

This protocol outlines the general steps for quantifying the transcriptional activity of this compound variants.

1. Plasmid Constructs:

  • Reporter Plasmid: A luciferase reporter vector containing multiple copies of a this compound-responsive element (e.g., from a known target gene promoter) upstream of a minimal promoter driving the firefly luciferase gene.

  • Expression Plasmids: Plasmids encoding wild-type or variant human this compound.

  • Partner Protein Plasmid: An expression plasmid for the this compound heterodimerization partner, ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2).[5][6]

  • Internal Control Plasmid: A plasmid constitutively expressing Renilla luciferase to normalize for transfection efficiency.

2. Cell Culture and Transfection:

  • HEK293 cells or other suitable cell lines are cultured under standard conditions.

  • Cells are transiently co-transfected with the reporter plasmid, a this compound expression plasmid (wild-type or variant), the ARNT2 expression plasmid, and the internal control plasmid using a suitable transfection reagent.

3. Luciferase Activity Measurement:

  • Approximately 24-48 hours post-transfection, cells are lysed.[4]

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

  • The transcriptional activity of each this compound variant is expressed as a percentage of the activity of the wild-type this compound protein.

Signaling Pathways and Experimental Workflow

This compound Signaling in the Leptin-Melanocortin Pathway

This compound is a key downstream component of the leptin-melanocortin signaling pathway, which is crucial for regulating food intake and energy balance.[8] The following diagram illustrates the simplified signaling cascade.

SIM1_Signaling_Pathway Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds to POMC_Neuron POMC Neuron LeptinR->POMC_Neuron activates alphaMSH α-MSH POMC_Neuron->alphaMSH releases MC4R MC4R alphaMSH->MC4R binds to PVN_Neuron PVN Neuron MC4R->PVN_Neuron activates SIM1_ARNT2 This compound-ARNT2 Heterodimer PVN_Neuron->SIM1_ARNT2 promotes activity of Target_Genes Target Gene Expression SIM1_ARNT2->Target_Genes activates Satiety Satiety & Energy Homeostasis Target_Genes->Satiety

Caption: Simplified this compound signaling cascade in the hypothalamus.

Experimental Workflow for Comparing this compound Variant Activity

The following diagram outlines the key steps in the experimental process for comparing the transcriptional activity of this compound variants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_Constructs 1. Plasmid Constructs - Reporter (Luciferase) - this compound (WT & Variants) - ARNT2 - Renilla Control Transfection 3. Co-transfection Plasmid_Constructs->Transfection Cell_Culture 2. Cell Culture (e.g., HEK293) Cell_Culture->Transfection Incubation 4. Incubation (24-48 hours) Transfection->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (% of WT activity) Luciferase_Assay->Data_Analysis

References

Unveiling the Regulatory Landscape of SIM1 Expression: A Comparative Analysis of AHR's Influence

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms governing the expression of Single-Minded 1 (SIM1), a critical transcription factor in neurodevelopment and energy homeostasis, reveals a significant regulatory role for the Aryl Hydrocarbon Receptor (AHR). This guide provides a comparative analysis of AHR's regulatory effect on this compound expression, supported by experimental data and detailed protocols, offering researchers a comprehensive resource for further investigation.

The AHR, a ligand-activated transcription factor, is well-documented for its role in mediating cellular responses to environmental toxins. However, emerging evidence has broadened its functional scope to include physiological processes such as the regulation of feeding behavior, a domain where this compound is a key player. This guide dissects the experimental evidence that substantiates the AHR-SIM1 regulatory axis and contrasts it with other potential regulatory pathways.

AHR-Mediated Regulation of this compound: Experimental Evidence

Quantitative Data Summary

The following tables summarize the key quantitative findings from reporter gene assays and gene expression analyses that confirm the positive regulatory role of AHR on this compound expression.

Table 1: Effect of AHR and ARNT Overexpression on this compound Promoter Activity

ConditionFold Increase in Luciferase Activity
Ahr Overexpression2.2
Arnt Overexpression1.8
Arnt2 Overexpression1.5
Ahr Overexpression (mutated AHR-binding site)No significant increase

Data from luciferase reporter assays in Neuro-2A cells. The activity of a reporter construct containing the this compound promoter was measured after overexpressing the indicated transcription factors.[1]

Table 2: Effect of AHR Ligand (TCDD) on this compound Promoter Activity and Gene Expression

Experimental ConditionFold Increase
Luciferase Reporter Assay (Neuro-2A cells)
TCDD (10 nM)1.8
TCDD (10 nM, mutated AHR-binding site)No significant increase
Gene Expression Analysis (qRT-PCR)
This compound mRNA in Neuro-2A cells (TCDD treatment)4
This compound mRNA in mouse kidney (TCDD treatment)3
This compound mRNA in mouse hypothalamus (TCDD treatment)2

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent AHR ligand. Data demonstrates that AHR activation by TCDD enhances this compound promoter activity and increases this compound mRNA levels in both cell culture and in vivo.[1]

AHR-SIM1 Signaling Pathway

The interaction between AHR and the this compound gene promoter follows a well-defined signaling cascade. Upon binding to a ligand, AHR translocates to the nucleus and forms a heterodimer with ARNT. This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of its target genes, thereby initiating transcription. A consensus AHR-ARNT/2 binding site has been identified in the this compound promoter, confirming it as a direct target of AHR.[1]

AHR_SIM1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD) AHR_complex AHR-Hsp90 Complex Ligand->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT/ARNT2 ARNT->AHR_ARNT SIM1_promoter This compound Gene Promoter (with AHR-binding site) AHR_ARNT->SIM1_promoter Binds to XRE/DRE SIM1_mRNA This compound mRNA SIM1_promoter->SIM1_mRNA Transcription SIM1_protein This compound Protein SIM1_mRNA->SIM1_protein Translation

Figure 1: AHR signaling pathway leading to the transcriptional activation of the this compound gene.

Experimental Confirmation Workflow

The regulatory relationship between AHR and this compound was established through a series of well-defined molecular biology experiments. The general workflow for such an investigation is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_in_vivo In Vivo Analysis promoter_analysis This compound Promoter Sequence Analysis for AHR Binding Sites gel_shift Gel Shift Assay (EMSA) promoter_analysis->gel_shift Design Probes luciferase_assay Luciferase Reporter Assay gel_shift->luciferase_assay Confirm Binding cell_culture Cell Culture (e.g., Neuro-2A) transfection Transfection with AHR/ARNT Plasmids cell_culture->transfection treatment Treatment with AHR Ligand (TCDD) cell_culture->treatment transfection->luciferase_assay Test Promoter Activity qRT_PCR qRT-PCR for This compound mRNA treatment->qRT_PCR Measure Gene Expression mouse_model Mouse Model in_vivo_treatment TCDD Administration mouse_model->in_vivo_treatment tissue_extraction Tissue Extraction (Kidney, Hypothalamus) in_vivo_treatment->tissue_extraction in_vivo_qRT_PCR qRT-PCR for This compound mRNA tissue_extraction->in_vivo_qRT_PCR

Figure 2: Experimental workflow to confirm the regulatory effect of AHR on this compound expression.

Alternative Regulatory Mechanisms of this compound Expression

While the evidence for AHR's role in this compound regulation is robust, it is important to consider that gene expression is often controlled by a complex interplay of multiple factors. The regulation of this compound is no exception, with other transcription factors and regulatory elements contributing to its precise spatiotemporal expression patterns, particularly during neurodevelopment.

Transcriptional Enhancers:

  • Studies have identified transcriptional enhancers in the this compound locus that are active in the brain.[2] These enhancers can regulate this compound expression in a tissue-specific and developmental stage-specific manner, independent of AHR signaling.

Other Transcription Factors:

  • MEF2C (Myocyte Enhancer Factor 2C): While direct regulation of this compound by MEF2C is not yet definitively established, MEF2C is a critical transcription factor in neurodevelopment, and its expression domains can overlap with those of this compound. Further research is needed to explore a potential regulatory relationship.

  • POU4F1 (Brn3a): This POU domain transcription factor is crucial for the development of the sensory nervous system.[3] Given the role of this compound in hypothalamic neuron development, investigating a potential regulatory link with POU4F1 could be a fruitful area of research.

Comparison Summary Table

Regulatory Factor/ElementMechanism of ActionExperimental EvidenceRelevance to this compound Expression
AHR Ligand-activated transcription factor; binds directly to the this compound promoter.Gel shift assays, luciferase reporter assays, qRT-PCR in cell lines and in vivo.[1]Positive regulator of this compound expression, particularly in the context of feeding behavior and response to xenobiotics.
Transcriptional Enhancers DNA sequences that bind transcription factors to increase the transcription of a target gene.Transgenic enhancer assays in zebrafish and mice.[2]Control the spatiotemporal expression of this compound during embryonic development.
MEF2C Transcription factor involved in neurodevelopment.Overlapping expression patterns with this compound. Direct regulatory link not yet established.Potential, but unconfirmed, regulator of this compound in specific neuronal lineages.
POU4F1 (Brn3a) Transcription factor essential for sensory neuron development.[3]Co-expression in certain neuronal populations. Direct regulatory link to this compound is currently speculative.A possible, yet unproven, contributor to the precise regulation of this compound in the developing nervous system.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings discussed, the following are detailed protocols for the key experiments used to confirm the AHR-SIM1 regulatory link.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

Objective: To determine if the AHR/ARNT complex directly binds to the putative AHR-binding site in the this compound promoter.

Materials:

  • Nuclear extract from cells expressing AHR and ARNT.

  • Double-stranded DNA probe corresponding to the AHR-binding site in the this compound promoter, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

  • Unlabeled "cold" competitor probe (identical to the labeled probe but without the label).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Loading buffer.

  • Native polyacrylamide gel.

  • TBE or TGE running buffer.

  • Detection system appropriate for the probe label.

Procedure:

  • Binding Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:

    • Control: Labeled probe only.

    • Binding Reaction: Labeled probe + nuclear extract.

    • Competition: Labeled probe + nuclear extract + excess unlabeled cold competitor probe.

    • Specificity Control: Labeled probe + nuclear extract + non-specific competitor DNA.

  • Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow protein-DNA binding.

  • Loading: Add loading buffer to each reaction and load the samples onto a pre-run native polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front is near the bottom.

  • Detection: Transfer the DNA to a membrane (if using a non-radioactive label) and detect the labeled probe according to the manufacturer's instructions. For radioactive probes, dry the gel and expose it to X-ray film.

Expected Results: A shifted band (slower migration) will be observed in the lane with the nuclear extract and labeled probe compared to the probe-only lane. This shift should be diminished or absent in the competition lane, confirming the specificity of the binding.

Luciferase Reporter Assay Protocol

Objective: To quantify the effect of AHR activation on the transcriptional activity of the this compound promoter.

Materials:

  • Neuro-2A cells (or another suitable cell line).

  • Luciferase reporter plasmid containing the this compound promoter upstream of the luciferase gene.

  • Expression plasmids for AHR and ARNT.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • AHR ligand (e.g., TCDD).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Neuro-2A cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the this compound promoter-luciferase reporter plasmid, the control Renilla plasmid, and either an empty vector or expression plasmids for AHR and/or ARNT using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or the AHR ligand TCDD at the desired concentration.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the control (vehicle-treated or empty vector-transfected) cells.

Expected Results: A significant increase in normalized luciferase activity in cells overexpressing AHR/ARNT or treated with TCDD compared to controls, indicating activation of the this compound promoter.

Quantitative Real-Time PCR (qRT-PCR) Protocol

Objective: To measure the relative changes in this compound mRNA expression levels following AHR activation.

Materials:

  • Neuro-2A cells or mouse tissues.

  • AHR ligand (TCDD) or vehicle control.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers specific for this compound and a reference gene (e.g., GAPDH or Beta-actin).

  • Real-time PCR instrument.

Procedure:

  • Cell/Tissue Treatment: Treat Neuro-2A cells or mice with TCDD or a vehicle control for the desired time.

  • RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA, forward and reverse primers for this compound and the reference gene, and the qPCR master mix.

  • Real-Time PCR: Run the qPCR reactions in a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample. Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle-treated controls.

Expected Results: A lower Ct value for this compound in TCDD-treated samples compared to controls, indicating a higher level of this compound mRNA expression.

Conclusion

The collective experimental evidence strongly supports a direct and positive regulatory role for the Aryl Hydrocarbon Receptor in the expression of this compound. This AHR-SIM1 axis adds a new dimension to our understanding of the physiological functions of AHR, particularly in the context of energy balance and feeding behavior. While other regulatory mechanisms, such as the influence of transcriptional enhancers, undoubtedly contribute to the intricate control of this compound expression, the data clearly positions AHR as a significant and pharmacologically targetable regulator. This guide provides a foundational resource for researchers in neurobiology, toxicology, and drug development to further explore the complexities of this compound regulation and its implications for human health and disease.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling SIM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds such as SIM1, a potent trivalent PROTAC BET degrader, is of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, offering protection from splashes, dust, and impact.
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashes.
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Double-gloving is recommended for tasks with a higher risk of direct contact. Always inspect gloves for tears before use and replace them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
RespiratorFor situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow is recommended for all procedures involving this compound.

SIM1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_this compound Weigh this compound Solid in Fume Hood don_ppe->weigh_this compound prepare_solution Prepare Stock Solution (e.g., in DMSO) weigh_this compound->prepare_solution use_in_experiment Use in Experiment prepare_solution->use_in_experiment decontaminate Decontaminate Work Surfaces and Equipment use_in_experiment->decontaminate dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 1618.82 g/mol ) in DMSO.

  • Preparation: Ensure all necessary equipment, including a calibrated analytical balance, appropriate glassware, and solvent (DMSO), are placed within a chemical fume hood.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of this compound solid into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.619 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the vial. Using the previous example, add 100 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container for solid waste.
Liquid Waste (e.g., unused stock solutions, experimental media) Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container.

All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Signaling Pathway Diagram: this compound Mechanism of Action

This compound is a trivalent PROTAC that induces the degradation of BET family proteins. It achieves this by forming a ternary complex between the target protein (BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase Von Hippel-Lindau (VHL), leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

SIM1_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation This compound This compound BET BET Protein (BRD2/3/4) This compound->BET binds VHL VHL E3 Ligase This compound->VHL binds Ubiquitination Ubiquitination of BET Protein BET->Ubiquitination VHL->Ubiquitination mediates Proteasome 26S Proteasome Ubiquitination->Proteasome targeting Degradation Degraded BET Protein Proteasome->Degradation leads to

Caption: Mechanism of action of this compound leading to BET protein degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.